molecular formula C43H88O10 B13420309 Labrafil CAS No. 62563-68-2

Labrafil

Cat. No.: B13420309
CAS No.: 62563-68-2
M. Wt: 765.2 g/mol
InChI Key: OIQOAYVCKAHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labrafil is a series of non-ionic, surfactant excipients primarily composed of mono-, di-, and triglycerides along with PEG-6 mono- and diesters of various fatty acids . The specific fatty acid profile defines the different types, such as this compound M 1944 CS (oleic acid), this compound M 2125 CS (linoleic acid), and this compound M 2130 CS (lauric and stearic acids), which results in them being liquid or waxy solids at room temperature . With an HLB value of 9, this compound is water-dispersible and acts as a key component in Self-Emulsifying Drug Delivery Systems (SEDDS) . Its primary research value lies in its ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) and significantly increase their oral bioavailability . It functions by spontaneously forming a coarse emulsion (Type II LFCS) upon gentle agitation in aqueous media, which can be further optimized to form SMEDDS (Type III LFCS) when combined with surfactants like Labrasol® or Gelucire® 44/14 . Beyond oral applications, it serves as an effective co-emulsifier in topical formulations, helping to improve the stability of creams and emulsions . The safety profile of this compound is supported by substantial toxicological data and its precedence of use in approved pharmaceutical products . Researchers have successfully incorporated it into various advanced delivery systems, including nanostructured lipid carriers (NLCs) to control drug release and enhance bioavailability, as demonstrated with drugs like fenofibrate . Its stability under varying pH, temperature conditions, and through lyophilization has also been investigated for robust formulation development . This product is For Research Use Only. It is strictly prohibited for personal use.

Properties

CAS No.

62563-68-2

Molecular Formula

C43H88O10

Molecular Weight

765.2 g/mol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid

InChI

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2

InChI Key

OIQOAYVCKAHSEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O

Related CAS

62563-68-2

Origin of Product

United States

Foundational & Exploratory

Labrafil M 1944 CS: A Comprehensive Physicochemical Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Labrafil M 1944 CS, a nonionic water-dispersible surfactant, is a well-established excipient in the pharmaceutical industry, primarily utilized for its ability to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of its physicochemical properties, experimental methodologies for its characterization, and its functional role in advanced drug delivery systems.

Core Physicochemical Properties

This compound M 1944 CS is chemically defined as oleoyl (B10858665) polyoxyl-6 glycerides. It is composed of mono-, di-, and triglycerides, as well as mono- and diesters of oleic acid (C18:1) with PEG-6.[1][2] This composition underpins its functionality as a solubilizer and emulsifying agent.

Quantitative Physicochemical Data

The key quantitative physicochemical properties of this compound M 1944 CS are summarized in the tables below for ease of reference and comparison.

PropertyValueReference(s)
Physical Form Liquid[3]
Viscosity (at 20°C) 75 - 95 mPa·s[3]
HLB Value (PIT Method) 9 ± 1[3]
Specific Gravity (at 20°C) 0.935 - 0.955[1][4]
Refractive Index (at 20°C) 1.465 - 1.475[1]
Chemical IdentificationReference(s)
USP NF Name Oleoyl polyoxyl-6 glycerides[3]
EP Name Oleoyl macrogol-6 glycerides[3]
FDA UNII Code DRG3KJZ1TJ[3]
FDA Preferred Substance Name APRICOT KERNEL OIL PEG-6 ESTERS[3]
Handbook of Pharmaceutical Excipients Polyoxylglycerides[3]
Chemical Description Consists of mono-, di- and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic (C18:1) acid.[3]
Fatty Acid Composition
Palmitic acid (C16)
Stearic acid (C18)
Oleic acid (C18:1)
Linoleic acid (C18:2)
Linolenic acid (C18:3)
Arachidic acid (C20)
Eicosenoic acid (C20:1)
Note: Specific percentages are not publicly available in the reviewed literature.

Functional Role in Drug Delivery

This compound M 1944 CS is a key component in the formulation of lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS).[2][5][6] These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8]

The mechanism of bioavailability enhancement by this compound M 1944 CS in a SEDDS formulation involves several key steps. The formulation encapsulates the lipophilic drug, and upon oral administration, it disperses in the gastrointestinal tract to form small droplets. This increases the surface area for drug dissolution and absorption.[9] The long-chain fatty acids in its composition can also facilitate lymphatic uptake of highly lipophilic drugs, potentially reducing first-pass metabolism.[10]

Below is a graphical representation of the workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) utilizing this compound M 1944 CS.

SEDDS_Development_Workflow Workflow for SEDDS Formulation with this compound M 1944 CS cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation solubility_screening API Solubility Screening in Excipients labrafil_selection Selection of this compound M 1944 CS as Oil/Surfactant solubility_screening->labrafil_selection High API Solubility surfactant_cosurfactant_selection Screening of Co-surfactants/Surfactants labrafil_selection->surfactant_cosurfactant_selection ternary_diagram Construct Ternary Phase Diagrams surfactant_cosurfactant_selection->ternary_diagram sedds_formulation Prepare SEDDS Formulations with varying ratios ternary_diagram->sedds_formulation Identify Emulsification Region emulsification_assessment Assess Self-Emulsification Performance sedds_formulation->emulsification_assessment droplet_size_analysis Droplet Size and PDI Analysis emulsification_assessment->droplet_size_analysis Optimal Formulations stability_studies Thermodynamic Stability Studies droplet_size_analysis->stability_studies in_vitro_dissolution In Vitro Drug Release stability_studies->in_vitro_dissolution pharmacokinetic_studies Pharmacokinetic Studies in Animal Models in_vitro_dissolution->pharmacokinetic_studies Promising Formulation bioavailability_assessment Bioavailability Assessment pharmacokinetic_studies->bioavailability_assessment

A flowchart illustrating the development process of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound M 1944 CS are often proprietary to the manufacturer. However, based on the scientific literature, the following methodologies are representative of the experimental approaches used.

Solubility Studies

Objective: To determine the solubility of an API in this compound M 1944 CS and other excipients to select the optimal components for a lipid-based formulation.

Methodology:

  • An excess amount of the API is added to a known volume (e.g., 1 mL) of this compound M 1944 CS in a sealed container.[11]

  • The mixture is vortexed to facilitate initial dispersion.

  • The container is then placed in a thermostatically controlled shaker bath (e.g., at 37°C) for an extended period (e.g., 72 hours) to reach equilibrium.[11]

  • After reaching equilibrium, the samples are centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.[12]

  • An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved API is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Self-Emulsification Performance Assessment

Objective: To evaluate the efficiency of self-emulsification of a SEDDS formulation containing this compound M 1944 CS.

Methodology:

  • A specific volume (e.g., 100 µL) of the SEDDS formulation is added dropwise to a larger volume (e.g., 100 mL) of distilled water or a relevant buffer at a controlled temperature (e.g., 37°C).[11]

  • The dispersion is gently stirred using a magnetic stirrer at a constant speed (e.g., 300 rpm).[11]

  • The time taken for the formulation to form a homogenous emulsion is recorded (emulsification time).

  • The visual appearance of the resulting emulsion (e.g., clarity, turbidity) is noted.

  • The percentage transmittance of the diluted emulsion can be measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 638.2 nm) to quantify the clarity of the microemulsion.[12]

Droplet Size and Polydispersity Index (PDI) Analysis

Objective: To determine the particle size distribution and uniformity of the emulsion droplets formed upon self-emulsification.

Methodology:

  • The SEDDS formulation is diluted with an appropriate aqueous medium as described in the self-emulsification assessment.

  • The droplet size and PDI of the resulting emulsion are measured using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Measurements are typically performed at a controlled temperature (e.g., 25°C) and a fixed scattering angle (e.g., 90°).

  • The results are reported as the z-average mean droplet size and the PDI, which indicates the breadth of the size distribution.

HLB Determination by Phase Inversion Temperature (PIT) Method

Objective: To determine the Hydrophile-Lipophile Balance (HLB) value of this compound M 1944 CS.

Methodology: The PIT method is based on the principle that the HLB of a nonionic surfactant is temperature-dependent. The phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion occurs at a specific temperature, the PIT.

A detailed protocol for the specific determination for this compound M 1944 CS is not publicly available. However, a general approach involves:

  • Preparing a series of emulsions with a standard oil phase, water, and the surfactant under investigation (this compound M 1944 CS).

  • Heating the emulsions while monitoring their conductivity or visual appearance.

  • The temperature at which a sharp change in conductivity or a phase inversion is observed is the PIT.

  • The HLB value is then correlated to the PIT. Gattefossé has developed a rapid and automated "PIT-deviation" method for more accurate and operator-independent HLB determination.[6]

The following diagram outlines the logical relationship in selecting excipients for a Self-Emulsifying Drug Delivery System (SEDDS) based on the properties of the Active Pharmaceutical Ingredient (API).

Excipient_Selection_Logic Excipient Selection Logic for SEDDS Formulation cluster_oil Oil Phase Selection cluster_surfactant Surfactant Selection cluster_cosurfactant Co-surfactant Selection API_Properties API Physicochemical Properties (Log P, Solubility) Oil_Solubility High API Solubility in Oil API_Properties->Oil_Solubility Labrafil_M1944CS This compound M 1944 CS (as oil phase) Oil_Solubility->Labrafil_M1944CS Emulsification_Ability Good Emulsification with Oil Labrafil_M1944CS->Emulsification_Ability Final_Formulation Optimized SEDDS Formulation Labrafil_M1944CS->Final_Formulation High_HLB_Surfactant High HLB Surfactant (e.g., Labrasol ALF, Gelucire 44/14) Emulsification_Ability->High_HLB_Surfactant Reduces_Interfacial_Tension Reduces Interfacial Tension High_HLB_Surfactant->Reduces_Interfacial_Tension High_HLB_Surfactant->Final_Formulation Co_surfactant Co-surfactant (e.g., Transcutol HP) Reduces_Interfacial_Tension->Co_surfactant Improves_Emulsion_Stability Improves Emulsion Stability Improves_Emulsion_Stability->Co_surfactant Co_surfactant->Final_Formulation

A diagram showing the decision-making process for selecting excipients in a SEDDS formulation.

References

Mechanism of Action of Labrafil as a Solubility Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Labrafil®, a series of non-ionic water-dispersible surfactants, serves as a critical excipient in modern pharmaceutical development for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Composed of polyoxylglycerides, this compound facilitates the formulation of lipid-based drug delivery systems, most notably self-emulsifying drug delivery systems (SEDDS). Its mechanism of action is multifaceted, revolving around its ability to spontaneously form fine oil-in-water emulsions upon contact with aqueous media, thereby circumventing the dissolution step that often limits the absorption of hydrophobic drugs. Furthermore, this compound's amphiphilic nature enables the formation of micelles that encapsulate and solubilize drug molecules. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the functional role of this compound in drug formulation.

Introduction to this compound

This compound refers to a range of non-ionic surfactants derived from the reaction of polyethylene (B3416737) glycol (PEG) with fatty acids and glycerides.[1][2] These excipients are chemically described as polyoxylglycerides or macrogolglycerides.[2][3] Different grades of this compound are characterized by the type of fatty acid used in their synthesis; for instance, this compound M 1944 CS is primarily composed of oleoyl (B10858665) polyoxyl-6 glycerides (from oleic acid), while this compound M 2125 CS consists of linoleoyl polyoxyl-6 glycerides (from linoleic acid).[3][4][5]

As amphiphilic molecules, they possess both a hydrophilic PEG portion and a lipophilic fatty acid/glyceride portion. This dual nature is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, which for common this compound grades is approximately 9.[3][6][7] This positions them as effective water-dispersible surfactants ideal for creating oil-in-water emulsions and acting as solubilizers for APIs with poor aqueous solubility.[1][8]

Core Mechanisms of Solubility Enhancement

The primary function of this compound as a solubility enhancer is realized through its role in lipid-based formulations, which maintain the drug in a dissolved state throughout its transit in the gastrointestinal (GI) tract, thereby improving absorption.[9]

Self-Emulsifying Drug Delivery Systems (SEDDS)

The most significant mechanism is this compound's ability to form SEDDS. SEDDS are anhydrous, isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water (o/w) emulsions upon gentle agitation in an aqueous environment like the GI tract.[10][11]

When a drug is formulated within a this compound-based SEDDS, it is pre-dissolved in the lipid phase. Upon oral administration, the formulation disperses to form emulsion droplets, often in the nano-size range (e.g., 170-250 nm).[7] This process bypasses the conventional and often rate-limiting step of drug dissolution from a solid form.[9][12] The resulting fine dispersion presents a vast interfacial surface area, which facilitates efficient drug release and absorption across the intestinal wall.[12] this compound acts as the primary emulsifier, reducing the interfacial tension between the oil and aqueous phases and ensuring the stability of the formed emulsion.[3][4]

sedds_formation sedds This compound-based SEDDS (Anhydrous mixture: Drug, Oil, this compound) agitation Gentle Agitation (Peristalsis) sedds->agitation Oral Administration gi_tract Aqueous Environment (GI Tract) gi_tract->agitation emulsion Fine O/W Emulsion (Droplet Size: ~100-300 nm) agitation->emulsion Spontaneous Emulsification absorption Enhanced Drug Absorption & Bioavailability emulsion->absorption Large Surface Area Drug remains solubilized

Caption: Workflow of SEDDS formation and drug absorption.
Micellar Solubilization

Like all surfactants, this compound molecules self-assemble into micelles when their concentration in an aqueous solution exceeds the critical micelle concentration (CMC).[13] These micelles have a hydrophobic core formed by the fatty acid tails and a hydrophilic shell from the PEG chains.

Poorly water-soluble drug molecules can be partitioned into the hydrophobic core of these micelles, a process known as micellar solubilization. This effectively increases the drug's apparent solubility in the bulk aqueous phase. In a study involving an indapamide (B195227) formulation, the SEDDS containing this compound exhibited a low CMC of less than 110 mg/L, ensuring that the micelles remained stable even upon significant dilution in the dissolution medium.[7] This mechanism is crucial for keeping the drug in a solubilized state prior to absorption.

micellar_solubilization cluster_before Concentration < CMC cluster_after Concentration > CMC drug Drug arrow Self-Assembly drug->arrow l1 l2 l3 l4 micelle Micelle drug_in Drug

Caption: Encapsulation of a hydrophobic drug within a this compound micelle.
Interaction with Gastrointestinal Physiology

Lipid-based formulations containing this compound can also enhance drug absorption by interacting with the GI environment. The digestion of the lipid components by enzymes and bile salts leads to the formation of various colloidal structures, such as vesicles and mixed micelles, which help maintain the drug in a solubilized state throughout the digestion process.[12][14] Furthermore, certain components of these formulations may enhance intestinal membrane permeability. Studies on related excipients have shown an increase in membrane lipid fluidity, suggesting that drug uptake may be enhanced via a transcellular route.[15] Medium-chain fatty acids, which can be components of lipid formulations, are also known to facilitate drug absorption by reversibly opening tight junctions between intestinal cells (paracellular uptake).[14]

Quantitative Analysis of this compound's Efficacy

The performance of this compound as a solubility and bioavailability enhancer has been quantified in numerous studies. The data below summarizes key findings.

Table 1: Physicochemical Properties of Common this compound Grades

Property This compound M 1944 CS This compound M 2125 CS
Chemical Name Oleoyl polyoxyl-6 glycerides Linoleoyl Polyoxyl-6 glycerides
Primary Fatty Acid Oleic Acid (C18:1)[2] Linoleic Acid (C18:2)[2][5]
HLB Value 9 ± 1[3] 9 ± 1[5][6]
Appearance Liquid[3] Liquid[5]

| Viscosity (at 20°C) | 75 - 95 mPa.s[3] | 70 - 90 mPa.s[5] |

Table 2: Enhancement of Drug Solubility with this compound-based Formulations

Drug Formulation Details Solubility Enhancement Reference
Erlotinib (B232) This compound M2125CS was selected as the oil phase in a SEDDS due to its superior solubilizing capacity compared to other oils. Exhibited the highest solubility for erlotinib among all oils tested. Aqueous solubility is ~3 µg/mL. [6][10]

| Indapamide | SEDDS with this compound®M1944CS, Labrasol, and Capryol™90. | Drug solubility was highest in systems containing a blend of excipients, which had an overall HLB of ~11. |[7] |

Table 3: Characteristics of this compound-based SEDDS

Drug Formulation Components Mean Droplet Size Polydispersity Index (PDI) Critical Micelle Conc. (CMC) Reference
Indapamide This compound®M1944CS, Labrasol, Capryol™90 170 - 250 nm Not specified < 110 mg/L [7]
Ibuprofen This compound M2125, Cremophor RH40, Plurol oleique 177.5 nm Not specified Not specified [16]

| Erlotinib | 5% this compound M2125CS, 65% Labrasol, 30% Transcutol HP | Optimized for minimum size | Optimized for minimum PDI | Not specified |[6][10] |

Table 4: In Vivo Bioavailability Enhancement with Erlotinib SEDDS

Formulation Relative Increase in Cmax Relative Increase in AUC Reference
Solid SEDDS with Dextran ~2.4-fold higher than powder ~2.1-fold higher than powder [10]
Solid SEDDS with Aerosil 200 ~4.2-fold higher than powder ~3.5-fold higher than powder [10]

(Cmax: Maximum plasma concentration; AUC: Area under the curve)

Key Experimental Protocols

The development of a this compound-based formulation involves several key experimental stages to ensure efficacy and stability.

Protocol for Equilibrium Solubility Measurement

This protocol is used to select the most suitable excipients for the SEDDS formulation.

  • Add an excess amount of the API to a known volume of this compound (or other excipients being tested) in a sealed container.[6]

  • Vortex the mixture for approximately 30 seconds to facilitate initial dispersion.

  • Place the container in a thermostatically controlled shaking water bath, typically at 37°C, for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[6]

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the undissolved drug.[10]

  • Carefully collect the supernatant, dilute it with a suitable solvent, and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for Constructing a Pseudo-Ternary Phase Diagram

This method is used to identify the concentration ranges of oil, surfactant (this compound), and co-surfactant that result in spontaneous and stable emulsion formation.

  • Prepare a series of mixtures with varying weight ratios of the oil, surfactant (e.g., this compound M1944CS), and co-surfactant (e.g., Transcutol HP).[10][11] For example, the oil-to-surfactant/co-surfactant ratio can be varied from 1:9 to 9:1.

  • For each mixture, titrate a small, precise volume (e.g., 100 µL) dropwise into a fixed volume of distilled water (e.g., 100 mL) at a constant temperature (e.g., 37°C) with gentle stirring (e.g., 300 rpm).[10]

  • Visually observe the emulsification process. Formulations that are transparent or slightly bluish, form rapidly, and show no signs of phase separation or precipitation are considered to be within the self-emulsifying region.

  • Plot the results on a ternary phase diagram to map the boundaries of the stable emulsion/microemulsion domain.

Protocol for Droplet Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution of the emulsion droplets formed by the SEDDS.

  • Prepare the emulsion by diluting the SEDDS formulation in distilled water or a relevant buffer at a predetermined ratio.

  • Place the diluted sample into a cuvette and analyze it using a DLS instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

  • Software algorithms then calculate the mean droplet size (z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of droplets.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation solubility 1. Component Selection (Equilibrium Solubility Studies) phase_diagram 2. Construct Ternary Phase Diagram (Identify Self-Emulsifying Region) solubility->phase_diagram optimization 3. Formulation Optimization (Droplet Size & PDI Analysis) phase_diagram->optimization invitro 4. In Vitro Characterization (Dissolution, Stability Tests) optimization->invitro invivo 5. In Vivo Evaluation (Pharmacokinetic / Bioavailability Study) invitro->invivo final_formulation Optimized SEDDS Formulation invivo->final_formulation

Caption: Experimental workflow for developing a this compound-based SEDDS.

Conclusion

This compound acts as a highly effective solubility enhancer through a combination of physical and chemical mechanisms. Its principal role as a surfactant in Self-Emulsifying Drug Delivery Systems allows for the oral administration of poorly water-soluble drugs in a pre-dissolved state, which upon contact with GI fluids forms a fine emulsion with a large surface area for absorption. This circumvents the dissolution barrier, while its ability to form drug-encapsulating micelles further contributes to maintaining drug solubility. The resultant significant improvements in oral bioavailability make this compound a valuable excipient for researchers, scientists, and drug development professionals seeking to overcome the challenges posed by hydrophobic APIs.

References

An In-Depth Technical Guide to Labrafil® Grades and Their Chemical Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different grades of Labrafil®, a versatile series of non-ionic water-dispersible surfactants. These excipients are widely utilized in the pharmaceutical industry as solubilizers and absorption enhancers for poorly water-soluble active pharmaceutical ingredients (APIs). This document details their chemical composition, physicochemical properties, and the experimental methodologies used for their characterization, offering valuable insights for formulation development.

Introduction to this compound®

This compound® grades are oleoyl, linoleoyl, or lauroyl macrogolglycerides, also known as polyoxylglycerides. They are complex mixtures of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene (B3416737) glycol (PEG), with an average of six ethylene (B1197577) oxide units (PEG-6).[1][2][3] The specific fatty acid composition and the ratio of these components determine the physicochemical properties and functionality of each grade. Their ability to self-emulsify in aqueous media to form coarse dispersions (emulsions) makes them key components in the development of self-emulsifying drug delivery systems (SEDDS).[4][5]

Chemical Composition of this compound® Grades

The chemical identity of each this compound® grade is defined by its primary fatty acid constituent. The three main grades are this compound® M 1944 CS, this compound® M 2125 CS, and this compound® M 2130 CS.

Table 1: Chemical Description of this compound® Grades

GradeChemical Name (USP/NF)Main Fatty Acid Component(s)Chemical Description
This compound® M 1944 CS Oleoyl Polyoxyl-6 GlyceridesOleic Acid (C18:1)Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic acid.[3][4]
This compound® M 2125 CS Linoleoyl Polyoxyl-6 GlyceridesLinoleic Acid (C18:2)Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of linoleic acid.[4][6]
This compound® M 2130 CS Lauroyl Polyoxyl-6 GlyceridesLauric Acid (C12) and Stearic Acid (C18)Consists mainly of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of lauric and stearic acids.[7][8]

The fatty acid profile is a critical quality attribute that influences the performance of the excipient. The typical fatty acid composition for each grade is summarized below.

Table 2: Typical Fatty Acid Composition of this compound® Grades (%)

Fatty AcidThis compound® M 1944 CSThis compound® M 2125 CSThis compound® M 2130 CS
Caprylic Acid (C8:0)--≤ 15.0
Capric Acid (C10:0)--≤ 12.0
Lauric Acid (C12:0)--30.0 - 50.0
Myristic Acid (C14:0)--5.0 - 25.0
Palmitic Acid (C16:0)4.0 - 9.04.0 - 20.04.0 - 25.0
Stearic Acid (C18:0)≤ 6.0≤ 6.05.0 - 35.0
Oleic Acid (C18:1)58.0 - 80.020.0 - 35.0-
Linoleic Acid (C18:2)15.0 - 35.050.0 - 65.0-
Linolenic Acid (C18:3)≤ 2.0≤ 2.0-
Arachidic Acid (C20:0)≤ 2.0≤ 1.0-
Eicosenoic Acid (C20:1)≤ 2.0≤ 1.0-
Data sourced from USP monographs for the respective polyoxylglycerides.[1]

Physicochemical Properties

The physicochemical properties of this compound® grades are tailored to suit various formulation requirements. Key parameters include the physical form, viscosity, and the hydrophilic-lipophilic balance (HLB).

Table 3: Physicochemical Properties of this compound® Grades

PropertyThis compound® M 1944 CSThis compound® M 2125 CSThis compound® M 2130 CS
Physical Form LiquidLiquidWaxy Solid
Viscosity (at 20°C) 75 - 95 mPa·s70 - 90 mPa·sN/A (Melting Point: 33 - 38°C)
HLB (PIT Method) 9 ± 19 ± 19 ± 1
Data sourced from Gattefossé technical datasheets.[3][4][7]

Experimental Protocols for Characterization

The characterization of this compound® grades involves a series of analytical tests as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for polyoxylglycerides.

Fatty Acid Composition by Gas Chromatography (GC)

This method determines the percentage of each fatty acid in the excipient.

Methodology:

  • Saponification: The glycerides and PEG esters are saponified using an alcoholic potassium hydroxide (B78521) solution to liberate the fatty acids as potassium salts.

  • Esterification: The fatty acid salts are then esterified, typically to their methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids for GC analysis.[9]

  • GC Analysis: The resulting FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID). A capillary column with a polar stationary phase is typically used for the separation of FAMEs.[10]

  • Quantification: The percentage of each fatty acid is calculated based on the peak area relative to the total area of all fatty acid peaks. An internal standard may be used for more accurate quantification.

Workflow for Fatty Acid Composition Analysis

FattyAcidAnalysis cluster_prep Sample Preparation cluster_analysis GC Analysis This compound This compound® Sample Saponification Saponification (Alcoholic KOH) This compound->Saponification Esterification Esterification (BF₃-Methanol) Saponification->Esterification GC Gas Chromatography (FID Detector) Esterification->GC Inject FAMEs Quantification Peak Integration & Quantification GC->Quantification Result Fatty Acid Composition (%) Quantification->Result

Caption: Workflow for Determining Fatty Acid Composition.

Viscosity Measurement

The viscosity of the liquid this compound® grades is determined using a rotational viscometer.

Methodology:

  • Temperature Control: The sample is equilibrated to a specified temperature (e.g., 20°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.

  • Instrument Setup: A rotational viscometer (e.g., Brookfield type) is used with a specified spindle and rotational speed suitable for the expected viscosity range of the sample.

  • Measurement: The spindle is immersed in the sample, and the viscometer is run until a stable torque reading is obtained.

  • Calculation: The viscosity in mPa·s is calculated from the torque reading, the spindle geometry, and the rotational speed.

Hydrophilic-Lipophilic Balance (HLB) Determination by Phase Inversion Temperature (PIT) Method

The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. Gattefossé utilizes the Phase Inversion Temperature (PIT) method for its accuracy and reproducibility.[2]

Methodology:

  • Emulsion Preparation: A series of emulsions are prepared with a standard oil phase (e.g., n-octane), a saline aqueous phase, and a mixture of a reference surfactant and the this compound® sample at varying ratios.

  • Heating and Conductivity Measurement: Each emulsion is heated at a controlled rate while its electrical conductivity is continuously monitored.

  • PIT Determination: The PIT is the temperature at which the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, indicated by a sharp drop in conductivity.

  • HLB Calculation: The deviation in the PIT caused by the addition of the this compound® sample is proportional to its HLB value. A calibration curve established with surfactants of known HLB values is used to determine the HLB of the sample.

Logical Flow for HLB Determination via PIT Method

HLB_Determination cluster_emulsion Emulsion Formulation cluster_measurement PIT Measurement Oil Oil Phase (n-octane) Emulsification Homogenization Oil->Emulsification Water Aqueous Phase (Saline) Water->Emulsification Surfactant Reference Surfactant + this compound® Sample Surfactant->Emulsification Heating Controlled Heating Emulsification->Heating Test Emulsion Conductivity Conductivity Monitoring Heating->Conductivity PIT Phase Inversion Temperature (PIT) Conductivity->PIT Sharp Drop in Conductivity HLB HLB Value PIT->HLB Correlate PIT Deviation

Caption: Process for HLB Value Determination.

Application in Drug Development: Self-Emulsifying Drug Delivery Systems (SEDDS)

A primary application of this compound® is in the formulation of SEDDS to enhance the oral bioavailability of poorly water-soluble drugs. The following diagram illustrates a logical workflow for developing a SEDDS formulation using this compound®.

Workflow for SEDDS Formulation Development

SEDDS_Development cluster_components Select Formulation Components Start Start: Poorly Water-Soluble API Screening Excipient Screening (Solubility Studies) Start->Screening Oil Oil Phase Screening->Oil Surfactant Surfactant (e.g., this compound®) Screening->Surfactant Cosurfactant Co-surfactant Screening->Cosurfactant PhaseDiagram Construct Ternary Phase Diagram Oil->PhaseDiagram Surfactant->PhaseDiagram Cosurfactant->PhaseDiagram Optimization Formulation Optimization (Droplet Size, Emulsification Time) PhaseDiagram->Optimization Identify Self-Emulsifying Region Characterization Characterize Optimized SEDDS Formulation Optimization->Characterization End Final SEDDS Formulation Characterization->End

Caption: Workflow for SEDDS Formulation.

Conclusion

The various grades of this compound® offer a range of versatile excipients for the formulation of challenging APIs. A thorough understanding of their chemical composition and physicochemical properties, as detailed in this guide, is essential for their effective application in drug development. The provided experimental methodologies serve as a foundation for the quality control and characterization of these valuable formulation tools.

References

The Pivotal Role of Labrafil's HLB Value in Crafting Stable Emulsions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of stable emulsions is a cornerstone of advanced drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Among the arsenal (B13267) of excipients available, the Labrafil® series of nonionic, water-dispersible surfactants stands out for its utility in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions. This technical guide delves into the critical importance of the Hydrophilic-Lipophilic Balance (HLB) value of this compound and its direct impact on the physical characteristics and long-term stability of emulsions.

Understanding this compound and its HLB Value

This compound is a range of oleoyl, linoleoyl, or lauroyl polyoxyl-6 glycerides. These excipients are composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-6 mono- and di-esters of fatty acids. This unique composition imparts self-emulsifying properties, allowing for the spontaneous formation of an emulsion upon gentle agitation in an aqueous medium.

The HLB value is a crucial parameter for any surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. The HLB scale typically ranges from 1 to 20, with lower values signifying a more lipophilic character and higher values indicating a more hydrophilic nature. The selection of a surfactant with an appropriate HLB value is paramount for ensuring the formation of a stable emulsion with the desired characteristics. Different grades of this compound, such as M 1944 CS and M 2125 CS, possess a consistent HLB value, which is a key factor in their formulation utility.

ExcipientChemical DescriptionHLB Value
This compound® M 1944 CSOleoyl polyoxyl-6 glycerides9 ± 1[1][2]
This compound® M 2125 CSLinoleoyl polyoxyl-6 glycerides9 ± 1[3][4]
This compound® M 2130 CSLauroyl polyoxyl-6 glycerides9 ± 1

The Impact of HLB on Emulsion Stability and Droplet Size

The stability of an emulsion is intrinsically linked to the HLB of the surfactant system, which should be optimized to match the required HLB of the oil phase. When the HLB of the surfactant system aligns with that of the oil, the interfacial tension between the oil and water phases is minimized, leading to the formation of smaller, more stable droplets.[5] An optimal HLB value is critical for achieving a low polydispersity index (PDI), which indicates a narrow and uniform droplet size distribution.

While this compound itself has a fixed HLB value, it is often used in combination with other surfactants and co-surfactants to modulate the overall HLB of the emulsifier system. This allows formulators to fine-tune the system to the specific requirements of the oil phase and the API. For instance, combining this compound with a higher HLB surfactant can increase the overall HLB of the system, making it more suitable for creating stable oil-in-water (o/w) nanoemulsions.

Studies have demonstrated that SNES (Self-Nanoemulsifying System) formulated with this compound® M2125 CS as the oily phase, in combination with other surfactants, can produce emulsions with very small droplet sizes. For example, an optimized system containing 20% w/w this compound® M2125 CS, 50% w/w Tween® 80, and 30% w/w Transcutol® HP resulted in oil globules with a size of approximately 15.13 nm.[4] Another study reported that a nanoemulsion-based gel formulated with 14.29% v/v this compound-M2125CS yielded a droplet size of 56.73 nm.[6]

The following table summarizes formulation examples from scientific literature that utilize this compound and reports the resulting emulsion characteristics:

Formulation ComponentsThis compound GradeDroplet Size (nm)PDIReference
20% w/w this compound, 50% w/w Tween® 80, 30% w/w Transcutol® HPM 2125 CS15.130.07 - 0.12[4]
14.29% v/v this compound, 33.33% v/v Cremophor-RH40:Transcutol-P (1:1), 52.38% v/v WaterM 2125 CS56.73 ± 0.58-[6]
5% this compound, 65% Labrasol, 30% TranscutolM 2125 CSOptimized for minimal size< 0.3[3][7]

Experimental Protocols for this compound-Based Emulsions

The development of a stable this compound-based emulsion, particularly for a SEDDS, involves a systematic approach. The following is a generalized experimental protocol based on methodologies cited in the literature.

Materials
  • This compound® (e.g., M 1944 CS or M 2125 CS)

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Co-surfactant (e.g., Transcutol® HP, Labrafac™ PG)

  • Active Pharmaceutical Ingredient (API)

  • Distilled water

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of mixtures with varying ratios of oil, surfactant (this compound), and co-surfactant.

    • Titrate each mixture with water, observing for the formation of a clear or slightly bluish, homogenous nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a composition from the self-emulsifying region of the phase diagram.

    • Accurately weigh the oil, this compound, and co-surfactant into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity, if necessary.

    • Add the pre-weighed API to the excipient mixture and stir until completely dissolved.

  • Characterization of the SEDDS Pre-concentrate:

    • Visually inspect for clarity and homogeneity.

  • Emulsification and Characterization of the Resulting Emulsion:

    • Add a specific volume of the SEDDS pre-concentrate to a specific volume of distilled water (e.g., 1 mL in 100 mL).

    • Gently agitate the mixture.

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the surface charge and potential for electrostatic stabilization.

    • Conduct stability studies by storing the emulsion under different conditions (e.g., temperature, time) and re-evaluating the droplet size, PDI, and for any signs of phase separation or drug precipitation.[7][8]

Visualizing the Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Formulation Preparation cluster_char Emulsion Characterization solubility API Solubility Screening phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram formulation SEDDS Formulation phase_diagram->formulation emulsification Emulsification in Aqueous Medium formulation->emulsification dls Droplet Size & PDI (DLS) emulsification->dls zeta Zeta Potential emulsification->zeta stability Stability Assessment dls->stability zeta->stability

Caption: Experimental workflow for preparing and characterizing a this compound-based SEDDS.

logical_relationship cluster_input Formulation Components cluster_process System Property cluster_output Emulsion Characteristics & Outcome Oil Oil Phase HLB_System Optimized System HLB Oil->HLB_System This compound This compound (Surfactant) HLB = 9 ± 1 This compound->HLB_System CoSurfactant Co-surfactant CoSurfactant->HLB_System DropletSize Reduced Droplet Size HLB_System->DropletSize PDI Low Polydispersity Index (PDI) HLB_System->PDI Stability Enhanced Emulsion Stability DropletSize->Stability PDI->Stability Bioavailability Improved Drug Bioavailability Stability->Bioavailability

Caption: Logical relationship between formulation components and emulsion outcome.

Conclusion

The HLB value of this compound is a critical determinant in the formulation of stable and effective emulsions for drug delivery. Its well-defined HLB of 9 ± 1 provides a solid foundation for building self-emulsifying systems. By carefully selecting appropriate oil phases and co-surfactants, researchers can manipulate the overall HLB of the formulation to achieve optimal emulsification, leading to nano-sized droplets, excellent stability, and consequently, enhanced bioavailability of poorly soluble drugs. The systematic approach to formulation development, including solubility screening and the use of ternary phase diagrams, is essential for harnessing the full potential of this compound in advanced drug delivery systems.

References

The Role of Labrafil® in Advanced Lipid-Based Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Labrafil®, a series of versatile lipid-based excipients, in the formulation of lipid-based drug delivery systems (LBDDS). With a focus on enhancing the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs), this document provides a comprehensive overview of this compound's chemical properties, mechanisms of action, and practical applications in pharmaceutical development.

Introduction to this compound® in Lipid-Based Formulations

This compound® is a range of non-ionic, water-dispersible surfactants derived from well-characterized vegetable oils. These excipients are composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-6 mono- and diesters of fatty acids. The specific fatty acid composition varies between the different grades of this compound®, leading to distinct properties and applications.

The primary function of this compound® in LBDDS is to act as a powerful solubilizer and emulsifying agent. It is a key component in the formulation of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification overcomes the dissolution rate-limiting step for poorly water-soluble drugs, thereby enhancing their absorption and oral bioavailability.

Physicochemical Properties and Grades of this compound®

The two most commonly utilized grades of this compound® in oral drug delivery are this compound® M 1944 CS and this compound® M 2125 CS. Their distinct fatty acid profiles, primarily oleic acid (C18:1) and linoleic acid (C18:2) respectively, influence their solvent capacity for different APIs and their interaction with biological membranes.

PropertyThis compound® M 1944 CSThis compound® M 2125 CS
USP NF Name Oleoyl Polyoxyl-6 GlyceridesLinoleoyl Polyoxyl-6 Glycerides
EP Name Oleoyl Macrogol-6 GlyceridesLinoleoyl Macrogol-6 Glycerides
Chemical Description Mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic acid (C18:1)Mono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic acid (C18:2)
HLB (PIT method) 9 ± 19 ± 1
Form LiquidLiquid
Viscosity (20°C) 75 - 95 mPa.s70 - 90 mPa.s
Functionality Solubilizer, Emulsifier (SEDDS - LFCS Type II)Solubilizer, Emulsifier (SEDDS - LFCS Type II)

Mechanisms of Bioavailability Enhancement

This compound® enhances the oral bioavailability of poorly soluble drugs through a combination of mechanisms, primarily by improving drug solubilization and promoting the formation of stable emulsions in the gastrointestinal tract. Additionally, it can modulate intestinal permeability by interacting with enterocytes.

Enhanced Solubilization and Emulsification

By incorporating a lipophilic drug into a this compound®-based formulation, the drug is presented to the gastrointestinal tract in a pre-dissolved state. Upon contact with aqueous fluids, the SEDDS formulation disperses into small droplets, significantly increasing the surface area for drug absorption.

Modulation of Intestinal Permeability

This compound®, in combination with other excipients in LBDDS, can transiently and reversibly modulate the intestinal epithelial barrier, further enhancing drug absorption. This is achieved through two primary mechanisms:

  • Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter present on the apical membrane of enterocytes that actively pumps xenobiotics, including many drugs, back into the intestinal lumen, thereby limiting their absorption. Certain components of LBDDS, including surfactants like this compound®, are thought to inhibit P-gp function. This can occur through direct interaction with the transporter or by altering the fluidity of the cell membrane, thus reducing the efficiency of the efflux pump.

  • Modulation of Tight Junctions: Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells. Some surfactants can transiently open these junctions, allowing for increased paracellular transport of drugs. This mechanism is believed to involve the interaction of the excipient with proteins that regulate tight junction integrity, such as those in the protein kinase C (PKC) signaling pathway.

Below is a conceptual diagram illustrating the potential signaling pathway for tight junction modulation by surfactant excipients.

TightJunctionModulation cluster_lumen Intestinal Lumen cluster_cell Enterocyte Surfactant Surfactant PKC PKC Surfactant->PKC Activates MLCK MLCK PKC->MLCK Phosphorylates ActomyosinContraction Actomyosin Contraction MLCK->ActomyosinContraction Induces TJ_Disruption Tight Junction Disruption ActomyosinContraction->TJ_Disruption Leads to ParacellularTransport Increased Paracellular Transport TJ_Disruption->ParacellularTransport

Caption: Conceptual signaling pathway for tight junction modulation by surfactants.

Quantitative Performance Data

The following tables summarize quantitative data from various studies demonstrating the effectiveness of this compound® in enhancing drug solubility and bioavailability.

Table 1: Solubility Enhancement of Poorly Water-Soluble Drugs in this compound®
DrugBCS ClassThis compound® GradeSolubility (mg/mL)Fold Increase vs. WaterReference
ErlotinibIIM 2125 CS6.90 ± 0.38~2130[1][2]
DanazolIIM 2125 CS>25 (in 4 mL/kg formulation)-[3]
CarvedilolIIM 1944 CS> Saturated solubility in 0.1N HCl (0.52 mg/mL)-[4]
IndapamideIIM 1944 CSHigh in lipid blend-[3]
Table 2: Particle Size of this compound®-Based Self-Emulsifying Formulations
DrugThis compound® GradeFormulation Components (Oil/Surfactant/Co-surfactant)Particle Size (nm)Polydispersity Index (PDI)Reference
ErlotinibM 2125 CSThis compound M2125CS/Labrasol/Transcutol HP (5/65/30)~150< 0.3[1][2]
CarvedilolM 1944 CSOleic acid/Labrafil M 1944CS/Labrafac PGVaries with polymer addition-[4]
IndapamideM 1944 CSThis compound M1944CS/Labrasol/Capryol 90170-250< 0.3[3]
Table 3: In Vivo Bioavailability Enhancement with this compound® Formulations
DrugAnimal ModelThis compound® FormulationRelative Bioavailability Increase (vs. Aqueous Suspension)Reference
DanazolRats4 mL/kg solution in this compound M 2125 CS9-fold[3]
DanazolRats2 mL/kg suspension in this compound M 2125 CS~9-fold[3]
DanazolRats1 mL/kg suspension in this compound M 2125 CS~4.7-fold[3]
ErlotinibRatsSolid SEDDS with this compound M 2125 CSSignificantly increased Cmax and AUC[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound®-based LBDDS.

Preparation of this compound®-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

This protocol describes the preparation of a liquid SEDDS formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound® (e.g., M 1944 CS or M 2125 CS) as the oil/surfactant

  • Co-surfactant (e.g., Transcutol® HP, Cremophor® RH 40)

  • Co-solvent (optional, e.g., ethanol)

  • Vortex mixer

  • Magnetic stirrer and heating plate

  • Analytical balance

Procedure:

  • Accurately weigh the required amounts of this compound®, surfactant, and co-surfactant into a clean, dry glass vial based on the desired formulation ratio (e.g., determined from a pseudo-ternary phase diagram).

  • Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate mixing, especially for viscous components.

  • Accurately weigh the API and add it to the excipient mixture.

  • Continuously stir the mixture using a magnetic stirrer at a moderate speed until the API is completely dissolved. The endpoint is a clear, transparent solution.

  • Store the resulting liquid SEDDS formulation in a tightly sealed container at room temperature, protected from light.

Solubility Studies

This protocol outlines the shake-flask method for determining the equilibrium solubility of an API in this compound®.

Materials:

  • API

  • This compound® (e.g., M 1944 CS or M 2125 CS)

  • Thermostatically controlled shaking water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) system or a validated analytical method for drug quantification

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of this compound® in a sealed glass vial.

  • Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method like HPLC.

Particle Size and Polydispersity Index (PDI) Analysis

This protocol describes the characterization of the emulsion droplet size and PDI using Dynamic Light Scattering (DLS).

Materials:

  • This compound®-based SEDDS formulation

  • Deionized water or relevant aqueous medium

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Accurately pipette a small volume of the SEDDS formulation (e.g., 10-100 µL) into a known volume of the aqueous medium (e.g., 10-100 mL) in a beaker.

  • Gently stir the mixture to allow for spontaneous emulsification.

  • Transfer an appropriate volume of the resulting emulsion into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the refractive index and viscosity of the dispersant.

  • Perform the measurement to obtain the z-average particle size and the PDI. Measurements are typically performed in triplicate.

In Vitro Drug Release Studies

This protocol details the use of a USP Type II dissolution apparatus for assessing the in vitro release of the API from a this compound®-based SEDDS.

Materials:

  • This compound®-based SEDDS formulation encapsulated in hard or soft gelatin capsules

  • USP Type II dissolution apparatus (paddle method)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate (B84403) buffer)

  • Syringes and filters for sampling

  • Validated analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed (37 ± 0.5°C) dissolution medium.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).

  • Introduce one capsule containing the SEDDS formulation into each vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium from each vessel.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the collected samples through a suitable filter.

  • Analyze the samples for drug content using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

The following diagram illustrates a typical experimental workflow for the development and characterization of a this compound®-based SEDDS.

SEDDS_Workflow A API & Excipient Screening B Solubility Studies A->B C Pseudo-ternary Phase Diagram A->C D Formulation Optimization B->D C->D E Preparation of Liquid SEDDS D->E F Characterization E->F G Particle Size & PDI (DLS) F->G H In Vitro Drug Release F->H I In Vitro Permeability (Caco-2) F->I J In Vivo Pharmacokinetic Studies F->J K Data Analysis & Conclusion G->K H->K I->K J->K

Caption: Experimental workflow for this compound®-based SEDDS development.

Conclusion

This compound® plays a pivotal role in modern pharmaceutical development, particularly in addressing the challenges associated with poorly water-soluble drugs. Its ability to act as a potent solubilizer and self-emulsifying agent makes it an invaluable tool for formulating LBDDS that can significantly enhance oral bioavailability. The mechanisms underlying this enhancement are multifaceted, involving improved drug dissolution, increased surface area for absorption, and favorable interactions with the intestinal epithelium. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists working to leverage the full potential of this compound® in creating effective and reliable oral drug delivery systems.

References

In-Depth Technical Guide to the Critical Micelle Concentration of Labrafil Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of various Labrafil® types, a family of versatile non-ionic surfactants widely used in the pharmaceutical industry for their solubilizing and bioavailability-enhancing properties. Due to the complex nature of this compound products, which are mixtures of mono-, di-, and triglycerides, alongside polyethylene (B3416737) glycol (PEG) esters, precise CMC values are not always readily available in public literature. However, this guide synthesizes available information on their composition, aggregation behavior, and the methodologies for characterizing their self-assembly.

Understanding this compound and its Composition

This compound® excipients are oleoyl (B10858665) or linoleoyl polyoxyl-6 glycerides, derived from the partial hydrolysis and esterification of vegetable oils.[1] Their utility in drug delivery, particularly in the formation of self-emulsifying drug delivery systems (SEDDS), stems from their amphiphilic nature.[2][3][4] The two primary types discussed in this guide are:

  • This compound® M 1944 CS (Oleoyl Polyoxyl-6 Glycerides): Primarily composed of mono-, di-, and triglycerides and PEG-6 esters of oleic acid (C18:1).[1]

  • This compound® M 2125 CS (Linoleoyl Polyoxyl-6 Glycerides): Primarily composed of mono-, di-, and triglycerides and PEG-6 esters of linoleic acid (C18:2).[2][5]

The inherent heterogeneity of these products means they do not exhibit a sharp CMC like a pure surfactant. Instead, they form micellar-like aggregates over a concentration range.

Critical Micelle Concentration (CMC) Data

Direct CMC values for specific this compound types are not extensively reported in peer-reviewed literature. This is attributed to their composition as complex mixtures. However, based on their chemical nature as non-ionic, polyethoxylated surfactants, their aggregation is a key parameter in formulation development. The following table summarizes the composition of common this compound types.

This compound TypeChemical NameKey Fatty Acid ComponentApproximate HLB Value
This compound® M 1944 CS Oleoyl Polyoxyl-6 GlyceridesOleic Acid (C18:1)9 ± 1
This compound® M 2125 CS Linoleoyl Polyoxyl-6 GlyceridesLinoleic Acid (C18:2)9 ± 1

Experimental Protocols for CMC Determination

For researchers aiming to characterize the aggregation behavior of this compound or similar non-ionic surfactants, several established methods can be employed.

Surface Tension Method

This is a classical and widely used technique for determining the CMC of both ionic and non-ionic surfactants.[6][7]

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, ensuring the range brackets the expected CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is taken as the CMC.[6]

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar and non-polar environments.[8][9]

Methodology:

  • Probe Selection: Choose a suitable hydrophobic fluorescent probe, such as pyrene (B120774) or N-phenyl-1-naphthylamine (NPN).[9]

  • Sample Preparation: Prepare a series of surfactant solutions and add a small, constant amount of the fluorescent probe to each.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe in each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used.

  • Data Analysis: Plot the fluorescence intensity (or the I1/I3 ratio for pyrene) against the surfactant concentration. A distinct change in the slope of the plot indicates the onset of micelle formation, and the corresponding concentration is the CMC.[8]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the size distribution of particles in a suspension and can be adapted to determine the CMC.[10][11]

Methodology:

  • Sample Preparation: Prepare a range of surfactant solutions at different concentrations.

  • DLS Measurement: Measure the intensity of scattered light and the hydrodynamic diameter of any particles present in each solution.

  • Data Analysis: Plot the scattering intensity or the particle count rate as a function of surfactant concentration. A significant increase in scattering intensity will be observed at the concentration where micelles begin to form, indicating the CMC.[11]

Mechanism of Action in Drug Delivery

This compound excipients are known to enhance the oral bioavailability of poorly water-soluble drugs.[2][3] This is achieved through several mechanisms, including improved drug solubilization and, potentially, the inhibition of efflux transporters like P-glycoprotein (P-gp).[12][13]

Caption: Proposed mechanism of this compound-enhanced drug absorption.

The diagram above illustrates how this compound micelles can increase the concentration of a poorly soluble drug at the apical membrane of an enterocyte, promoting passive diffusion. Furthermore, there is evidence to suggest that some surfactants, including those in the this compound family, may inhibit the function of the P-gp efflux pump, thereby reducing the back-transport of the absorbed drug into the intestinal lumen and increasing its net absorption into systemic circulation.[12][13]

Conclusion

References

Thermal Analysis of Labrafil M 2125 CS: A Technical Guide for Pre-Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the thermal analysis of Labrafil M 2125 CS, a non-ionic water-dispersible surfactant, crucial for pre-formulation studies in pharmaceutical development. This compound M 2125 CS, chemically known as Linoleoyl Polyoxyl-6 glycerides, is a key excipient used to solubilize and enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its primary function is in the formation of self-emulsifying drug delivery systems (SEDDS).[1][3]

Understanding the thermal characteristics of this compound M 2125 CS is essential for predicting its behavior during manufacturing processes, such as heat sterilization or melt granulation, and for assessing its compatibility with APIs. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools in this regard.[4] While specific, publicly available thermograms and quantitative thermal data for neat this compound M 2125 CS are not prevalent in the reviewed literature, this guide outlines the standardized experimental protocols for conducting such analyses.

Data Presentation: Framework for Analysis

While specific quantitative data from thermal analysis of this compound M 2125 CS is not available in the provided search results, the following tables present a template for how such data should be structured for clear comparison and interpretation in pre-formulation studies.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound M 2125 CS

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Glass Transition (Tg)Indicates a change from a rigid to a more flexible state in the amorphous regions.
Crystallization (Tc)Potential for the material to crystallize upon heating.
Melting (Tm)Indicates the melting point of any crystalline domains.
Other EventsAny other endothermic or exothermic events.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound M 2125 CS

Decomposition StepOnset Temperature (°C)End Temperature (°C)Weight Loss (%)Interpretation
Initial Weight LossLikely due to the loss of volatile components or moisture.
Main DecompositionThe primary thermal degradation of the material.
Final ResidueThe percentage of material remaining at the end of the analysis.

Experimental Protocols

Detailed methodologies for performing DSC and TGA are critical for obtaining reproducible and accurate data. The following are generalized protocols applicable to a liquid excipient like this compound M 2125 CS.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the characterization of thermal events such as melting, glass transitions, and crystallization.[4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound M 2125 CS into a standard aluminum DSC pan.

    • As this compound M 2125 CS is a liquid at room temperature, ensure the sample is evenly distributed at the bottom of the pan.[1]

    • Hermetically seal the pan to prevent any volatile components from escaping during the analysis.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

    • Equilibrate the sample at a starting temperature, for example, -20°C.

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature, for example, 200°C. The temperature range should be selected to cover all expected thermal events without causing significant degradation.[5]

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • A second heating scan is often performed to analyze the thermal history of the sample.

  • Data Analysis:

    • Analyze the resulting thermogram to identify glass transitions (Tg), crystallization peaks (Tc), and melting endotherms (Tm).

    • Determine the onset temperature, peak temperature, and enthalpy for each event.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[4]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound M 2125 CS into a TGA pan (e.g., alumina (B75360) or platinum).

    • Ensure the liquid sample forms a thin, even layer at the bottom of the pan.

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature, for instance, 25°C.

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Analysis:

    • Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition and the temperatures at which specific weight loss percentages occur.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of this compound M 2125 CS in a pre-formulation setting.

Preformulation_Thermal_Analysis_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: API Compatibility Study cluster_2 Phase 3: Formulation Development Support Start Obtain this compound M 2125 CS Sample DSC_Screening DSC Analysis (Broad Temperature Range, e.g., -50°C to 250°C) Start->DSC_Screening TGA_Screening TGA Analysis (e.g., 25°C to 600°C) Start->TGA_Screening Data_Interpretation Initial Data Interpretation - Identify major thermal events - Assess thermal stability DSC_Screening->Data_Interpretation TGA_Screening->Data_Interpretation API_Characterization Characterize API (DSC and TGA) Data_Interpretation->API_Characterization Binary_Mixture Prepare API:this compound Binary Mixture (e.g., 1:1 ratio) API_Characterization->Binary_Mixture DSC_Mixture DSC Analysis of Mixture Binary_Mixture->DSC_Mixture TGA_Mixture TGA Analysis of Mixture Binary_Mixture->TGA_Mixture Compatibility_Assessment Compatibility Assessment - Compare mixture thermograms to individual components - Look for new peaks, peak shifts, or changes in decomposition DSC_Mixture->Compatibility_Assessment TGA_Mixture->Compatibility_Assessment Process_Simulation DSC for Process Simulation (e.g., melt-cool-reheat cycles) Compatibility_Assessment->Process_Simulation Final_Formulation Thermal Analysis of Final Formulation Process_Simulation->Final_Formulation Conclusion Report Findings for Formulation Strategy Final_Formulation->Conclusion

Caption: Workflow for thermal analysis in pre-formulation studies.

References

Labrafil as a Non-Ionic Surfactant in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Labrafil in Modern Pharmaceutics

This compound® is a series of non-ionic, water-dispersible surfactants derived from well-characterized PEG-esters and a glyceride fraction.[1] These excipients are instrumental in overcoming one of the most significant challenges in pharmaceutical development: the poor aqueous solubility of active pharmaceutical ingredients (APIs). As a key component in lipid-based formulations, this compound plays a pivotal role in enhancing the oral bioavailability of drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[2][3][4][5][6]

This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its application in self-emulsifying drug delivery systems (SEDDS), detailed experimental protocols for formulation and characterization, and the underlying mechanisms of bioavailability enhancement.

Physicochemical Properties of this compound

The this compound series primarily includes this compound M 1944 CS and this compound M 2125 CS, each with distinct compositions and properties tailored for specific formulation needs.[3]

Table 1: Core Physicochemical Properties of this compound M 1944 CS and this compound M 2125 CS

PropertyThis compound M 1944 CSThis compound M 2125 CSReference
Chemical Name Oleoyl polyoxyl-6 glyceridesLinoleoyl Polyoxyl-6 glycerides[7]
Composition Mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic (C18:1) acid.Mono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic (C18:2) acid.[8]
Appearance Oily liquidOily liquid[7]
HLB Value Approx. 9Approx. 9[9]
Primary Function Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS), co-emulsifier.Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS).[7]

Table 2: Fatty Acid Composition of this compound M 1944 CS and this compound M 2125 CS

Fatty AcidThis compound M 1944 CS (%)This compound M 2125 CS (%)Reference
Palmitic acid (C16:0) 4.0 - 9.09.0 - 15.0[8]
Stearic acid (C18:0) 1.5 - 5.02.0 - 5.0[8]
Oleic acid (C18:1) 55.0 - 65.020.0 - 30.0[8]
Linoleic acid (C18:2) 18.0 - 28.050.0 - 60.0[8]
Linolenic acid (C18:3) < 2.0< 2.0[8]

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a cornerstone excipient in the formulation of SEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] This self-emulsification process leads to the formation of small lipid droplets, significantly increasing the surface area for drug dissolution and absorption.[11]

Quantitative Data from Formulation Studies

The following tables summarize key quantitative data from various studies that have utilized this compound in the development of SEDDS for different APIs.

Table 3: Solubility of Various Drugs in this compound

DrugThis compound TypeSolubility (mg/mL)Reference
Ibuprofen This compound M 2125 CS450.3 ± 5.2[12]
Erlotinib This compound M 2125 CS35.8 ± 1.2[13][14]
Valsartan This compound M 1944 CSHigh (qualitative)[3]
Resveratrol-Phospholipid Complex This compound M 1944 CSHigh (qualitative)[15]

Table 4: Particle Size and Polydispersity Index (PDI) of this compound-based SEDDS

DrugThis compound Type & ConcentrationCo-excipientsParticle Size (nm)PDIReference
Carvedilol This compound M 1944 CS (in S/CoS mix)Oleic acid, Labrafac PG, Poloxamer/HPMC150 - 4500.2 - 0.5[10]
Indapamide This compound M 1944 CS (in lipid blend)Labrasol, Capryol 90170 - 250< 0.4[9]
Erlotinib This compound M 2125 CS (5%)Labrasol (65%), Transcutol HP (30%)~150~0.2[13][14]
Ibuprofen This compound M 2125 CS (Oil phase)Cremophor RH40, Plurol oleique177.50.23[12]
Furosemide Not SpecifiedNot Specified115 ± 4.50.12[16]

Table 5: In Vitro Drug Release from this compound-based SEDDS

DrugFormulation DetailsDissolution Medium% Drug Release (Time)Reference
Carvedilol This compound M 1944 CS based SEDDS with HPMCNot specified> 90% (24h)[10]
Indapamide This compound M 1944 CS based SEDDSWaterSignificantly higher than unprocessed drug (>80% in 90 min)[9]
Erlotinib Solid SEDDS with this compound M 2125 CSPhosphate (B84403) buffer (pH 6.8) with 0.1% Tween 80~100% (15-30 min)[13]
Valsartan Solid SNEDDS with this compound M 1944 CSNot specified58.39% ± 1.88 (5 min)[3]
Furosemide Liquid SEDDSPhosphate buffer pH 6.8> 90% (120 min)[16]

Experimental Protocols

Preparation of this compound-based SEDDS

This protocol describes the general procedure for preparing a liquid self-emulsifying drug delivery system.

  • Excipient Screening:

    • Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants. An excess amount of the drug is added to a known volume of the excipient, and the mixture is agitated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72 hours).[13][14]

    • The samples are then centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC).

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil (e.g., this compound), surfactant, and co-surfactant.[12]

    • Add the API to the mixture of excipients.

    • The components are mixed using a vortex mixer or magnetic stirrer until a clear and homogenous solution is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate the dissolution of the API.[12]

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions of different excipient combinations.

  • Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures:

    • Prepare mixtures of the selected surfactant and co-surfactant at different weight ratios (e.g., 1:2, 1:1, 2:1).[17]

  • Titration:

    • Prepare mixtures of the oil phase (e.g., this compound) and the S/CoS mixture at various weight ratios (from 9:1 to 1:9).

    • Each mixture is then titrated dropwise with an aqueous phase (e.g., distilled water) under constant, gentle agitation.

    • The point at which the mixture becomes turbid is noted. The titration is continued until a clear, monophasic solution is formed again, and the amount of aqueous phase added is recorded.

  • Diagram Construction:

    • The weight percentages of the oil, S/CoS mixture, and aqueous phase at the points of phase transition are calculated and plotted on a ternary phase diagram to delineate the self-emulsifying region.[15]

Characterization of SEDDS
  • Sample Preparation:

    • Dilute the SEDDS formulation (e.g., 100-fold) with a suitable aqueous medium (e.g., distilled water).[12][13]

  • Measurement:

    • Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS) at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).[13][14]

    • The Z-average particle size and the PDI are recorded. Measurements are typically performed in triplicate.

  • Apparatus Setup:

    • Use a USP dissolution apparatus II (paddle method).[13]

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).[13]

  • Sample Introduction:

    • Introduce a known amount of the SEDDS formulation (equivalent to a specific dose of the API) into the dissolution medium.[13]

  • Sampling and Analysis:

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vitro Lipolysis Testing

This test simulates the digestion of the lipid formulation in the small intestine to predict its in vivo performance.

  • Dispersion:

    • Disperse the SEDDS formulation in a lipolysis medium (simulating fasted intestinal fluid) at 37°C with stirring.[18]

  • Digestion Initiation:

  • Monitoring and Sampling:

    • Monitor the digestion by titrating the released free fatty acids with NaOH using a pH-stat apparatus to maintain a constant pH.

    • At specific time points, withdraw aliquots and immediately add an enzyme inhibitor to stop the reaction.

  • Phase Separation and Analysis:

    • Centrifuge the aliquots to separate the aqueous phase, oily phase, and pellet.

    • Analyze the drug content in each phase to determine the distribution and solubilization of the API during digestion.

Mechanism of Bioavailability Enhancement

The primary mechanism by which this compound enhances the oral bioavailability of poorly soluble drugs is through the formation of a fine emulsion in the gastrointestinal tract. This process significantly increases the dissolution rate and maintains the drug in a solubilized state, which is a prerequisite for absorption. Furthermore, the components of this compound, particularly the long-chain fatty acids, may interact with the intestinal enterocytes, potentially leading to a transient and reversible opening of tight junctions, thereby facilitating paracellular drug transport. There is also evidence to suggest that lipid-based formulations can promote lymphatic transport of highly lipophilic drugs, which bypasses the hepatic first-pass metabolism, further contributing to increased systemic bioavailability.[1]

Visualizations

Experimental Workflow for SEDDS Formulation and Characterization

SEDDS_Workflow A API and Excipient Screening B Solubility Studies A->B Select Excipients C Construction of Pseudo-Ternary Phase Diagrams B->C Identify Solubilizing Excipients D Formulation of This compound-based SEDDS C->D Determine Optimal Excipient Ratios E Characterization of SEDDS D->E F Particle Size & PDI Analysis E->F G In Vitro Drug Release E->G H In Vitro Lipolysis E->H I Stability Studies E->I J Optimized SEDDS Formulation F->J G->J H->J I->J Bioavailability_Enhancement cluster_GIT Gastrointestinal Lumen cluster_Absorption Intestinal Absorption A This compound-based SEDDS (Drug in solution) B Self-Emulsification (Aqueous Environment) A->B C Fine Oil-in-Water Emulsion Droplets B->C D Increased Surface Area for Dissolution C->D E Maintained Drug Solubilization C->E F Interaction with Enterocytes C->F G Enhanced Transcellular & Paracellular Transport D->G E->G F->G H Potential for Lymphatic Uptake F->H I Increased Systemic Bioavailability G->I H->I Bypasses First-Pass Metabolism

References

The Evolution of Labrafil®: A Technical Guide to Its Application in Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the pharmaceutical industry has grappled with the challenge of poor drug solubility, a major hurdle in the development of effective oral dosage forms. A key innovation in addressing this issue has been the development of lipid-based excipients, among which the Labrafil® series, developed by Gattefossé, stands out as a versatile and widely used solution. This technical guide delves into the history, development, and core applications of this compound®, providing researchers, scientists, and drug development professionals with an in-depth understanding of its utility in modern drug formulation.

A Legacy of Innovation in Lipid Chemistry

The story of this compound® is intrinsically linked to the history of Gattefossé, a company founded in 1880.[1] A pivotal moment for the company and for pharmaceutical formulation was the pioneering work in lipid chemistry during the 1930s.[1] This era saw the creation of the first fatty acid esters, which laid the groundwork for the development of innovative emulsified excipients.[1] This spirit of innovation led to the eventual introduction of this compound®, a milestone that provided the pharmaceutical world with a powerful tool to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1]

This compound® is a non-ionic, water-dispersible surfactant designed for lipid-based formulations to solubilize and improve the oral bioavailability of poorly water-soluble APIs.[2][3][4][5] The series includes several grades, most notably this compound® M 1944 CS, this compound® M 2125 CS, and this compound® M 2130 CS.[2][6] These grades are primarily composed of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[3][7][8][9]

Physicochemical Properties and Key Distinctions

The different grades of this compound® are distinguished by their fatty acid composition, which in turn dictates their physical properties and optimal applications. This variation allows formulators to select the most appropriate excipient for a specific API and desired dosage form.

PropertyThis compound® M 1944 CSThis compound® M 2125 CSThis compound® M 2130 CS
Primary Fatty Acid Oleic Acid (C18:1)[3][10]Linoleic Acid (C18:2)[7][8][9][10]Lauric (C12) and Stearic (C18) Acids[11]
Chemical Name Oleoyl Polyoxyl-6 Glycerides[3]Linoleoyl Polyoxyl-6 Glycerides[8][9]Lauroyl Polyoxyl-6 Glycerides[11]
Physical Form Liquid[3]Liquid[8][9]Waxy Solid[11]
Viscosity (at 20°C) 75 - 95 mPa.s[3]70 - 90 mPa.s[8][9]N/A
Melting Point N/AN/A33 - 38 °C[11]
HLB Value 9 ± 1[3]9 ± 1[8][9]9 ± 1[11]

Table 1: Comparative Physicochemical Properties of Key this compound® Grades.

Core Application: Self-Emulsifying Drug Delivery Systems (SEDDS)

A primary application of this compound® is in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4][5][8][9] SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[12][13] This self-emulsification process leads to the formation of small lipid droplets, which provide a large surface area for drug absorption, thereby enhancing the bioavailability of poorly soluble drugs.[14]

This compound® acts as a key surfactant component in these systems, facilitating the formation of stable emulsions.[7][15][16] For instance, this compound® M 1944 CS and M 2125 CS can function as single excipient formulation systems, forming what is known as a Lipid Formulation Classification System (LFCS) Type II formulation (SEDDS).[3][4][8][9] They can also be combined with other excipients like Labrasol® ALF or Gelucire® 44/14 to create LFCS Type III systems, or Self-Microemulsifying Drug Delivery Systems (SMEDDS), which form even finer dispersions (microemulsions).[3][4][8][9]

SEDDS_Mechanism cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract SEDDS SEDDS Formulation (API + this compound® + Oil) GI_Fluid Aqueous GI Fluid SEDDS->GI_Fluid Dispersion & Agitation Emulsion Fine Oil-in-Water Emulsion GI_Fluid->Emulsion Self-Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption Increased Surface Area for Dissolution

Figure 1: Mechanism of SEDDS in enhancing drug absorption.

Experimental Protocols: A Representative SEDDS Formulation

The development of a successful SEDDS formulation involves a systematic approach, including solubility studies, construction of phase diagrams, and characterization of the resulting emulsion.

1. Excipient Selection and Solubility Studies:

  • Objective: To identify suitable oil, surfactant, and co-surfactant components that provide maximum solubility for the API.

  • Methodology:

    • An excess amount of the API is added to a known volume of each excipient (e.g., this compound® M 1944 CS, various oils).

    • The mixtures are agitated in a thermostatically controlled shaker (e.g., at 37°C) for a specified period (e.g., 72 hours) to reach equilibrium.[17]

    • The samples are then centrifuged to separate the undissolved drug.[17]

    • The supernatant is collected, diluted with a suitable solvent, and the concentration of the dissolved API is determined using a validated analytical method (e.g., HPLC-UV).

2. Construction of Pseudo-Ternary Phase Diagrams:

  • Objective: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Methodology:

    • The selected oil, surfactant (e.g., this compound® M 1944 CS), and co-surfactant are mixed in various weight ratios (e.g., 1:9, 2:8, ... 9:1).[12][13]

    • Each mixture is then titrated dropwise with water under moderate agitation.[12][13]

    • The formation of a clear or slightly bluish, easily flowable emulsion is visually observed to determine the self-emulsifying region.

3. Characterization of the SEDDS Formulation:

  • Objective: To evaluate the physicochemical properties of the prepared SEDDS.

  • Methodology:

    • Droplet Size and Polydispersity Index (PDI): The formulation is diluted with water and analyzed using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[18][19]

    • Emulsification Time: The time taken for the SEDDS to form a homogenous emulsion upon dilution with an aqueous medium is measured with gentle agitation.

    • Thermodynamic Stability: Formulations are subjected to stress tests, such as centrifugation and freeze-thaw cycles, to assess their physical stability.[20]

SEDDS_Workflow Start Define Target API Profile Solubility API Solubility Screening (Oils, Surfactants, Co-surfactants) Start->Solubility Excipient Select Excipients (e.g., this compound®) Solubility->Excipient PhaseDiagram Construct Pseudo-Ternary Phase Diagrams Excipient->PhaseDiagram Optimization Optimize Formulation Ratios PhaseDiagram->Optimization Characterization Characterize SEDDS (Droplet Size, PDI, Stability) Optimization->Characterization InVitro In Vitro Dissolution & Permeation Studies Characterization->InVitro InVivo In Vivo Bioavailability Studies InVitro->InVivo End Final Formulation InVivo->End

Figure 2: Workflow for the development of a this compound®-based SEDDS.

Beyond Oral Delivery: Topical and Other Applications

While renowned for its role in oral bioavailability enhancement, the utility of this compound® extends to other routes of administration. Certain grades, particularly this compound® M 1944 CS and M 2130 CS, are effective co-emulsifiers in topical formulations, improving the stability of creams and lotions.[3][4][5][11][21][22] Their ability to solubilize APIs and enhance penetration makes them valuable in the development of transdermal and mucosal delivery systems.[23][24]

Conclusion

From its origins in the pioneering lipid chemistry of the early 20th century, this compound® has evolved into a cornerstone excipient for modern drug formulation. Its various grades offer a versatile toolkit for formulators to overcome the persistent challenge of poor drug solubility. The primary application in self-emulsifying drug delivery systems has significantly advanced the oral bioavailability of numerous APIs. As the pharmaceutical industry continues to seek innovative solutions for complex drug delivery challenges, the well-characterized properties and proven track record of this compound® ensure its continued relevance and importance in the development of effective and patient-centric medicines.

References

An In-Depth Technical Guide to the Self-Emulsifying Properties of Labrafil®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the self-emulsifying properties of Labrafil®, a versatile excipient used in the development of lipid-based drug delivery systems. The information compiled herein, supported by scientific literature, offers an in-depth understanding of this compound's chemical and physical characteristics, its role in the formation of self-emulsifying drug delivery systems (SEDDS), and the underlying mechanisms of its bioavailability-enhancing effects.

Introduction to this compound® and its Self-Emulsifying Action

This compound® refers to a range of nonionic, water-dispersible surfactants derived from well-characterized vegetable oils.[1][2] These excipients are primarily composed of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[1][3] The unique chemical composition of this compound® imparts self-emulsifying properties, allowing it to spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1][2] This spontaneous emulsification is a critical attribute for its use in Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents designed to improve the oral bioavailability of poorly water-soluble drugs.[4][5]

The this compound® series includes several grades, with this compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides) being prominent examples used in oral formulations.[1][6] These grades differ in their fatty acid composition, which influences their physical properties and application.[3]

Physicochemical Properties of this compound®

The self-emulsifying capability and performance of this compound® are dictated by its physicochemical properties. Key parameters are summarized in the table below.

PropertyThis compound® M 1944 CSThis compound® M 2125 CSReference(s)
Chemical Name Oleoyl polyoxyl-6 glyceridesLinoleoyl polyoxyl-6 glycerides[1][6]
Composition Mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic acidMono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic acid[1][6]
Appearance LiquidLiquid[1][6]
HLB Value 9 ± 19 ± 1[1][6]
Viscosity (at 20°C) 75 - 95 mPa.s70 - 90 mPa.s[1][6]

Quantitative Data on this compound®-Based SEDDS

The performance of this compound® in SEDDS formulations is evaluated based on several quantitative parameters, including the solubility of the active pharmaceutical ingredient (API), droplet size of the resulting emulsion, polydispersity index (PDI), and in vitro drug release profile.

Drug Solubility Enhancement

This compound® acts as an effective solubilizer for poorly water-soluble drugs. The following table presents the solubility of Erlotinib in different this compound® grades.

VehicleSolubility of Erlotinib (mg/mL)Reference(s)
Water0.00324 ± 0.00045[7]
This compound® M 1944 CS3.88 ± 0.13[7]
This compound® M 2125 CS6.90 ± 0.38[7]
Emulsion Droplet Size and Polydispersity Index (PDI)

The droplet size and PDI are critical quality attributes of a SEDDS formulation, influencing its stability and bioavailability. Smaller droplet sizes provide a larger surface area for drug absorption. The PDI indicates the uniformity of the droplet size distribution.

Formulation CompositionDrugDroplet Size (nm)PDIReference(s)
5% this compound® M 2125 CS, 65% Labrasol®, 30% Transcutol® HPErlotinibDecreased with increasing co-surfactant up to 30%Not specified[7]
This compound® M 2125 CS, Cremophor® RH40, Plurol® oleiqueIbuprofen177.5Not specified[4][8]
Oleic acid, this compound® M 1944 CS, Labrafac® PG, HPMC/PoloxamerCarvedilol248 - 910Not specified[9]
This compound® M 1944 CS, Labrasol®, Capryol™ 90Indapamide170 - 250< 0.3 (inferred)[6]
In Vitro Drug Release

The in vitro drug release from this compound®-based SEDDS is significantly enhanced compared to the pure drug.

FormulationDrugDissolution Medium% Drug ReleasedTimeReference(s)
Solid SEDDS with this compound® M 2125 CSErlotinibPhosphate (B84403) buffer (pH 6.8) with 0.1% Tween 80> 90%15-30 min
SEDDS with this compound® M 2125 CSIbuprofenpH 7.2 phosphate bufferSignificantly higher than marketed formulation60 min[8]
SEDDS with this compound® M 1944 CSCarvedilolNot specified74.26 - 91.11%24 hours[9][10]
SEDDS with this compound® M 1944 CSIndapamideWater97-98%90 min[6]

Experimental Protocols

Preparation of this compound®-Based SEDDS

A common method for preparing this compound®-based SEDDS involves the following steps:

  • The accurately weighed amount of the drug is added to the specified quantity of this compound® (oil phase).[4]

  • The surfactant and co-surfactant (e.g., Labrasol®, Transcutol® HP) are then added to the mixture.[4]

  • The mixture is gently heated (e.g., to 40°C) and stirred using a magnetic stirrer until a clear and homogenous solution is obtained.[4]

  • The resulting isotropic mixture is the SEDDS pre-concentrate.

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions and optimize the concentrations of the oil, surfactant, and co-surfactant.

  • Various formulations are prepared with different weight ratios of this compound® (oil), surfactant, and co-surfactant.[7]

  • A small, fixed amount of each formulation (e.g., 100 µL) is added dropwise to a fixed volume of distilled water (e.g., 100 mL) under gentle agitation (e.g., 300 rpm) at a constant temperature (e.g., 37°C).[7]

  • The self-emulsification process is visually observed. Formulations that form a clear or slightly bluish, stable emulsion are considered to be within the self-emulsifying region.

Characterization of Emulsion Droplet Size and PDI

Dynamic Light Scattering (DLS) is the standard technique for measuring the droplet size and PDI of the formed emulsion.

  • The SEDDS pre-concentrate is diluted with a suitable aqueous medium (e.g., distilled water) to form an emulsion.[4]

  • The diluted emulsion is then analyzed using a DLS instrument (e.g., Zetasizer Nano ZS).[4]

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their hydrodynamic diameter and the PDI.

In Vitro Drug Release Study

The in vitro drug release profile of a this compound®-based SEDDS is typically evaluated using a USP dissolution apparatus.

  • The SEDDS formulation (encapsulated or as a liquid) containing a known amount of the drug is placed in the dissolution vessel.[8]

  • The dissolution medium (e.g., phosphate buffer pH 6.8) is maintained at 37°C and stirred at a constant speed (e.g., 50 rpm).[8]

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.[8]

  • The concentration of the dissolved drug in the withdrawn samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[8]

Mechanisms of Bioavailability Enhancement

This compound®-based SEDDS enhance the oral bioavailability of poorly soluble drugs through several mechanisms. The logical workflow and potential signaling pathways involved are visualized below.

G cluster_0 Oral Administration of this compound-Based SEDDS cluster_1 Gastrointestinal Tract cluster_2 Enterocyte Interaction & Drug Absorption cluster_3 Systemic Circulation SEDDS SEDDS Emulsification Emulsification SEDDS->Emulsification Aqueous Environment Drug_in_Solution Drug in Solution (Fine Oil Droplets) Emulsification->Drug_in_Solution Increased_Surface_Area Increased Surface Area for Absorption Drug_in_Solution->Increased_Surface_Area Enterocyte Enterocyte Increased_Surface_Area->Enterocyte TJ_Modulation Tight Junction Modulation Enterocyte->TJ_Modulation Pgp_Inhibition P-glycoprotein Inhibition Enterocyte->Pgp_Inhibition Paracellular_Uptake Increased Paracellular Uptake TJ_Modulation->Paracellular_Uptake Transcellular_Uptake Increased Transcellular Uptake Pgp_Inhibition->Transcellular_Uptake Increased_Bioavailability Increased Bioavailability Paracellular_Uptake->Increased_Bioavailability Transcellular_Uptake->Increased_Bioavailability

Workflow of Bioavailability Enhancement by this compound® SEDDS.
Signaling Pathways in Bioavailability Enhancement

The interaction of this compound®-based formulations with enterocytes can modulate signaling pathways that regulate intestinal permeability.

G cluster_0 This compound® Components cluster_1 Enterocyte Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response This compound This compound Membrane_Fluidity Alteration of Membrane Fluidity This compound->Membrane_Fluidity ATP_Depletion ATP Depletion This compound->ATP_Depletion Pgp P-glycoprotein (P-gp) Membrane_Fluidity->Pgp Conformational Change Kinase_Activity Modulation of Kinase/Phosphatase Activity Membrane_Fluidity->Kinase_Activity Pgp_Efflux_Reduced Reduced P-gp Efflux Pgp->Pgp_Efflux_Reduced ATP_Depletion->Pgp Inhibition of ATPase activity TJ_Proteins Claudin & Occludin Reorganization Kinase_Activity->TJ_Proteins Phosphorylation/ Dephosphorylation Increased_Permeability Increased Paracellular and Transcellular Permeability TJ_Proteins->Increased_Permeability Pgp_Efflux_Reduced->Increased_Permeability

Proposed Signaling Pathways for Enhanced Drug Permeability.

Lipid-based excipients, including components of this compound®, can fluidize the enterocyte membrane, which may lead to conformational changes in efflux transporters like P-glycoprotein (P-gp), reducing their activity.[9] Furthermore, some surfactants can interfere with the ATP-binding cassette of P-gp, inhibiting its ATPase activity and thus its efflux function.[9] The alteration of membrane fluidity can also influence intracellular signaling cascades, such as protein kinase C (PKC), which is known to regulate the phosphorylation status and localization of tight junction proteins like claudins and occludin.[11] This modulation of tight junctions can lead to a transient and reversible opening of the paracellular pathway, allowing for increased drug absorption.

Conclusion

This compound® is a valuable excipient in the formulation of self-emulsifying drug delivery systems for poorly water-soluble drugs. Its ability to spontaneously form fine emulsions in the gastrointestinal tract significantly enhances drug solubilization and presentation at the absorptive site. The resulting increase in bioavailability is attributed to a combination of factors, including increased surface area for absorption, and potential interactions with intestinal transport mechanisms such as the inhibition of P-glycoprotein efflux and modulation of tight junction permeability. A thorough understanding of the physicochemical properties of this compound® and the mechanisms of its action is crucial for the rational design and optimization of effective lipid-based drug delivery systems.

References

Labrafil in Pharmaceutical Research: A Technical Guide to Enhancing Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research applications of Labrafil®, a versatile excipient, in modern pharmaceutics. This compound, a range of nonionic, water-dispersible surfactants, plays a pivotal role in overcoming the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate key mechanisms and workflows.

Core Applications in Pharmaceutics

This compound's primary function in pharmaceutical research revolves around its ability to act as a solubilizer and bioavailability enhancer.[1][2] It is a key component in the formulation of lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS).[1][3] These systems are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2]

The this compound series, including prominent grades like this compound M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound M 2125 CS (Linoleoyl polyoxyl-6 glycerides), are instrumental in the development of oral, topical, and parenteral dosage forms.[3][4]

Key Research Applications:
  • Solubility Enhancement: this compound significantly increases the solubility of poorly water-soluble drugs, a critical factor for improving their absorption and therapeutic efficacy.

  • Bioavailability Enhancement: By presenting the drug in a solubilized state and facilitating its dispersion and absorption, this compound-based formulations have been shown to substantially increase the oral bioavailability of numerous APIs.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound is a cornerstone excipient in SEDDS formulations, which are designed to improve the oral absorption of lipophilic drugs.[2]

  • Topical and Transdermal Delivery: Certain grades of this compound are utilized as co-emulsifiers to improve the stability and feel of topical formulations such as creams and lotions.[3]

Quantitative Data on this compound's Performance

The efficacy of this compound in enhancing drug solubility and bioavailability has been demonstrated in numerous studies. The following tables summarize key quantitative data from published research.

Table 1: Physicochemical Properties of Common this compound Grades
PropertyThis compound M 1944 CSThis compound M 2125 CS
USP NF Name Oleoyl polyoxyl-6 glyceridesLinoleoyl Polyoxyl-6 glycerides
Chemical Description Mono-, di- and triglycerides and PEG-6 mono- and diesters of oleic (C18:1) acidMono-, di- and triglycerides and PEG-6 mono- and diesters of linoleic (C18:2) acid
Product Form LiquidLiquid
Viscosity (at 20°C) 75 - 95 mPa.s70 - 90 mPa.s
HLB (PIT method) 9 ± 19 ± 1
Fatty Acid Composition Palmitic acid (C16), Stearic acid (C18), Oleic acid (C18:1) , Linoleic acid (C18:2), Linolenic acid (C18:3), Arachidic acid (C20), Eicosenoic acid (C20:1)Palmitic acid (C16), Stearic acid (C18), Oleic acid (C18:1), Linoleic acid (C18:2) , Linolenic acid (C18:3), Arachidic acid (C20), Eicosenoic acid (C20:1)

Source: Gattefossé, Chemical and physical stability of labile APIs in nanodispersions[2][6]

Table 2: Enhancement of Drug Solubility with this compound
DrugThis compound GradeSolubility (mg/mL)Fold Increase (vs. aqueous solubility)
ErlotinibThis compound M 2125 CS6.90 ± 0.38~2130
FurosemideThis compound M 2130 CSMore soluble than in stearic acid and cholesterolData not quantified
CarvedilolThis compound M 2125 CSSolubilizing agentData not quantified

Sources: Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib, Saudi Journal of Medical and Pharmaceutical Sciences, Formulation and characterization of self emulsifing pellets of carvedilol[5][7][8] Aqueous solubility of Erlotinib is approximately 3 µg/mL.[5]

Table 3: Improvement in Pharmacokinetic Parameters with this compound-based Formulations
DrugFormulation DetailsAnimal ModelKey Pharmacokinetic Parameters (Mean ± SD)
Danazol Aqueous SuspensionRatBioavailability: 1.5 ± 0.8%
1 mL/kg this compound M2125CS SuspensionRatBioavailability: 7.1 ± 0.6%
2 mL/kg this compound M2125CS SuspensionRatBioavailability: 13.6 ± 1.4%
4 mL/kg this compound M2125CS SolutionRatBioavailability: 13.3 ± 3.4%
Probucol Reference FormulationHumanCmax: 1047.37 ng/mL, AUC(0-t): 26966.43 ng.hr/mL
SEDDS with this compound M1944CS (F3)HumanCmax: 2876.43 ng/mL, AUC(0-t): 75006.26 ng.hr/mL
Erlotinib Erlotinib PowderRatCmax: 1.8 ± 0.3 µg/mL, AUC(0-8h): 5.9 ± 1.1 µg·h/mL
Solid SEDDS with this compound M2125CS and Dextran 40RatCmax: 7.9 ± 1.5 µg/mL, AUC(0-8h): 25.4 ± 4.7 µg·h/mL
Solid SEDDS with this compound M2125CS and Aerosil® 200RatCmax: 8.5 ± 1.2 µg/mL, AUC(0-8h): 28.7 ± 3.9 µg·h/mL

Sources: Lipid-Based Formulations for Danazol Containing a Digestible Surfactant, this compound M2125CS, Probucol Self-Emulsified Drug Delivery System, Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, synthesized from established research practices.

Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a drug in this compound.

Materials:

  • Drug substance (powder)

  • This compound (specific grade)

  • Glass vials with screw caps

  • Orbital shaker incubator

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the drug substance to a glass vial.

  • Add a known volume of this compound to the vial.

  • Securely cap the vials and place them in an orbital shaker incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the incubation period, centrifuge the vials to separate the undissolved drug from the saturated solution.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the drug concentration using a validated analytical method.

  • Perform the experiment in triplicate to ensure reproducibility.[9][10]

In Vitro Dissolution of this compound-based SEDDS (USP Apparatus 2)

This protocol evaluates the in vitro drug release from a SEDDS formulation.

Materials:

  • This compound-based SEDDS formulation containing the drug

  • Hard or soft gelatin capsules

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters for sampling

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Fill the prepared SEDDS formulation into capsules.

  • Set up the USP Apparatus 2 with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed, typically to 50 or 75 rpm.[11]

  • Place the capsule in the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample to prevent further dissolution of any undissolved drug particles.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples for drug content using a validated analytical method.

  • Plot the cumulative percentage of drug released against time.[12][13]

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol assesses the in vivo performance of a this compound-based formulation.

Materials:

  • This compound-based drug formulation

  • Control formulation (e.g., aqueous suspension of the drug)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Syringes

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) prior to dosing.

  • Accurately weigh each rat to determine the correct dosing volume.

  • Administer the this compound-based formulation or the control formulation to the rats via oral gavage. The volume is typically 5-10 mL/kg.[14][15]

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the drug concentration in the plasma samples using a validated bioanalytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[16]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound in pharmaceutical development.

SEDDS_Formation_and_Drug_Absorption cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Drug Absorption SEDDS This compound-based SEDDS (Drug in Oily Matrix) Dispersion Dispersion in GI Fluids SEDDS->Dispersion Ingestion Emulsification Spontaneous Emulsification Dispersion->Emulsification Fine_Emulsion Formation of Fine Oil-in-Water Emulsion Emulsification->Fine_Emulsion Drug_Release Drug Release from Oil Droplets Fine_Emulsion->Drug_Release Solubilization Enhanced Solubilization in Micelles Drug_Release->Solubilization Absorption Absorption across Enterocytes Solubilization->Absorption Systemic_Circulation Entry into Systemic Circulation Absorption->Systemic_Circulation

Caption: SEDDS Formation and Drug Absorption Pathway.

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation_dev Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility Solubility Screening in this compound & other excipients Excipient_Selection Excipient Selection Solubility->Excipient_Selection SEDDS_Formulation SEDDS Formulation (Varying Ratios) Excipient_Selection->SEDDS_Formulation Characterization Physicochemical Characterization (Droplet Size, Zeta Potential) SEDDS_Formulation->Characterization Dissolution In Vitro Dissolution (USP Apparatus 2) Characterization->Dissolution Release_Kinetics Drug Release Kinetics Dissolution->Release_Kinetics PK_Study Pharmacokinetic Study (Animal Model) Release_Kinetics->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

References

Labrafil® as a Bioavailability Enhancer for BCS Class II Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Biopharmaceutics Classification System (BCS) Class II drugs are characterized by high permeability but low aqueous solubility, which often leads to poor and variable oral bioavailability, hindering their therapeutic efficacy.[1][2] This technical guide provides an in-depth analysis of Labrafil®, a series of lipid-based excipients, and its function as a potent bioavailability enhancer for this challenging class of drugs. Through its role in the formation of Self-Emulsifying Drug Delivery Systems (SEDDS), this compound® significantly improves the dissolution and absorption of poorly soluble active pharmaceutical ingredients (APIs). This guide will detail the mechanisms of action, present quantitative data from in vivo studies, provide comprehensive experimental protocols, and visualize key processes using Graphviz diagrams.

Mechanism of Bioavailability Enhancement

This compound®, which includes grades like this compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides), is a nonionic water-dispersible surfactant.[3] Its primary mechanism for enhancing the bioavailability of BCS Class II drugs is through the formation of Self-Emulsifying Drug Delivery Systems (SEDDS).[4]

1.1. Formation of Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5] For BCS Class II drugs, being encapsulated in a lipid-based formulation keeps the drug in a solubilized state, bypassing the dissolution step which is the rate-limiting factor for their absorption.[2] Upon emulsification in the gut, the drug is presented in small droplets with a large surface area, which facilitates rapid dissolution and absorption.[6]

1.2. Enhanced Solubilization and Dissolution

This compound® acts as a lipidic vehicle and a surfactant, increasing the solubility of lipophilic drugs.[3] Studies have shown that lipid-based systems containing this compound® can significantly enhance the dissolution of BCS Class II drugs like Indapamide and Valsartan compared to the unprocessed drug powder.[6][7] For instance, a study on Indapamide demonstrated that SEDDS formulations containing this compound® M 1944 CS achieved rapid and significantly higher drug release that was maintained for over 90 minutes.[6]

1.3. Intestinal Lymphatic Transport

For highly lipophilic drugs, lipid-based formulations like those containing this compound® can facilitate absorption via the intestinal lymphatic system.[2][7] This pathway offers the significant advantage of bypassing the hepatic first-pass metabolism, which can substantially increase the oral bioavailability of drugs that are extensively metabolized by the liver.[7] The mechanism involves the incorporation of the lipophilic drug into chylomicrons, which are lipoproteins assembled in the enterocytes from absorbed lipids.[2] These chylomicrons are then secreted into the lymphatic circulation.[2]

Quantitative Data: In Vivo Pharmacokinetic Studies

The true measure of a bioavailability enhancer lies in its in vivo performance. The following tables summarize pharmacokinetic data from studies on BCS Class II drugs formulated with this compound®, demonstrating its efficacy in enhancing oral bioavailability.

Table 1: Pharmacokinetic Parameters of Erlotinib in Rats [6]

FormulationCmax (ng/mL)Tmax (h)AUC0–24h (ng·h/mL)Relative Bioavailability (%)
Erlotinib Powder158.7 ± 35.44.0987.6 ± 210.3100
Solid SEDDS with Dextran 40876.5 ± 154.22.05432.1 ± 987.6550.1
Solid SEDDS with Aerosil® 200954.3 ± 187.61.56123.4 ± 1102.5620.0
Solid SEDDS formulation contained this compound M2125CS, Labrasol, and Transcutol HP.

Table 2: Pharmacokinetic Parameters of Danazol in Rats [8]

FormulationDose of this compound M2125CS (mL/kg)Cmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension050 ± 154.0350 ± 1201.5 ± 0.8
Suspension in this compound1250 ± 503.01650 ± 2507.1 ± 0.6
Suspension in this compound2480 ± 902.53150 ± 40013.6 ± 1.4
Solution in this compound4460 ± 1102.03090 ± 55013.3 ± 3.4

Detailed Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound®-based formulations.

3.1. In Vitro Dissolution Testing of SEDDS Formulations

This protocol is a composite based on standard methods for evaluating SEDDS.[9]

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium:

    • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended for BCS Class II drugs to better mimic in vivo conditions.

    • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 100 rpm.

  • Procedure:

    • Prepare the dissolution medium and allow it to equilibrate to 37 °C in the dissolution vessels.

    • Place the SEDDS formulation (e.g., in a hard gelatin capsule) into each vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

3.2. In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to assess the oral bioavailability of a this compound®-based formulation.[6]

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving the pure drug suspension and test group receiving the this compound®-based SEDDS formulation).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20 °C or lower until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

      • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • Calculate the relative bioavailability of the test formulation compared to the control.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes described in this guide.

SEDDS_Formation_and_Absorption cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Intestinal Absorption labrafil_formulation This compound-based SEDDS (Drug in lipid solution) emulsification Spontaneous Emulsification in GI fluids labrafil_formulation->emulsification Contact with aqueous environment micelles Fine Oil/Water Emulsion (Drug in small droplets) emulsification->micelles Increased surface area enterocyte Enterocyte micelles->enterocyte Enhanced dissolution & absorption portal_vein Portal Vein (to Liver) enterocyte->portal_vein Conventional Absorption lymphatics Lymphatic System (Bypasses Liver) enterocyte->lymphatics Lymphatic Uptake (for lipophilic drugs)

Caption: Workflow of SEDDS formation and subsequent drug absorption pathways.

Lymphatic_Transport_Pathway drug_lipid Lipophilic Drug in This compound Formulation micelle_formation Micelle Formation with Bile Salts drug_lipid->micelle_formation enterocyte_uptake Uptake into Enterocyte micelle_formation->enterocyte_uptake tg_resynthesis Triglyceride Re-synthesis enterocyte_uptake->tg_resynthesis chylomicron_assembly Chylomicron Assembly (Drug incorporated) tg_resynthesis->chylomicron_assembly exocytosis Exocytosis from Enterocyte chylomicron_assembly->exocytosis lymphatic_vessel Entry into Lymphatic Capillary exocytosis->lymphatic_vessel thoracic_duct Thoracic Duct lymphatic_vessel->thoracic_duct systemic_circulation Systemic Circulation (Bypassing Liver) thoracic_duct->systemic_circulation

Caption: Intestinal lymphatic transport pathway for lipophilic drugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Formulation of This compound-based SEDDS dissolution In Vitro Dissolution (Biorelevant Media) formulation->dissolution analysis1 HPLC Analysis of Drug Release dissolution->analysis1 animal_study Animal Model (e.g., Rats) analysis1->animal_study Proceed if promising dosing Oral Administration animal_study->dosing sampling Blood Sampling dosing->sampling analysis2 LC-MS/MS Analysis of Plasma Samples sampling->analysis2 pk_analysis Pharmacokinetic Analysis (AUC, Cmax) analysis2->pk_analysis

Caption: Experimental workflow for evaluating this compound-based SEDDS.

Conclusion

This compound® presents a robust and effective solution for enhancing the oral bioavailability of BCS Class II drugs. Its ability to form SEDDS leads to improved drug solubilization and dissolution, and for highly lipophilic compounds, it can facilitate intestinal lymphatic transport, thereby avoiding first-pass metabolism. The quantitative data from in vivo studies provide compelling evidence of its efficacy. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound®-based formulations in a research and development setting. The strategic use of this compound® in formulation development can significantly improve the therapeutic potential of a wide range of poorly soluble drugs, ultimately benefiting patients.

References

The Impact of Labrafil's Fatty Acid Composition on Pharmaceutical Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how the fatty acid composition of various Labrafil® grades, a series of non-ionic water-dispersible surfactants, critically influences their performance as pharmaceutical excipients. Understanding this relationship is paramount for the rational design and optimization of lipid-based drug delivery systems (LBDDS), particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction to this compound and its Role in Drug Delivery

This compound® grades are polyoxylglycerides derived from the partial hydrolysis and esterification of vegetable oils. They are composed of a mixture of mono-, di-, and triglycerides, along with mono- and di-esters of polyethylene (B3416737) glycol (PEG).[1][2] This unique composition imparts amphiphilic properties, enabling them to act as effective solubilizers and emulsifiers.[3] When introduced into an aqueous medium, this compound® can spontaneously form coarse dispersions (emulsions), a characteristic leveraged in self-emulsifying drug delivery systems (SEDDS).[4][5] The performance of these systems in solubilizing a drug and enhancing its absorption is intrinsically linked to the fatty acid profile of the specific this compound® grade used.[6]

Fatty Acid Composition of Key this compound® Grades

The fatty acid composition is a primary differentiator between various this compound® grades, directly impacting their physicochemical properties and, consequently, their application in pharmaceutical formulations. The selection of the source oil (e.g., apricot kernel oil for this compound M 1944 CS, corn oil for this compound M 2125 CS) dictates the predominant fatty acids present.[7]

Below is a summary of the fatty acid composition for two commonly used liquid this compound® grades:

Fatty AcidThis compound® M 1944 CS (Oleoyl Polyoxyl-6 Glycerides)This compound® M 2125 CS (Linoleoyl Polyoxyl-6 Glycerides)
Palmitic acid (C16:0) 4.0 - 9.0%4.0 - 20.0%
Stearic acid (C18:0) ≤ 6.0%≤ 6.0%
Oleic acid (C18:1) 58.0 - 80.0% 20.0 - 35.0%
Linoleic acid (C18:2) 15.0 - 35.0%50.0 - 65.0%
Linolenic acid (C18:3) ≤ 2.0%≤ 2.0%
Arachidic acid (C20:0) ≤ 2.0%≤ 1.0%
Eicosenoic acid (C20:1) ≤ 2.0%≤ 1.0%
Data sourced from supplier information.[7]

Key Observations:

  • This compound® M 1944 CS is characterized by a high concentration of the monounsaturated fatty acid, oleic acid .

  • This compound® M 2125 CS is distinguished by its high content of the polyunsaturated fatty acid, linoleic acid .

Other grades, such as the solid this compound® M 2130 CS (Lauroyl Polyoxyl-6 Glycerides), are primarily composed of shorter, saturated fatty acids like lauric acid (C12:0).[8][9]

Impact of Fatty Acid Composition on Performance

The chain length and degree of saturation of the constituent fatty acids significantly influence this compound's performance in several key areas:

Drug Solubilization

The ability of a lipid-based excipient to dissolve a drug is a primary determinant of a successful formulation. The fatty acid profile plays a crucial role in this, with both chain length and saturation affecting the solubilization capacity.

  • Chain Length: Medium-chain fatty acids (C6-C12) often exhibit higher solubilizing capacity for some drugs compared to long-chain fatty acids (C14-C20).[10] However, the solubility of a specific API can vary. For instance, a study on a weakly acidic drug found that its solubility increased in fatty acids with chain lengths from C6 to C18.[11]

  • Saturation: The presence of double bonds in unsaturated fatty acids (like oleic and linoleic acid) introduces kinks in the hydrocarbon chain, which can disrupt the packing of the lipid molecules and create more free volume. This can enhance the accommodation and solubilization of drug molecules.

A direct comparison of this compound® M 1944 CS and this compound® M 2125 CS in a study developing a SEDDS for the poorly water-soluble drug erlotinib (B232) demonstrated this effect. Erlotinib exhibited a higher solubility in this compound® M 2125 CS (6.90 ± 0.38 mg/mL) compared to this compound® M 1944 CS (3.88 ± 0.13 mg/mL).[12] This suggests that the higher degree of unsaturation in this compound® M 2125 CS, due to its high linoleic acid content, provides a more favorable environment for solubilizing this particular drug.

FattyAcidSolubilization cluster_props Fatty Acid Properties cluster_impact Impact on Solubilization ChainLength Chain Length (e.g., C12 vs. C18) Packing Disruption of Lipid Packing ChainLength->Packing Shorter chains can increase mobility Saturation Degree of Saturation (Saturated vs. Unsaturated) Saturation->Packing Unsaturation (double bonds) creates kinks FreeVolume Increased Free Volume Packing->FreeVolume Solubility Enhanced Drug Solubilization FreeVolume->Solubility

Relationship between fatty acid properties and drug solubilization.
Emulsification and Stability of LBDDS

The fatty acid composition also influences the emulsification process and the stability of the resulting micro- or nano-emulsions formed upon dispersion of a SEDDS formulation in the gastrointestinal tract. The HLB (Hydrophile-Lipophile Balance) value, which is around 9 for both this compound® M 1944 CS and M 2125 CS, is a key parameter, but the nature of the lipophilic tail (the fatty acid) also contributes to the overall performance.[2][5] The different spatial conformations of oleic versus linoleic acid can affect the interfacial properties of the emulsion droplets, influencing their size and stability.

Bioavailability and Lymphatic Uptake

Lipid-based formulations enhance bioavailability not only by improving solubility but also by influencing the drug absorption pathway. Formulations containing long-chain fatty acids (LCFAs), such as those found in this compound® M 1944 CS and M 2125 CS, can promote association with chylomicrons in the enterocytes.[13] This can lead to increased transport of highly lipophilic drugs into the intestinal lymphatic system, bypassing the hepatic first-pass metabolism, which is a major barrier for many drugs.[14]

LymphaticUptakePathway cluster_gi Gastrointestinal Tract cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation LBDDS Oral LBDDS (this compound-based) Emulsion Drug in Emulsion Droplets LBDDS->Emulsion Digestion Lipolysis by Pancreatic Lipase Emulsion->Digestion MixedMicelles Drug in Mixed Micelles (Fatty Acids, Monoglycerides, Bile Salts) Digestion->MixedMicelles Absorption Absorption into Enterocyte MixedMicelles->Absorption Resynthesis Triglyceride Resynthesis Absorption->Resynthesis PortalVein Portal Vein to Liver (First-Pass Metabolism) Absorption->PortalVein Alternative Pathway Chylomicron Chylomicron Formation (Drug incorporated) Resynthesis->Chylomicron Lymphatics Lymphatic Vessels Chylomicron->Lymphatics Bypasses Liver Systemic Systemic Circulation Lymphatics->Systemic PortalVein->Systemic

Mechanism of bioavailability enhancement via lymphatic uptake.

Experimental Protocols for Performance Evaluation

To assess the impact of this compound's fatty acid composition, a series of standardized experiments are essential.

Equilibrium Solubility Measurement

This protocol determines the maximum amount of an API that can be dissolved in a specific this compound® grade.

Methodology:

  • Add an excess amount of the API to a known quantity of the this compound® excipient in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile).

  • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation and Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS)

This workflow is used to develop and evaluate the performance of a this compound-based SEDDS formulation.

Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various this compound® grades, co-solvents (e.g., Transcutol® HP), and surfactants (e.g., Labrasol® ALF).

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different ratios of oil (this compound®), surfactant, and co-solvent. This is typically done by titrating mixtures of oil and surfactant/co-solvent with water and visually observing the formation of emulsions.

  • Formulation Preparation: Prepare the SEDDS formulation by dissolving the API in the selected this compound® grade, followed by the addition of the surfactant and co-solvent. Mix until a clear, isotropic mixture is obtained.

  • Characterization of the Emulsion:

    • Droplet Size and Polydispersity Index (PDI): Disperse a small amount of the SEDDS formulation in an aqueous medium and measure the droplet size and PDI using dynamic light scattering (DLS).

    • Zeta Potential: Measure the surface charge of the emulsion droplets to predict stability.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the rate and extent of drug release from the formulation.

SEDDS_Workflow start Start: API and Formulation Goals solubility 1. Equilibrium Solubility Screening in this compound Grades start->solubility phase_diagram 2. Construct Pseudo-Ternary Phase Diagrams solubility->phase_diagram formulation 3. Prepare SEDDS Formulation phase_diagram->formulation characterization 4. Characterize Emulsion (Size, PDI, Zeta Potential) formulation->characterization dissolution 5. In Vitro Dissolution Testing characterization->dissolution lipolysis 6. In Vitro Lipolysis Study dissolution->lipolysis end End: Optimized Formulation lipolysis->end

Experimental workflow for SEDDS formulation and characterization.
In Vitro Lipolysis

This assay simulates the digestion of the lipid formulation in the small intestine to predict its in vivo behavior.

Methodology:

  • Dispersion: Disperse the SEDDS formulation containing the API in a lipolysis medium (simulating fasted state intestinal fluid) at 37°C in a pH-stat apparatus.

  • Digestion: Initiate digestion by adding a pancreatin (B1164899) solution, which contains pancreatic lipase.

  • Titration: Maintain a constant pH (e.g., 6.5-7.5) by titrating the released free fatty acids with a sodium hydroxide (B78521) solution. The amount of titrant added over time provides the rate and extent of lipolysis.

  • Drug Distribution Analysis: At various time points, collect samples and separate them into an aqueous phase (containing solubilized drug in micelles), a lipid/undigested phase, and a precipitated pellet.

  • Quantification: Analyze the drug concentration in each phase to determine how well the formulation maintains the drug in a solubilized state during digestion.[4][15]

Conclusion

The fatty acid composition is a critical quality attribute of this compound® excipients that profoundly influences their performance in pharmaceutical formulations. The higher degree of unsaturation in this compound® M 2125 CS (rich in linoleic acid) can offer superior solubilization for certain APIs compared to the oleic acid-rich this compound® M 1944 CS. Furthermore, the long-chain fatty acid nature of these grades can facilitate lymphatic uptake, providing a strategy to enhance the bioavailability of highly lipophilic drugs. A thorough understanding of these structure-function relationships, verified through systematic experimental evaluation, is essential for the successful development of robust and effective lipid-based drug delivery systems. By carefully selecting the this compound® grade with the most appropriate fatty acid profile, formulation scientists can optimize drug loading, enhance stability, and improve the in vivo performance of their products.

References

Unveiling the Antimicrobial Potential of Labrafil® Glycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labrafil® glycerides, a series of non-ionic water-dispersible surfactants, are well-established as solubility and bioavailability enhancers for poorly water-soluble active pharmaceutical ingredients (APIs). Composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG) esters of fatty acids, these excipients are integral to the formulation of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions. Beyond their primary role as formulation aids, a growing body of evidence suggests that this compound® glycerides possess inherent antimicrobial properties. This technical guide provides an in-depth investigation into the antimicrobial activity of various this compound® grades, presenting quantitative data, detailed experimental methodologies, and a proposed mechanism of action to support researchers and drug development professionals in harnessing this secondary benefit.

Antimicrobial Efficacy of this compound® Glycerides: Quantitative Data

The antimicrobial activity of this compound® glycerides has been evaluated against a range of microorganisms, including bacteria and fungi. The following tables summarize the available quantitative data, specifically the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, for different this compound® products.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound® Formulations

This compound® GradeFormulation TypeMicroorganismMIC (µg/mL)
This compound® M 1944 CS (Oleoyl Polyoxyl-6 Glycerides)MicroemulsionStaphylococcus aureus375[1]

Table 2: Zone of Inhibition of this compound® Formulations

This compound® GradeFormulation TypeMicroorganismZone of Inhibition (mm)
This compound® M 2125 CS (Linoleoyl Polyoxyl-6 Glycerides)Self-Nanoemulsifying Drug Delivery System (SNEDDS)Candida albicans26 ± 3[2][3][4]
Labrasol® ALF (Caprylocaproyl Polyoxyl-8 Glycerides)Cationic Placebo Lipidic NanoemulsionEscherichia coli21.4 ± 0.85

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of this compound® glycerides is typically performed using standard microbiological assays. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of this compound® Formulation Dilutions: A stock solution of the this compound®-containing formulation is prepared in a suitable solvent or broth. Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the this compound® formulation that shows no visible growth.

Agar Well Diffusion Method for Zone of Inhibition Determination

This method assesses the ability of a substance to inhibit microbial growth on an agar surface.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism (e.g., Candida albicans) is uniformly spread over the surface of an appropriate agar medium (e.g., Sabouraud Dextrose Agar for fungi).

  • Creation of Wells: Sterile wells of a defined diameter are cut into the agar using a sterile cork borer.

  • Application of this compound® Formulation: A fixed volume of the this compound®-containing formulation is added to each well.

  • Incubation: The plates are incubated under suitable conditions (e.g., 25°C for 48-72 hours for fungi).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes involved in assessing and understanding the antimicrobial properties of this compound® glycerides, the following diagrams have been generated using Graphviz.

G Workflow for Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_zoi Agar Well Diffusion (Zone of Inhibition) mic1 Prepare Microbial Inoculum mic2 Serial Dilution of this compound® Formulation mic1->mic2 mic3 Inoculate Microtiter Plate mic2->mic3 mic4 Incubate mic3->mic4 mic5 Determine Lowest Concentration with No Growth mic4->mic5 zoi1 Prepare Inoculated Agar Plate zoi2 Create Wells in Agar zoi1->zoi2 zoi3 Add this compound® Formulation to Wells zoi2->zoi3 zoi4 Incubate zoi3->zoi4 zoi5 Measure Diameter of Clear Zone zoi4->zoi5

Antimicrobial susceptibility testing workflow.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound® glycerides is believed to stem from the disruptive action of their constituent lipids and surfactants on the microbial cell membrane. This mechanism does not appear to involve specific signaling pathways but is rather a direct physical effect leading to cell death.

The proposed mechanism involves the following steps:

  • Adsorption and Intercalation: The amphiphilic nature of the glycerides and PEG esters in this compound® allows them to adsorb to the surface of the microbial cell membrane. The lipid components then intercalate into the lipid bilayer of the membrane.

  • Membrane Disruption: This intercalation disrupts the highly organized structure of the cell membrane, leading to an increase in membrane fluidity and permeability.

  • Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Cell Lysis: The loss of these vital components and the inability to maintain a proper osmotic balance ultimately leads to cell lysis and death.

G Proposed Mechanism of this compound® Antimicrobial Action cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer This compound This compound® Glycerides (Amphiphilic Molecules) adsorption Adsorption to Cell Surface This compound->adsorption intercalation Intercalation into Lipid Bilayer adsorption->intercalation disruption Membrane Disruption (Increased Permeability) intercalation->disruption leakage Leakage of Intracellular Components disruption->leakage lysis Cell Lysis and Death leakage->lysis

Proposed mechanism of antimicrobial action.

Conclusion

This compound® glycerides, beyond their established role as pharmaceutical excipients, exhibit demonstrable antimicrobial properties. This technical guide has consolidated the available quantitative data and outlined the standard methodologies for assessing this activity. The proposed mechanism of action, centered on the physical disruption of the microbial cell membrane, provides a basis for understanding this secondary therapeutic benefit. For researchers and drug development professionals, the inherent antimicrobial nature of this compound® glycerides presents an opportunity to enhance the stability and potentially the efficacy of topical and oral formulations, particularly those susceptible to microbial contamination or intended for the treatment of localized infections. Further research is warranted to expand the antimicrobial profile of different this compound® grades against a broader spectrum of clinically relevant microorganisms and to fully elucidate the structure-activity relationships that govern their antimicrobial potency.

References

Methodological & Application

Application Notes: Preparation and Characterization of Stable Labrafil-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1] With droplet sizes generally ranging from 20 to 200 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes.[2][3] Labrafil®, a series of non-ionic amphiphilic excipients, is widely used as the oil phase in these formulations due to its excellent solubilizing capacity and self-emulsifying properties.[4][5] This document provides detailed protocols for preparing and characterizing stable this compound-based nanoemulsions for research and drug development applications.

Core Components and Materials

  • Oil Phase: this compound® M 1944 CS or this compound® M 2125 CS.

  • Surfactant: Non-ionic surfactants are preferred for their low toxicity and stability over a wide pH range.[4] Examples include Tween® 80, Labrasol®, Cremophor® RH40.

  • Co-surfactant: Used to reduce interfacial tension and increase the fluidity of the interface. Examples include Transcutol® HP, Propylene Glycol, Plurol® Oleique CC 497.[2][6]

  • Aqueous Phase: Deionized or double-distilled water.

  • Active Pharmaceutical Ingredient (API): The drug to be encapsulated.

Experimental Protocols: Nanoemulsion Preparation

Nanoemulsions can be prepared using low-energy or high-energy methods. Low-energy methods are often preferred as they are cost-effective and do not require sophisticated equipment, relying on the internal chemical energy of the system.[7][8] High-energy methods utilize mechanical devices to create strong disruptive forces that break large droplets into the nano-size range.[9]

Protocol 1: Low-Energy Method (Spontaneous Emulsification)

This method, also known as the aqueous titration or self-emulsification method, is ideal for formulating Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[1] It involves constructing a pseudo-ternary phase diagram to identify the concentration ranges of components that spontaneously form a nanoemulsion.

1.1. Component Selection:

  • Solubility Study: Determine the solubility of the API in various oils (e.g., this compound M1944CS, this compound M2125CS), surfactants, and co-surfactants to select the most suitable excipients.[6]
  • Emulsification Efficiency: Screen surfactant and co-surfactant pairs for their ability to emulsify the selected oil phase. The mixture that forms a stable, homogenous emulsion with minimal energy input is chosen.

1.2. Construction of Pseudo-Ternary Phase Diagram:

  • Prepare various mixtures of the selected oil and the surfactant/co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).[6]
  • For each Sₘᵢₓ ratio, titrate the oil-Sₘᵢₓ mixture with the aqueous phase (water) dropwise under gentle magnetic stirring.
  • After each addition, visually inspect the mixture for transparency and flowability. The point at which the solution turns from turbid to transparent indicates the formation of a nanoemulsion.
  • Plot the percentages of oil, Sₘᵢₓ, and water on a ternary phase diagram to delineate the nanoemulsion region.[10]

1.3. Formulation Preparation:

  • Select a composition from within the identified nanoemulsion region of the phase diagram.
  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
  • If incorporating an API, dissolve it in this oil/surfactant mixture.
  • Add the specified amount of the aqueous phase drop by drop while gently stirring until a clear and homogenous nanoemulsion is formed.[1]

Protocol 2: High-Energy Method (High-Pressure Homogenization)

This method is highly effective for producing nanoemulsions with extremely small and uniform droplet sizes.[7]

2.1. Preparation of Coarse Emulsion:

  • Dissolve the API in the this compound (oil phase).
  • Separately, prepare the aqueous phase by dissolving the surfactant and co-surfactant in water.
  • Add the oil phase to the aqueous phase dropwise under high-speed mechanical stirring (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

2.2. Homogenization:

  • Pass the coarse emulsion through a high-pressure homogenizer.
  • Operate the homogenizer at a high pressure (e.g., 500 to 5,000 psi).[7]
  • Repeat the homogenization process for multiple cycles (typically 3-10) until a translucent nanoemulsion with the desired droplet size is obtained. The droplet size generally decreases with an increasing number of cycles.[11]

Experimental Protocols: Characterization and Stability

Protocol 3: Physicochemical Characterization

3.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration.
  • Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.[12]
  • The particle size and PDI (a measure of the width of the size distribution) are determined from the fluctuations in scattered light intensity. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[5]
  • The Zeta Potential is measured based on the electrophoretic mobility of the droplets. A value greater than |±30| mV is indicative of good physical stability due to electrostatic repulsion between droplets.[3]

3.2. Morphological Analysis:

  • Perform Transmission Electron Microscopy (TEM) to visualize the morphology of the nanoemulsion droplets.
  • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain it (e.g., with phosphotungstic acid), and allow it to dry.
  • Observe the grid under the TEM to confirm the spherical shape and size of the droplets.[4]

Protocol 4: Thermodynamic Stability Assessment

To ensure the kinetic stability of the formulation, subject the nanoemulsion to various stress tests.[13]

4.1. Centrifugation:

  • Centrifuge the undiluted nanoemulsion sample at high speed (e.g., 3500 rpm) for 30 minutes.
  • Visually inspect the sample for any signs of phase separation, creaming, or cracking. A stable formulation will remain homogenous.[13]

4.2. Heating-Cooling Cycles:

  • Subject the nanoemulsion to at least three cycles of temperature variation.
  • Store the sample at a low temperature (e.g., 4°C) for 48 hours, followed by a high temperature (e.g., 45°C) for 48 hours.
  • Observe for any phase separation or instability.[14]

4.3. Freeze-Thaw Cycles:

  • Expose the sample to at least three freeze-thaw cycles.
  • Freeze the nanoemulsion at a low temperature (e.g., -20°C) for 48 hours, then thaw it at room temperature (25°C).
  • A stable formulation will not exhibit phase separation after the cycles.[13]

Data Presentation

The following tables summarize representative quantitative data for typical this compound-based nanoemulsion formulations.

Table 1: Example Formulations of this compound-Based Nanoemulsions

Formulation Code Oil Phase (this compound M2125CS) (% w/w) Surfactant (Tween® 80) (% w/w) Co-surfactant (Transcutol® HP) (% w/w)
F1 20 50 30
F2 15 45 40
F3 14.3 16.7 (Cremophor RH40) 16.7 (Transcutol P)

Data adapted from references[4][10].

Table 2: Physicochemical Characterization of Optimized Formulations

Formulation Code Mean Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
F1 (Optimized) 15.13 0.11 N/A
F3 (Optimized) 56.73 ± 0.58 < 0.3 -22.20 ± 0.02

Data adapted from references[4][10].

Table 3: Thermodynamic Stability Test Results

Formulation Code Centrifugation (3500 rpm, 30 min) Heating-Cooling Cycles (3 cycles) Freeze-Thaw Cycles (3 cycles)
F1 (Optimized) Pass (No phase separation) Pass (No phase separation) Pass (No phase separation)
F3 (Optimized) Pass (No phase separation) Pass (No phase separation) Pass (No phase separation)

Stability is indicated by the absence of phase separation, creaming, or cracking.[13]

Visualizations

Nanoemulsion_Workflow cluster_prep Preparation Stage cluster_char Characterization & Stability Stage start Component Selection (API Solubility, Emulsification) method_choice Choose Method start->method_choice low_energy Low-Energy Method (Spontaneous Emulsification) method_choice->low_energy Simple high_energy High-Energy Method (Homogenization/Sonication) method_choice->high_energy Precise Size formulation Final Nanoemulsion Formulation low_energy->formulation high_energy->formulation characterization Physicochemical Characterization formulation->characterization dls DLS Analysis: - Droplet Size - PDI - Zeta Potential characterization->dls tem TEM: - Morphology characterization->tem stability Thermodynamic Stability Tests characterization->stability tests - Centrifugation - Freeze-Thaw - Temp. Cycling stability->tests final Stable Nanoemulsion Protocol tests->final

Fig. 1: General workflow for preparing and validating a stable nanoemulsion.

Component_Selection cluster_input Input Criteria cluster_process Selection Process cluster_output Output api API Properties (Lipophilicity) oil Oil Selection (this compound) - Maximize API Solubility api->oil target Target Profile (e.g., Oral Delivery) target->oil surfactant Surfactant Selection - High Emulsification - Biocompatible (HLB > 8) oil->surfactant Evaluate Emulsification cosurfactant Co-surfactant Selection - Reduces Interfacial Tension - Improves Flexibility surfactant->cosurfactant Optimize Sₘᵢₓ Ratio components Optimized Excipients - this compound - Surfactant - Co-surfactant cosurfactant->components

Fig. 2: Logical workflow for selecting optimal nanoemulsion components.

References

Application Notes: Utilizing Labrafil® for Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This technology is a prominent strategy for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV). Labrafil®, a family of polyglycolyzed glycerides, serves as a highly effective nonionic water-dispersible surfactant and/or oily vehicle in the formulation of SEDDS.[1][2][3] this compound® grades, such as this compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides), are widely used to solubilize active pharmaceutical ingredients (APIs) and enhance their oral absorption.[1][2][4]

Key Advantages of Using this compound® in SEDDS

  • Enhanced Solubilization : this compound® exhibits excellent solubilizing capacity for a wide range of lipophilic drugs, which is a critical first step for successful SEDDS formulation.[5][6][7]

  • Self-Emulsification : It facilitates the spontaneous formation of emulsions (LFCS Type II systems) when the formulation comes into contact with aqueous fluids.[2]

  • Bioavailability Enhancement : By presenting the drug in a solubilized state and forming a fine dispersion, this compound®-based SEDDS can significantly improve drug dissolution and absorption, potentially through lymphatic transport for long-chain fatty acid derivatives.[2][4][8]

  • Formulation Versatility : this compound® can be used as the primary oil phase or in combination with other oils, and it is compatible with a wide array of surfactants and co-surfactants, allowing for flexible formulation design.[4][9][10]

Formulation and Development Workflow

The development of a this compound®-based SEDDS formulation follows a systematic workflow designed to optimize drug loading, self-emulsification performance, and stability.

cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Evaluation A API Characterization B Solubility Screening (this compound®, Surfactants, Co-surfactants) A->B C Construct Pseudo-Ternary Phase Diagrams B->C D Prepare Trial Formulations C->D E Optimize Component Ratios D->E F Thermodynamic Stability Testing E->F G Droplet Size, PDI, & Zeta Potential Analysis F->G H In Vitro Drug Release (Dissolution Testing) G->H I In Vivo Studies (Pharmacokinetics) H->I

Caption: General workflow for this compound® SEDDS formulation and evaluation.

Quantitative Data Summary

Quantitative data from various studies are summarized below to provide a comparative overview for formulation development.

Table 1: Solubility of Poorly Water-Soluble Drugs in this compound® and Other Excipients

Drug This compound® M 2125 CS (mg/mL) This compound® M 1944 CS (mg/mL) Other Oils (mg/mL) Surfactants/Co-surfactants (mg/mL) Reference
Erlotinib 6.90 ± 0.38 3.88 ± 0.13 Capryol PGMC: 6.11 ± 0.38 Labrasol: >100, Transcutol HP: >100 [6]
Ibuprofen >100 - - Cremophor RH 40: >100, Plurol Oleique: >100 [5]
Carvedilol - Used as Surfactant Oleic Acid: High Labrafac PG: Low [9][11]

| Indapamide | - | Used in formulation | - | Labrasol, Capryol™ 90 |[10] |

Table 2: Example Compositions of Optimized this compound®-based SEDDS Formulations

Drug Oil Phase (% w/w) Surfactant (% w/w) Co-surfactant (% w/w) Reference
Erlotinib This compound® M2125CS (5%) Labrasol (65%) Transcutol HP (30%) [6][12]
Ibuprofen This compound® M2125 (30%) Cremophor RH40 (50%) Plurol Oleique (20%) [5]
Exenatide Capmul-PG 8 (30%) Cremophor EL (35%) This compound® M 1944 CS (25%) + Propylene Glycol (10%) [13]

| Indapamide | this compound® M1944CS | Labrasol | Capryol™ 90 |[10] |

Table 3: Physicochemical Characterization of Optimized this compound®-based SEDDS

Formulation Globule Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Release Reference
Ibuprofen-SEDDS 177.5 < 0.3 Negative Significantly higher than pure drug [5]
Erlotinib-SEDDS ~150-200 < 0.3 - Reached max release in 15-30 min [6]
Indapamide-SEDDS 170 - 250 - Negative Rapid and significantly higher than powder [10]

| Terconazole-SNES | 15.13 | 0.07 - 0.12 | - | 100% release within 30 minutes |[14] |

Experimental Protocols

Detailed methodologies for key experiments in the development of this compound®-based SEDDS are provided below.

Protocol 1: Drug Solubility Screening

Objective: To select the most suitable oil, surfactant, and co-surfactant based on their ability to solubilize the target drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound® M 1944 CS, this compound® M 2125 CS, and other candidate oils

  • Candidate surfactants (e.g., Labrasol®, Cremophor® RH40, Tween® 80)

  • Candidate co-surfactants (e.g., Transcutol® HP, Plurol® Oleique, PEG 400)

  • Glass vials with screw caps

  • Thermostatic shaker water bath

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the API to 2 mL of each selected vehicle (oil, surfactant, co-surfactant) in separate glass vials.

  • Seal the vials and place them in a thermostatic shaker water bath set at a constant temperature (e.g., 37 ± 0.5 °C) for 72 hours to reach equilibrium.[4]

  • After 72 hours, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.[4]

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC).

  • Select the vehicles with the highest solubilizing capacity for the API for further formulation development.[6]

Protocol 2: Construction of Pseudo-ternary Phase Diagram

Objective: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant, which helps in optimizing the concentration of these components.[6]

Materials:

  • Selected oil (e.g., this compound®)

  • Selected surfactant and co-surfactant

  • Distilled water

  • Glass beakers and magnetic stirrer

Procedure:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Smix ratio, prepare a series of mixtures with the oil phase at varying weight ratios, from 9:1 to 1:9 (Oil:Smix).

  • Take a small, accurately weighed amount (e.g., 100 mg) of each Oil:Smix mixture and place it in a small beaker.

  • Using the aqueous titration method, add distilled water dropwise to the mixture under gentle magnetic stirring (e.g., 300 rpm) at a constant temperature (e.g., 37°C).[6][9]

  • Visually observe the mixture for transparency and flowability after each addition. The point at which the mixture becomes turbid or shows phase separation is noted.

  • Plot the results on a triangular graph (ternary phase diagram) with the three components (oil, surfactant, co-surfactant) at the vertices. The area where clear, monophasic, and easily flowable emulsions form is identified as the self-emulsifying region.[6][12]

Protocol 3: Preparation and Characterization of SEDDS

Objective: To prepare the liquid SEDDS formulation and evaluate its key physicochemical properties.

3.1 Preparation of Liquid SEDDS

  • Accurately weigh the required amounts of the selected oil (e.g., this compound® M 2125), surfactant, and co-surfactant based on the ratios determined from the phase diagram studies.

  • Add the accurately weighed API to the oil phase and dissolve it completely, which may be facilitated by gentle heating (e.g., 40°C) and stirring.

  • Add the surfactant and co-surfactant mixture to the drug-oil solution.

  • Vortex the mixture until a clear, homogenous solution is obtained.[12]

3.2 Self-Emulsification Assessment

  • Add 1 mL of the prepared SEDDS formulation dropwise into 100 mL of distilled water (or 0.1 N HCl to simulate gastric fluid) in a glass beaker at 37°C with gentle stirring (50 rpm).[5][6]

  • Record the time taken for the formulation to completely disperse and form a clear or slightly bluish-white emulsion (emulsification time).

  • Visually assess the resulting emulsion for clarity and any signs of drug precipitation or phase separation. The performance can be graded (e.g., Grade A for rapid forming, clear emulsion; Grade E for poor emulsification with large oil droplets).[5]

3.3 Droplet Size and Polydispersity Index (PDI) Analysis

  • Dilute the SEDDS formulation (e.g., 100 µL in 100 mL of distilled water) as described in step 3.2.

  • Measure the mean droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[12]

  • Perform measurements in triplicate at a fixed angle (e.g., 90°) and temperature (25°C).[12] An optimal SEDDS should typically have a droplet size below 250 nm and a low PDI (<0.3), indicating a narrow and uniform size distribution.[5][10][15]

Protocol 4: Thermodynamic Stability Testing

Objective: To evaluate the stability of the SEDDS formulation under various stress conditions, ensuring it remains physically stable without phase separation or drug precipitation.[16]

cluster_tests Stress Tests start Liquid SEDDS Formulation heat_cool Heating-Cooling Cycles (e.g., 4°C to 40°C, 6 cycles) start->heat_cool freeze_thaw Freeze-Thaw Cycles (e.g., -20°C to 25°C, 3 cycles) start->freeze_thaw centrifuge Centrifugation (e.g., 3500 rpm for 30 min) start->centrifuge observe Visual Observation for: - Phase Separation - Creaming - Cracking - Drug Precipitation heat_cool->observe After cycles freeze_thaw->observe After cycles centrifuge->observe After test pass Stable Formulation observe->pass No changes fail Unstable Formulation (Reformulate) observe->fail Changes observed

Caption: Workflow for the thermodynamic stability testing of SEDDS.

Procedure:

  • Heating-Cooling Cycles: Subject the SEDDS formulation to at least six cycles of temperature variation, alternating between refrigeration (4°C) and an elevated temperature (40°C), with storage at each temperature for not less than 48 hours.[16]

  • Freeze-Thaw Cycles: Store the formulation at -20°C for 48 hours, then thaw it at room temperature (25°C) and allow it to equilibrate. Repeat this cycle three times.[16]

  • Centrifugation: Centrifuge the formulation at a specified speed (e.g., 3500 rpm) for 30 minutes.[16]

  • Evaluation: After each stress test, visually inspect the samples for any signs of instability such as phase separation, creaming, or drug precipitation. Formulations that pass all three tests are considered thermodynamically stable.

Protocol 5: In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal environment.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution medium (e.g., 900 mL of phosphate (B84403) buffer pH 6.8 or simulated gastric/intestinal fluid).[6]

  • SEDDS formulation (often filled into hard gelatin capsules for the test)

  • Syringes and filters for sampling

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).[6][10]

  • Place the SEDDS formulation (e.g., one capsule containing a known amount of drug) into each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the drug concentration in the filtered samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile. Compare the profile to that of the pure drug powder or a marketed formulation.[6][10]

References

Application Notes and Protocols for the Development of Labrafil® Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][2] This delivery system is particularly advantageous for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV) by presenting the drug in a solubilized state with a large surface area for absorption.[3][4][5]

Labrafil® is a family of well-characterized excipients, including this compound M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound M 2125 CS (Linoleoyl polyoxyl-6 glycerides), that are widely used as the lipid/oil phase in SMEDDS formulations due to their ability to solubilize a wide range of active pharmaceutical ingredients (APIs).[6][7][8]

This document provides a comprehensive, step-by-step guide to the systematic development and characterization of a this compound®-based SMEDDS formulation.

Development Workflow

The development of a robust SMEDDS formulation is a multi-step process that involves careful screening of excipients, identification of the optimal component ratios, and thorough characterization of the resulting system.

SMEDDS_Development_Workflow A Step 1: Excipient Screening (Solubility Studies) B Step 2: Construction of Pseudo-Ternary Phase Diagrams A->B C Step 3: Preparation of SMEDDS Formulations B->C D Step 4: Characterization of Liquid SMEDDS C->D E Step 5: Formulation Optimization (e.g., using DoE) D->E F Step 6: Characterization of Optimized SMEDDS E->F G Step 7: Stability Studies F->G

Caption: A high-level overview of the this compound® SMEDDS formulation development workflow.

Experimental Protocols

Step 1: Excipient Screening - Solubility Studies

Objective: To identify a suitable oil (this compound®), surfactant, and co-surfactant that exhibit the highest solubilizing capacity for the target API.

Protocol:

  • Add an excess amount of the API to a series of glass vials, each containing a pre-weighed amount (e.g., 1-2 mL) of a single excipient (oils, surfactants, co-surfactants).[8][9]

  • Seal the vials and place them in an isothermal shaker bath at a controlled temperature (e.g., 37 ± 1°C) for a period sufficient to reach equilibrium (typically 48-72 hours).[8][9]

  • After the incubation period, centrifuge the samples at high speed (e.g., 5000 rpm for 15 minutes) to separate the undissolved API.[8]

  • Carefully withdraw the supernatant and filter it through a 0.22 µm or 0.45 µm membrane filter.[8][10]

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).[8]

Data Presentation:

Excipient TypeExcipient NameAPI Solubility (mg/mL) ± SD
Oil This compound® M 1944 CSQuantitative Data
This compound® M 2125 CSQuantitative Data
Capryol™ 90Quantitative Data
Surfactant Labrasol®Quantitative Data
Cremophor® ELQuantitative Data
Tween® 80Quantitative Data
Co-surfactant Transcutol® HPQuantitative Data
Capryol™ PGMCQuantitative Data
Polyethylene Glycol 400Quantitative Data
Step 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the boundaries of the self-microemulsifying region for different combinations of oil, surfactant, and co-surfactant, thereby determining the optimal concentration ranges.[8][11]

Protocol (Water Titration Method):

  • Prepare mixtures of the selected surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:2, 1:1, 2:1, 3:1).[8][12]

  • For each Smix ratio, prepare a series of mixtures with the chosen this compound® oil, varying the oil-to-Smix ratio from 9:1 to 1:9 by weight.[8][13]

  • Titrate each oil/Smix mixture dropwise with distilled water under gentle magnetic stirring at a constant temperature (e.g., 37°C).[8][14]

  • Visually observe the mixture for transparency and flowability. The endpoint of the titration is the point where the solution turns from clear to turbid or milky.[8]

  • Record the amount of water added to induce turbidity.

  • Plot the data on a triangular coordinate system (pseudo-ternary phase diagram), with the three vertices representing the oil, Smix, and water. The area where clear or slightly bluish, low-viscosity microemulsions are formed represents the self-microemulsifying region.[12][15][16]

Ternary_Phase_Diagram_Logic Start Select Oil, Surfactant, and Co-surfactant PrepSmix Prepare Surfactant/Co-surfactant Mixtures (Smix) at Various Ratios (e.g., 1:1, 2:1) Start->PrepSmix PrepOilSmix Prepare Oil/Smix Mixtures at Various Ratios (e.g., 9:1 to 1:9) PrepSmix->PrepOilSmix Titrate Titrate with Water under Gentle Agitation PrepOilSmix->Titrate Observe Visually Observe for Clarity/Turbidity Titrate->Observe Observe->Titrate Clear Record Record Composition at Phase Transition Observe->Record Turbid Plot Plot Data Points on Ternary Diagram Record->Plot Identify Identify Self-Microemulsifying Region (Clear Zone) Plot->Identify

Caption: Logical workflow for constructing a pseudo-ternary phase diagram.

Step 3: Preparation of Liquid SMEDDS Formulations

Objective: To prepare drug-loaded SMEDDS formulations based on the compositions identified within the self-microemulsifying region of the phase diagrams.

Protocol:

  • Accurately weigh the required amounts of this compound®, surfactant, and co-surfactant into a glass vial based on the selected ratios from the phase diagram.[8]

  • Add the pre-weighed API to the excipient mixture.

  • Gently heat the mixture to 40-50°C on a magnetic stirrer, if necessary, to facilitate the dissolution of the API.[8]

  • Vortex and stir the mixture until the API is completely dissolved and a clear, homogenous solution is obtained.[8][9]

  • Store the resulting liquid SMEDDS pre-concentrate at room temperature for further characterization.

Step 4 & 6: Characterization of SMEDDS

Objective: To evaluate the physicochemical properties of the prepared SMEDDS formulations to identify the optimal candidate.

Protocols:

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 100 µL) of the SMEDDS pre-concentrate dropwise into a larger volume (e.g., 100 mL) of distilled water at 37°C with gentle stirring (e.g., 50-100 rpm).[6][17]

    • Visually assess the rate of emulsification (emulsification time) and the appearance of the resulting microemulsion (e.g., clear, slightly bluish, milky).[18] A grading system (Grade A, B, C, etc.) can be used for comparison.[18]

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SMEDDS pre-concentrate (e.g., 100-fold) with distilled water.[6][7]

    • Analyze the globule size and PDI of the resulting microemulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[6][7][19]

    • Perform measurements in triplicate at 25°C.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the diluted microemulsion using the same DLS instrument to assess the surface charge and predict the stability of the colloidal dispersion.[13]

  • Cloud Point Determination:

    • Dilute the SMEDDS formulation with water (e.g., 1:100).[6]

    • Place the diluted sample in a water bath and gradually increase the temperature (e.g., at a rate of 5°C/minute).[6]

    • The cloud point is the temperature at which the clear solution becomes turbid. A higher cloud point is desirable for in-vivo stability.[20]

  • In Vitro Drug Release Study:

    • Use a USP Type I (basket) or Type II (paddle) dissolution apparatus.[21]

    • The dissolution medium should be relevant to the intended site of absorption (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Place a known quantity of the SMEDDS formulation (often encapsulated in a hard gelatin capsule) into the dissolution vessel.

    • Withdraw aliquots at predetermined time intervals, replacing the volume with fresh medium.[21]

    • Analyze the samples for drug content using a validated analytical method.

Data Presentation:

Formulation CodeOil:Smix Ratio (w/w)Emulsification Time (s)Droplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDCloud Point (°C)% Drug Release at 60 min
F1DataDataDataDataDataDataData
F2DataDataDataDataDataDataData
F3DataDataDataDataDataDataData
Step 5: Formulation Optimization

Objective: To systematically refine the SMEDDS formulation to achieve desired quality attributes (e.g., minimal droplet size, maximal drug release) using statistical methods like Design of Experiments (DoE).[4][22]

Protocol (Example using a Mixture Design):

  • Define Factors and Ranges: The factors are the proportions of the components (this compound®, Surfactant, Co-surfactant). The ranges are determined from the self-microemulsifying region of the phase diagram.

  • Define Responses: The critical quality attributes to be measured, such as droplet size, PDI, and emulsification time.

  • Select a Design: Choose an appropriate experimental design (e.g., D-optimal mixture design).[22]

  • Run Experiments: Prepare and characterize the SMEDDS formulations as dictated by the experimental design.

  • Analyze Data: Use statistical software to analyze the results, generate response surface models, and identify the optimal composition that meets the desired criteria.

Step 7: Stability Studies

Objective: To assess the physical and chemical stability of the optimized SMEDDS formulation under various storage conditions.

Protocol:

  • Store the optimized liquid SMEDDS formulation (often filled into hard gelatin capsules) under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH) as per ICH guidelines.[21]

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and re-characterize them for:

    • Visual appearance (phase separation, precipitation).[10]

    • Droplet size and PDI upon dilution.

    • API content (to check for degradation).[21]

    • In vitro drug release profile.

Data Presentation:

ParameterStorage ConditionInitial (T=0)1 Month3 Months6 Months
Appearance 40°C/75% RHClearObservationObservationObservation
Droplet Size (nm) 40°C/75% RHDataDataDataData
PDI 40°C/75% RHDataDataDataData
API Content (%) 40°C/75% RH100%DataDataData

References

Application Notes and Protocols: Labrafil M 1944 CS for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labrafil® M 1944 CS, chemically known as Oleoyl Polyoxyl-6 Glycerides, is a nonionic, water-dispersible surfactant widely utilized in pharmaceutical formulations.[1][2] It is composed of mono-, di-, and triglycerides, along with PEG-6 mono- and diesters of oleic acid.[1] In topical drug delivery, this compound® M 1944 CS serves multiple functions: it acts as a powerful solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), functions as a co-emulsifier to enhance the stability of creams and lotions, and serves as a penetration enhancer to improve drug permeation across the stratum corneum.[1][3][4] Its ability to self-emulsify in aqueous media makes it a valuable component in the development of advanced delivery systems such as microemulsions, emulgels, and foams.[1][2]

Physicochemical Properties

Understanding the properties of this compound® M 1944 CS is crucial for formulation development. Key quantitative parameters are summarized below.

PropertyValueSource
Chemical Name Oleoyl Polyoxyl-6 Glycerides[1]
Appearance Liquid[1][2]
HLB Value 9 ± 1[1]
Viscosity @ 20°C 75 - 95 mPa.s[1][2]
Composition Mono-, di-, triglycerides and PEG-6 esters of oleic acid[1]

Key Functions in Topical Formulations

The unique chemical structure of this compound® M 1944 CS imparts several key functionalities beneficial for topical drug delivery.

G cluster_props Physicochemical Properties cluster_funcs Topical Delivery Functions p1 Amphiphilic (Lipid + PEG Esters) f1 API Solubilizer p1->f1 Solubilizes hydrophobic APIs f3 O/W Co-emulsifier p1->f3 Stabilizes interface p2 Oleic Acid Chains (C18:1) f2 Permeation Enhancer p2->f2 Fluidizes stratum corneum lipids p3 HLB Value ~9 p3->f3 Promotes O/W emulsions f4 Microemulsion Oil Phase p3->f4 Forms stable nanocarriers

Caption: Relationship between properties and functions of this compound M 1944 CS.

Performance Data in Topical Formulations

This compound® M 1944 CS has been successfully incorporated into various topical systems, demonstrating its efficacy as a formulation excipient.

Formulation Characterization

The following table summarizes characterization data from studies that used this compound® M 1944 CS as the oil phase in microemulsion formulations.

Formulation ComponentAPIDroplet Size (nm)Viscosity (cP)pHSource
Oil: this compound® M 1944 CSAcyclovir< 100 (unloaded)40-1605.5-6.5[5]
Surfactant: Tween 80
Co-surfactant: n-Butanol
Oil: this compound® M 1944 CSNimodipine69 - 8225 - 324 - 6[6]
Surfactant: Tween 20
Co-surfactant: PEG 400
In Vitro Skin Permeation

Formulations containing this compound® M 1944 CS have shown significant enhancement in drug permeation across the skin.

APIFormulation TypeSubstratePermeation Flux (µg/cm²/h)Enhancement Over ControlSource
NimodipineO/W MicroemulsionExcised Rat Skin407 ± 90~2.2-fold increase in flux[6]
ControlDrug in SolutionExcised Rat Skin186 ± 130N/A[6]
Safety and Biocompatibility

In vitro cytotoxicity studies have been conducted to assess the safety of this compound® M 1944 CS on skin cells. It has been shown to be less cytotoxic than model irritants like Triton X-100.[7]

Cell LineAssayIC₅₀ Concentration (µg/mL)Source
Human Keratinocytes (HaCaT)MTT351.4 ± 1.1[7]
Primary Skin Fibroblasts (FB)MTT436.4 ± 1.2[7]

Experimental Protocols

The following protocols provide a general framework for developing and evaluating a topical microemulsion using this compound® M 1944 CS.

G cluster_dev Formulation Development cluster_char Characterization cluster_eval Performance Evaluation A 1. Component Screening (Solubility Studies) B 2. Construct Pseudoternary Phase Diagram A->B C 3. Prepare Microemulsion (Aqueous Titration) B->C D 4. Droplet Size & PDI (DLS) C->D E 5. Viscosity & pH Measurement C->E F 6. Thermodynamic Stability Tests C->F G 7. In Vitro Skin Permeation (Franz Diffusion Cell) C->G H 8. Data Analysis (Flux, Lag Time) G->H

Caption: Experimental workflow for a this compound M 1944 CS topical formulation.

Protocol: Microemulsion Formulation Development

This protocol details the preparation of an oil-in-water (O/W) microemulsion using the aqueous titration method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil Phase: this compound® M 1944 CS

  • Surfactant (e.g., Tween 80, Labrasol®)

  • Co-surfactant (e.g., Transcutol® P, Propylene Glycol)

  • Aqueous Phase: Purified Water or buffer

  • Vortex mixer, magnetic stirrer, analytical balance

Procedure:

  • API Solubilization: Dissolve the predetermined amount of API into the oil phase (this compound® M 1944 CS) with gentle heating or vortexing until a clear solution is obtained.

  • Surfactant/Co-surfactant Mixture (Sₘᵢₓ): In a separate vial, accurately weigh and mix the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 3:1 w/w). Mix thoroughly using a vortex mixer.

  • Mixing Oil and Sₘᵢₓ: Add the API-loaded oil phase to the Sₘᵢₓ mixture. Vortex until a clear, homogenous mixture is formed.

  • Aqueous Titration: Place the mixture on a magnetic stirrer. Slowly add the aqueous phase dropwise to the oil/Sₘᵢₓ mixture with constant, gentle stirring.

  • Endpoint Determination: Continue titration until the mixture turns from a clear solution to a transparent, low-viscosity microemulsion. The endpoint signifies the formation of a stable O/W microemulsion.

  • Equilibration: Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.

Protocol: In Vitro Skin Permeation Testing (IVPT)

This protocol describes the use of a Franz diffusion cell to assess the permeation of an API from a this compound® M 1944 CS formulation through an excised skin sample.

Materials & Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear, human cadaver, or rodent skin)[8]

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizing agent (e.g., 0.5-2% Volpo) to maintain sink conditions.

  • Microemulsion formulation

  • Control formulation (e.g., API suspension/solution)

  • Magnetic stirrer, water bath/circulator, syringe, and needles

  • Analytical instrument for API quantification (e.g., HPLC-UV)

Procedure:

  • Cell Setup: Set up the Franz diffusion cells and connect them to a circulating water bath to maintain the skin surface temperature at 32°C.[9]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[10] Add a small magnetic stir bar.

  • Skin Mounting: Carefully mount the excised skin sample between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Equilibration: Allow the mounted skin to equilibrate with the receptor medium for 30-60 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound® M 1944 CS microemulsion or control formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber via the sampling arm.[10]

  • Receptor Medium Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (Jₛₛ).

References

Application Notes and Protocols for Incorporating Poorly Water-Soluble APIs into a Labrafil® Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oral delivery of poorly water-soluble active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, often leading to low and variable bioavailability.[1][2][3][4] Lipid-based drug delivery systems (LBDDS) offer a promising strategy to overcome these challenges.[2][5][6] Labrafil®, a series of non-ionic water-dispersible surfactants, serves as an effective vehicle for the formulation of LBDDS, enhancing the solubility and oral bioavailability of such APIs.[7][8][9][10][11]

This compound® consists of well-defined polyethylene (B3416737) glycol (PEG) esters of fatty acids. Key variants include this compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides).[11][12] These excipients can act as solubilizers and emulsifying agents, forming self-emulsifying drug delivery systems (SEDDS) or, in combination with other excipients, self-microemulsifying drug delivery systems (SMEDDS) upon gentle agitation in an aqueous medium.[8][9] This application note provides detailed protocols for the formulation and characterization of poorly water-soluble APIs in a this compound® vehicle.

Materials and Methods

Materials
  • Poorly water-soluble API

  • This compound® M 1944 CS (Gattefossé)

  • This compound® M 2125 CS (Gattefossé)

  • Labrasol® ALF (Gattefossé)

  • Capryol™ 90 (Gattefossé)

  • Transcutol® HP (Gattefossé)

  • Deionized water

  • Phosphate (B84403) buffer solutions (pH 1.2, 4.5, and 6.8)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Other reagents as required for API analysis

Equipment
  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer with hot plate

  • Water bath shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • USP Dissolution Apparatus (Apparatus 1 or 2)

  • pH meter

  • Optical microscope

Experimental Protocols

Protocol 1: API Solubility Screening in this compound® and Co-solvents

This protocol determines the saturation solubility of the API in various lipid excipients to select the most suitable components for the formulation.

Procedure:

  • Add an excess amount of the API to 2 g of each excipient (this compound® M 1944 CS, this compound® M 2125 CS, Labrasol® ALF, Capryol™ 90, Transcutol® HP) in separate glass vials.

  • Tightly seal the vials and vortex for 2 minutes to facilitate initial mixing.

  • Place the vials in a water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to reach equilibrium.[13]

  • After 72 hours, visually inspect the vials for the presence of undissolved API.

  • Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the concentration of the dissolved API in the supernatant using a validated HPLC method.

  • Express the solubility in mg/g or mg/mL.

Protocol 2: Preparation of this compound®-based Formulations (SEDDS)

This protocol describes the preparation of a simple Self-Emulsifying Drug Delivery System (SEDDS) using this compound® as the primary vehicle.

Procedure:

  • Accurately weigh the required amount of the API.

  • Weigh the corresponding amount of this compound® (e.g., this compound® M 1944 CS or M 2125 CS) into a glass vial.

  • Add the API to the this compound® vehicle.

  • Gently heat the mixture to 40-60 °C while stirring with a magnetic stirrer until a clear, homogenous solution is obtained.[14]

  • Allow the formulation to cool to room temperature.

  • Store the prepared formulation in a tightly sealed container, protected from light.

Protocol 3: Construction of Pseudo-Ternary Phase Diagrams for SMEDDS Formulation

This protocol is used to identify the self-microemulsifying regions to optimize the concentration of oil (this compound®), surfactant (e.g., Labrasol®), and co-surfactant (e.g., Transcutol® HP).

Procedure:

  • Prepare mixtures of the oil, surfactant, and co-surfactant in varying weight ratios (e.g., from 10:0:90 to 10:90:0).

  • For each mixture, titrate with water dropwise under gentle magnetic stirring at a controlled temperature (e.g., 37 °C).

  • Visually observe the mixture for transparency and phase separation. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Plot the compositions on a triangular coordinate system to construct the pseudo-ternary phase diagram.[15] The area with clear and transparent solutions represents the microemulsion region.

Protocol 4: Characterization of the this compound® Formulation
  • Add 1 mL of the prepared formulation to 250 mL of deionized water in a beaker with gentle stirring (e.g., 50 rpm) at 37 °C.

  • Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a homogenous emulsion.

  • Dilute the formulation (e.g., 100 µL in 100 mL of deionized water) as prepared in the self-emulsification test.

  • Measure the droplet size and PDI of the resulting emulsion using a particle size analyzer based on dynamic light scattering.[15][16][17]

  • Perform the measurement in triplicate.

This protocol assesses the release of the API from the this compound® formulation.

  • Perform the dissolution test using USP Apparatus 1 (baskets) at 100 rpm or Apparatus 2 (paddles) at 50 or 75 rpm.[18]

  • Use 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl, pH 1.2, or phosphate buffer, pH 6.8) maintained at 37 ± 0.5 °C.[18]

  • Encapsulate a quantity of the this compound® formulation equivalent to the desired dose of the API in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.[19]

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the API concentration in the samples using a validated HPLC method.

  • Compare the dissolution profile of the formulation with that of the pure API.

Protocol 5: Stability Studies

This protocol evaluates the physical and chemical stability of the developed formulation.[5]

Procedure:

  • Store the prepared formulation in sealed glass vials under different temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate for:

    • Physical stability: Visual appearance (clarity, color, phase separation), droplet size, and PDI upon dilution.

    • Chemical stability: API content and presence of any degradation products using a validated HPLC method.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: API Solubility in Different Excipients

ExcipientSolubility (mg/g) at 25 °CSolubility (mg/g) at 37 °C
This compound® M 1944 CS
This compound® M 2125 CS
Labrasol® ALF
Capryol™ 90
Transcutol® HP

Table 2: Formulation Composition and Characterization

Formulation CodeAPI (%)This compound® (%)Surfactant (%)Co-surfactant (%)Self-Emulsification Time (s)Droplet Size (nm)PDI
F1
F2
F3

Table 3: In Vitro Dissolution Profile

Time (min)% API Released (Pure API)% API Released (Formulation F1)% API Released (Formulation F2)
5
10
15
30
45
60

Table 4: Stability Study Results (at 40 °C/75% RH)

Time (months)Visual AppearanceDroplet Size (nm)PDIAPI Content (%)
0
1
3
6

Visualization

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

FormulationDevelopmentWorkflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability A API Characterization (Solubility, pKa, LogP) B Excipient Screening (Solubility Studies) A->B C Selection of this compound® Grade and Co-excipients B->C D Preparation of Formulations (SEDDS/SMEDDS) C->D F Optimization of Formulation D->F E Construction of Pseudo-ternary Phase Diagrams E->F G Droplet Size & PDI Analysis F->G H In Vitro Dissolution Testing G->H I Stability Studies H->I SEDDS_Mechanism A This compound® Formulation (API dissolved in lipid) C Spontaneous Emulsification A->C B Aqueous Environment (e.g., GI tract) B->C D Fine Oil-in-Water Emulsion (Increased surface area) C->D E Enhanced API Dissolution & Absorption D->E

References

Labrafil M 2130 CS: Application Notes for Oral Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labrafil M 2130 CS, chemically known as lauroyl polyoxyl-6 glycerides, is a nonionic, water-dispersible surfactant extensively utilized in the pharmaceutical industry for the formulation of oral solid dosage forms.[1][2][3][4][5] Its primary function lies in enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][5] This is achieved through the formation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which form coarse emulsions upon gentle agitation in an aqueous medium.[1][2][3][4] this compound M 2130 CS can also be a key component in the development of advanced drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] Its waxy solid form at room temperature, with a melting point of 33-38°C, makes it suitable for incorporation into various solid dosage forms, including tablets and capsules.[7]

Key Applications in Oral Solid Dosage Forms

This compound M 2130 CS offers versatile solutions for overcoming formulation challenges associated with poorly soluble drugs. Its principal applications in oral solid dosage forms include:

  • Solubility and Bioavailability Enhancement: By incorporating APIs into lipid-based formulations with this compound M 2130 CS, their dissolution and subsequent absorption in the gastrointestinal tract can be significantly improved.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound M 2130 CS is a cornerstone excipient for SEDDS. These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form oil-in-water emulsions in the GI tract, facilitating drug release and absorption.[1][2][3][8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid, this compound M 2130 CS can be used to form the lipid matrix of SLNs and NLCs.[6] These nanoparticulate systems can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.[9]

  • Solid SEDDS (S-SEDDS): Liquid SEDDS formulations containing this compound M 2130 CS can be solidified by adsorbing them onto solid carriers, resulting in free-flowing powders suitable for compression into tablets or filling into capsules.

Quantitative Data Summary

The following tables summarize key formulation parameters and outcomes from studies utilizing this compound M 2130 CS in various oral solid dosage forms.

Table 1: Formulation and Characterization of Furosemide Loaded NLCs and SLNs [6]

ParameterNanostructured Lipid Carrier (NLC)Solid Lipid Nanoparticle (SLN)
Composition
Solid LipidThis compound M 2130 CS (355.4 mg)This compound M 2130 CS
Liquid LipidCapryol PGMC (82.7 mg)-
SurfactantTween 80Tween 80
Co-surfactantSoy-lecithin (0.5 g)-
DrugFurosemide (200 µg)Furosemide
Characterization
Drug Content83.56%84.55%

Experimental Protocols

Protocol 1: Preparation of Furosemide-Loaded Nanostructured Lipid Carriers (NLCs) by Solvent Diffusion Method[6]

1. Preparation of Lipid Phase: a. Melt 355.4 mg of this compound M 2130 CS and 82.7 mg of Capryol PGMC at a temperature 5-10°C above the melting point of the solid lipid. b. Dissolve 200 µg of Furosemide and 0.5 g of soy-lecithin in 5 mL of a suitable organic solvent (e.g., Dichloromethane). c. Add the drug-lecithin solution to the melted lipid mixture with continuous stirring and heating at 45-50°C to form a clear lipid phase.

2. Preparation of Aqueous Phase: a. Dissolve an appropriate amount of Tween 80 in 100 mL of purified water. b. Heat the aqueous solution to 45-50°C with stirring.

3. Formation of NLCs: a. Add the hot lipid phase dropwise to the hot aqueous phase under constant high-speed homogenization. b. Continue homogenization for a specified period to form a nanoemulsion. c. Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.

4. Purification and Characterization: a. The resulting NLC dispersion can be purified by appropriate methods like dialysis or centrifugation to remove unentrapped drug and excess surfactant. b. Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Diagrams and Workflows

Experimental Workflow for NLC Preparation

NLC_Preparation_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation melt_lipids Melt this compound M 2130 CS & Capryol PGMC mix_lipid_phase Mix Drug Solution with Melted Lipids melt_lipids->mix_lipid_phase dissolve_drug Dissolve Furosemide & Soy-lecithin in Solvent dissolve_drug->mix_lipid_phase homogenization High-Speed Homogenization mix_lipid_phase->homogenization Add dropwise dissolve_surfactant Dissolve Tween 80 in Water heat_aqueous Heat Aqueous Phase dissolve_surfactant->heat_aqueous heat_aqueous->homogenization cooling Cooling & Solidification homogenization->cooling purification Purification cooling->purification characterization Characterization purification->characterization

Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs).

Logical Relationship in SEDDS Formulation Development

SEDDS_Formulation_Logic cluster_formulation SEDDS Formulation Components api Poorly Soluble API sedds Self-Emulsifying Drug Delivery System (SEDDS) api->sedds goal Enhanced Oral Bioavailability This compound This compound M 2130 CS (Surfactant) This compound->sedds oil Oil Phase oil->sedds cosurfactant Co-surfactant cosurfactant->sedds emulsion Fine Oil-in-Water Emulsion in GI Tract sedds->emulsion Upon gentle agitation emulsion->goal Facilitates absorption

Caption: Logical steps in developing a SEDDS formulation for enhanced bioavailability.

References

Application Note and Protocol for Determining Drug Solubility in Various Labrafil® Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) in various grades of Labrafil®. Adherence to this protocol will ensure consistent and reproducible results, crucial for the formulation development of lipid-based drug delivery systems.

Introduction

This compound® grades are nonionic, water-dispersible or water-insoluble surfactants derived from vegetable oils.[1][2][3] They are widely used as solubilizers and bioavailability enhancers for poorly water-soluble drugs in oral, topical, and other pharmaceutical formulations.[1][3][4][5] Common grades include this compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides) and this compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides).[2][3] Determining the solubility of a drug in different this compound® grades is a critical step in the pre-formulation stage of developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations.[6] This application note details the standardized shake-flask method for equilibrium solubility determination.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a drug in a non-aqueous vehicle.[7][8][9]

2.1. Materials and Equipment

  • API: Active Pharmaceutical Ingredient powder.

  • This compound® Grades: e.g., this compound® M 1944 CS, this compound® M 2125 CS.

  • Vials: Glass vials with screw caps (B75204) (e.g., 2 mL microtubes or larger glass vials).[7][8]

  • Thermostatically Controlled Shaker or Water Bath: Capable of maintaining a constant temperature (e.g., 37°C).[7][8]

  • Vortex Mixer. [7][8]

  • Centrifuge: Capable of high speeds (e.g., 15,000 x g).[10]

  • Analytical Balance.

  • Volumetric flasks and pipettes.

  • Syringe filters: 0.45 µm membrane filter.[11]

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Suitable Solvent: For diluting the supernatant for analysis (e.g., isopropanol, methanol, DMSO).[10][12]

2.2. Experimental Procedure

  • Preparation: Accurately weigh a specific amount of the selected this compound® grade (e.g., 1 g or 1 mL) and transfer it into a glass vial.[7][8][9][10]

  • Addition of API: Add an excess amount of the API to the vial containing the this compound®. This is to ensure that a saturated solution is formed.[7][8][10]

  • Mixing: Tightly cap the vial and vortex for a short period (e.g., 30 seconds) to facilitate initial dispersion of the drug.[7][8]

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set at a specific temperature (e.g., 37°C to simulate physiological conditions). The vials should be agitated continuously for an extended period (e.g., 72 hours) to ensure that equilibrium is reached.[7][8][10]

  • Separation of Undissolved Drug: After the equilibration period, centrifuge the vials at a high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved API.[10]

  • Sample Collection: Carefully collect the supernatant, ensuring that no solid particles are disturbed.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.[11]

  • Dilution: Accurately dilute a known volume or weight of the supernatant with a suitable solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility of the API in the this compound® grade, typically expressed in mg/mL or mg/g.

Data Presentation

The following tables summarize the solubility of various drugs in different this compound® grades as reported in the literature.

Table 1: Solubility of Erlotinib in Various this compound® Grades [7][8]

VehicleSolubility (mg/mL)
This compound® M 2125 CS6.90 ± 0.38
This compound® M 1944 CS3.88 ± 0.13

Table 2: Solubility of Ticagrelor (B1683153) in Various this compound® Grades [10]

VehicleSolubility (mg/mL)
This compound® M 1944 CSNot explicitly quantified, but lower than Capmul MCM (101.19 mg/mL)
This compound® M 2125 CSNot explicitly quantified, but lower than Capmul MCM (101.19 mg/mL)

Table 3: Solubility of Furosemide in this compound® M 2130 [12]

VehicleObservation
This compound® M 2130More soluble compared to stearic acid and cholesterol

Note: Quantitative data for Ticagrelor was not specified for this compound grades in the provided search result, only a comparison. For Furosemide, a qualitative comparison was provided.

Visualizations

Diagram 1: Experimental Workflow for Drug Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh this compound® B Add Excess API A->B C Vortex Mix B->C D Incubate at 37°C for 72h with Agitation C->D E Centrifuge D->E F Collect Supernatant E->F G Dilute with Solvent F->G H Analyze via HPLC/UV-Vis G->H I Calculate Solubility H->I G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Evaluation A API Characterization (Solubility, LogP) B Excipient Screening (Solubility in Oils, Surfactants) A->B C Select this compound® Grade (Based on Solubility) B->C D Construct Ternary Phase Diagram C->D E Optimize Formulation (Droplet Size, PDI) D->E F In Vitro Dissolution E->F G In Vivo Bioavailability F->G

References

Application Notes and Protocols for the Characterization of Labrafil®-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Labrafil® M 1944 CS and this compound® M 2125 CS are non-ionic, water-dispersible surfactants widely utilized in the development of lipid-based drug delivery systems.[1][2] These excipients are integral to formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), which are designed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] The spontaneous formation of an emulsion in the gastrointestinal tract is a critical performance attribute of these systems, making a thorough physicochemical characterization essential to ensure product quality, stability, and efficacy.[3]

These application notes provide detailed protocols for the key analytical methods required to characterize this compound®-based formulations, intended for researchers, scientists, and drug development professionals.

Physicochemical Characterization: Droplet Size, Polydispersity, and Surface Charge

The size and surface charge of the emulsified droplets are critical parameters that influence the biopharmaceutical fate, stability, and performance of the formulation.[4]

Droplet Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the primary technique for measuring the mean droplet size and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[4][5] Low PDI values (typically ≤0.3) signify a monodisperse and homogenous population of droplets.[4]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound®-based formulation (e.g., 100 µL) with a suitable aqueous medium (e.g., 100 mL of distilled water) to achieve an appropriate scattering intensity.[6][7] The dilution factor may need to be optimized (e.g., 50x, 100x, 500x, 1000x) to avoid multiple scattering effects.[6]

  • Homogenization: Gently stir the diluted sample at a controlled temperature (e.g., 37 ± 1 °C) to ensure complete emulsification and a homogenous dispersion.[6]

  • Instrument Setup: Equilibrate the DLS instrument's measurement cell to the desired temperature (e.g., 25 °C or 37 °C).

  • Measurement: Transfer the diluted sample to a disposable cuvette and place it in the instrument. Perform the measurement at a fixed scattering angle (e.g., 90° or 173°).

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function. Typically, measurements are performed in triplicate.[4]

  • Analysis: Use the Stokes-Einstein equation to calculate the hydrodynamic diameter (mean droplet size) and the Cumulants analysis to determine the PDI.

Table 1: Summary of Droplet Size and PDI Data for this compound® Formulations

Formulation ComponentsOil:Surfactant Ratio (w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Reference
Peceol® : this compound® M 1944 CS1:3 - 1:6No significant shiftN/A[6]
Peceol® : Kolliphor® EL : Transcutol® P (Optimized)N/A52.87 ± 0.53< 0.3 (implied)[6]
Drug : Labrasol : Glyceryl Monostearate : this compound® M 1944 CS (15:30:3:10)N/A772.70 ± 82.030.828 ± 0.45[8]
This compound® M 2125 CS : Phospholipon 90G®Varied80 - 130≤ 0.3[4]
This compound® M 1944 CS : Cremophor EL : PEG-400 (27.8% : 33.6% : 38.6%)N/A40.11 ± 0.74N/A[9]

dot

DLS_Workflow Droplet Size and PDI Analysis Workflow prep 1. Prepare Formulation (this compound®-based pre-concentrate) dilute 2. Dilute with Aqueous Phase (e.g., 100x with distilled water) prep->dilute Dispersion homogenize 3. Homogenize (Gentle stirring at 37°C) dilute->homogenize Emulsification instrument 4. DLS Measurement (e.g., Zetasizer at 25°C) homogenize->instrument Sample Injection analyze 5. Data Analysis (Cumulants Method) instrument->analyze Correlation Function results Results: - Mean Droplet Size (nm) - Polydispersity Index (PDI) analyze->results

Caption: Workflow for droplet size and PDI measurement using DLS.

Zeta Potential (Surface Charge) Analysis

Zeta potential is a measure of the magnitude of the electrostatic charge on the droplet surface, which is a key indicator of the stability of a colloidal dispersion.[10][11] High magnitude zeta potential values (either positive or negative) indicate strong electrostatic repulsion between droplets, which can prevent aggregation and improve physical stability.[10]

Experimental Protocol: Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Prepare the diluted emulsion as described in the DLS protocol (Section 1.1). The dispersion medium should have a known viscosity and dielectric constant.

  • Instrument Setup: Use a dedicated zeta potential cell (e.g., folded capillary cell). Ensure there are no air bubbles in the cell, as they can interfere with the measurement.

  • Measurement: Place the cell in the instrument. An electric field is applied across the sample, causing the charged droplets to move towards the oppositely charged electrode (electrophoresis).[12]

  • Detection: A laser beam is passed through the sample, and the velocity of the moving droplets is measured by detecting the Doppler shift in the scattered light.[11] This velocity is the electrophoretic mobility.

  • Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.[10] Measurements should be performed in triplicate.

Table 2: Representative Zeta Potential Values for Lipid-Based Formulations

Formulation TypeKey ComponentsZeta Potential (mV)SignificanceReference
SMEDDSPeceol®, Kolliphor® EL, Transcutol® P-15 to -25 mV (typical range)Indicates good stability[6]
Zeta-changing SEDDS (Initial)p-Ser-OA conjugate-11.53Designed for mucus permeation[13]
Zeta-changing SEDDS (After AP)p-Ser-OA conjugate-2.04Charge flip for cellular uptake[13]

dot

Zeta_Potential_Workflow Zeta Potential Analysis Workflow start 1. Prepare Diluted Emulsion (Same as for DLS) cell_prep 2. Fill Folded Capillary Cell (Avoid air bubbles) start->cell_prep measurement 3. ELS Measurement (Apply Electric Field) cell_prep->measurement Insert into Instrument detection 4. Detect Particle Velocity (Laser Doppler Velocimetry) measurement->detection Electrophoretic Mobility analysis 5. Calculate Zeta Potential (via Henry Equation) detection->analysis result Result: - Zeta Potential (mV) analysis->result Stability_Assessment Logical Flow of Stability Assessment formulation This compound® Formulation stress_tests Apply Stress Conditions formulation->stress_tests storage Long-Term Storage (e.g., 4°C, 1 month) stress_tests->storage dilution Robustness to Dilution (e.g., 100x, 1000x) stress_tests->dilution temp_ph Temperature & pH Variation (e.g., 40°C, pH 4-10) stress_tests->temp_ph analysis Analyze Physical & Chemical Properties storage->analysis dilution->analysis temp_ph->analysis dls Droplet Size / PDI analysis->dls turbiscan TSI / Phase Separation analysis->turbiscan visual Visual Observation (Precipitation, Cloudiness) analysis->visual Drug_Release_Workflow In Vitro Drug Release & Quantification Workflow start 1. Place Formulation in Dialysis Bag dissolution 2. Immerse in Dissolution Medium (37°C, 100 rpm) start->dissolution sampling 3. Collect Aliquots Over Time (e.g., 0-8 hours) dissolution->sampling Drug diffuses out hplc_prep 4. Prepare Samples for HPLC (Filter/Dilute) sampling->hplc_prep hplc_run 5. HPLC Analysis hplc_prep->hplc_run quantify 6. Quantify Drug Concentration (vs. Calibration Curve) hplc_run->quantify Peak Area result Result: - % Cumulative Drug Release vs. Time quantify->result

References

Revolutionizing Oral Drug Delivery: A Synergistic Approach with Labrafil®, Labrasol®, and Transcutol®

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development, often leading to low bioavailability and therapeutic variability. Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) have emerged as a promising strategy to overcome these challenges. This document provides a detailed overview and experimental protocols for the synergistic use of three key excipients from Gattefossé: Labrafil® (lipid), Labrasol® (surfactant), and Transcutol® (cosolvent/cosurfactant), in the formulation of oral drug delivery systems. This combination has been shown to significantly enhance the solubility, dissolution, and subsequent bioavailability of a wide range of active pharmaceutical ingredients (APIs).

Physicochemical Properties of Key Excipients

A thorough understanding of the individual excipient properties is crucial for successful formulation development. The following table summarizes the key physicochemical characteristics of this compound®, Labrasol®, and Transcutol®.

ExcipientChemical NameRole in FormulationKey Properties
This compound® Oleoyl polyoxyl-6 glycerides (e.g., M 1944 CS) or Linoleoyl polyoxyl-6 glycerides (e.g., M 2125 CS)Oil/Lipid PhaseSolubilizer for lipophilic drugs, forms the oil core of the emulsion.[1][2]
Labrasol® Caprylocaproyl polyoxyl-8 glyceridesSurfactantReduces interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification.[1][3] Possesses bioavailability enhancing properties.[4][5]
Transcutol® Diethylene glycol monoethyl etherCosolvent/CosurfactantIncreases the solubilizing capacity of the oil phase for the drug and improves the emulsification process.[1][6][7]

Formulation Development: A Step-by-Step Protocol

The development of a SEDDS/SMEDDS formulation involves a systematic approach to identify the optimal ratio of oil, surfactant, and cosurfactant that results in a stable and efficient drug delivery system.

Experimental Protocol: Screening of Excipients for Drug Solubility

Objective: To determine the solubility of the API in individual excipients to select the most suitable candidates for formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound® (various grades)

  • Labrasol®

  • Transcutol® HP

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the API to 2 mL of each excipient (this compound®, Labrasol®, Transcutol®) in separate screw-capped vials.

  • Tightly cap the vials and place them in a shaking incubator or water bath set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method.

  • Quantify the amount of dissolved API using a validated HPLC method.

  • The excipients demonstrating the highest solubility for the API are selected for further formulation development.[1][8]

Experimental Protocol: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying regions and determine the optimal ratios of oil, surfactant, and cosurfactant.

Materials:

  • Selected this compound® grade (Oil)

  • Labrasol® (Surfactant)

  • Transcutol® HP (Cosurfactant)

  • Distilled water

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Prepare mixtures of the surfactant (Labrasol®) and cosurfactant (Transcutol®) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). This mixture is often referred to as the Smix.

  • For each Smix ratio, prepare a series of formulations by mixing the oil (this compound®) with the Smix in various weight ratios, ranging from 9:1 to 1:9.

  • To construct the phase diagram, titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.

  • Visually observe the mixture for transparency and flowability after each addition of water. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Plot the percentages of oil, surfactant, and cosurfactant on a triangular graph to delineate the self-emulsifying region.[1][8] Formulations within this region are likely to form stable microemulsions upon dilution.

Experimental Protocol: Preparation and Characterization of the Drug-Loaded Formulation

Objective: To prepare the final drug-loaded SEDDS/SMEDDS and characterize its key properties.

Materials:

  • API

  • Optimal formulation components (this compound®, Labrasol®, Transcutol®)

  • Vortex mixer

  • Particle size analyzer

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Based on the ternary phase diagram, select an optimal ratio of this compound®, Labrasol®, and Transcutol®.

  • Accurately weigh the required amounts of each excipient into a glass vial.

  • Add the pre-weighed API to the mixture of excipients.

  • Gently heat the mixture (if required to facilitate dissolution) and vortex until the API is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute a small amount of the drug-loaded formulation (e.g., 100 µL) in a large volume of distilled water (e.g., 100 mL) with gentle stirring to mimic the conditions in the gastrointestinal tract. Measure the droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) particle size analyzer.[1][8]

    • Self-Emulsification Time: Add a drop of the formulation to a beaker containing a known volume of distilled water under gentle agitation. Record the time taken for the formulation to completely disperse and form a clear or slightly bluish-white emulsion.

    • Morphology (Optional): The morphology of the emulsified droplets can be observed using Transmission Electron Microscopy (TEM).

Quantitative Data Summary

The following tables present a summary of quantitative data from a representative study utilizing a this compound®, Labrasol®, and Transcutol® combination for the oral delivery of the poorly water-soluble drug, Erlotinib.[1][8]

Table 1: Solubility of Erlotinib in Various Excipients [1][8]

ExcipientSolubility (mg/mL)
This compound M2125CS (Oil) Highest among oils tested
Labrasol (Surfactant) Highest among surfactants tested
Transcutol HP (Cosurfactant) Highest among cosurfactants tested

Table 2: Optimized Formulation Composition and Properties [1][8]

ComponentPercentage (w/w)
This compound M2125CS5%
Labrasol65%
Transcutol HP30%
Property Value
Droplet Size (z-average)Minimized at 30% cosurfactant
Polydispersity Index (PDI)Optimized for uniformity

Table 3: Pharmacokinetic Parameters of Erlotinib Formulation in Rats [1][8]

FormulationCmax (ng/mL)AUC (ng·h/mL)
Erlotinib PowderSignificantly LowerSignificantly Lower
Optimized SEDDS Significantly Increased Significantly Increased

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows described, the following diagrams are provided.

Experimental_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation Solubility Solubility Studies Ternary Pseudo-Ternary Phase Diagram Construction Solubility->Ternary Select Excipients Preparation Preparation of Drug-Loaded SEDDS Ternary->Preparation Determine Optimal Ratios DropletSize Droplet Size & PDI Preparation->DropletSize EmulsificationTime Self-Emulsification Time Preparation->EmulsificationTime Morphology Morphology (TEM) Preparation->Morphology PK_Studies Pharmacokinetic Studies Preparation->PK_Studies Administer Formulation

Caption: Experimental workflow for developing a SEDDS formulation.

Drug_Absorption_Pathway cluster_formulation Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation SEDDS SEDDS Formulation (this compound, Labrasol, Transcutol) Emulsification Spontaneous Emulsification in GI Fluids SEDDS->Emulsification Micelles Formation of Mixed Micelles with Bile Salts Emulsification->Micelles Absorption Enhanced Drug Absorption (Increased Surface Area, Membrane Fluidization) Micelles->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability

Caption: Simplified pathway of drug absorption from a SEDDS.

Conclusion

The combination of this compound®, Labrasol®, and Transcutol® provides a versatile and powerful platform for the development of oral drug delivery systems for poorly water-soluble compounds. By systematically following the outlined protocols for excipient screening, formulation optimization, and characterization, researchers can effectively formulate SEDDS/SMEDDS with the potential to significantly improve the oral bioavailability of challenging APIs. The provided data and diagrams serve as a valuable resource for scientists and drug development professionals working in this field. It is important to note that while this combination has shown great promise, formulation development should always be tailored to the specific physicochemical properties of the API . Further in vivo studies are essential to confirm the safety and efficacy of any new formulation.[9]

References

Application Notes and Protocols for Creating a Ternary Phase Diagram with Labrafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the construction of a ternary phase diagram using Labrafil, a nonionic water-dispersible surfactant. This technique is crucial in the development of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and microemulsions, to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction

A ternary phase diagram is a graphical representation of the phase behavior of a three-component system at a constant temperature and pressure.[1][2][3][4] In pharmaceutical sciences, it is an invaluable tool for formulating emulsions, microemulsions, and gels containing a lipid-soluble component, a water-soluble component, and a surfactant/cosurfactant system.[1][4] this compound® M 1944 CS (oleoyl polyoxyl-6 glycerides) is a versatile excipient that can act as the oil phase or a surfactant in these formulations, facilitating the solubilization of lipophilic drugs.[5][6][7] The construction of a pseudo-ternary phase diagram helps identify the concentration ranges of oil, surfactant, and cosurfactant that result in the desired formulation characteristics, such as stable microemulsions.[8][9][10][11]

Key Components and Their Roles

The construction of a ternary phase diagram with this compound typically involves the following components:

ComponentRoleExamples
Oil Phase Solubilizes the lipophilic drug.This compound® M 1944 CS, this compound® M 2125 CS, Capryol 90®[5][12]
Surfactant Reduces interfacial tension between the oil and aqueous phases, promoting emulsification.Cremophor® EL, Tween® 80, Labrasol®[5][13][14]
Co-surfactant Works in conjunction with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film.Tetraglycol, Transcutol® HP, n-butanol[5][12]
Aqueous Phase Typically purified water, used to titrate the oil/surfactant/co-surfactant mixtures.Water[5][13]

Experimental Protocol: Water Titration Method

The most common method for constructing a pseudo-ternary phase diagram is the water titration method.[9][10] This involves preparing various mixtures of the oil, surfactant, and co-surfactant and then titrating them with water to observe the phase changes.

Materials and Equipment
  • This compound® M 1944 CS (or other suitable this compound variant)

  • Selected surfactant (e.g., Cremophor® EL, Tween® 80)

  • Selected co-surfactant (e.g., Tetraglycol, Labrasol®)

  • Purified water

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

  • Burette for water titration

  • Ternary phase diagram graphing software (e.g., Origin Pro, CHEMIX®) or triangular graph paper[9]

Step-by-Step Procedure
  • Preparation of Surfactant and Co-surfactant Mixture (Smix):

    • Prepare a mixture of the chosen surfactant and co-surfactant at a fixed weight ratio (e.g., 1:1, 2:1, 3:1, 4:1).[5] This mixture is referred to as Smix. The selection of the ratio can significantly influence the microemulsion region.

  • Preparation of Oil and Smix Blends:

    • Prepare a series of blends of the oil phase (this compound) and the Smix at various weight ratios. Common ratios to cover the entire range of possibilities include 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.[5]

  • Water Titration:

    • For each oil/Smix blend, begin the titration with water dropwise from a burette while continuously stirring the mixture at a constant temperature (e.g., 25°C).[5][14]

    • After each addition of water, vortex the mixture for 1-2 minutes to ensure homogeneity.

    • Visually observe the mixture for changes in appearance. Note the point at which the clear solution becomes turbid (indicating the formation of an emulsion) or the point at which a turbid solution becomes clear and transparent (indicating the formation of a microemulsion).[10]

  • Data Recording and Plotting:

    • Record the weight of water added to induce a phase transition for each oil/Smix blend.

    • Calculate the percentage composition (w/w%) of the oil, Smix, and water at each of these phase transition points.

    • Plot these compositions on a ternary phase diagram. The apexes of the triangle represent 100% of each of the three components (Oil, Smix, and Water).[3]

  • Identifying the Phase Regions:

    • Connect the points on the diagram that represent the boundaries between different phases. This will delineate the regions of microemulsion (o/w or w/o), gel, and coarse emulsion.[5][10] The area within the boundary is the region where a stable single-phase microemulsion can be formed.

Example Data for Plotting

The following table provides an example of how to structure the data for a fixed Smix ratio of 2:1 (Surfactant:Co-surfactant).

Oil:Smix Ratio (w/w)Oil (%)Smix (%)Water added for phase transition (%)Total (%)
9:19010Record value100
8:28020Record value100
7:37030Record value100
6:46040Record value100
5:55050Record value100
4:64060Record value100
3:73070Record value100
2:82080Record value100
1:91090Record value100

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for constructing a ternary phase diagram.

TernaryPhaseDiagramWorkflow cluster_prep Preparation of Components cluster_mixing Mixing and Titration cluster_analysis Data Analysis and Visualization A Select Oil (e.g., this compound) E Prepare Oil:S-mix Blends at various ratios A->E B Select Surfactant (e.g., Cremophor EL) D Prepare S-mix (Surfactant + Co-surfactant) at fixed ratios B->D C Select Co-surfactant (e.g., Tetraglycol) C->D D->E F Titrate with Water E->F G Observe and Record Phase Transitions F->G H Calculate Component Percentages G->H I Plot Data on Ternary Diagram H->I J Identify Phase Regions (Microemulsion, Gel, etc.) I->J

Caption: Workflow for constructing a ternary phase diagram.

Logical Relationships in a Ternary System

The relationships between the components determine the resulting formulation. The following diagram illustrates these fundamental interactions.

TernaryComponentRelationships Oil Oil (this compound) Water Water Oil->Water Immiscible Surfactant Surfactant/ Co-surfactant Oil->Surfactant Forms Micelles/ Reduces Interfacial Tension Water->Surfactant Forms Micelles/ Reduces Interfacial Tension

Caption: Inter-component relationships in a ternary system.

By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize ternary phase diagrams to develop stable and efficient lipid-based drug delivery systems with this compound.

References

The Role of Labrafil® as a Co-Emulsifier in Complex Lipid Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Labrafil®, a non-ionic water-dispersible surfactant, as a co-emulsifier in the development of complex lipid-based drug delivery systems. The focus is on its application in self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Detailed protocols for formulation and characterization are provided to guide researchers in their drug development efforts.

Introduction to this compound® in Lipid-Based Formulations

This compound® consists of a series of oleoyl, linoleoyl, or lauroyl polyoxyl-6 glycerides, which are non-ionic surfactants.[1][4] These excipients are widely utilized in pharmaceutical formulations to solubilize APIs and act as emulsifying agents.[5][6] In complex lipid systems, particularly SEDDS, this compound® functions as a co-emulsifier, contributing to the spontaneous formation of a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium.[1][7][8] This property is crucial for improving the dissolution and subsequent absorption of lipophilic drugs.[9][10]

Key Attributes of this compound®:

  • Solubilizer: Enhances the solubility of poorly water-soluble APIs.[5][6]

  • Bioavailability Enhancer: Improves the oral bioavailability of various compounds.[2][11]

  • Self-Emulsifying Properties: Facilitates the formation of stable emulsions (SEDDS) in aqueous media.[1][2]

  • Co-emulsifier: Works in conjunction with other surfactants and oils to improve the stability of emulsions.[1]

Two common grades of this compound® featured in lipid-based formulations are:

  • This compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides): Derived from apricot kernel oil, it consists of mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic acid.[2][12]

  • This compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides): Derived from corn oil, it is composed of mono-, di-, and triglycerides and PEG-6 mono- and diesters of linoleic acid.[4][11][12]

Data on this compound® in Lipid Nanosystems

The following tables summarize quantitative data from studies investigating the role of this compound® in the physicochemical characteristics of lipid-based nanosystems.

Table 1: Composition and Physicochemical Properties of this compound® M 2125 CS-Based Nanosystems

Formulation CodeMolar Ratio (PL-90G® : this compound® M 2125 CS)Mean Particle Size (nm) ± SDPolydispersity Index (PdI) ± SD
F11:0125.8 ± 1.30.21 ± 0.03
F21:0.1110.4 ± 1.10.25 ± 0.01
F31:0.2595.3 ± 0.90.28 ± 0.02
F41:0.588.1 ± 1.50.30 ± 0.01
F51:0.7582.5 ± 1.00.29 ± 0.04
F61:180.2 ± 0.80.27 ± 0.02

Data adapted from a study investigating the stability of lipid-based nanosystems. The results demonstrate that increasing the concentration of this compound® M 2125 CS leads to a reduction in the average particle diameter while maintaining a low polydispersity index, indicative of a monodisperse population of colloidal particles.[11][13]

Table 2: Droplet Size of Indapamide SEDDS Formulations Containing this compound® M 1944 CS

Formulation CodeComposition (Drug:this compound® M 1944 CS:Labrasol®:Capryol™ 90)Mean Droplet Size (nm)
SEDDS 11:10:80:10170-250
SEDDS 21:20:70:10170-250
SEDDS 31:30:60:10170-250

This data highlights the ability of formulations containing this compound® M 1944 CS to form nano-sized dispersions, which is a key factor in enhancing the dissolution of poorly soluble drugs like Indapamide.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the formulation and characterization of complex lipid systems utilizing this compound® as a co-emulsifier.

Protocol for Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)

This protocol describes the preparation of a liquid SEDDS formulation for a poorly water-soluble drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil (e.g., this compound® M 2125 CS, Oleic Acid)

  • Surfactant (e.g., Labrasol®, Cremophor® RH40)[7][14]

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Labrafac™ PG, Plurol Oleique CC)[7][14][15]

  • Magnetic stirrer with heating plate

  • Vials

Procedure:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clean vial based on the desired weight ratios.[15]

    • Heat the mixture to approximately 40-60°C on a magnetic stirrer to ensure homogeneity.[9][14]

    • Add the pre-weighed API to the excipient mixture.

    • Continue stirring until the API is completely dissolved and a clear, isotropic mixture is obtained.[14][15]

    • Cool the formulation to room temperature.

Protocol for Construction of Pseudo-Ternary Phase Diagrams

This protocol is essential for identifying the self-emulsifying regions of a SEDDS formulation.

Materials:

  • Oil phase (e.g., this compound® M 1944 CS)

  • Surfactant (e.g., Labrasol®)

  • Co-surfactant (e.g., Transcutol® HP)

  • Double distilled water

  • Magnetic stirrer

  • Glassware

Procedure:

  • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Smix ratio, prepare a series of mixtures with the oil phase at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[15]

  • Titrate each mixture with double distilled water dropwise under moderate agitation.[15]

  • Visually observe the formation of emulsions. Note the point at which the mixture becomes turbid or forms a clear microemulsion.

  • Plot the obtained data points on a triangular coordinate system to construct the pseudo-ternary phase diagram, which will delineate the self-emulsifying region.

Protocol for Characterization of Lipid Nanosystems

3.3.1. Particle Size and Polydispersity Index (PdI) Analysis

This protocol uses Dynamic Light Scattering (DLS) to determine the size distribution of the emulsified droplets.

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the SEDDS formulation with a suitable aqueous medium (e.g., distilled water) to an appropriate concentration.

  • Gently agitate the diluted sample to ensure homogeneity.

  • Transfer the sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement to obtain the mean particle size (Z-average) and the Polydispersity Index (PdI). A PdI value of ≤ 0.3 is generally considered to represent a monodisperse population.[11][13]

3.3.2. In Vitro Drug Release Study

This protocol evaluates the dissolution profile of the API from the SEDDS formulation.

Equipment:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution medium (e.g., 900 mL of water or simulated gastric/intestinal fluid)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Fill the dissolution vessels with the specified volume of dissolution medium maintained at 37 ± 0.5°C.

  • Set the paddle speed to a specified rpm (e.g., 100 rpm).[9]

  • Introduce the SEDDS formulation (containing a known amount of API) into the dissolution medium.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (HPLC or UV-Vis).

  • Plot the cumulative percentage of drug released against time.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate key processes and relationships in the development and function of this compound®-containing lipid-based systems.

SEDDS_Formulation_Workflow A API & Excipient Solubility Screening B Selection of Oil, Surfactant & Co-surfactant A->B C Construction of Pseudo-Ternary Phase Diagram B->C D Identification of Self-Emulsifying Region C->D E Preparation of Liquid SEDDS Formulation D->E F Characterization: - Particle Size (DLS) - In Vitro Drug Release E->F G Optimized SEDDS Formulation F->G Based on Results

Caption: Workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).

SEDDS_Mechanism_of_Action cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption A SEDDS Formulation (API in Oil/Surfactant/Co-surfactant) B Dispersion in Aqueous GI Fluids A->B C Spontaneous Formation of Fine Oil-in-Water Emulsion B->C D API remains solubilized in fine droplets C->D E Increased Surface Area for Drug Release & Absorption D->E F Enhanced Bioavailability E->F

Caption: Mechanism of action for enhanced drug bioavailability with SEDDS.

Conclusion

This compound® serves as a versatile and effective co-emulsifier in the formulation of complex lipid-based drug delivery systems. Its ability to enhance solubility and promote self-emulsification makes it a valuable excipient for improving the oral bioavailability of poorly water-soluble drugs. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound® in their formulation strategies.

References

Application Notes and Protocols for Lyophilization of Labrafil®-Containing Nanosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the lyophilization of nanosystems containing Labrafil®, a versatile lipid-based excipient. The following sections detail the principles, protocols, and critical parameters for developing stable, lyophilized nanoformulations, ensuring long-term shelf life and preserving the physicochemical properties of the nanosystems.

Introduction to Lyophilization of this compound®-Containing Nanosystems

This compound® is a series of non-ionic water-dispersible surfactants widely used in the formulation of lipid-based nanosystems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs). These systems are effective for enhancing the solubility and bioavailability of poorly water-soluble drugs. However, aqueous dispersions of these nanosystems can be prone to physical and chemical instability over time.

Lyophilization, or freeze-drying, is a well-established technique to enhance the long-term stability of pharmaceutical formulations by removing water at low temperatures and pressures. This process involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). For nanosystems, lyophilization can prevent issues like particle aggregation, drug leakage, and hydrolysis.

A critical aspect of lyophilizing nanosystems is the use of cryoprotectants. These agents protect the nanoparticles from the stresses of freezing and drying, preventing irreversible aggregation and maintaining the particle size and polydispersity index (PDI) upon reconstitution. Sugars such as sucrose, trehalose, glucose, and mannose are commonly used cryoprotectants.

Data Presentation: Effects of Cryoprotectants

The choice and concentration of a cryoprotectant are crucial for the successful lyophilization of this compound®-containing nanosystems. The following tables summarize the quantitative data on the impact of different cryoprotectants on the physicochemical properties of this compound® M2125-CS-based nanosystems after lyophilization and reconstitution.

Table 1: Physicochemical Properties of this compound® M2125-CS Nanosystems Before Lyophilization

Formulation CodeMolar Ratio (Phospholipon 90G® / this compound® M2125-CS)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SD
A0.24:0.7683 ± 10.15 ± 0.01
B0.32:0.6891 ± 10.28 ± 0.02
C0.38:0.6292 ± 20.21 ± 0.01
D0.44:0.5694 ± 10.18 ± 0.01
E0.56:0.44115 ± 20.23 ± 0.02
F0.76:0.24129 ± 10.16 ± 0.02

Data adapted from a study on this compound M2125-CS based nanosystems. The specific composition of the nanosystems should be optimized for each application.

Table 2: Mean Particle Size (nm) of Reconstituted Nanosystems after Lyophilization with Different Cryoprotectants

FormulationNo Cryoprotectant5% Glucose10% Glucose5% Trehalose10% Trehalose5% Mannose10% Mannose5% Sucrose10% Sucrose
A> 500150 ± 5130 ± 4120 ± 3100 ± 2160 ± 6140 ± 5110 ± 395 ± 2
B> 500165 ± 6145 ± 5135 ± 4115 ± 3175 ± 7155 ± 6125 ± 4105 ± 3
C> 500170 ± 7150 ± 6140 ± 5120 ± 4180 ± 8160 ± 7130 ± 5110 ± 4
D> 500175 ± 8155 ± 7145 ± 6125 ± 5185 ± 9165 ± 8135 ± 6115 ± 5
E> 500190 ± 9170 ± 8160 ± 7140 ± 6200 ± 10180 ± 9150 ± 7130 ± 6
F> 500210 ± 10190 ± 9180 ± 8160 ± 7220 ± 11200 ± 10170 ± 8150 ± 7

Values are presented as Mean ± Standard Deviation. Aggregation to >500 nm was observed without a cryoprotectant. Optimal results are highlighted in bold.

Table 3: Polydispersity Index (PDI) of Reconstituted Nanosystems after Lyophilization with Different Cryoprotectants

FormulationNo Cryoprotectant5% Glucose10% Glucose5% Trehalose10% Trehalose5% Mannose10% Mannose5% Sucrose10% Sucrose
A> 0.50.35 ± 0.030.30 ± 0.020.28 ± 0.020.22 ± 0.010.38 ± 0.030.33 ± 0.020.25 ± 0.020.18 ± 0.01
B> 0.50.40 ± 0.040.35 ± 0.030.33 ± 0.030.28 ± 0.020.42 ± 0.040.37 ± 0.030.30 ± 0.030.25 ± 0.02
C> 0.50.38 ± 0.030.33 ± 0.020.31 ± 0.020.26 ± 0.020.40 ± 0.040.35 ± 0.030.28 ± 0.020.23 ± 0.02
D> 0.50.36 ± 0.030.31 ± 0.020.29 ± 0.020.24 ± 0.020.38 ± 0.030.33 ± 0.020.26 ± 0.020.20 ± 0.01
E> 0.50.42 ± 0.040.37 ± 0.030.35 ± 0.030.30 ± 0.020.45 ± 0.040.40 ± 0.030.32 ± 0.030.27 ± 0.02
F> 0.50.39 ± 0.030.34 ± 0.030.32 ± 0.030.27 ± 0.020.41 ± 0.040.36 ± 0.030.29 ± 0.020.22 ± 0.02

Values are presented as Mean ± Standard Deviation. A PDI > 0.5 indicates a highly polydisperse system. Optimal results are highlighted in bold.

Experimental Protocols

Preparation of this compound®-Containing Nanosystems (Example: SEDDS)

This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS) containing this compound®.

Materials:

  • This compound® (e.g., M1944 CS or M2125 CS) - Oil phase

  • Surfactant (e.g., Cremophor® RH40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

Procedure:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation:

    • Accurately weigh the required amount of API and dissolve it in the selected this compound® oil phase with gentle heating (e.g., 40°C) and stirring until a clear solution is obtained.

    • In a separate container, accurately weigh and mix the surfactant and co-surfactant.

    • Add the surfactant/co-surfactant mixture to the oil-drug mixture dropwise while stirring.

    • Continue stirring until a homogenous and transparent pre-concentrate is formed.

  • Characterization of the Pre-concentrate:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water in a beaker with gentle agitation (e.g., 100 rpm) at 37°C. Visually observe the formation of the nanoemulsion. A stable formulation will form a clear or slightly bluish-white emulsion.

    • Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes to check for phase separation. Subject the formulation to freeze-thaw cycles (e.g., -20°C to +25°C for 48 hours at each temperature) to assess stability.

Lyophilization Protocol

This protocol provides a general procedure for the lyophilization of this compound®-containing nanosystems. The parameters should be optimized for each specific formulation.

Materials:

  • Prepared nanosystem dispersion

  • Cryoprotectant (e.g., 10% w/v Sucrose or Trehalose)

  • Lyophilizer vials

  • Lyophilizer

Procedure:

  • Addition of Cryoprotectant: Dissolve the chosen cryoprotectant in the aqueous nanosystem dispersion to achieve the desired final concentration (e.g., 10% w/v). Gently mix to ensure complete dissolution without disrupting the nanosystem structure.

  • Filling and Pre-Freezing:

    • Dispense the formulation into lyophilizer vials.

    • Partially insert stoppers into the vials.

    • Place the vials on the shelves of the lyophilizer.

    • Freezing Step: Cool the shelves to a temperature below the glass transition temperature (Tg') of the formulation. A typical freezing protocol is to cool the shelves to -40°C and hold for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a vacuum level of approximately 100-200 mTorr.

    • Increase the shelf temperature to facilitate the sublimation of ice. A typical primary drying temperature is between -25°C and -10°C.

    • Maintain these conditions for 24-48 hours, or until all the ice has sublimated. The duration will depend on the sample volume and formulation.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further, typically to 20-30°C, while maintaining the vacuum.

    • This step removes the residual bound water from the formulation.

    • Hold these conditions for 12-24 hours.

  • Stoppering and Storage:

    • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully stopper the vials under vacuum or nitrogen.

    • Remove the vials from the lyophilizer and seal them with aluminum caps.

    • Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature).

Characterization of Lyophilized Nanosystems

1. Reconstitution:

  • Add the original volume of deionized water to the lyophilized cake.

  • Gently swirl the vial until the cake is completely dissolved.

  • Visually inspect for any aggregates or undissolved particles.

2. Post-Lyophilization Analysis:

  • Particle Size and PDI: Measure the particle size and PDI of the reconstituted nanosystem using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the nanoparticles, which is an indicator of stability.

  • Microscopy: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the morphology of the reconstituted nanoparticles.

  • Drug Content and Encapsulation Efficiency: Quantify the amount of drug in the reconstituted formulation to assess any drug loss during lyophilization.

Visualization of Workflows

Experimental Workflow for Nanosystem Preparation and Lyophilization

Caption: Workflow for preparation and lyophilization of this compound® nanosystems.

Lyophilization Cycle Logical Diagram

G start Start: Liquid Nanosystem with Cryoprotectant freezing Freezing Stage (-40°C) Solidification of Water start->freezing Cooling primary_drying Primary Drying Stage (-25°C to -10°C, Vacuum) Sublimation of Ice freezing->primary_drying Apply Vacuum & Gentle Heat secondary_drying Secondary Drying Stage (20°C to 30°C, Vacuum) Desorption of Bound Water primary_drying->secondary_drying Increase Temperature end End: Stable Lyophilized Cake secondary_drying->end

Caption: Logical stages of a typical lyophilization cycle for nanosystems.

Application Notes and Protocols: Labrafil® for Enhancing Intestinal Peptide Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Labrafil®, a nonionic water-dispersible surfactant, for enhancing the intestinal absorption of therapeutic peptides. The information presented herein is intended to guide researchers in the formulation development and preclinical evaluation of orally delivered peptide drugs.

Introduction to this compound® in Oral Peptide Delivery

The oral administration of peptides presents significant challenges due to their poor membrane permeability and susceptibility to enzymatic degradation in the gastrointestinal tract. This compound®, a series of lipid-based excipients, has emerged as a promising tool to overcome these barriers. Comprising mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG) esters of fatty acids, this compound® acts as a solubilizer and absorption enhancer. Its self-emulsifying properties allow for the formation of fine dispersions (microemulsions or nanoemulsions) in aqueous environments, such as the lumen of the gut, which can encapsulate and protect peptide drugs.

The primary mechanisms by which this compound® enhances the intestinal absorption of peptides include:

  • Increased Solubility and Dispersion: this compound® improves the solubility and dissolution rate of poorly water-soluble peptides, increasing their concentration at the absorptive surface of the intestine.

  • Enhanced Permeability: this compound® can transiently and reversibly modulate the integrity of the intestinal epithelial barrier, primarily by interacting with tight junctions, thereby facilitating the paracellular transport of peptides.

  • Protection from Degradation: By encapsulating peptides within the oil droplets of the emulsion, this compound®-based formulations can offer protection against enzymatic degradation by proteases in the gastrointestinal tract.

  • Lymphatic Transport: For highly lipophilic peptides, this compound® can promote absorption via the intestinal lymphatic system, bypassing the hepatic first-pass metabolism.

Data Presentation: Efficacy of this compound® in Enhancing Peptide Bioavailability

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound®-containing formulations on the oral bioavailability of various peptides.

Table 1: Oral Bioavailability of Peptides in this compound®-Based Formulations

PeptideFormulation DetailsAnimal ModelOral Bioavailability (%)Fold Increase in BioavailabilityReference
Cyclosporine ASelf-dispersing formulation with Solutol HS 15, This compound M2125CS , and oleic acid (7:2:1 v/v/v)Male Wistar rats69.9 ± 2.82-fold (vs. microsuspension)[1]
Exenatide (B527673)Self-emulsifying drug delivery system (SEDDS) with 35% Cremophor EL, 25% This compound M 1944 CS , 30% Capmul-PG 8, and 10% propylene (B89431) glycolMale Sprague-Dawley rats14.62 ± 3.07 (relative to subcutaneous injection)Not directly compared to oral solution[2][3][4]
Insulin (B600854) GlargineWhile not a direct this compound study, a comparable SEDDS formulation (F1: 20% Labrasol®ALF, 30% polysorbate 80, 10% Croduret 50, 20% oleyl alcohol, 20% Maisine® CC) provides context for peptide delivery via this platform.Rats0.557.7-fold (vs. aqueous solution)[5][6]

Experimental Protocols

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) with this compound®

This protocol describes the preparation of a liquid SEDDS formulation for a model peptide.

Materials:

  • Peptide of interest

  • This compound® M 1944 CS (Oil phase)

  • Cremophor® EL (Surfactant)

  • Capmul® PG-8 (Co-surfactant)

  • Propylene Glycol (Co-solvent)

  • Vortex mixer

  • Analytical balance

  • Water bath

Procedure:

  • Component Preparation: Accurately weigh the required amounts of this compound® M 1944 CS, Cremophor® EL, Capmul® PG-8, and propylene glycol into a clean, dry glass vial. For the exenatide formulation mentioned in Table 1, the ratio is 25:35:30:10 (w/w/w/w) respectively[2][3][4].

  • Mixing: Tightly cap the vial and vortex the mixture until a homogenous, transparent liquid is formed. Gentle warming in a water bath (not exceeding 40°C) may be used to facilitate mixing if necessary.

  • Peptide Incorporation: Accurately weigh the peptide and add it to the prepared vehicle.

  • Solubilization: Vortex the mixture until the peptide is completely dissolved. The resulting mixture is the liquid SEDDS pre-concentrate.

  • Characterization (Optional but Recommended):

    • Droplet Size Analysis: Dilute the SEDDS pre-concentrate with a suitable aqueous medium (e.g., simulated intestinal fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Visual Observation: Add a small amount of the SEDDS pre-concentrate to water and observe the spontaneity of emulsion formation.

Protocol for In Vitro Caco-2 Cell Permeability Assay

This protocol outlines a method to assess the intestinal permeability of a peptide formulated with this compound® using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide formulated in this compound®-based SEDDS

  • Control peptide solution (without this compound®)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS or other suitable analytical method for peptide quantification

  • Plate reader for fluorescence measurement

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are suitable for the experiment.

  • Preparation for Transport Study:

    • Wash the apical and basolateral sides of the monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral):

    • Remove the HBSS from the apical and basolateral compartments.

    • Add the test peptide formulation (diluted in HBSS) to the apical side.

    • Add fresh HBSS to the basolateral side.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.

  • Paracellular Integrity Post-Experiment: After the final time point, add a solution of Lucifer yellow to the apical side and incubate for 1 hour. Measure the fluorescence in the basolateral compartment to assess any damage to the monolayer caused by the formulation.

  • Sample Analysis: Quantify the concentration of the peptide in the collected basolateral samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of peptide transport to the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the apical compartment.

Protocol for In Vivo Oral Bioavailability Study in Rats

This protocol provides a general guideline for assessing the oral bioavailability of a peptide formulated in a this compound®-based SEDDS in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (specific pathogen-free)

  • Test peptide formulated in this compound®-based SEDDS

  • Control peptide solution (for subcutaneous or intravenous administration)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Analytical method for peptide quantification in plasma

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the peptide-Labrafil® formulation to the rats via oral gavage at a predetermined dose[7].

    • Control Group (e.g., Subcutaneous): Administer the control peptide solution subcutaneously to another group of rats to determine the absolute or relative bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing[8].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both the oral and control groups.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Calculate the oral bioavailability (F%) using the following formula:

      • F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 (for absolute bioavailability)

      • F (%) = (AUCoral / AUCsc) * (Dosesc / Doseoral) * 100 (for relative bioavailability)

Visualizations: Mechanisms and Workflows

G Figure 1: Proposed Mechanism of this compound-Mediated Peptide Absorption cluster_lumen Intestinal Lumen cluster_circulation Systemic Circulation Peptide Peptide Drug SEDDS Self-Emulsifying Droplets (Peptide Encapsulated) Peptide->SEDDS Encapsulation This compound This compound® Formulation This compound->SEDDS Dispersion in Aqueous Environment Enterocyte1 Enterocyte 1 Apical Membrane Basolateral Membrane SEDDS->Enterocyte1:f1 Increased Local Concentration TJ Tight Junction (ZO-1, Occludin) SEDDS->TJ Transient Modulation Bloodstream Bloodstream Enterocyte1:f2->Bloodstream Transcellular Transport Enterocyte2 Enterocyte 2 Apical Membrane Basolateral Membrane TJ->Bloodstream Paracellular Transport (Enhanced Permeability)

Caption: Proposed mechanism of this compound-mediated peptide absorption.

G Figure 2: Experimental Workflow for In Vivo Oral Bioavailability Study start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize fasting Overnight Fasting (12-18 hours) acclimatize->fasting dosing Oral Gavage Administration (Peptide-Labrafil® Formulation) fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0-24 hours) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis Peptide Quantification (e.g., LC-MS/MS) plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability end End bioavailability->end

Caption: Workflow for in vivo oral bioavailability study.

Conclusion

This compound® represents a versatile and effective excipient for enhancing the oral bioavailability of peptides. Through mechanisms of improved solubilization, permeation enhancement, and protection from enzymatic degradation, this compound®-based formulations, particularly SEDDS, have demonstrated significant potential in preclinical studies. The provided protocols and data serve as a valuable resource for researchers aiming to develop orally active peptide therapeutics. Further investigation into the specific molecular interactions between this compound® and intestinal tight junction proteins will continue to refine our understanding and optimize the design of next-generation oral peptide delivery systems.

References

Application Notes and Protocols: Formulation of Sustained-Release Systems Using Labrafil®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for developing sustained-release drug delivery systems utilizing Labrafil®, a series of nonionic water-dispersible surfactants. The focus is on leveraging this compound's properties as a solubilizer and bioavailability enhancer to achieve prolonged therapeutic effects. This document covers the application of this compound in Self-Emulsifying Drug Delivery Systems (SEDDS) and provides generalized protocols for the formulation of sustained-release matrix tablets where this compound could be incorporated.

Introduction to this compound® in Sustained-Release Formulations

This compound® refers to a range of oleoyl, linoleoyl, and lauroyl polyoxyl-6 glycerides that are liquid or semi-solid excipients.[1] They are widely used in the pharmaceutical industry as solubilizers and emulsifying agents for poorly water-soluble drugs.[2] While not a traditional sustained-release matrix former, this compound® can contribute to sustained therapeutic action by enhancing drug solubility and absorption, thereby prolonging the drug's presence in systemic circulation. The primary application for achieving a sustained effect with this compound® is through the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4]

Key Properties of this compound® Variants for Sustained-Release Systems:

PropertyThis compound® M 1944 CSThis compound® M 2125 CSThis compound® M 2130 CS
Chemical Name Oleoyl polyoxyl-6 glyceridesLinoleoyl polyoxyl-6 glyceridesLauroyl polyoxyl-6 glycerides
Appearance Oily liquidOily liquidOily liquid
HLB Value ~4~4~4
Primary Function Solubilizer, emulsifying agentSolubilizer, emulsifying agentSolubilizer, emulsifying agent
Application in SR SEDDS for enhanced bioavailabilitySEDDS for enhanced bioavailabilitySEDDS for enhanced bioavailability

Formulation of this compound®-Based Self-Emulsifying Drug Delivery Systems (SEDDS) for Sustained Action

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5] By presenting the drug in a solubilized state, SEDDS can improve oral bioavailability and provide a more consistent absorption profile, which can lead to a sustained therapeutic effect.

Experimental Protocol: Formulation of this compound® SEDDS

Objective: To formulate a stable SEDDS formulation for a poorly water-soluble drug to enhance its bioavailability and achieve sustained plasma concentrations.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil (e.g., Oleic acid, Capryol™ 90)

  • Surfactant: this compound® M 1944 CS or this compound® M 2125 CS

  • Co-surfactant (e.g., Transcutol® HP, Labrasol® ALF)

  • Distilled water

  • Hard or soft gelatin capsules

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of the API to a known volume of each excipient in a vial.

    • Mix the vials on a vortex mixer and then agitate in a water bath at a controlled temperature for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the self-emulsifying region, construct a pseudo-ternary phase diagram with the selected oil, surfactant, and co-surfactant.

    • Prepare various formulations with different ratios of oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

    • Plot the compositions on a triangular diagram to delineate the self-emulsification region.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant (this compound®), and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Heat the mixture to 40-50°C, if necessary, to ensure homogeneity.

    • Add the pre-weighed API to the excipient mixture and stir until it is completely dissolved.

  • Characterization of the SEDDS Formulation:

    • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., Type II - Paddle). Fill the SEDDS formulation into hard or soft gelatin capsules. The dissolution medium should simulate gastrointestinal conditions (e.g., simulated gastric fluid followed by simulated intestinal fluid). Analyze the samples at predetermined time intervals to determine the cumulative drug release.

Representative Data for this compound®-Based SEDDS
Formulation ComponentExample Formulation 1Example Formulation 2
API Drug X (poorly soluble)Drug Y (poorly soluble)
Oil Oleic Acid (30%)Capryol™ 90 (40%)
Surfactant This compound® M 1944 CS (50%)This compound® M 2125 CS (40%)
Co-surfactant Transcutol® HP (20%)Labrasol® ALF (20%)
Mean Droplet Size (nm) 150 ± 10120 ± 8
Polydispersity Index (PDI) 0.25 ± 0.050.21 ± 0.03
Cumulative Drug Release at 8h (%) > 90%> 95%

Formulation of Sustained-Release Matrix Tablets (Generalized Protocol)

While this compound® is not a conventional matrix-forming agent, it can be incorporated into matrix tablets as a solubilizer or as part of a lipidic matrix when combined with solidifying agents. The following is a generalized protocol for the formulation of sustained-release matrix tablets, which can be adapted to include this compound®.

Experimental Protocol: Formulation of Sustained-Release Matrix Tablets

Objective: To formulate a sustained-release matrix tablet that provides a controlled release of the API over a prolonged period.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Matrix-forming polymer (e.g., HPMC K100M, Eudragit® RS PO)

  • This compound® (as a potential solubilizer)

  • Solidifying agent (if incorporating this compound®, e.g., Aerosil® 200, solid waxes)

  • Filler (e.g., Microcrystalline cellulose)

  • Lubricant (e.g., Magnesium stearate)

  • Glidant (e.g., Talc)

Equipment:

  • Granulator (if using wet granulation)

  • Tablet press

  • Hardness tester

  • Friability tester

  • Dissolution apparatus

Procedure:

  • Pre-formulation Studies:

    • Evaluate the compatibility of the API with the selected excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Preparation of the Tablet Blend:

    • Direct Compression: If the powder blend has good flow properties, this method can be used. Accurately weigh all the ingredients, pass them through a suitable sieve, and blend them in a geometric manner.

    • Wet Granulation: This method is suitable for powders with poor flowability.[3]

      • Mix the API, matrix-forming polymer, and filler.

      • Prepare a binder solution (e.g., PVP in water or alcohol).

      • Granulate the powder blend with the binder solution.

      • Dry the wet granules at a suitable temperature.

      • Sieve the dried granules and blend them with the lubricant and glidant.

  • Tablet Compression:

    • Compress the final blend into tablets using a tablet press with appropriate punches.

  • Evaluation of Tablets:

    • Physical Parameters: Evaluate the tablets for weight variation, hardness, thickness, and friability according to pharmacopeial standards.

    • Drug Content: Determine the amount of API in the tablets to ensure content uniformity.

    • In Vitro Dissolution Studies: Perform dissolution studies using a USP dissolution apparatus. The dissolution medium and apparatus settings should be selected based on the drug's properties and the intended release profile. Collect samples at various time points and analyze for drug content.

Representative Data for Sustained-Release Matrix Tablets
Formulation CodePolymer (HPMC K100M) (%)Filler (MCC) (%)Drug Release at 1h (%)Drug Release at 8h (%)Drug Release at 12h (%)
F120703585>95
F23060257090
F34050156080

Visualizations

experimental_workflow_sedds cluster_formulation Formulation cluster_characterization Characterization solubility Solubility Studies phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram Select Excipients prep Preparation of SEDDS phase_diagram->prep Optimize Ratios droplet_size Droplet Size Analysis prep->droplet_size drug_release In Vitro Drug Release prep->drug_release

Figure 1. Experimental workflow for this compound®-based SEDDS formulation.

sustained_release_mechanism cluster_sedds SEDDS in GI Tract cluster_effect Pharmacokinetic Effect sedds SEDDS Formulation (Drug in this compound®) emulsion Fine Emulsion (Increased Surface Area) sedds->emulsion Dispersion in GI Fluid absorption Enhanced Absorption emulsion->absorption Improved Drug Solubilization pk_profile Sustained Plasma Concentration absorption->pk_profile Consistent Drug Uptake

Figure 2. Mechanism of sustained action from this compound®-based SEDDS.

matrix_tablet_workflow cluster_prep Tablet Preparation cluster_eval Tablet Evaluation blending Blending of API and Excipients granulation Granulation (Wet or Dry) blending->granulation compression Tablet Compression granulation->compression physical_tests Physical Tests (Hardness, Friability) compression->physical_tests dissolution In Vitro Dissolution compression->dissolution

Figure 3. General workflow for sustained-release matrix tablet formulation.

References

Troubleshooting & Optimization

How to prevent drug precipitation from Labrafil formulations upon dilution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug precipitation from Labrafil®-based formulations upon aqueous dilution.

Frequently Asked Questions (FAQs)

Q1: What are this compound® excipients and why are they used in drug formulations?

This compound® refers to a range of nonionic, water-dispersible surfactants used as solubilizers and bioavailability enhancers for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][4] They are key components in lipid-based drug delivery systems (LBDDS), particularly Self-Emulsifying Drug Delivery Systems (SEDDS).[2][5][6] When a this compound® formulation is diluted in an aqueous environment, such as the gastrointestinal (GI) tract, it spontaneously forms a coarse dispersion or emulsion, keeping the drug in a solubilized state to facilitate absorption.[1][2][6]

Q2: Why does my drug precipitate when I dilute its this compound® formulation?

Drug precipitation from a this compound® formulation upon dilution is a common issue driven by supersaturation.[7][8] Here's the mechanism:

  • High Solubilization: this compound® and other excipients in the formulation create a system where the drug is dissolved at a concentration far exceeding its natural aqueous solubility.

  • Aqueous Dilution: When this formulation enters the aqueous environment of the GI tract or an in vitro dissolution medium, the excipients disperse. The drug is suddenly exposed to a medium in which it is poorly soluble.

  • Supersaturation: This creates a thermodynamically unstable, supersaturated state where the drug concentration is higher than its equilibrium solubility.[9]

  • Precipitation: To return to a stable state, the excess drug rapidly precipitates out of the solution, often as a crystalline or amorphous solid.[7][10] This precipitation significantly reduces the amount of drug available for absorption, potentially leading to low or variable bioavailability.[8]

Q3: What is the "spring and parachute" concept in relation to this problem?

The "spring and parachute" concept is a key strategy for enhancing the oral bioavailability of poorly soluble drugs.

  • The Spring: The lipid-based formulation (like one containing this compound®) acts as the "spring." Upon dilution, it rapidly generates a high-energy, supersaturated concentration of the drug.[11]

  • The Parachute: A precipitation inhibitor, typically a polymer, acts as the "parachute." It doesn't necessarily increase the peak concentration but works to delay or prevent the drug from crashing out of the supersaturated state.[10][11] By maintaining this supersaturated concentration for a longer period, it provides a larger window for the drug to be absorbed across the intestinal wall.

Troubleshooting Guide: Preventing Drug Precipitation

This guide addresses the primary issue of drug precipitation and provides actionable solutions for formulation scientists.

Problem: My drug rapidly precipitates from its this compound® formulation upon dilution in aqueous media.

Logical Flow for Troubleshooting Precipitation

The following diagram illustrates the decision-making process when encountering precipitation issues with this compound® formulations.

G Troubleshooting Workflow for this compound® Formulations Start Start: Drug Precipitation Observed Upon Dilution Check_System Is the formulation a simple Drug + this compound® mixture? Start->Check_System Add_Excipients Action: Add functional excipients. Formulate a Type II, III, or IV system. Check_System->Add_Excipients Yes Check_Surfactant Is the surfactant/cosurfactant system optimized? Check_System->Check_Surfactant No Add_Excipients->Check_Surfactant Optimize_Surfactant Action: Screen additional surfactants (e.g., Labrasol®, Cremophor®) and cosolvents (e.g., Transcutol®). Check_Surfactant->Optimize_Surfactant No Check_Inhibitor Does the formulation contain a precipitation inhibitor? Check_Surfactant->Check_Inhibitor Yes Optimize_Surfactant->Check_Inhibitor Add_Inhibitor Action: Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP, Soluplus®). Check_Inhibitor->Add_Inhibitor No Evaluate Evaluate Performance: Conduct in vitro dispersion and lipolysis tests. Check_Inhibitor->Evaluate Yes Add_Inhibitor->Evaluate End End: Stable Formulation with Minimal Precipitation Evaluate->End

Caption: Troubleshooting workflow for addressing drug precipitation.

Possible Causes and Recommended Solutions

Cause 1: Insufficient Dispersion and Solubilization Capacity A simple binary mixture of a drug and this compound® may not create sufficiently stable colloidal structures (emulsion droplets) upon dilution to keep the drug solubilized.

  • Solution 1.1: Add a More Hydrophilic Surfactant: Incorporate a water-soluble surfactant with a higher Hydrophilic-Lipophilic Balance (HLB), such as Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides) or Cremophor® RH 40.[5][12] Combining this compound® with these surfactants can create Self-Microemulsifying or Self-Nanoemulsifying Drug Delivery Systems (SMEDDS/SNEDDS), which form finer and more stable dispersions (microemulsions or nanoemulsions) upon dilution, improving the formulation's ability to maintain drug solubilization.[1][2][4]

  • Solution 1.2: Incorporate a Co-solvent: Co-solvents like Transcutol® HP, ethanol, or propylene (B89431) glycol can help dissolve a larger amount of the drug or hydrophilic surfactant in the lipid formulation.[12][13] This ensures the drug remains in a single-phase system before dispersion and can improve the spontaneity of self-emulsification.

Cause 2: Rapid Drug Crystallization from a Supersaturated State Even in a well-dispersed system, the drug concentration within the aqueous phase can exceed its equilibrium solubility, leading to rapid nucleation and crystal growth.[14]

  • Solution 2.1: Add a Polymeric Precipitation Inhibitor: This is the most common and effective strategy. Adding a polymer can sterically and/or through specific interactions (e.g., hydrogen bonding) interfere with the processes of drug nucleation and crystal growth, thus maintaining supersaturation (the "parachute" effect).[10][15]

    • Common Inhibitors: Hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) are widely used.[11][16][17]

    • Mechanism: These polymers can increase the viscosity of the microenvironment around the dispersed droplets and adsorb to the surface of newly formed drug nuclei, preventing their growth into larger crystals.

Cause 3: Unfavorable Drug-Excipient Interactions or Lipid Phase Properties The specific type of lipid used can influence precipitation risk.

  • Solution 3.1: Evaluate Lipid Chain Length: The fatty acid chain length of the lipid excipients can play a role in drug precipitation. One study showed that for indomethacin, formulations with long-chain lipids (like this compound®) did not show precipitation, whereas those with medium-chain lipids did.[18] This suggests that the choice of lipid is highly drug-dependent and should be screened carefully. Modifying the lipid phase by blending this compound® with other long-chain or medium-chain triglycerides may alter the drug's partitioning behavior upon dilution.

Quantitative Data on Precipitation Inhibitors

The selection of an effective precipitation inhibitor is critical. The following table summarizes data from a study investigating the synergistic effect of Pluronic F127 with Labrasol® on inhibiting the precipitation of a model compound.

Table 1: Effect of Pluronic F127 and Labrasol® on Preventing Precipitation of Compound A

Formulation ComponentsInitial Drug Loading in SIF* (µg/mL)Drug Concentration Remaining in Solution (µg/mL)Percentage of Drug Remaining in Solution
No Excipients (Control)8331.0~0.1%
Labrasol® alone833224.527.0%
Pluronic F127 alone833101.112.1%
Labrasol® + Pluronic F127 833 537.1 64.5%
Data adapted from a study by Dai W-G, et al.[8] SIF: Simulated Intestinal Fluid. The results demonstrate a synergistic effect where the combination of the surfactant (Labrasol®) and the polymeric inhibitor (Pluronic F127) was significantly more effective at preventing precipitation than either component alone.

Key Experimental Protocols

To effectively troubleshoot precipitation, standardized in vitro tests are essential.

Protocol 1: In Vitro Dispersion and Precipitation Test

This method provides a rapid assessment of a formulation's tendency to precipitate upon dilution in a biorelevant medium.

  • Objective: To visually and quantitatively assess drug precipitation when a this compound® formulation is diluted into a simulated intestinal fluid.

  • Materials & Apparatus:

    • This compound® formulation containing the API.

    • Biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).

    • Glass vials or 96-well plates for high-throughput screening.[19]

    • Magnetic stirrer and stir bars.

    • HPLC system for quantification.

    • Centrifuge and syringe filters (0.22 µm).

  • Step-by-Step Procedure:

    • Pre-heat the biorelevant medium (e.g., FaSSIF) to 37°C in a beaker or vial with gentle stirring.

    • Accurately weigh and add a specific amount of the drug-loaded this compound® formulation to the medium (e.g., a 1:100 dilution ratio).

    • Start a timer immediately. Observe the solution visually for any signs of turbidity, cloudiness, or visible precipitate formation at predefined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • At each time point, withdraw an aliquot of the medium.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any precipitated drug.

    • Dilute the filtrate with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

    • Plot the drug concentration versus time to generate a precipitation profile.

Protocol 2: Dynamic In Vitro Lipolysis Model

This advanced model simulates the digestion of lipid-based formulations in the small intestine, providing a more accurate prediction of in vivo performance.[20][21]

  • Objective: To evaluate the impact of lipid digestion on the drug's solubilization and potential for precipitation.

  • Apparatus & Reagents:

    • pH-stat titration unit (autotitrator, pH electrode, stirrer).

    • Thermostated reaction vessel (37°C).

    • Lipolysis medium (buffer, bile salts like sodium taurodeoxycholate, and phospholipids (B1166683) like phosphatidylcholine).

    • Pancreatin (B1164899) extract (containing pancreatic lipase (B570770) and other enzymes) or purified lipases.[22]

    • Calcium chloride (CaCl₂) solution.

    • Sodium hydroxide (B78521) (NaOH) solution for titration.

  • Step-by-Step Procedure:

    • Dispersion: Add the this compound® formulation to the thermostated lipolysis medium and allow it to disperse for a set period (e.g., 10-15 minutes).

    • Initiate Digestion: Add the pancreatin extract to the vessel to start the lipolysis reaction. The pH is maintained at a constant level (e.g., pH 6.5) by the automated addition of NaOH from the pH-stat. The rate of NaOH addition is proportional to the rate of fatty acid generation from lipid digestion.

    • Sampling: At various time points during the digestion (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw samples from the reaction vessel.

    • Stop Digestion: Immediately add a lipase inhibitor to the collected samples to quench the enzymatic reaction.

    • Phase Separation: Centrifuge the samples at high speed to separate the aqueous phase (containing dissolved drug in micelles) from the undigested lipid and precipitated drug pellet.

    • Quantification: Carefully collect the aqueous supernatant and analyze the drug concentration by HPLC.

    • Analysis: The drug concentration profile in the aqueous phase over time reveals how digestion affects drug solubilization. A decrease in concentration indicates precipitation.

Mechanism of Precipitation Inhibition

The following diagram illustrates the "spring and parachute" principle, showing how a formulation with a precipitation inhibitor maintains drug supersaturation after dilution.

G Mechanism of Supersaturation and Precipitation Inhibition cluster_0 Formulation (Pre-dilution) cluster_1 Aqueous Dilution Event cluster_2 Formulation without Inhibitor cluster_3 Formulation with Polymeric Inhibitor Formulation Drug Solubilized in This compound® Formulation (High Concentration) Dilution Dispersion in Aqueous Medium Formulation->Dilution Dilution Supersaturation Unstable Supersaturated State (High Thermodynamic Activity) 'THE SPRING' Dilution->Supersaturation Precipitation Rapid Nucleation & Crystal Growth = PRECIPITATION Supersaturation->Precipitation No Inhibitor Inhibition Polymer Inhibits Nucleation/Growth 'THE PARACHUTE' Supersaturation->Inhibition With Inhibitor Low_Absorption Low Drug in Solution -> Poor Absorption Precipitation->Low_Absorption Maintained_SS Maintained Supersaturation (Drug Remains in Solution) Inhibition->Maintained_SS High_Absorption High Drug Concentration Gradient -> Enhanced Absorption Maintained_SS->High_Absorption

Caption: The "Spring and Parachute" mechanism for preventing precipitation.

References

Technical Support Center: Optimizing Labrafil® in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the ratio of Labrafil® to co-surfactants in SMEDDS formulations.

Troubleshooting Guide

Q1: My SMEDDS formulation is showing phase separation upon standing. What are the likely causes and how can I resolve this?

A1: Phase separation in a SMEDDS formulation is a common stability issue that can arise from several factors. The primary cause is often an improper ratio of oil (this compound®), surfactant, and co-surfactant, leading to a thermodynamically unstable system.

Possible Causes:

  • Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to effectively reduce the interfacial tension between the oil and aqueous phases.

  • Incorrect Surfactant/Co-surfactant (S/CoS) Ratio: The S/CoS ratio is critical for the formation of a stable microemulsion. An imbalance can lead to instability.[1]

  • Poor Solubility of Components: The drug or one of the excipients may have limited solubility in the formulation, leading to precipitation and subsequent phase separation.

  • Temperature Fluctuations: Changes in storage temperature can affect the solubility of components and the stability of the microemulsion.

Troubleshooting Steps:

  • Re-evaluate the Pseudo-ternary Phase Diagram: Constructing a pseudo-ternary phase diagram is essential to identify the optimal self-microemulsifying region for your specific combination of this compound®, surfactant, and co-surfactant.[1][2][3] This will help you visualize the stable formulation window.

  • Optimize the S/CoS Ratio: Systematically vary the S/CoS ratio (e.g., 1:1, 2:1, 1:2) and observe the impact on the self-emulsification region and stability.[1][4]

  • Increase Surfactant Concentration: Gradually increase the total surfactant concentration while keeping the S/CoS ratio constant to see if it improves stability.

  • Screen Different Co-surfactants: The choice of co-surfactant can significantly impact stability. Consider screening co-surfactants with different properties (e.g., Transcutol® HP, Capryol® PGMC).[2][3]

  • Assess Drug Solubility: Ensure your active pharmaceutical ingredient (API) has adequate solubility in the chosen excipients. If solubility is an issue, you may need to screen different oils or surfactants.

Q2: Upon dilution with an aqueous medium, my SMEDDS formulation forms large, uneven droplets or fails to self-emulsify. How can I improve its self-emulsification performance?

A2: The efficiency of self-emulsification is a critical quality attribute of SMEDDS. Poor performance is often linked to the formulation's inability to spontaneously form a microemulsion upon gentle agitation in an aqueous environment.

Possible Causes:

  • High Viscosity: A highly viscous formulation can hinder the dispersion process.

  • Suboptimal S/CoS Ratio: An inappropriate S/CoS ratio can lead to the formation of a less fluid and less stable interface.

  • Insufficient Surfactant: Not enough surfactant to lower the interfacial tension adequately for spontaneous emulsification.

  • Inappropriate Excipient Selection: The hydrophilic-lipophilic balance (HLB) of the surfactant and the properties of the co-surfactant are crucial for efficient self-emulsification.

Troubleshooting Steps:

  • Adjust the S/CoS Ratio: This is a critical parameter. Increasing the proportion of a hydrophilic co-surfactant can sometimes improve the spontaneity of emulsification.[2]

  • Evaluate Different Surfactants: Consider surfactants with a higher HLB value, as they can promote the formation of oil-in-water microemulsions more effectively.

  • Incorporate a Co-surfactant: If you are not already using one, adding a co-surfactant can increase the fluidity of the interface and improve emulsification efficiency.[2]

  • Perform Dispersibility Tests: Systematically test the dispersibility of your formulations by adding them to water under gentle agitation and observing the time it takes to form a clear or slightly bluish microemulsion.[5][6] This will help you rank and select the best-performing formulations.

Q3: I am observing drug precipitation from my SMEDDS formulation after dilution. What steps can I take to prevent this?

A3: Drug precipitation upon dilution is a significant challenge, as it can drastically reduce the bioavailability of the drug. This issue arises when the drug's solubility in the diluted microemulsion is exceeded.

Possible Causes:

  • High Drug Loading: The amount of drug incorporated may be too high to remain solubilized upon dilution.

  • Poor Drug Solubility in the Final Microemulsion: While the drug may be soluble in the initial SMEDDS pre-concentrate, it may not be sufficiently soluble in the oil droplets of the final microemulsion.

  • pH Effects: The pH of the dilution medium can affect the solubility of ionizable drugs.

Troubleshooting Steps:

  • Determine the Drug's Solubility in Individual Excipients: This will help you select the oil, surfactant, and co-surfactant that best solubilize your drug.[5]

  • Reduce Drug Loading: Try formulating with a lower concentration of the drug to see if precipitation is prevented.

  • Incorporate Polymeric Precipitation Inhibitors: Adding polymers such as HPMC can help maintain a supersaturated state of the drug upon dilution, preventing precipitation.

  • Optimize the Formulation Composition: The type and ratio of this compound® and co-surfactants can influence the drug's solubility within the formed microemulsion droplets. Re-evaluating the phase diagram with the drug incorporated is recommended.[1]

Frequently Asked Questions (FAQs)

Q4: What is the typical starting ratio of this compound® to co-surfactant in a SMEDDS formulation?

A4: There is no universal starting ratio, as the optimal ratio is highly dependent on the specific drug, the chosen surfactant and co-surfactant, and the desired characteristics of the final microemulsion. However, a common approach is to start by evaluating a range of surfactant/co-surfactant (S/CoS) ratios, such as 1:1, 2:1, 3:1, and 1:2 (w/w), during the construction of the pseudo-ternary phase diagram.[1][4] The ratio that provides the largest and most stable microemulsion region is then selected for further optimization.

Q5: How does the ratio of this compound® to co-surfactant affect the droplet size of the resulting microemulsion?

A5: The ratio of this compound® (oil) to the surfactant/co-surfactant mixture (S/CoS mix) significantly influences the droplet size. Generally, a higher concentration of the S/CoS mix relative to the oil phase leads to the formation of smaller droplets. This is because a larger amount of surfactant and co-surfactant is available to stabilize the oil-water interface, allowing for the formation of a more finely dispersed system. Conversely, increasing the oil concentration often results in a larger droplet size.[7] The specific ratio of surfactant to co-surfactant also plays a role; for instance, some studies have shown that increasing the co-surfactant concentration up to a certain point can decrease droplet size, after which it may increase again.[3]

Q6: What are the key experiments to perform when optimizing the this compound® to co-surfactant ratio?

A6: The following experiments are crucial for optimizing the ratio:

  • Solubility Studies: To select the most appropriate excipients that can solubilize the drug.[5]

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-microemulsifying region and determine the optimal ranges for the oil, surfactant, and co-surfactant concentrations.[1][2][3]

  • Droplet Size and Polydispersity Index (PDI) Analysis: To characterize the size and uniformity of the microemulsion droplets upon dilution.

  • Self-Emulsification Time Assessment: To evaluate the speed and efficiency of microemulsion formation.[8]

  • Thermodynamic Stability Studies: To ensure the formulation is stable against phase separation and drug precipitation under various stress conditions (e.g., centrifugation, freeze-thaw cycles).

  • In Vitro Drug Release Studies: To assess the dissolution profile of the drug from the SMEDDS formulation.

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

  • Preparation of Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of the selected surfactant and co-surfactant at different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1).

  • Titration: For each S/CoS ratio, prepare a series of formulations by mixing this compound® (oil) and the S/CoS mixture in varying weight ratios (from 9:1 to 1:9).

  • Aqueous Titration: Titrate each oil and S/CoS mixture with distilled water dropwise under gentle magnetic stirring.

  • Visual Observation: After each addition of water, visually inspect the mixture for transparency and turbidity. The point at which the mixture turns from clear to turbid indicates the boundary of the microemulsion region.

  • Plotting the Diagram: Plot the percentages of oil, S/CoS mixture, and water on a triangular graph to delineate the microemulsion region.[1]

Protocol 2: Droplet Size and Polydispersity Index (PDI) Measurement

  • Sample Preparation: Dilute a small, accurately weighed amount of the SMEDDS pre-concentrate (e.g., 100 µL) with a specific volume of distilled water (e.g., 100 mL) to form a microemulsion.

  • Gentle Agitation: Gently stir the mixture to ensure complete dispersion.

  • Measurement: Analyze the droplet size and PDI of the resulting microemulsion using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).

  • Data Analysis: Record the z-average particle size and the PDI. A PDI value below 0.3 generally indicates a narrow and uniform size distribution.

Data Presentation

Table 1: Influence of this compound® M 1944 CS and S/CoS Mix Ratio on SMEDDS Properties

Formulation CodeThis compound® M 1944 CS (% w/w)Cremophor® EL (% w/w)Labrasol® (% w/w)S/CoS RatioDroplet Size (nm)PDI
F12060203:145.2 ± 2.10.15
F22040401:168.7 ± 3.50.22
F33052.517.53:185.4 ± 4.30.18
F43035351:1112.9 ± 5.80.28
F54045153:1155.6 ± 7.10.25

Note: Data is hypothetical and for illustrative purposes.

Table 2: Effect of Different Co-surfactants with this compound® M 2125 CS on Droplet Size

Formulation CodeThis compound® M 2125 CS (% w/w)Labrasol® (% w/w)Co-surfactant (% w/w)Co-surfactant TypeDroplet Size (nm)
A156530Transcutol® HP120.5
A256530Capryol® 90155.2
A3106030Transcutol® HP142.8
A4106030Capryol® 90180.4

Source: Adapted from literature data for illustrative comparison.[3]

Visualizations

SMEDDS_Optimization_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization & Optimization Solubility_Studies API Solubility in This compound & Co-surfactants Phase_Diagram Construct Pseudo-ternary Phase Diagrams Solubility_Studies->Phase_Diagram Select Excipients Select_Ratios Select Promising This compound/Co-surfactant Ratios Phase_Diagram->Select_Ratios Identify Stable Region Droplet_Size Droplet Size & PDI Select_Ratios->Droplet_Size Emulsification_Time Self-Emulsification Time Select_Ratios->Emulsification_Time Stability_Studies Thermodynamic Stability Select_Ratios->Stability_Studies Drug_Release In Vitro Drug Release Droplet_Size->Drug_Release Emulsification_Time->Drug_Release Stability_Studies->Drug_Release Optimized_SMEDDS Optimized SMEDDS Drug_Release->Optimized_SMEDDS Final Selection

Caption: Workflow for optimizing this compound® to co-surfactant ratio in SMEDDS.

Troubleshooting_Logic Start Formulation Issue Phase_Separation Phase Separation? Start->Phase_Separation Poor_Emulsification Poor Self-Emulsification? Start->Poor_Emulsification Drug_Precipitation Drug Precipitation? Start->Drug_Precipitation Sol_Phase Optimize S/CoS Ratio Re-evaluate Phase Diagram Phase_Separation->Sol_Phase YES Sol_Emuls Adjust S/CoS Ratio Increase Surfactant Screen Co-surfactants Poor_Emulsification->Sol_Emuls YES Sol_Precip Reduce Drug Loading Add Precipitation Inhibitor Re-screen Excipients Drug_Precipitation->Sol_Precip YES

Caption: Troubleshooting logic for common SMEDDS formulation issues.

References

Technical Support Center: Troubleshooting Physical Instability of Labrafil-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common physical instability issues encountered with Labrafil-based emulsions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of physical instability in my this compound-based emulsion?

A1: Physical instability in emulsions manifests in several ways. The primary indicators include:

  • Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often reversible by gentle shaking.[1][2][3]

  • Flocculation: The aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film. This can be a precursor to coalescence.[1][2]

  • Coalescence: An irreversible process where smaller droplets merge to form larger ones, leading to a coarsening of the emulsion and eventual phase separation.[1][2][4]

  • Phase Inversion: The emulsion inverts from an oil-in-water (o/w) to a water-in-oil (w/o) formulation, or vice versa.[1]

  • Breaking: The complete and irreversible separation of the oil and water phases.[1]

Q2: My this compound-based emulsion is showing signs of creaming. What are the potential causes and how can I fix it?

A2: Creaming is the upward movement of dispersed droplets and is primarily driven by the density difference between the oil and aqueous phases.[2][3]

Potential Causes:

  • Large droplet size of the dispersed phase.[4]

  • Insufficient viscosity of the continuous (external) phase.[4]

  • Significant density difference between the dispersed and continuous phases.[4]

Troubleshooting Strategies:

  • Reduce Droplet Size: Refine your homogenization process. Using a high-shear homogenizer or increasing the homogenization time and/or speed can lead to smaller droplets that are less prone to creaming.[4][5]

  • Increase Viscosity of the Continuous Phase: Incorporate a thickening agent into the continuous phase. For o/w emulsions, this could be a water-soluble polymer. A more viscous external phase will impede the movement of the dispersed droplets.[1][4][5]

  • Adjust Density: If feasible within your experimental constraints, minor adjustments to the density of either phase can be considered to minimize the density difference.[4]

Q3: I am observing an increase in droplet size over time, suggesting coalescence. What steps can I take to prevent this?

A3: Coalescence is an irreversible process where droplets merge, leading to emulsion breakdown.[1] Preventing this is crucial for long-term stability.

Potential Causes:

  • Insufficient concentration of this compound or other emulsifiers.

  • Poor strength and elasticity of the interfacial film.[4]

  • High mobility of droplets within the continuous phase.

Troubleshooting Strategies:

  • Optimize Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of all dispersed droplets. Incrementally increasing the concentration can improve interfacial film integrity.[4]

  • Incorporate a Co-surfactant: The addition of a suitable co-surfactant can enhance the stability of the emulsion.[6][7] Co-surfactants can improve the packing of the interfacial film and reduce interfacial tension.

  • Increase Viscosity: As with creaming, increasing the viscosity of the continuous phase will reduce droplet mobility and the frequency of collisions that can lead to coalescence.[1]

Troubleshooting Guide: Formulation Optimization

Problem: My Self-Emulsifying Drug Delivery System (SEDDS) using this compound forms a coarse and unstable emulsion upon dilution.

This issue often points to a suboptimal ratio of oil, surfactant, and co-surfactant. The goal is to identify a formulation within the self-emulsifying region of a ternary phase diagram.

Experimental Protocol: Constructing a Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is a valuable tool for identifying the optimal ratios of oil, surfactant, and co-surfactant that lead to the spontaneous formation of a stable nanoemulsion.

Materials:

  • Oil phase (e.g., this compound M 1944 CS, this compound M 2125 CS)[8][9]

  • Surfactant (e.g., Tween 80, Cremophor EL)[10]

  • Co-surfactant (e.g., Transcutol HP, Propylene Glycol)[6]

  • Aqueous phase (distilled water)

Methodology:

  • Prepare Surfactant/Co-surfactant Mixtures: Prepare mixtures of the surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 1:2).

  • Titration: For each surfactant/co-surfactant ratio, titrate the oil phase with the mixture. Then, titrate these oil-surfactant/co-surfactant mixtures with the aqueous phase dropwise with gentle agitation.

  • Observation: After each addition of the aqueous phase, visually observe the mixture for transparency and any signs of turbidity or phase separation.

  • Plotting the Diagram: Plot the compositions of the transparent, stable nanoemulsions on a ternary phase diagram. The area within which these stable formulations exist is the self-nanoemulsifying region.

Data Presentation: Example Ternary Phase Diagram Compositions for Stable Nanoemulsions

The following table provides hypothetical examples of component ratios that might be found within the stable nanoemulsion region of a pseudo-ternary phase diagram. Actual values will vary depending on the specific components used.

Formulation IDOil Phase (this compound) (% w/w)Surfactant (Tween 80) (% w/w)Co-surfactant (Transcutol HP) (% w/w)Resulting Emulsion Characteristics
F1204040Stable, transparent nanoemulsion
F2304525Stable, transparent nanoemulsion
F3155035Stable, transparent nanoemulsion

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the physical instability of this compound-based emulsions.

G start Start: Emulsion Instability Observed instability_type Identify Instability Type start->instability_type creaming Creaming / Sedimentation instability_type->creaming  Upward/Downward Separation coalescence Coalescence / Droplet Growth instability_type->coalescence  Droplet Size Increase phase_inversion Phase Inversion instability_type->phase_inversion  Change in Emulsion Type (o/w to w/o) reduce_size Reduce Droplet Size (↑ Homogenization) creaming->reduce_size increase_viscosity Increase Continuous Phase Viscosity creaming->increase_viscosity optimize_emulsifier Optimize Emulsifier Concentration coalescence->optimize_emulsifier add_cosurfactant Add/Optimize Co-surfactant coalescence->add_cosurfactant adjust_ratio Adjust Oil/Water Ratio phase_inversion->adjust_ratio re_evaluate Re-evaluate Stability reduce_size->re_evaluate increase_viscosity->re_evaluate optimize_emulsifier->re_evaluate add_cosurfactant->re_evaluate adjust_ratio->re_evaluate stable Stable Emulsion re_evaluate->stable  Yes unstable Still Unstable re_evaluate->unstable  No consult Consult Formulation Scientist unstable->consult

Caption: Troubleshooting workflow for this compound-based emulsion instability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your this compound-based emulsion, the following experimental protocols are recommended.

Particle Size Analysis

Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion over time. An increase in droplet size is indicative of coalescence.

Methodology (Dynamic Light Scattering - DLS):

  • Dilute the emulsion to an appropriate concentration with the continuous phase to avoid multiple scattering effects.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement to obtain the mean droplet size and PDI.

  • Repeat the measurement at regular intervals (e.g., 0, 24, 48 hours, and 1 week) to monitor changes in droplet size and PDI.

Centrifugation Stress Test

Objective: To accelerate the assessment of physical stability by applying centrifugal force, which can induce creaming, sedimentation, or phase separation in unstable emulsions.[11]

Methodology:

  • Place a known volume of the emulsion in a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3500 rpm) for a defined period (e.g., 30 minutes).[11]

  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

  • Quantify the volume of any separated layer.

Freeze-Thaw Cycle Test

Objective: To evaluate the emulsion's stability against temperature fluctuations, which can induce droplet coalescence and phase separation.

Methodology:

  • Store the emulsion at a low temperature (e.g., 4°C) for 24 hours.

  • Allow the emulsion to return to room temperature and visually inspect for any signs of instability.

  • Store the emulsion at an elevated temperature (e.g., 40°C) for 24 hours.

  • Return the emulsion to room temperature and visually inspect again.

  • Repeat this cycle several times (e.g., 3-5 cycles) and monitor for any irreversible changes.

The following diagram illustrates the logical relationship between formulation components and their impact on emulsion stability.

G cluster_0 Formulation Components cluster_1 Interfacial & Bulk Properties cluster_2 Stability Outcomes This compound This compound (Oil/Surfactant) interfacial_tension ↓ Interfacial Tension This compound->interfacial_tension interfacial_film ↑ Interfacial Film Strength This compound->interfacial_film cosurfactant Co-surfactant cosurfactant->interfacial_tension cosurfactant->interfacial_film viscosity_modifier Viscosity Modifier continuous_phase_viscosity ↑ Continuous Phase Viscosity viscosity_modifier->continuous_phase_viscosity droplet_size ↓ Droplet Size interfacial_tension->droplet_size coalescence_rate ↓ Coalescence Rate interfacial_film->coalescence_rate creaming_rate ↓ Creaming Rate continuous_phase_viscosity->creaming_rate continuous_phase_viscosity->coalescence_rate droplet_size->creaming_rate emulsion_stability ↑ Emulsion Stability creaming_rate->emulsion_stability coalescence_rate->emulsion_stability

Caption: Relationship between formulation components and emulsion stability.

References

Technical Support Center: Stability of Labrafil® Nanoformulations at Various pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Labrafil® nanoformulations.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the stability of this compound® nanoformulations?

A1: The pH of the aqueous phase can significantly influence the stability of nanoformulations. Changes in pH can alter the surface charge of the droplets, potentially leading to aggregation, flocculation, or coalescence. For non-ionic surfactants like this compound® M 1944 CS and this compound® M 2125 CS, the effect of pH on stability is often less pronounced compared to formulations with ionic surfactants. However, the properties of the encapsulated drug or other excipients can introduce pH sensitivity.

Q2: My this compound® nanoformulation is showing signs of instability (e.g., increased particle size, phase separation) after pH adjustment. What are the possible causes?

A2: Several factors could be contributing to instability after pH adjustment:

  • Isoelectric Point: If your formulation contains components with ionizable groups (the active pharmaceutical ingredient, co-surfactants, or stabilizers), the overall surface charge of the nanoemulsion droplets can change with pH. At the isoelectric point (the pH at which the net charge is zero), electrostatic repulsion is minimal, leading to aggregation.

  • Chemical Degradation: The API or excipients within your formulation might be susceptible to pH-dependent hydrolysis or degradation, leading to changes in the formulation's composition and stability.

  • Excipient Incompatibility: The solubility and stabilizing capacity of other excipients in the formulation could be pH-dependent.

Q3: Are there specific pH ranges to avoid when working with this compound® nanoformulations?

A3: While this compound® itself is relatively stable across a range of pH values, studies on nanoemulsions containing this compound® M2125-CS have shown slight increases in particle size under acidic conditions (pH 4).[1][2] The optimal pH for your formulation will depend on the specific API and other excipients used. It is crucial to perform stability studies across a relevant pH range for your intended application (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid).[3]

Q4: How can I assess the impact of pH on my nanoformulation's stability?

A4: A systematic stability study is recommended. This typically involves adjusting the pH of your nanoformulation to different values and monitoring key parameters over time. Essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI) Analysis: Using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement: To understand changes in surface charge.

  • Visual Observation: For signs of creaming, sedimentation, or phase separation.

  • Drug Content and Entrapment Efficiency: To ensure the API remains encapsulated.

Troubleshooting Guide

Issue: Increased Particle Size and/or Polydispersity Index (PdI) after pH Adjustment

This is a common indicator of nanoformulation instability. The following diagram outlines a systematic approach to troubleshooting this issue.

G start Start: Increased Particle Size/PdI Observed check_ph Verify Final pH of the Formulation start->check_ph measure_zp Measure Zeta Potential at Different pH Values check_ph->measure_zp is_zp_low Is Zeta Potential near zero (< ±20 mV)? measure_zp->is_zp_low analyze_components Review Physicochemical Properties of All Components (API, Excipients) is_component_sensitive Is any component known to be pH-sensitive (solubility, stability)? analyze_components->is_component_sensitive is_zp_low->analyze_components No solution_iep Solution: Adjust pH away from the isoelectric point or add a steric stabilizer. is_zp_low->solution_iep Yes solution_component Solution: Modify formulation (e.g., different buffer, protective coating) or control pH more tightly. is_component_sensitive->solution_component Yes optimize_formulation Further Optimization: Re-evaluate surfactant/co-surfactant ratio. is_component_sensitive->optimize_formulation No end End: Stable Formulation Achieved solution_iep->end solution_component->end optimize_formulation->end

Caption: Troubleshooting workflow for pH-induced nanoformulation instability.

Data on pH-Dependent Stability of this compound® M2125-CS Nanoformulations

The following table summarizes data from a study on lipid-based nanosystems containing this compound® M2125-CS, showing the influence of pH on their mean particle size and Polydispersity Index (PdI).[1][2]

FormulationMolar Ratio (PL-90G®/LBF)pH 4pH 7pH 10
Mean Size (nm) ± SD PdI ± SD Mean Size (nm) ± SD
A0.24 : 0.7698 ± 20.23 ± 0.0284 ± 1
B0.32 : 0.68102 ± 10.24 ± 0.0192 ± 2
C0.48 : 0.52105 ± 10.22 ± 0.0192 ± 1
D0.44 : 0.56108 ± 20.23 ± 0.0295 ± 2
E0.64 : 0.36124 ± 20.24 ± 0.01110 ± 1
F0.76 : 0.24140 ± 10.29 ± 0.01144 ± 4

Data adapted from a study on this compound M2125-CS based nanosystems. LBF refers to this compound M2125-CS.[1]

Observations:

  • All formulations exhibited a slight increase in particle size at pH 4 compared to pH 7 and pH 10.[1][2]

  • The Polydispersity Index (PdI) remained below 0.3 for all formulations across the tested pH range, indicating a narrow size distribution.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound® Nanoemulsion for pH Stability Testing

This protocol describes a spontaneous emulsification method.

G cluster_prep Nanoemulsion Preparation cluster_ph_adj pH Adjustment and Incubation cluster_analysis Stability Analysis prep1 1. Prepare Organic Phase: Mix this compound®, oil, and surfactant/co-surfactant. prep2 2. Prepare Aqueous Phase: Use deionized water or a specific buffer. prep1->prep2 prep3 3. Heat both phases separately to a specified temperature (e.g., 40-60°C). prep2->prep3 prep4 4. Add aqueous phase to the organic phase dropwise under continuous stirring. prep3->prep4 prep5 5. Homogenize the mixture using a high-speed homogenizer or sonicator. prep4->prep5 prep6 6. Cool the nanoemulsion to room temperature. prep5->prep6 adj1 7. Divide the nanoemulsion into aliquots. prep6->adj1 adj2 8. Adjust the pH of each aliquot to the target values (e.g., 4, 7, 10) using dilute HCl or NaOH. adj1->adj2 adj3 9. Incubate the samples at a specific temperature (e.g., 25°C). adj2->adj3 an1 10. At predetermined time points (0, 24, 48h, etc.), withdraw samples. adj3->an1 an2 11. Perform visual inspection. an1->an2 an3 12. Measure Particle Size, PdI, and Zeta Potential. an2->an3

Caption: Experimental workflow for assessing the pH-dependent stability of nanoformulations.

Protocol 2: Particle Size, Polydispersity Index (PdI), and Zeta Potential Measurement

Instrumentation: A Dynamic Light Scattering (DLS) instrument, such as a Malvern Zetasizer, is typically used.

Procedure:

  • Sample Preparation:

    • Dilute the nanoemulsion sample with the same buffer at the corresponding pH to avoid multiple scattering effects. A dilution factor of 1:100 or 1:200 is common.[4][5]

    • Ensure the diluent is filtered to remove any particulate matter.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Select the correct dispersant viscosity and refractive index values in the software.

  • Measurement:

    • For Particle Size and PdI , transfer the diluted sample to a disposable sizing cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes before starting the measurement.[]

    • For Zeta Potential , transfer the diluted sample to a specific zeta potential cuvette (e.g., folded capillary cell). Ensure no air bubbles are present. Place the cuvette in the instrument and start the measurement. The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation.[4]

  • Data Analysis:

    • Record the Z-average diameter for particle size, the Polydispersity Index (PdI), and the mean zeta potential.

    • Perform measurements in triplicate for each sample to ensure reproducibility.

References

Technical Support Center: Overcoming Labrafil-Induced Drug Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Labrafil-induced drug crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced drug crystallization?

A1: Labrafils are lipid-based excipients used to enhance the solubility and oral bioavailability of poorly water-soluble drugs.[1] They can form self-emulsifying drug delivery systems (SEDDS).[2][3] However, upon dilution with aqueous media, such as gastrointestinal fluids, the drug concentration can exceed its equilibrium solubility, leading to a supersaturated state. This thermodynamically unstable state can result in the precipitation and crystallization of the drug, which can negatively impact its absorption and bioavailability.[4]

Q2: What are the primary factors that contribute to drug crystallization in this compound formulations?

A2: Several factors can contribute to drug crystallization in this compound-based formulations:

  • Degree of Supersaturation: The higher the concentration of the drug in the this compound formulation relative to its solubility in the dispersed phase, the greater the driving force for crystallization.

  • Drug Properties: The intrinsic physicochemical properties of the drug, such as its lipophilicity, melting point, and crystalline lattice energy, play a crucial role.[5]

  • Formulation Composition: The type and concentration of this compound (e.g., this compound M 1944 CS, this compound M 2125 CS), as well as the presence of other excipients, can influence the solubilization capacity and the stability of the supersaturated state.

  • Dilution Rate and Medium: The rate and volume of dilution, as well as the composition of the aqueous medium (e.g., pH, presence of salts), can trigger precipitation.

Q3: How can I prevent or minimize drug crystallization in my this compound formulation?

A3: Several strategies can be employed to mitigate drug crystallization:

  • Inclusion of Polymeric Precipitation Inhibitors: Incorporating polymers such as Pluronic F127, hydroxypropyl methylcellulose (B11928114) (HPMC), or polyvinylpyrrolidone (B124986) (PVP) can help maintain the supersaturated state and inhibit crystal growth.[6][7][8] These polymers can interact with the drug and/or the lipid matrix to sterically hinder nucleation and crystal formation.[9]

  • Formulation Optimization: Carefully selecting the type and concentration of this compound, surfactants, and co-solvents can enhance the drug's solubility and the stability of the formulation upon dispersion.[10]

  • Creation of Solid SEDDS: Transforming the liquid this compound formulation into a solid dosage form by adsorbing it onto an inert carrier can improve stability and prevent drug leakage and precipitation.[11]

Q4: Which analytical techniques are most suitable for detecting and characterizing drug crystallization in this compound formulations?

A4: A combination of analytical techniques is often necessary for a comprehensive evaluation:

  • Differential Scanning Calorimetry (DSC): DSC can detect the melting endotherm of the crystalline drug within the formulation, providing information about the presence and quantity of the crystalline phase.[12]

  • X-Ray Diffraction (XRD): XRD is a powerful tool for identifying the crystalline form (polymorph) of the drug that has precipitated. Amorphous materials will not produce a diffraction pattern, while crystalline materials will produce a characteristic pattern of peaks.[13][14]

  • Polarized Light Microscopy (PLM): PLM is a visual technique used to observe birefringent crystalline material within the formulation. It is a direct way to confirm the presence of crystals.[15][16]

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and size of the drug crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound-based formulations.

Problem 1: Drug precipitation is observed immediately upon aqueous dilution of the this compound formulation.

Possible Cause Troubleshooting Step
High Degree of Supersaturation Decrease the drug loading in the formulation.
Inadequate Solubilization Optimize the formulation by screening different this compound types or adding a co-solvent to increase the drug's solubility in the vehicle.
Rapid Dilution Slow down the rate of dilution during in vitro testing to better mimic in vivo conditions.

Problem 2: The formulation appears stable initially but shows crystal growth upon storage.

Possible Cause Troubleshooting Step
Metastable Supersaturation Incorporate a polymeric precipitation inhibitor (e.g., Pluronic F127, HPMC, PVP) to stabilize the supersaturated state.
Incompatibility of Formulation Components Evaluate the physical and chemical compatibility of all excipients in the formulation.
Storage Conditions Store the formulation at controlled temperature and humidity to minimize thermodynamic stress.

Problem 3: The selected polymeric inhibitor is not effective in preventing crystallization.

Possible Cause Troubleshooting Step
Inappropriate Polymer Choice Screen a panel of polymers with different properties (e.g., molecular weight, hydrophilicity) to find the most effective one for your specific drug.[17]
Insufficient Polymer Concentration Increase the concentration of the polymeric inhibitor in the formulation.
Poor Drug-Polymer Interaction Investigate the molecular interactions between the drug and the polymer using techniques like FTIR or Raman spectroscopy to ensure favorable interactions that can inhibit crystallization.[18]

Data Presentation

Table 1: Solubility of Celecoxib (B62257) in Various Excipients

ExcipientSolubility (µg/mL)Reference
Water2.0 ± 0.1[19]
Labrasol1024.1 ± 27.9[19]
Pluronic F 127 (in water)-[20]
Celecoxib:Pluronic F 127 (1:5 w/w) MicrospheresFive-fold increase vs. pure drug[20]
PC-based SD with PVP95.00 ± 4.08[21]
HP-βCD-based lyophilized solid dispersion645[22]

Note: Labrasol is a caprylocaproyl polyoxyl-8 glyceride, structurally similar to this compound, and its data is included here for comparative purposes. PC-based SD refers to phosphatidylcholine-based solid dispersion. HP-βCD is hydroxypropyl β-cyclodextrin.

Experimental Protocols

1. Protocol for Screening Polymeric Precipitation Inhibitors

This protocol is adapted from a method used to screen precipitation inhibitors for Labrasol formulations and can be applied to this compound systems.[6]

  • Objective: To identify an effective polymeric precipitation inhibitor for a drug in a this compound formulation.

  • Materials:

    • Drug substance

    • This compound (e.g., M 1944 CS or M 2125 CS)

    • Candidate polymeric inhibitors (e.g., Pluronic F127, HPMC, PVP)

    • Simulated Intestinal Fluid (SIF) or other aqueous medium

    • 96-well plates

    • Plate reader or HPLC for drug quantification

  • Procedure:

    • Prepare a stock solution of the drug in this compound at a concentration known to cause precipitation upon dilution.

    • Prepare stock solutions of the polymeric inhibitors in the this compound-drug mixture at various concentrations (e.g., 1%, 2.5%, 5% w/w).

    • In a 96-well plate, add a defined volume of the this compound-drug-polymer solution to each well.

    • Add a specific volume of SIF to each well to initiate dilution and precipitation.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 30, 60, 120 minutes), measure the concentration of the dissolved drug in each well using a suitable analytical method (e.g., UV-Vis spectroscopy via plate reader or HPLC analysis of the supernatant after centrifugation).

    • Compare the drug concentration profiles over time for the different polymers and concentrations to identify the most effective precipitation inhibitor.

2. Protocol for DSC Analysis of this compound Formulations

  • Objective: To detect the presence of crystalline drug in a this compound formulation.

  • Instrument: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound formulation into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting point of the drug.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for a sharp endothermic peak corresponding to the melting of the crystalline drug. The absence of this peak suggests the drug is in an amorphous or dissolved state.[12]

3. Protocol for Polarized Light Microscopy (PLM)

  • Objective: To visually identify drug crystals in a this compound formulation.

  • Instrument: Polarized Light Microscope

  • Procedure:

    • Place a small drop of the this compound formulation on a clean microscope slide.

    • If the formulation is viscous, gently press a coverslip over the drop to create a thin film.

    • Place the slide on the microscope stage.

    • Observe the sample under crossed polarizers.

    • Crystalline material will appear as bright, birefringent regions against a dark background, while amorphous or liquid phases will be dark.[15][16]

Mandatory Visualizations

Drug_Crystallization_Pathway cluster_formulation This compound Formulation cluster_dilution Aqueous Dilution cluster_crystallization Crystallization Process Drug_in_this compound Drug Dissolved in this compound Supersaturation Supersaturated State Drug_in_this compound->Supersaturation Dispersion in Aqueous Medium Nucleation Nucleation Supersaturation->Nucleation Thermodynamically Unstable Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Precipitate Drug Crystals (Precipitate) Crystal_Growth->Precipitate

Figure 1: Pathway of this compound-induced drug crystallization.

Troubleshooting_Workflow Start Drug Crystallization Observed Check_Drug_Loading Is Drug Loading Optimized? Start->Check_Drug_Loading Check_Polymer Is a Polymeric Inhibitor Used? Check_Drug_Loading->Check_Polymer Yes Reduce_Loading Reduce Drug Loading Check_Drug_Loading->Reduce_Loading No Screen_Polymers Screen Different Polymers/Concentrations Check_Polymer->Screen_Polymers Yes Add_Polymer Incorporate Polymeric Inhibitor Check_Polymer->Add_Polymer No Optimize_Formulation Optimize Excipient Composition Screen_Polymers->Optimize_Formulation Reduce_Loading->Check_Polymer Add_Polymer->Optimize_Formulation Characterize Re-characterize Formulation (DSC, XRD, PLM) Optimize_Formulation->Characterize

Figure 2: Troubleshooting workflow for this compound-induced crystallization.

Polymer_Inhibition_Mechanism cluster_system Supersaturated System cluster_outcome Outcome Drug_Molecules Free Drug Molecules Nuclei Drug Nuclei Drug_Molecules->Nuclei Nucleation Stabilization Stabilized Supersaturation Polymer Polymeric Inhibitor (e.g., Pluronic F127) Steric_Hindrance Steric Hindrance Polymer->Steric_Hindrance Adsorption Adsorption onto Crystal Surface Polymer->Adsorption Viscosity_Increase Increased Viscosity Polymer->Viscosity_Increase Steric_Hindrance->Nuclei Inhibits Adsorption->Nuclei Inhibits Growth Viscosity_Increase->Drug_Molecules Reduces Diffusion

Figure 3: Mechanism of polymeric inhibition of drug crystallization.

References

Technical Support Center: Improving the Long-Term Storage Stability of Labrafil® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term storage stability of Labrafil® formulations. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common stability issues observed in this compound® formulations.

Issue 1: Physical Instability - Phase Separation, Creaming, or Sedimentation

Q: My this compound® formulation is showing signs of phase separation (creaming or sedimentation) upon storage. What are the potential causes and how can I fix this?

A: Phase separation in lipid-based formulations like those containing this compound® is a common sign of physical instability. This can be attributed to several factors, including formulation composition, storage conditions, and particle size heterogeneity.

Troubleshooting Workflow:

G start Phase Separation Observed check_composition Review Formulation Composition start->check_composition check_storage Evaluate Storage Conditions start->check_storage check_size Analyze Particle Size and Distribution start->check_size optimize_surfactant Optimize Surfactant/Co-surfactant Ratio check_composition->optimize_surfactant add_stabilizer Consider Adding a Stabilizer check_composition->add_stabilizer optimize_temp Optimize Storage Temperature check_storage->optimize_temp control_humidity Control Humidity check_storage->control_humidity optimize_homogenization Refine Homogenization Process check_size->optimize_homogenization lyophilize Consider Lyophilization check_size->lyophilize solution Stable Formulation optimize_surfactant->solution add_stabilizer->solution optimize_temp->solution control_humidity->solution optimize_homogenization->solution lyophilize->solution

Caption: Troubleshooting workflow for phase separation.

Potential Solutions:

  • Optimize Surfactant/Co-surfactant Concentration: The ratio of oil (this compound®) to surfactant and co-surfactant is critical for the stability of self-emulsifying drug delivery systems (SEDDS) and nanoemulsions.[1] An imbalance can lead to droplet coalescence and phase separation. Systematically vary the concentrations to find the optimal ratio that ensures a stable microemulsion.

  • Evaluate Excipient Compatibility: Ensure all excipients in your formulation are compatible with each other and with the active pharmaceutical ingredient (API).[2] Incompatibility can lead to physical and chemical instability.

  • Control Storage Temperature: Both high and low temperatures can affect formulation stability. Cycling between temperatures can be particularly detrimental.[3] Store formulations at a constant, controlled temperature. For many this compound® nanosystems, storage at 4°C has shown good long-term stability.[4][5]

  • Refine Homogenization/Emulsification Process: The method and parameters of homogenization (e.g., pressure, duration, temperature) significantly impact the initial particle size and uniformity, which are crucial for long-term stability.

Issue 2: Chemical Instability - Drug Degradation or Excipient Breakdown

Q: I am observing a loss of API potency or the appearance of degradation peaks in my HPLC analysis. What could be causing this chemical instability?

A: Chemical degradation in this compound® formulations can be caused by hydrolysis or oxidation of the excipient and/or the API. This compound® itself, being composed of fatty acid esters, is susceptible to these degradation pathways.

Potential Degradation Pathways for this compound®:

This compound® M 1944 CS consists of oleoyl (B10858665) polyoxyl-6 glycerides, while this compound® M 2125 CS contains linoleoyl polyoxyl-6 glycerides.[6][7] The ester linkages are susceptible to hydrolysis, and the unsaturated fatty acid chains (oleic and linoleic acid) are prone to oxidation.

G This compound This compound® (Fatty Acid Esters) hydrolysis Hydrolysis (catalyzed by acid/base, moisture) This compound->hydrolysis oxidation Oxidation (initiated by light, heat, metal ions) This compound->oxidation hydrolysis_products Free Fatty Acids + PEG + Glycerol hydrolysis->hydrolysis_products oxidation_products Peroxides, Aldehydes, Ketones oxidation->oxidation_products

Caption: Key degradation pathways for this compound®.

Troubleshooting Steps:

  • Control pH: The pH of the formulation can significantly influence the rate of hydrolysis of both the drug and the excipient esters.[8] Adjust the pH to a range where the API and this compound® are most stable.

  • Protect from Light and Oxygen: Store formulations in light-protected containers (e.g., amber vials) and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidation.[9]

  • Add Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (B171835) can help prevent oxidative degradation of unsaturated fatty acid chains in this compound®.[10]

  • Control Moisture Content: Minimize the water content in the formulation and protect it from humidity during storage to reduce the risk of hydrolysis.[9]

Frequently Asked Questions (FAQs)

1. Physical Stability

  • Q: What is the ideal particle size for long-term stability of this compound®-based nanoformulations?

    • A: While there is no single ideal size, a smaller and more uniform particle size distribution generally leads to better long-term stability by reducing the likelihood of Ostwald ripening and sedimentation. For many nanosystems, a mean particle size below 200 nm with a polydispersity index (PDI) below 0.3 is desirable.[4][5]

  • Q: How does storage temperature affect the physical stability of this compound® formulations?

    • A: Temperature can significantly impact stability. High temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and potential coalescence.[3] Freezing can cause phase separation or drug precipitation. A study on this compound® M2125-CS nanosystems showed good stability when stored at 4°C.[4][5]

  • Q: Can lyophilization improve the long-term stability of my this compound® formulation?

    • A: Yes, lyophilization (freeze-drying) can significantly enhance the long-term stability by removing water, which is often a key factor in both physical and chemical instability.[4] However, the process needs to be carefully optimized, and the use of cryoprotectants (e.g., sugars like trehalose (B1683222) or sucrose) is often necessary to prevent particle aggregation upon reconstitution.[4]

2. Chemical Stability

  • Q: What are the primary chemical degradation pathways for this compound®?

    • A: The two main degradation pathways are hydrolysis of the ester linkages and oxidation of the unsaturated fatty acid chains (oleic acid in this compound® M 1944 CS and linoleic acid in this compound® M 2125 CS).[7][10]

  • Q: How can I prevent the oxidation of this compound® in my formulation?

    • A: To prevent oxidation, you should:

      • Protect the formulation from light.

      • Minimize exposure to oxygen by using sealed containers and purging with an inert gas.

      • Consider adding an antioxidant to the formulation.[10]

  • Q: Does the pH of the formulation affect the chemical stability of this compound®?

    • A: Yes, the rate of hydrolysis of the ester bonds in this compound® is pH-dependent. Both acidic and basic conditions can catalyze this reaction. It is important to maintain the formulation at a pH that ensures the stability of both this compound® and the API.[8]

3. Analytical and Experimental Protocols

  • Q: What analytical techniques are essential for monitoring the long-term stability of this compound® formulations?

    • A: Key techniques include:

      • Dynamic Light Scattering (DLS): To monitor particle size and polydispersity index (PDI).[11]

      • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect any degradation products.[11]

      • Visual Observation: For signs of phase separation, precipitation, or color change.

      • Zeta Potential Measurement: To assess the surface charge of the droplets, which can indicate stability against aggregation.

  • Q: How do I perform a forced degradation study on my this compound® formulation?

    • A: Forced degradation studies involve exposing the formulation to stress conditions such as high temperature, high humidity, acidic and basic environments, oxidation, and photolysis to identify potential degradation products and pathways.[6][12] This helps in developing and validating stability-indicating analytical methods.

Data Presentation

Table 1: Stability of this compound® M2125-CS Nanosystems at 4°C Over 1 Month [4][5]

FormulationMolar Ratio (PL-90G®/LBF)TimeMean Size (nm) ± SDPdI ± SD
A 0.24 : 0.76t = 083 ± 10.15 ± 0.01
t = 24 h83 ± 10.16 ± 0.01
t = 1 Week84 ± 10.16 ± 0.02
t = 2 Weeks85 ± 10.17 ± 0.01
t = 1 Month86 ± 10.18 ± 0.01
B 0.32 : 0.68t = 091 ± 10.28 ± 0.02
t = 24 h91 ± 10.28 ± 0.02
t = 1 Week92 ± 10.27 ± 0.01
t = 2 Weeks92 ± 10.27 ± 0.01
t = 1 Month92 ± 10.26 ± 0.01
C 0.48 : 0.52t = 091 ± 10.10 ± 0.01
t = 24 h92 ± 10.11 ± 0.01
t = 1 Week95 ± 10.13 ± 0.01
t = 2 Weeks101 ± 10.15 ± 0.02
t = 1 Month107 ± 10.18 ± 0.01

Table 2: Influence of pH on the Stability of this compound® M2125-CS Nanosystems [4]

FormulationMean Size (nm) at pH 4 ± SDPdI at pH 4 ± SDMean Size (nm) at pH 7 ± SDPdI at pH 7 ± SDMean Size (nm) at pH 10 ± SDPdI at pH 10 ± SD
A 95 ± 10.18 ± 0.0184 ± 10.16 ± 0.0183 ± 10.15 ± 0.01
B 102 ± 10.29 ± 0.0292 ± 10.28 ± 0.0291 ± 10.27 ± 0.01
C 105 ± 10.15 ± 0.0193 ± 10.12 ± 0.0192 ± 10.11 ± 0.01

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the width of the particle size distribution of the this compound® formulation.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the formulation)

  • High-purity water or appropriate dispersion medium

  • This compound® formulation

Procedure:

  • Sample Preparation:

    • Dilute the this compound® formulation with high-purity water or the same medium used for formulation to an appropriate concentration. The optimal concentration should be determined to ensure a sufficient scattering signal without causing multiple scattering effects.

    • Filter the diluted sample through a compatible syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software (e.g., dispersant viscosity and refractive index, measurement temperature, scattering angle).

  • Measurement:

    • Carefully transfer the filtered sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report including the Z-average mean diameter, the polydispersity index (PDI), and the particle size distribution graph.

    • A PDI value below 0.3 generally indicates a monodisperse and homogenous population of particles.

Protocol 2: Assessment of Chemical Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of the active pharmaceutical ingredient (API) and detect the presence of any degradation products over time.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Diode Array Detector)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (HPLC grade)

  • Diluent for sample preparation

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)

  • This compound® formulation stored under specific stability conditions

  • API reference standard

Procedure:

  • Method Development/Validation:

    • Develop and validate an HPLC method that can effectively separate the API from its potential degradation products and excipients. This involves optimizing the mobile phase composition, flow rate, column temperature, and detector wavelength.

  • Standard Preparation:

    • Prepare a stock solution of the API reference standard in a suitable diluent.

    • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound® formulation.

    • Dissolve and dilute the formulation in a suitable diluent to a final concentration within the calibration range. This step may require extraction of the API from the lipid matrix.

    • Filter the sample solution through a syringe filter before injection.

  • HPLC Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify and quantify the API peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of the API in the sample using the calibration curve.

    • Monitor for the appearance of any new peaks, which may indicate degradation products. The area of these peaks can be used to estimate the percentage of degradation.

References

How to manage the viscosity of Labrafil for better processing.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Labrafil®, your comprehensive resource for managing the viscosity of this versatile lipid-based excipient for optimized processing in your research and drug development projects. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate smoother handling and formulation development.

Troubleshooting and FAQs

Here we address common challenges and questions researchers face when working with this compound®.

Q1: My this compound® is too viscous to handle and process accurately at room temperature. What can I do?

A1: High viscosity at room temperature is a known characteristic of this compound®. The most effective and immediate solution is gentle heating. Heating this compound® reduces its viscosity, making it easier to dispense, mix, and encapsulate. For specific temperature recommendations, refer to the "Data Presentation" section below.

Q2: I'm experiencing difficulties with the flow of my this compound®-based formulation during manufacturing. How can I improve its processability?

A2: To enhance the processability of your formulation, you can employ two primary strategies:

  • Elevated Temperature Processing: Maintaining the formulation at a moderately elevated temperature (e.g., 30-40°C) during processing can significantly lower its viscosity.

  • Inclusion of Co-solvents or Co-surfactants: The addition of a low-viscosity co-solvent or co-surfactant can effectively reduce the overall viscosity of the formulation. Commonly used excipients for this purpose include Transcutol® HP and Labrasol® ALF.

Q3: Will heating this compound® affect its chemical stability or the stability of my active pharmaceutical ingredient (API)?

A3: this compound® is thermally stable under typical processing conditions. However, it is crucial to consider the thermal sensitivity of your API. Gentle heating to a maximum of 60°C is generally considered safe for most applications. For heat-sensitive APIs, it is recommended to conduct stability studies at your intended processing temperature.

Q4: How do I choose between using a co-solvent and a co-surfactant to reduce the viscosity of my this compound® formulation?

A4: The choice depends on your formulation goals. A co-solvent like Transcutol® HP is a good option when you primarily need to reduce viscosity. A co-surfactant such as Labrasol® ALF not only reduces viscosity but can also improve the self-emulsifying properties of the formulation, which can be beneficial for oral bioavailability.[1][2]

Q5: My formulation's viscosity is inconsistent between batches. What could be the cause?

A5: Inconsistent viscosity can stem from several factors:

  • Temperature Fluctuations: Ensure precise and consistent temperature control during all processing steps.

  • Inaccurate Measurements: Verify the accuracy of your dispensing equipment for all components.

  • Inadequate Mixing: Ensure your mixing process is well-defined and consistently applied to achieve a homogenous mixture.

  • Variability in Raw Materials: While unlikely with high-quality excipients, batch-to-batch variability in raw materials can occur.

Data Presentation

The following tables provide quantitative data on the viscosity of this compound® under different conditions.

Table 1: Viscosity Profile of this compound® M 1944 CS and this compound® M 2125 CS at Different Temperatures

Temperature (°C)This compound® M 1944 CS Viscosity (mPa·s)This compound® M 2125 CS Viscosity (mPa·s)
2075 - 95[3]70 - 90[4]
30~50~45
40~35~30
50~25~20
60~18~15

Note: Values at temperatures above 20°C are approximate and for illustrative purposes based on typical lipid-based excipient behavior.

Table 2: Effect of Co-solvents and Co-surfactants on the Viscosity of this compound® M 1944 CS at 25°C

FormulationViscosity (mPa·s)
100% this compound® M 1944 CS~85
90% this compound® M 1944 CS / 10% Transcutol® HP~65
80% this compound® M 1944 CS / 20% Transcutol® HP~50
90% this compound® M 1944 CS / 10% Labrasol® ALF~70
80% this compound® M 1944 CS / 20% Labrasol® ALF~55

Note: These are illustrative values based on the known properties of these excipients.

Experimental Protocols

This section provides detailed methodologies for key experiments related to managing this compound® viscosity.

Protocol 1: Viscosity Measurement of this compound® Using a Rotational Viscometer

Objective: To accurately measure the viscosity of this compound® at a controlled temperature.

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield DV-II+)

  • Appropriate spindle (e.g., SC4-18 or similar, depending on the viscometer model and sample volume)

  • Temperature-controlled water bath or sample chamber

  • Beaker or sample container

  • This compound® sample

  • Thermometer

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Set the water bath or sample chamber to the desired temperature (e.g., 25°C ± 0.2°C).

  • Sample Preparation:

    • Place an appropriate volume of this compound® into the beaker or sample container.

    • Allow the sample to equilibrate to the target temperature for at least 30 minutes.

    • Ensure there are no air bubbles in the sample.

  • Measurement:

    • Attach the selected spindle to the viscometer.

    • Gently lower the spindle into the this compound® sample until the immersion mark on the spindle shaft is level with the surface of the liquid.

    • Set the viscometer to the appropriate speed (RPM) to achieve a torque reading between 10% and 90% of the full-scale range. This may require some initial experimentation.

    • Allow the spindle to rotate for a consistent period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity reading in mPa·s.

    • Repeat the measurement at least three times and calculate the average viscosity.

Protocol 2: Preparation of a this compound® and Co-solvent/Co-surfactant Blend

Objective: To prepare a homogenous blend of this compound® with a viscosity-reducing agent.

Materials and Equipment:

  • This compound®

  • Co-solvent (e.g., Transcutol® HP) or Co-surfactant (e.g., Labrasol® ALF)

  • Top-pan balance

  • Glass beaker

  • Magnetic stirrer and stir bar or overhead mixer

  • Hot plate with temperature control (optional)

Procedure:

  • Weighing:

    • Tare the glass beaker on the balance.

    • Accurately weigh the required amount of this compound® into the beaker.

    • Accurately weigh the required amount of the co-solvent or co-surfactant and add it to the beaker containing this compound®.

  • Mixing:

    • Place the stir bar into the beaker and place the beaker on the magnetic stirrer.

    • Begin stirring at a moderate speed to create a vortex without splashing.

    • If necessary, gently heat the mixture to 30-40°C to facilitate mixing.

    • Continue mixing for at least 15-30 minutes or until a clear, homogenous solution is obtained.

  • Viscosity Measurement:

    • Follow the procedure outlined in Protocol 1 to measure the viscosity of the resulting blend at the desired temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in managing this compound® viscosity.

Viscosity_Troubleshooting_Workflow start Start: High this compound® Viscosity Issue assess_temp Is the processing temperature controlled? start->assess_temp heat Gently heat this compound® (e.g., to 30-40°C) assess_temp->heat No check_flow Is the flow satisfactory? assess_temp->check_flow Yes heat->check_flow add_cosolvent Consider adding a co-solvent (e.g., Transcutol® HP) or co-surfactant (e.g., Labrasol® ALF) check_flow->add_cosolvent No end_ok End: Process Optimized check_flow->end_ok Yes re_evaluate Re-evaluate formulation viscosity and performance add_cosolvent->re_evaluate re_evaluate->check_flow end_issue End: Further Formulation Development Needed

Caption: Troubleshooting workflow for high this compound® viscosity.

Viscosity_Management_Options cluster_0 Viscosity Management Strategies cluster_1 Outcomes This compound High Viscosity this compound® heating Thermal Modification (Heating) This compound->heating additives Formulation Modification (Additives) This compound->additives reduced_viscosity Reduced Viscosity heating->reduced_viscosity additives->reduced_viscosity improved_processing Improved Processing reduced_viscosity->improved_processing

Caption: Key strategies for managing this compound® viscosity.

References

Optimization of droplet size in Labrafil-based microemulsions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing droplet size in Labrafil-based microemulsions.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the formulation of this compound-based microemulsions, focusing on achieving the desired droplet size and stability.

Problem Potential Cause(s) Recommended Solution(s)
Droplet size is too large (e.g., > 200 nm) 1. Insufficient Surfactant/Cosurfactant (Sₘᵢₓ): The amount of surfactant and cosurfactant may not be enough to sufficiently lower the interfacial tension and stabilize the oil-water interface.[1] 2. Inappropriate Sₘᵢₓ Ratio: The ratio of surfactant to cosurfactant is critical for creating a stable interfacial film. An improper ratio can lead to less efficient emulsification.[2] 3. High Oil Concentration: Increasing the concentration of the oil phase (this compound) relative to the Sₘᵢₓ can lead to larger droplet sizes due to globule expansion.[3]1. Increase Sₘᵢₓ Concentration: Systematically increase the total concentration of the surfactant/cosurfactant mixture in your formulation.[1] 2. Optimize Sₘᵢₓ Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratio of surfactant to cosurfactant that yields the largest microemulsion region.[4][5][6] Common starting ratios to explore are 1:1, 2:1, and 3:1.[2] 3. Decrease Oil Concentration: Reduce the percentage of this compound in the formulation while adjusting the Sₘᵢₓ and aqueous phase accordingly.
High Polydispersity Index (PDI > 0.3) 1. Inadequate Mixing/Homogenization: Insufficient energy input during preparation can lead to a wide distribution of droplet sizes. 2. Component Immiscibility: Poor selection of surfactant or cosurfactant that is not fully compatible with the this compound oil phase. 3. Formulation Instability: The formulation may be thermodynamically unstable, leading to processes like Ostwald ripening, where larger droplets grow at the expense of smaller ones.[7]1. Refine Preparation Method: Ensure thorough mixing using a vortex mixer or magnetic stirrer until the mixture is clear and homogenous. For nanoemulsions, high-energy methods like ultrasonication or high-pressure homogenization might be necessary.[8] 2. Screen Excipients: Perform solubility studies of this compound in various surfactants and cosurfactants to ensure good miscibility.[9][10] 3. Adjust Component Ratios: Re-evaluate the pseudo-ternary phase diagram to select a formulation composition deep within the stable microemulsion region.[11] Increasing the Sₘᵢₓ concentration can sometimes lead to a decrease in PDI.[12]
Formulation is Cloudy or Shows Phase Separation 1. Outside Microemulsion Region: The chosen component ratios fall outside the stable, single-phase microemulsion region on the phase diagram.[11] 2. Insufficient Aqueous Phase Titration: During preparation, water may not have been added slowly or with sufficient mixing to allow for spontaneous emulsification. 3. Thermodynamic Instability: The formulation is not a true microemulsion and is prone to phase separation over time or with temperature changes.[13]1. Construct a Phase Diagram: This is essential to visually identify the concentration ranges of oil, Sₘᵢₓ, and water that result in a clear, stable microemulsion.[4][14] 2. Use Aqueous Titration Method: Prepare the oil and Sₘᵢₓ mixture first. Then, titrate the aqueous phase slowly while constantly stirring to ensure proper microemulsion formation.[6] 3. Perform Stability Studies: Subject the formulation to stress conditions (e.g., centrifugation, freeze-thaw cycles) to confirm its thermodynamic stability.[13]
Inconsistent Results Between Batches 1. Variability in Procedure: Minor differences in mixing speed, duration, or rate of aqueous phase addition. 2. Inaccurate Measurements: Small errors in weighing or measuring components can shift the formulation out of the optimal region. 3. Environmental Factors: Significant changes in laboratory temperature can affect the phase behavior of the components.1. Standardize Protocol: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the preparation process. 2. Calibrate Equipment: Ensure balances and pipettes are properly calibrated. 3. Control Temperature: Perform experiments in a temperature-controlled environment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize my this compound-based microemulsion?

The most critical first step is to construct a pseudo-ternary phase diagram.[4][6][11] This diagram maps the regions of microemulsion formation as a function of the concentrations of the oil (this compound), the surfactant/cosurfactant mixture (Sₘᵢₓ), and the aqueous phase. It allows you to identify the range of compositions that will yield a stable, single-phase system, saving significant time and resources.

Q2: How do I select the best surfactant and cosurfactant to use with this compound?

Selection should be based on solubility and emulsification efficiency.[9]

  • Solubility: First, screen various surfactants (e.g., Tween 80, Cremophor EL, Labrasol) and cosurfactants (e.g., Transcutol P, PEG 400, Ethanol) for their ability to solubilize your specific this compound type (e.g., this compound M 1944 CS, this compound M 2125 CS).[10][15][16]

  • Emulsification Efficiency: After identifying suitable candidates, construct phase diagrams with different Sₘᵢₓ ratios (e.g., 1:1, 2:1, 1:2). The combination that produces the largest clear microemulsion region is generally the most efficient.[5]

Q3: What is the role of the Sₘᵢₓ (Surfactant/Cosurfactant) ratio?

The Sₘᵢₓ ratio is crucial for optimizing the interfacial film between the oil and water droplets. The surfactant primarily reduces the interfacial tension, while the cosurfactant, a shorter-chain alcohol or glycol, penetrates the surfactant monolayer, increasing its fluidity and flexibility. This synergistic action allows for the spontaneous formation of small, stable droplets.[17] An optimal Sₘᵢₓ ratio leads to a more stable microemulsion with a smaller droplet size.[12]

Q4: How does increasing the water content affect droplet size?

Generally, as you increase the water content in an o/w microemulsion, the droplet size tends to increase.[15] This is because the system is accommodating more of the dispersed phase, which can lead to swelling of the droplets. The stability upon dilution is a key characteristic, and the droplet size should remain within the nano-range (typically < 200 nm) for the formulation to be considered a stable microemulsion.[18][19]

Q5: What is an acceptable Polydispersity Index (PDI) for a microemulsion?

A PDI value is an indicator of the uniformity of the droplet sizes in the formulation.[20]

  • PDI < 0.1: Considered highly monodisperse (very uniform size).[20]

  • PDI 0.1 - 0.3: Generally considered acceptable for pharmaceutical microemulsions, indicating a narrow size distribution.

  • PDI > 0.3: Indicates a polydisperse or broad size distribution, which may be a sign of formulation instability or aggregation.[21]

Section 3: Data Presentation

Table 1: Effect of Sₘᵢₓ Ratio and Oil Concentration on Droplet Size

This table summarizes typical findings on how formulation variables affect the resulting droplet size. Note that specific values will vary based on the exact components used.

This compound M 1944 CS Conc. (% w/w)Surfactant (Cremophor EL)Cosurfactant (Transcutol P)Sₘᵢₓ Ratio (S:CoS)Approx. Droplet Size (nm)PDI
10%45%45%1:1~150 nm0.25
10%60%30%2:1~85 nm0.18
10%67.5%22.5%3:1~40 nm0.12
20%40%40%1:1~210 nm0.31
20%53.3%26.7%2:1~120 nm0.22
5%47.5%47.5%1:1~90 nm0.20

Data is illustrative and compiled from general principles observed in literature.[3][12]

Section 4: Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the aqueous titration method for determining the microemulsion region.

  • Prepare Sₘᵢₓ Mixtures: Prepare mixtures of your chosen surfactant and cosurfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1).

  • Mix Oil and Sₘᵢₓ: For each Sₘᵢₓ ratio, prepare a series of mixtures with the this compound oil phase. These mixtures should cover a range of weight ratios from 9:1 to 1:9 (Oil:Sₘᵢₓ).

  • Aqueous Titration: For each Oil:Sₘᵢₓ mixture, add the aqueous phase (e.g., purified water) dropwise using a burette, while continuously stirring the mixture with a magnetic stirrer at a constant, moderate speed.

  • Observe and Record: Observe the mixture for transparency. The endpoint for titration is the point where the mixture changes from clear and transparent to turbid or cloudy. Record the amount of aqueous phase added.

  • Plot the Diagram: Plot the data on ternary graph paper, with the three vertices representing 100% oil, 100% Sₘᵢₓ, and 100% aqueous phase. The area where the formulations remained clear represents the microemulsion region.[6][11]

Protocol 2: Preparation and Characterization of Microemulsion

  • Formulation Selection: Choose a specific composition (percentage of oil, Sₘᵢₓ, and water) that falls within the stable microemulsion region identified in the phase diagram.

  • Preparation: Accurately weigh the this compound, surfactant, and cosurfactant into a glass vial. Mix thoroughly using a vortex mixer until a clear, homogenous phase is formed.

  • Emulsification: Add the specified amount of aqueous phase to the oil/Sₘᵢₓ mixture and vortex again for 2-5 minutes until a transparent, stable microemulsion is formed.

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least 15-30 minutes.

  • Characterization - Droplet Size and PDI:

    • Dilute the microemulsion sample with purified water to an appropriate concentration.

    • Measure the mean droplet size (Z-average) and Polydispersity Index (PDI) using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[16]

    • Perform measurements in triplicate to ensure reproducibility.

Section 5: Visualizations

Experimental_Workflow cluster_prep Phase 1: Formulation Development cluster_char Phase 2: Characterization cluster_opt Phase 3: Optimization Loop A Screen Excipients (Oil, Surfactant, Cosurfactant) B Prepare Sₘᵢₓ Ratios (e.g., 1:1, 2:1, 3:1) A->B C Construct Pseudo-Ternary Phase Diagrams B->C D Identify Stable Microemulsion (ME) Region C->D E Select Optimal Formulation from ME Region D->E F Prepare Microemulsion E->F G Measure Droplet Size & PDI (Dynamic Light Scattering) F->G H Conduct Stability Tests (Centrifugation, Temp Cycling) G->H I Analyze Results: Size, PDI, Stability H->I J Is Droplet Size Optimized? I->J J->C No K Final Formulation J->K Yes

Caption: Workflow for developing and optimizing a this compound-based microemulsion.

Droplet_Size_Factors DS Droplet Size Oil ↑ Oil (this compound) Concentration Oil->DS Increases SmixC ↓ Sₘᵢₓ Concentration SmixC->DS Decreases SmixR Optimize Sₘᵢₓ Ratio (Surfactant:Cosurfactant) SmixR->DS Optimizes to Decrease Water ↑ Water Concentration Water->DS Increases Energy ↓ Mixing Energy Energy->DS Increases

Caption: Key factors influencing droplet size in microemulsion formulations.

References

Technical Support Center: Overcoming Challenges in Scaling Up Labrafil® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up Labrafil® formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound® formulations, providing potential causes and recommended solutions.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up

  • Question: We observed a significant increase in the average particle size and PDI of our this compound®-based self-emulsifying drug delivery system (SEDDS) when moving from a 1L lab-scale beaker to a 50L pilot-scale mixing vessel. What could be the cause, and how can we mitigate this?

  • Answer: This is a common challenge in scaling up emulsion formulations. The increase in particle size and PDI is often attributed to differences in mixing dynamics between small and large-scale equipment.

    Potential Causes:

    • Inefficient Mixing Energy: The power input per unit volume may be lower in the larger vessel, leading to insufficient shear to break down the oil phase into fine droplets.

    • Non-Uniform Shear Distribution: Large vessels can have "dead zones" where mixing is less intense, resulting in a broader particle size distribution.

    • Different Impeller Geometry and Speed: The type of impeller and its tip speed are critical process parameters. Direct scaling of RPM from a small vessel to a large one is often not effective.

    Troubleshooting Workflow:

    G start Problem: Increased Particle Size and PDI mixing Evaluate Mixing Parameters start->mixing impeller Optimize Impeller Design and Speed mixing->impeller Geometric and Power per Volume Considerations formulation Re-evaluate Formulation Components mixing->formulation Surfactant/Co-surfactant Ratio process Consider Alternative Scale-Up Process mixing->process High-Pressure Homogenization solution Achieve Consistent Particle Size impeller->solution formulation->solution process->solution

    Caption: Troubleshooting workflow for particle size increase.

    Recommended Solutions:

    • Maintain Consistent Power per Unit Volume: Calculate the power per unit volume (P/V) from the lab-scale process and aim to maintain a similar P/V at the pilot scale. This may require significantly higher RPM in the larger vessel.

    • Optimize Impeller Tip Speed: Instead of scaling RPM directly, scale up based on maintaining a consistent impeller tip speed. This is a more reliable parameter for achieving similar shear forces.

    • Select Appropriate Impeller: High-shear impellers are often necessary for producing fine emulsions. The impeller used in the lab may not be suitable for the larger vessel.

    • Process Parameter Optimization: A Design of Experiments (DoE) approach can be used to systematically evaluate the impact of process parameters like mixing time and temperature on particle size and PDI at the pilot scale.

    • Consider High-Pressure Homogenization: For formulations requiring very small and uniform particle sizes, incorporating a high-pressure homogenization step after initial mixing can be beneficial. This is a highly scalable method.[1]

    Illustrative Data on Impeller Speed and Particle Size:

ScaleVessel SizeImpeller Speed (RPM)Impeller Tip Speed (m/s)Resulting Mean Particle Size (nm)PDI
Lab1 L8002.51500.21
Pilot (Attempt 1)50 L80010.04500.45
Pilot (Optimized) 50 L 200 2.5 165 0.23

Issue 2: Formulation Instability (Phase Separation or Creaming) During Storage of Scaled-Up Batches

  • Question: Our lab-scale this compound® formulation was stable for over 6 months. However, the pilot-scale batch showed signs of creaming within a few weeks. Why is there a discrepancy in stability?

  • Answer: Stability issues that appear upon scale-up can be frustrating. They often stem from subtle changes in the formulation's physicochemical properties that are magnified at a larger scale.

    Potential Causes:

    • Incomplete Solubilization: The drug or other excipients may not be fully solubilized in the larger volume, leading to nucleation and crystal growth over time.

    • Excipient Variability: Lot-to-lot variability in raw materials, including this compound®, can be more pronounced at larger scales.[2][3][4][5][6]

    • Temperature Fluctuations: Slower heating and cooling rates in larger vessels can affect the kinetic stability of the emulsion.

    Logical Relationship for Stability Investigation:

    G instability Observed Instability (Creaming/Phase Separation) excipient Raw Material Analysis (Certificate of Analysis, Lot-to-Lot Comparison) instability->excipient process Process Parameter Review (Mixing Speed, Time, Temperature Control) instability->process characterization Physicochemical Characterization (Particle Size, Zeta Potential, Viscosity) excipient->characterization process->characterization stability Accelerated Stability Studies (Different Temperatures and Humidity) characterization->stability root_cause Identify Root Cause stability->root_cause

    Caption: Logical flow for investigating formulation instability.

    Recommended Solutions:

    • Stringent Raw Material Qualification: Ensure that the specifications for all raw materials, including this compound®, are well-defined and that incoming lots are tested for critical quality attributes.

    • Optimize the Mixing Process: Implement measures to minimize air entrapment, such as using a vacuum-rated vessel or optimizing the impeller position and speed. Ensure uniform temperature control throughout the manufacturing process.

    • Formulation Robustness Studies: At the lab scale, perform studies to understand the formulation's robustness to variations in component ratios and process parameters. This can help identify potential failure points before scaling up.

    • Incorporate a Stabilizer: If necessary, consider adding a viscosity-enhancing agent or a secondary surfactant to improve the long-term stability of the emulsion.

    • Conduct Comprehensive Stability Studies: The scaled-up batches should be subjected to a rigorous stability testing program under different temperature and humidity conditions as per ICH guidelines.[7]

Frequently Asked Questions (FAQs)

Formulation and Development

  • Q1: What are the key starting points when developing a this compound®-based SEDDS formulation intended for scale-up?

    A1: Begin with thorough pre-formulation studies to determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and co-surfactants, including different grades of this compound® (e.g., M 1944 CS, M 2125 CS).[8][9][10][11][12][13][14] Construct pseudo-ternary phase diagrams to identify the self-emulsifying region and select excipient ratios that form a stable and robust microemulsion.[15] It is also crucial to consider the commercial availability and quality of the excipients from the outset.

  • Q2: How does the choice of this compound® grade impact scale-up?

    A2: Different grades of this compound® have different fatty acid compositions, which can affect the solubility of the API and the self-emulsification properties of the formulation. For example, this compound® M 1944 CS is based on oleic acid, while this compound® M 2125 CS is based on linoleic acid.[8][9] The choice should be based on pre-formulation solubility and stability studies. Consistency in the chosen grade is critical for successful scale-up, as switching grades can alter the formulation's performance.

Scale-Up and Manufacturing

  • Q3: What are the critical process parameters to monitor during the scale-up of this compound® formulations?

    A3: Key process parameters to monitor and control include:

    • Mixing Speed and Time: These affect the energy input and droplet size reduction.

    • Temperature: The viscosity of this compound® and other lipids is temperature-dependent, which can impact mixing efficiency.

    • Order of Addition of Components: The sequence in which the API, this compound®, and other excipients are added can influence the final formulation characteristics.

    • Holding Times: The time a formulation is held in the vessel before filling can affect its stability.

  • Q4: Can we use the same equipment for lab-scale and pilot-scale manufacturing?

    A4: While it's ideal to use equipment of similar design and geometry, this is often not practical.[12][16][17] The key is to understand the engineering principles of the equipment at both scales and to use scale-up calculations based on parameters like power per unit volume or impeller tip speed to achieve similar results.[18][19]

Quality Control and Stability

  • Q5: What analytical methods are essential for characterizing this compound® formulations during and after scale-up?

    A5: A comprehensive analytical strategy is crucial. Essential methods include:

    • Dynamic Light Scattering (DLS): For measuring particle size distribution and polydispersity index (PDI).[20][21]

    • Zeta Potential Analysis: To assess the surface charge and predict the stability of the emulsion.

    • Viscosity Measurement: To ensure batch-to-batch consistency and monitor for any changes over time.

    • High-Performance Liquid Chromatography (HPLC): For assay and purity determination of the API.

    • Dissolution Testing: To evaluate the in vitro release profile of the drug from the formulation.

    • Microscopy (e.g., TEM, SEM): To visualize the morphology of the emulsion droplets.

  • Q6: How can we ensure the long-term stability of a scaled-up this compound® formulation?

    A6: Long-term stability is ensured through a combination of robust formulation development, well-controlled manufacturing processes, and a comprehensive stability testing program.[20][21] This includes testing the formulation under accelerated and real-time storage conditions, monitoring for changes in physical appearance, particle size, PDI, viscosity, and API content and purity.[7] The use of appropriate primary packaging is also critical to protect the formulation from light and moisture.

Experimental Protocols

Protocol 1: Preparation of a this compound®-based SEDDS Formulation (Pilot Scale - 50L)

  • Equipment and Materials:

    • 50L stainless steel, jacketed mixing vessel with a high-shear mixer (e.g., Silverson)

    • Calibrated weighing scales

    • Temperature probe

    • Active Pharmaceutical Ingredient (API)

    • This compound® M 2125 CS

    • Co-surfactant (e.g., Transcutol® HP)

    • Oil (e.g., Capryol® 90)

  • Procedure:

    • Ensure the mixing vessel is clean and dry.

    • Set the jacket temperature to 40°C ± 2°C.

    • Add the required quantity of this compound® M 2125 CS, Capryol® 90, and Transcutol® HP to the vessel.

    • Start the mixer at a low speed (e.g., 500 RPM) and allow the components to mix and reach the target temperature.

    • Slowly add the pre-weighed API to the mixture while continuing to mix.

    • Once the API is added, increase the mixer speed to the pre-determined optimal speed (e.g., 3000 RPM) for high-shear mixing.

    • Mix for a specified duration (e.g., 30 minutes) to ensure complete dissolution of the API and formation of a homogenous pre-concentrate.

    • After mixing, reduce the speed and visually inspect the formulation for clarity and absence of undissolved particles.

    • Take a sample for in-process quality control testing (e.g., appearance, viscosity).

    • If the formulation meets the in-process specifications, proceed with filling into appropriate containers.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Equipment and Materials:

    • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

    • Disposable or clean quartz cuvettes

    • Syringe filters (0.22 µm)

    • Deionized water (filtered)

    • This compound® formulation sample

  • Procedure:

    • Turn on the DLS instrument and allow it to stabilize.

    • Prepare the sample by diluting the this compound® formulation in deionized water to an appropriate concentration (this needs to be determined during method development to avoid multiple scattering effects). A typical starting dilution is 1:100 or 1:1000.

    • Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.[22]

    • Ensure there are no air bubbles in the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including the refractive index and viscosity of the dispersant (water) at the measurement temperature (e.g., 25°C).

    • Equilibrate the sample to the set temperature for a few minutes.

    • Perform the measurement. Typically, this involves multiple runs that are automatically averaged by the software.

    • Analyze the results, paying attention to the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI below 0.3 is generally considered acceptable for monodisperse samples.[20]

    • Record the results and save the data.

Protocol 3: Accelerated Stability Study of a Scaled-Up this compound® Formulation

  • Equipment and Materials:

    • Stability chambers set to ICH conditions (e.g., 40°C / 75% RH)

    • This compound® formulation filled into the final intended primary packaging

    • Analytical instruments for testing (DLS, HPLC, Viscometer, etc.)

  • Procedure:

    • Place a sufficient number of samples of the scaled-up this compound® formulation in the stability chambers.

    • Pull samples at pre-determined time points (e.g., 0, 1, 3, and 6 months).

    • At each time point, perform the following tests:

      • Visual Appearance: Check for phase separation, creaming, precipitation, or color change.

      • Particle Size and PDI: Analyze using the DLS protocol.

      • API Assay and Purity: Use a validated HPLC method to determine the concentration of the API and the presence of any degradation products.

      • Viscosity: Measure the viscosity to detect any changes in the formulation's rheology.

      • Dissolution: Perform in vitro dissolution testing to ensure the drug release profile is maintained.

    • Compare the results at each time point to the initial (time 0) results.

    • Document all data and observations in a stability report. Any out-of-specification results should trigger an investigation.[7]

References

Technical Support Center: Mitigating Temperature-Induced Variability in Labrafil® Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Labrafil® systems. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from temperature variations during experimental and developmental phases.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is it used in pharmaceutical formulations?

A: this compound® is a family of non-ionic water-dispersible surfactants used in lipid-based formulations to solubilize and enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] These excipients are composed of well-characterized polyethylene (B3416737) glycol (PEG)-esters and a glyceride fraction.[3] They can self-emulsify in aqueous media to form coarse dispersions (emulsions) or be combined with other excipients to form fine dispersions (microemulsions).[1][2]

Q2: How do temperature variations generally affect this compound®-based formulations?

A: Temperature fluctuations can significantly impact the physical stability and performance of this compound® systems. Key effects include alterations in viscosity, potential for phase separation, changes in droplet size and polydispersity of nanoemulsions, and in some cases, drug precipitation from supersaturated systems.[4][5][6] For instance, an increase in temperature typically leads to a decrease in viscosity, which can affect processing and stability.

Q3: What are the recommended storage conditions for this compound® products?

A: It is crucial to store this compound® products and their resulting formulations under controlled temperature conditions as specified by the manufacturer. Generally, storage in a cool, dry place is recommended.[7] Temperature excursions, or deviations from the recommended storage temperature range, should be avoided as they can compromise the quality, efficacy, and safety of the formulation.[4][6]

Q4: Can temperature changes affect the drug release profile from a this compound® formulation?

A: Yes, temperature can influence the drug release profile. Changes in the formulation's microstructure, such as altered droplet size or drug solubility due to temperature shifts, can impact the rate and extent of drug release. For supersaturated systems, a decrease in temperature could potentially lead to drug crystallization, thereby reducing the concentration of dissolved drug available for absorption.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered with this compound® systems due to temperature variations.

Issue 1: Phase Separation or Cloudiness Observed in a Liquid Formulation Upon Temperature Change
  • Question: My this compound®-based formulation, which was initially clear, has become cloudy or shows signs of phase separation after a temperature shift. What is the cause and how can I resolve this?

  • Answer:

    • Potential Cause: This is often due to a change in the solubility of one or more components (including the API) with temperature. For self-emulsifying systems, temperature changes can disrupt the hydrophilic-lipophilic balance (HLB), leading to emulsion instability.

    • Troubleshooting Steps:

      • Re-equilibration: Gently agitate the formulation and bring it back to the intended operating temperature. Observe if the formulation returns to its original clear state.

      • Solubility Assessment: Determine the saturation solubility of your API in the this compound® vehicle at different temperatures to understand its temperature-dependent solubility profile.

      • Formulation Optimization: If the issue persists, consider adjusting the formulation. This may involve:

        • Adding a co-surfactant or co-solvent to improve the overall solubility and stability of the system across a wider temperature range.

        • Screening different this compound® grades or other excipients to find a more robust system for your API.

      • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to check for the presence of larger droplets or precipitated particles that may be causing the cloudiness.

Issue 2: Increased Particle Size or Polydispersity Index (PdI) in a Nanoemulsion After Temperature Exposure
  • Question: After storing my this compound® nanoemulsion at a different temperature, DLS analysis shows a significant increase in the mean droplet size and/or PdI. What could be the reason and what are the mitigation strategies?

  • Answer:

    • Potential Cause: Elevated temperatures can increase the kinetic energy of droplets, leading to a higher frequency of collisions and potential coalescence. This results in an increase in droplet size and a broader size distribution (higher PdI). Conversely, very low temperatures can also destabilize some systems.

    • Troubleshooting Steps:

      • Controlled Temperature Storage: Ensure strict adherence to the validated storage temperature for your nanoemulsion.

      • Formulation Robustness:

        • Evaluate the effect of different surfactant-to-oil ratios on the temperature stability of your nanoemulsion.

        • Incorporate a stabilizer or a co-emulsifier that can provide a more robust interfacial film around the nano-droplets.

      • Manufacturing Process: The homogenization or sonication process used to create the nanoemulsion can be optimized to produce more stable droplets.

Issue 3: Drug Precipitation or Crystallization in a Supersaturated System
  • Question: I have a supersaturated this compound® formulation, and I've observed crystal growth after the formulation was exposed to a lower temperature. How can I prevent this?

  • Answer:

    • Potential Cause: The solubility of the API in the this compound® system is likely highly dependent on temperature. As the temperature decreases, the drug's solubility can drop below its concentration in the formulation, leading to nucleation and crystal growth.[8]

    • Troubleshooting Steps:

      • Incorporate Precipitation Inhibitors: The inclusion of polymers such as HPMC, PVP, or Soluplus® can help maintain the supersaturated state by inhibiting nucleation and crystal growth.[9]

      • Solubility Curve Determination: Accurately measure the solubility of your API in the formulation across a range of temperatures to understand the supersaturation window.

      • Controlled Cooling: If the formulation process involves a heating step, implement a controlled and optimized cooling rate to minimize the thermodynamic driving force for crystallization.

      • Re-evaluate Drug Loading: It may be necessary to reduce the drug loading to a level that remains soluble across the expected temperature range of storage and use.

Data Presentation

The following tables summarize the impact of temperature on key physical properties of this compound® systems.

Table 1: Effect of Temperature on Mean Droplet Size and Polydispersity Index (PdI) of this compound® M2125-CS Based Nanosystems

FormulationTemperature (°C)Mean Size (d.nm)Polydispersity Index (PdI)
A2580.5 ± 0.90.25 ± 0.02
3081.2 ± 1.10.26 ± 0.03
4081.9 ± 1.50.27 ± 0.02
5082.5 ± 1.80.28 ± 0.04
B2595.3 ± 1.20.28 ± 0.01
3096.1 ± 1.40.29 ± 0.02
4096.8 ± 1.70.30 ± 0.03
5097.4 ± 2.00.31 ± 0.03

Data adapted from a study on this compound® M2125-CS nanosystems. The results indicate a slight increase in mean size and PdI with increasing temperature.[7]

Table 2: Viscosity of Common this compound® Products at 20°C

ProductViscosity (mPa.s) at 20°C
This compound® M 1944 CS (Oleoyl polyoxyl-6 glycerides)75 - 95
This compound® M 2125 CS (Linoleoyl polyoxyl-6 glycerides)70 - 90

Data obtained from manufacturer's technical information.[1][2] Note: Viscosity generally decreases with increasing temperature.

Experimental Protocols

Protocol 1: Preparation of this compound®-Based Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using this compound®.

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound® (as the oil/surfactant phase) and the lipophilic API.

    • Gently heat the mixture to a temperature sufficient to dissolve the API completely (e.g., 40-60°C).

    • If using a co-surfactant, add it to the oil phase and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous phase, which can be purified water or a buffer solution.

  • Formation of the Nanoemulsion:

    • While stirring the oil phase, add the aqueous phase dropwise.

    • After the addition is complete, subject the mixture to high-energy emulsification. This can be achieved using:

      • High-Shear Homogenization: Process the mixture for a specified duration (e.g., 5-10 minutes) at a high speed (e.g., 10,000-20,000 rpm).

      • Ultrasonication: Use a probe sonicator to process the emulsion. The power and duration will need to be optimized for the specific formulation.

  • Cooling and Equilibration:

    • Allow the nanoemulsion to cool to room temperature while stirring gently.

    • Let the system equilibrate for a period before characterization.

  • Characterization:

    • Analyze the droplet size and polydispersity index using Dynamic Light Scattering (DLS).

    • Visually inspect for any signs of instability.

Protocol 2: Dynamic Light Scattering (DLS) Analysis of this compound® Nanoemulsions

This protocol outlines the steps for analyzing the particle size and distribution of this compound® nanoemulsions.

  • Sample Preparation:

    • Dilute the nanoemulsion sample with the same aqueous phase used in its preparation to an appropriate concentration. This is to avoid multiple scattering effects. A typical dilution factor is 1:100 or 1:1000.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Select the appropriate measurement parameters, including the dispersant (water or buffer), its viscosity and refractive index, and the material refractive index (for this compound®, an approximate value for oil can be used).

    • Set the desired measurement temperature and allow the sample cell holder to equilibrate.

  • Measurement:

    • Rinse a clean cuvette with the filtered, diluted sample and then fill it with the sample.

    • Place the cuvette in the instrument's sample holder.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and provide an average particle size (Z-average) and the Polydispersity Index (PdI).

  • Data Analysis:

    • Analyze the size distribution report to ensure a monomodal distribution is present.

    • Record the Z-average diameter and the PdI. A PdI value below 0.3 is generally considered acceptable for a monodisperse nanoemulsion.[7]

Visualizations

Troubleshooting_Workflow start Formulation Instability Observed (e.g., Phase Separation, Cloudiness) temp_check Was there a temperature excursion? start->temp_check re_equilibrate Re-equilibrate at Target Temperature temp_check->re_equilibrate Yes no_temp_excursion No Temperature Excursion temp_check->no_temp_excursion No is_stable_now Is the formulation stable? re_equilibrate->is_stable_now end_stable Issue Resolved is_stable_now->end_stable Yes formulation_issue Potential Formulation Issue is_stable_now->formulation_issue No solubility_study Conduct Temperature-Dependent Solubility Study formulation_issue->solubility_study optimize Optimize Formulation solubility_study->optimize end_optimize Issue Resolved optimize->end_optimize no_temp_excursion->formulation_issue

Caption: Troubleshooting workflow for formulation instability.

Mitigation_Strategies cluster_problem Observed Problem cluster_strategy Mitigation Strategy problem Phase Separation Increased Particle Size Drug Precipitation strategy Formulation Optimization (Co-surfactants, Stabilizers) Process Optimization (Homogenization, Cooling Rate) Storage & Handling Control problem:p1->strategy:s1 Addresses HLB/Solubility problem:p2->strategy:s1 Improves Interfacial Film problem:p2->strategy:s2 Creates More Stable Droplets problem:p3->strategy:s1 Add Precipitation Inhibitors problem:p3->strategy:s2 Controls Nucleation problem:p1->strategy:s3 Prevents Excursions problem:p2->strategy:s3 Prevents Coalescence problem:p3->strategy:s3 Maintains Solubility

Caption: Mitigation strategies for temperature-induced issues.

References

Preventing phase separation in multi-component Labrafil formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-component Labrafil® formulations. The focus is on preventing and resolving phase separation to ensure the development of stable and effective lipid-based drug delivery systems.

Troubleshooting Guide: Phase Separation

Phase separation is a common challenge in the development of multi-component lipid-based formulations. It can manifest as creaming, coalescence, or breaking of an emulsion. This guide provides a systematic approach to diagnosing and resolving these stability issues.

Initial Observation: Your this compound® formulation has separated into distinct layers or shows visible signs of instability (e.g., oil droplets, creaming).

DOT Script for Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow cluster_1 Compositional Adjustments cluster_2 HLB Optimization cluster_3 Process Modifications cluster_4 Storage Condition Optimization start Phase Separation Observed check_composition Review Formulation Composition start->check_composition Is the issue likely compositional? check_hlb Calculate/Verify HLB Value start->check_hlb Is the HLB value mismatched? check_process Examine Manufacturing Process start->check_process Is the process inadequate? check_storage Evaluate Storage Conditions start->check_storage Are storage conditions suboptimal? adjust_surfactant Adjust Surfactant/Co-surfactant Ratio check_composition->adjust_surfactant Improper ratio? add_cosolvent Incorporate a Co-solvent check_composition->add_cosolvent Poor drug solubility? screen_excipients Screen Alternative Excipients check_composition->screen_excipients Incompatible components? optimize_hlb Optimize Surfactant Blend for Required HLB check_hlb->optimize_hlb increase_homogenization Increase Homogenization Energy/Time check_process->increase_homogenization Insufficient mixing? control_temperature Implement Strict Temperature Control check_process->control_temperature Temperature fluctuations? solidify_formulation Consider Solidification (e.g., Spray Drying) check_process->solidify_formulation Persistent liquid instability? control_temp_humidity Control Temperature and Humidity check_storage->control_temp_humidity end Stable Formulation Achieved adjust_surfactant->end add_cosolvent->end screen_excipients->end optimize_hlb->end increase_homogenization->end control_temperature->end solidify_formulation->end protect_from_light Protect from Light control_temp_humidity->protect_from_light protect_from_light->end

Caption: Troubleshooting workflow for addressing phase separation in this compound® formulations.

Frequently Asked Questions (FAQs)

Formulation Components and Ratios

Q1: My formulation with this compound® is showing signs of phase separation. What is the first thing I should check?

A1: The first step is to review your formulation's composition, specifically the ratios of the oil (this compound®), surfactant, and any co-solvents/co-surfactants. An imbalance in these components is a primary cause of instability. For self-emulsifying drug delivery systems (SEDDS), a surfactant concentration of 30-60% (w/w) is often required for stable emulsion formation.[1] You may need to construct a pseudo-ternary phase diagram to identify the optimal ratios for your specific components.[2][3]

Q2: What role does a co-surfactant or co-solvent play in preventing phase separation?

A2: Co-surfactants and co-solvents are crucial for improving the stability of this compound® formulations.

  • Co-surfactants (e.g., medium-chain mono- and diglycerides) position themselves at the oil-water interface with the primary surfactant, increasing the flexibility of the interfacial film. This allows the formation of stable microemulsions over a broader range of compositions.[1][4]

  • Co-solvents (e.g., Transcutol® HP, propylene (B89431) glycol) can dissolve larger amounts of the drug or hydrophilic surfactant in the lipid base, preventing drug precipitation which can be a precursor to phase separation.[1][3]

Q3: How do I select the right excipients to combine with this compound®?

A3: Excipient selection should be based on systematic screening studies. Key considerations include:

  • Solubility: The active pharmaceutical ingredient (API) must be highly soluble in the chosen oil, surfactant, and co-solvent.[2][3]

  • Miscibility: All lipid-based components in your formulation must be fully miscible. For instance, this compound® M 1944 CS shows good miscibility with Labrasol® and Gelucire® 44/14.[5]

  • HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system is critical for emulsion stability.

Hydrophilic-Lipophilic Balance (HLB)

Q4: What is the HLB value, and why is it important for my this compound® formulation?

A4: The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[6] It is critical because the stability of an emulsion depends on the surfactant's ability to correctly orient itself at the oil-water interface. For oil-in-water (o/w) emulsions, which are common for oral drug delivery, surfactants or surfactant blends with higher HLB values (typically 8-16) are required.[6] Mismatching the HLB of your surfactant system to the required HLB of your oil phase is a common cause of phase separation.[7]

Q5: How do I determine the optimal HLB for my formulation?

A5: The optimal HLB can be determined experimentally by preparing a series of formulations with surfactant blends of varying HLB values.[7] You can mix a high-HLB surfactant (e.g., Tween® 80, Labrasol®) with a low-HLB surfactant (e.g., Span® 80) in different ratios to achieve a range of HLB values.[8] The formulation that exhibits the smallest and most stable oil droplets is considered to have the optimal HLB.[7]

ExcipientTypeTypical HLB Value
This compound® M 1944 CS Non-ionic Surfactant9 ± 1[9]
This compound® M 2125 CS Non-ionic Surfactant~9[2]
Labrasol® ALF Non-ionic Surfactant14[3]
Transcutol® HP Co-solvent4.2[3]
Tween® 80 Non-ionic Surfactant15
Span® 80 Non-ionic Surfactant4.3
Manufacturing Processes and Storage

Q6: Can my manufacturing process cause phase separation?

A6: Yes, the manufacturing process plays a key role in the stability of the final formulation.

  • Insufficient Homogenization: Inadequate energy input during emulsification can result in large, unstable droplets that are prone to coalescence and phase separation. Using high-shear homogenizers (e.g., Ultraturrax®) is often necessary.[10]

  • Temperature Control: Heating may be required to dissolve semi-solid excipients or increase drug solubility. However, temperature fluctuations during the process or cooling can lead to precipitation and instability.[11] Maintaining the formulation in a molten state with continuous stirring before filling can prevent phase separation.[11]

Q7: My formulation is stable initially but separates during storage. What should I do?

A7: Delayed phase separation points to long-term instability. Key factors to investigate are:

  • Storage Conditions: High temperatures can increase the kinetic energy of droplets, leading to a higher frequency of collisions and coalescence.[12][13] Store formulations at controlled room temperature or as determined by stability studies.

  • Thermodynamic Instability: Emulsions are thermodynamically unstable systems. Over time, phenomena like Ostwald ripening (growth of larger droplets at the expense of smaller ones) can lead to phase separation.[14] Reformulating with a more optimal surfactant blend or converting the liquid formulation to a solid dosage form can address this.

  • Solidification: To overcome the inherent instability of liquid systems, consider converting your formulation into a solid. Techniques like spray drying onto an inert carrier (e.g., Aerosil® 200) can create a stable solid self-emulsifying drug delivery system (S-SEDDS).[2][3]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol is used to identify the self-emulsifying regions of a formulation containing an oil (e.g., this compound® M 2125 CS), a surfactant (e.g., Labrasol®), and a co-surfactant (e.g., Transcutol® HP).

Methodology:

  • Prepare Surfactant Mixtures (Smix): Prepare mixtures of the surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • Mix Oil and Smix: For each Smix ratio, prepare a series of formulations by mixing the oil phase with the Smix at different weight ratios (e.g., from 9:1 to 1:9).

  • Aqueous Titration: For each oil-Smix mixture, add a small, precise volume (e.g., 100 µL) to a larger volume of distilled water (e.g., 100 mL) under gentle agitation (e.g., 300 rpm) at a controlled temperature (e.g., 37°C).[2]

  • Visual Observation: Visually inspect the resulting dispersion. Classify the self-emulsification as "good" (clear or bluish-white emulsion), "moderate" (slightly cloudy emulsion), or "poor" (milky emulsion with visible phase separation).[15]

  • Plot Diagram: Plot the results on a ternary phase diagram with the three components (oil, surfactant, co-surfactant) at the vertices. The area where "good" self-emulsification occurs represents the stable formulation region.

DOT Script for Experimental Workflow

G cluster_0 Ternary Phase Diagram Construction start Start prep_smix Prepare Surfactant/Co-surfactant Mixtures (Smix) start->prep_smix mix_oil_smix Mix Oil (this compound®) and Smix at Various Ratios prep_smix->mix_oil_smix titrate Aqueous Titration of Each Mixture mix_oil_smix->titrate observe Visually Observe Emulsification titrate->observe plot Plot Results on Ternary Phase Diagram observe->plot identify Identify Stable Self-Emulsifying Region plot->identify end End identify->end

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Stability Assessment of this compound® Nanosystems

This protocol outlines the steps to assess the physical stability of a prepared this compound® formulation under various stress conditions.

Methodology:

  • Formulation Preparation: Prepare the this compound® formulation using a high-energy homogenization method. For example, suspend the lipid components in deionized water and homogenize using an Ultraturrax® (e.g., three 15-minute cycles at 15,000 rpm), keeping the sample in an ice bath to prevent overheating.[10]

  • Initial Characterization: Immediately after preparation, measure the mean particle size and polydispersity index (PdI) using Dynamic Light Scattering (DLS).[10][16]

  • Stress Testing:

    • Temperature Stress: Expose the formulation to different temperatures (e.g., 30°C, 40°C, 50°C) and re-measure particle size and PdI to assess thermal stability.[10]

    • pH Stress: Incubate the formulation in standard buffer solutions of different pH values (e.g., acidic, neutral, basic) and re-measure DLS parameters.[10]

    • Storage Stability: Store the formulation at a set condition (e.g., 4°C) and measure particle size and PdI at various time points (e.g., 24 hours, 1 week, 2 weeks, 1 month).[10]

  • Data Analysis: Compare the particle size and PdI values after each stress condition to the initial values. Significant changes indicate instability. A macroscopic visual inspection for aggregation or phase separation should also be performed.[10]

Stability ParameterMeasurement TechniquePurpose
Mean Particle Size Dynamic Light Scattering (DLS)To detect droplet growth or aggregation.[10]
Polydispersity Index (PdI) Dynamic Light Scattering (DLS)To measure the homogeneity of droplet size distribution.[10]
Visual Appearance Macroscopic InspectionTo identify visible phase separation, creaming, or precipitation.[10]
Long-Term Stability Turbiscan® AnalysisTo predict long-term stability by measuring backscattering and transmission profiles.[10]

References

Labrafil Technical Support Center: Selecting the Right Grade for Your API

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate grade of Labrafil® for a specific Active Pharmaceutical Ingredient (API). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate formulation development.

Frequently Asked Questions (FAQs)

1. What is this compound® and what are its primary applications in pharmaceutical formulations?

This compound® is a series of non-ionic water-dispersible surfactants used as lipid-based excipients to solubilize and enhance the oral bioavailability of poorly water-soluble APIs.[1][2][3][4] They are composed of well-characterized polyethylene (B3416737) glycol (PEG)-esters and a glyceride fraction.[5] Their ability to self-emulsify in aqueous media makes them suitable for developing Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][3][4][6][7][8]

2. What are the different grades of this compound® and how do they differ?

The main grades of this compound® are M 1944 CS, M 2125 CS, and M 2130 CS.[3] They primarily differ in their fatty acid composition, which influences their physical state (liquid or solid) and solubilizing capacity for different APIs.

  • This compound® M 1944 CS: Oleoyl polyoxyl-6 glycerides, a liquid grade.[2]

  • This compound® M 2125 CS: Linoleoyl polyoxyl-6 glycerides, a liquid grade.[1]

  • This compound® M 2130 CS: Lauroyl polyoxyl-6 glycerides, a waxy solid.[9]

3. How do I choose the most suitable this compound® grade for my API?

The selection of the appropriate this compound® grade depends on several factors, primarily the solubility of the API in the excipient. A systematic approach involving solubility screening is recommended. The physical state of the desired final formulation (e.g., liquid-filled capsules vs. semi-solid matrix) will also influence the choice between liquid and solid grades of this compound®.

4. What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how does this compound® facilitate their formation?

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10] this compound® grades act as the lipid and surfactant components in SEDDS, facilitating the emulsification process and enhancing the dissolution and absorption of the encapsulated API.[1][2][3][4][6][7][8]

5. Can this compound® be combined with other excipients?

Yes, this compound® grades are often combined with other excipients to optimize formulations. For instance, they can be combined with co-surfactants like Labrasol® ALF or Gelucire® 44/14 to form Self-Microemulsifying Drug Delivery Systems (SMEDDS), which produce finer emulsions.[1][2][6][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor API Solubility in this compound® Mismatch between API polarity and the fatty acid composition of the this compound® grade.Screen the API solubility in all available this compound® grades (M 1944 CS, M 2125 CS, M 2130 CS) to identify the most suitable one. Consider the addition of a co-solvent.
Physical Instability of the Formulation (e.g., phase separation) Imbalanced ratio of oil, surfactant, and co-surfactant.Construct a ternary phase diagram to identify the optimal concentration ranges of this compound®, surfactant, and co-surfactant that result in a stable microemulsion.
Precipitation of API upon dispersion in aqueous media The formulation is unable to maintain the API in a solubilized state upon dilution.Increase the concentration of the surfactant or co-surfactant in the formulation. Evaluate the formulation's performance using in vitro lipolysis models to understand how digestion affects API solubilization.
Inconsistent Drug Release Profile Variability in the droplet size of the emulsion formed upon dispersion.Optimize the formulation by adjusting the surfactant-to-oil ratio to achieve a smaller and more uniform droplet size. Ensure consistent and controlled manufacturing processes.
Low Oral Bioavailability Inefficient emulsification in vivo or degradation of the API in the gastrointestinal tract.Consider formulating a SMEDDS by incorporating a co-surfactant to achieve a smaller droplet size and larger interfacial area for absorption. Evaluate the protective effect of the lipid formulation on the API.

Data Presentation: Physicochemical Properties of this compound® Grades

Property This compound® M 1944 CS This compound® M 2125 CS This compound® M 2130 CS
Chemical Name Oleoyl polyoxyl-6 glyceridesLinoleoyl polyoxyl-6 glyceridesLauroyl polyoxyl-6 glycerides
Physical Form LiquidLiquidWaxy Solid
Viscosity (at 20°C) 75 - 95 mPa.s70 - 90 mPa.sN/A
Melting Point N/AN/A33 - 38 °C
HLB Value 9 ± 19 ± 19 ± 1
Primary Fatty Acid Oleic acid (C18:1)Linoleic acid (C18:2)Lauric acid (C12) and Stearic acid (C18)
Fatty Acid Composition C16: 4.0-9.0%, C18: ≤6.0%, C18:1: 58.0-80.0%, C18:2: 15.0-35.0%C16: 4-20%, C18: ≤6.0%, C18:1: 20.0-35.0%, C18:2: 50.0-65.0%Consists mainly of mono-, di- and triglycerides and PEG-6 (MW 300) mono- and diesters of lauric (C12) and stearic (C18) acids.

Source: Gattefossé technical documentation.[1][2][9][11]

Experimental Protocols

API Solubility Screening in this compound® Grades

Objective: To determine the saturation solubility of the API in different this compound® grades to select the most suitable excipient.

Methodology:

  • Add an excess amount of the API to a known weight of each this compound® grade (M 1944 CS, M 2125 CS, and M 2130 CS for molten state) in separate sealed vials.

  • Equilibrate the samples by continuous stirring or shaking at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved API in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility as mg/g or % w/w.

Construction of Ternary Phase Diagrams

Objective: To identify the concentration ranges of oil (this compound®), surfactant, and co-surfactant that form a stable microemulsion.

Methodology:

  • Select a this compound® grade as the oil phase, and choose an appropriate surfactant (e.g., Cremophor® EL, Tween® 80) and co-surfactant (e.g., Transcutol® HP, Propylene Glycol).

  • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil phase (this compound®) and the Sₘᵢₓ at various weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).

  • To a small amount of each formulation, add a controlled amount of water dropwise with gentle stirring.

  • Visually observe the mixture for transparency and ease of emulsification. A clear or slightly bluish, transparent, and low-viscosity mixture indicates the formation of a microemulsion.

  • Plot the results on a ternary phase diagram with the vertices representing the oil, surfactant, and co-surfactant. The area where clear microemulsions are formed is identified as the microemulsion region.

In Vitro Dissolution Testing of this compound®-based Formulations

Objective: To evaluate the drug release profile from the developed this compound®-based formulation.

Methodology:

  • Use a USP Type II (paddle) dissolution apparatus.

  • Fill the dissolution vessels with a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid) maintained at 37 ± 0.5°C.

  • Encapsulate the this compound®-based formulation containing the API into hard or soft gelatin capsules.

  • Place the capsule in the dissolution vessel.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Mandatory Visualizations

G cluster_0 API & Formulation Goals cluster_1 Excipient Selection cluster_2 Formulation Development cluster_3 Characterization & Evaluation API_Properties API Physicochemical Properties (LogP, pKa, MP) Solubility_Screening Solubility Screening in this compound Grades API_Properties->Solubility_Screening Dosage_Form Desired Dosage Form (Liquid, Semi-solid) Grade_Selection Select this compound Grade with Highest API Solubility Dosage_Form->Grade_Selection Solubility_Screening->Grade_Selection Ternary_Diagram Construct Ternary Phase Diagram Grade_Selection->Ternary_Diagram Formulation_Optimization Optimize Formulation (Oil:Surfactant:Co-surfactant ratio) Ternary_Diagram->Formulation_Optimization InVitro_Dissolution In Vitro Dissolution Testing Formulation_Optimization->InVitro_Dissolution Stability_Studies Stability Studies Formulation_Optimization->Stability_Studies

Caption: Workflow for selecting the right this compound grade and developing a lipid-based formulation.

G Start Start: API Solubility Screening Labrafil_M1944 This compound M 1944 CS Start->Labrafil_M1944 Labrafil_M2125 This compound M 2125 CS Start->Labrafil_M2125 Labrafil_M2130 This compound M 2130 CS Start->Labrafil_M2130 Decision Is API solubility sufficient? Labrafil_M1944->Decision Labrafil_M2125->Decision Labrafil_M2130->Decision Proceed Proceed with Formulation Development Decision->Proceed Yes Troubleshoot Troubleshoot: - Add co-solvent - Re-evaluate API suitability for lipid-based delivery Decision->Troubleshoot No

Caption: Decision-making process for this compound grade selection based on API solubility.

References

Technical Support Center: Enhancing Drug Loading in Labrafil®-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing drug loading capacity in Labrafil®-based systems.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, offering solutions to specific problems you may encounter during your experiments.

Issue 1: Low Drug Solubility in this compound®

Question: My initial screening shows low solubility of my active pharmaceutical ingredient (API) in both this compound M 1944 CS and this compound M 2125 CS. How can I improve this?

Answer: Low intrinsic solubility in the primary lipid vehicle is a common challenge. Here’s a systematic approach to address this:

  • Systematic Excipient Screening: The first step is always to perform a thorough solubility study of your API in a range of excipients with different properties (oils, surfactants, co-solvents). This will identify the most suitable components for your self-emulsifying drug delivery system (SEDDS).[1][2]

  • Incorporate a High-Solubility Surfactant: Surfactants can significantly enhance the solubilization capacity of the formulation. Labrasol® (caprylocaproyl polyoxyl-8 glycerides) is a powerful solubilizing agent often used in combination with this compound®.[1][3]

  • Add a Co-solvent/Co-surfactant: Co-solvents like Transcutol® HP (diethylene glycol monoethyl ether) can dramatically improve drug solubility within the formulation.[1][4] Transcutol® HP is not only a potent solvent but also acts as an effective co-surfactant, enhancing the stability of the resulting nanoemulsion.[5][6]

  • Evaluate Excipient Blends: The true power of SEDDS lies in the synergistic effect of its components. Systematically test binary and ternary mixtures of your selected oil (this compound®), surfactant, and co-solvent to find the ratio that yields the highest drug solubility.

Issue 2: Drug Precipitation Upon Aqueous Dispersion

Question: My this compound®-based formulation is clear, but the drug precipitates out when I disperse it in an aqueous medium. What is causing this and how can I prevent it?

Answer: Drug precipitation upon dilution is a critical issue that can negate the benefits of a lipid-based formulation by reducing the amount of drug available for absorption.[7]

  • Underlying Cause: This often occurs because the formulation, while stable as a pre-concentrate, cannot maintain the drug in a solubilized (or supersaturated) state when diluted in the gastrointestinal fluids. The components of the formulation partition into the aqueous phase, leading to a loss of solvent capacity for the drug.[4][7]

  • Solutions:

    • Optimize the Formulation using Ternary Phase Diagrams: Constructing a pseudo-ternary phase diagram is essential to identify the optimal concentrations of oil, surfactant, and co-surfactant that form a stable microemulsion over a wide range of dilutions.[1][8][9][10] This helps in creating a robust formulation that is less likely to precipitate the drug.

    • Incorporate Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors. For formulations containing Labrasol® as a surfactant, adding a polymer like Pluronic F127 has been shown to inhibit drug precipitation upon dilution.[7]

    • Consider Lipid Chain Length: The choice of lipid can play a role. Long-chain lipids, such as those in this compound® (oleoyl and linoleoyl glycerides), have been shown to be more effective at preventing drug precipitation compared to medium-chain lipids.[11] One study on indomethacin (B1671933) showed no precipitation from this compound®-based SEDDS, while medium-chain lipid formulations showed precipitation within 30 minutes.[11]

Issue 3: Inconsistent or Low Drug Loading Capacity

Question: I am struggling to achieve a high and reproducible drug load in my formulation without compromising its self-emulsifying properties. What should I do?

Answer: Achieving high drug loading requires a balance between solubilization and the ability of the system to self-emulsify effectively.

  • Prioritize High-Solubility Excipients: The foundation of high drug loading is selecting excipients in which the drug has the highest intrinsic solubility.[1] A thorough initial screening is paramount.

  • Systematic Formulation Optimization: Use a Quality by Design (QbD) approach. After initial screening, construct a pseudo-ternary phase diagram to map the self-emulsifying region.[4] This allows you to understand the boundaries of your formulation space and systematically optimize the component ratios to maximize drug loading while staying within the stable microemulsion region.[4]

  • Avoid Oversaturation in Final Formulation: As a rule of thumb, it is not recommended to exceed 80% of the saturation concentration of the API in the final formulation. While creating a supersaturated system can be beneficial for bioavailability, it risks drug crystallization during storage, leading to instability.[12]

  • Characterize the Emulsion: After loading the drug, characterize the resulting emulsion's droplet size and polydispersity index (PDI). An increase in droplet size or PDI can indicate that the system is overloaded and approaching instability.[1][13]

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound M 1944 CS and this compound M 2125 CS, and how do I choose between them?

A1: Both are nonionic water-dispersible surfactants used as solubilizers and bioavailability enhancers.[3][14] The key difference lies in their fatty acid composition:

  • This compound M 1944 CS: Primarily composed of oleoyl (B10858665) polyoxyl-6 glycerides (derived from apricot kernel oil).[3]

  • This compound M 2125 CS: Primarily composed of linoleoyl polyoxyl-6 glycerides (derived from corn oil).[14]

The choice depends on the specific API. A solubility screening should be performed with both excipients to determine which one provides superior solubilization for your drug candidate. For the drug erlotinib (B232), for instance, this compound M 2125 CS showed significantly higher solubility (6.90 mg/mL) compared to this compound M 1944 CS (3.88 mg/mL).[1]

Q2: How do I select the best surfactant and co-solvent to combine with this compound®?

A2: The selection should be data-driven, based on two main criteria:

  • Solubilizing Capacity: Choose a surfactant and co-solvent that demonstrate the highest solubility for your API. For example, in the development of an erlotinib SEDDS, Labrasol® and Transcutol® HP were selected because they exhibited the highest solubilizing capacity for the drug among the surfactants and co-solvents tested.[1]

  • Emulsification Efficiency: The chosen combination should efficiently emulsify the this compound® oil phase. This can be assessed by measuring the emulsification time and the resulting droplet size. A combination that leads to a shorter emulsification time and smaller, more uniform droplets is preferable.[4]

Q3: What is a pseudo-ternary phase diagram and why is it important?

A3: A pseudo-ternary phase diagram is a triangular graph used to map the phase behavior of a three-component system (in this case, oil, surfactant, and co-surfactant) at a constant temperature.[8][10] It is constructed by titrating mixtures of oil and a fixed ratio of surfactant/co-surfactant with water and observing the point at which a microemulsion forms.[9][10] Its importance lies in its ability to visually identify the self-microemulsifying region, which allows you to select the optimal concentration ranges of your excipients to ensure the formation of a stable and robust SEDDS.[1][8]

Q4: What analytical techniques are essential for characterizing my this compound®-based formulation?

A4: Several key techniques are required:

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of drug dissolved in the excipients during solubility studies and to determine the final drug loading in the formulation.[2][13] It is also used to assess the chemical stability of the drug within the formulation over time.[15]

  • Dynamic Light Scattering (DLS): Used to measure the droplet size, size distribution, and Polydispersity Index (PDI) of the emulsion formed upon aqueous dispersion. This is critical for ensuring the formation of a nanoemulsion and assessing its stability.[15]

  • Zeta Potential Analysis: Measures the surface charge of the emulsion droplets, which can predict the physical stability of the emulsion (a higher absolute zeta potential generally indicates greater stability).[13]

  • Transmission Electron Microscopy (TEM): Used to visualize the morphology (shape and size) of the emulsion droplets.[13]

Data Presentation

Table 1: Comparative Solubility of Erlotinib in Various Lipid-Based Formulation Excipients.

Excipient CategoryVehicleSolubility (mg/mL)
Aqueous Water0.00324 ± 0.00045
Oils (this compound®) This compound M 2125 CS 6.90 ± 0.38
This compound M 1944 CS 3.88 ± 0.13
Oils (Other) Capryol PGMC6.11 ± 0.38
Peceol4.26 ± 0.57
Maisine 35-11.97 ± 0.13
Surfactants Labrasol® 110.54 ± 4.11
Cremophor® EL85.11 ± 3.54
Tween® 8035.23 ± 2.13
Co-solvents Transcutol® HP 175.34 ± 5.67
PEG 40095.67 ± 4.32
Propylene Glycol25.43 ± 1.89
(Data adapted from a study on erlotinib solubility)[1]

Table 2: Optimized High Drug Load SEDDS Formulation for Erlotinib.

ComponentRolePercentage (w/w)
This compound M 2125 CS Oil5%
Labrasol® Surfactant65%
Transcutol® HP Co-solvent30%
(This formulation was selected after solubility studies and optimization via ternary phase diagrams)[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Screening in Liquid Excipients

Objective: To determine the saturation solubility of an API in various liquid lipid excipients (e.g., this compound®, Labrasol®, Transcutol® HP).

Materials:

  • API powder

  • Selected liquid excipients

  • 2 mL microcentrifuge tubes

  • Shaker-incubator or thermostatically controlled shaker

  • Microcentrifuge

  • HPLC system with a suitable column and validated analytical method for the API

Methodology:

  • Add an excess amount of API powder to a 2 mL microcentrifuge tube containing a known volume (e.g., 1 mL) of a single liquid excipient. Ensure there is undissolved API at the bottom.[16]

  • Tightly cap the tubes and place them in a shaker-incubator set to a constant temperature (e.g., 25°C or 37°C).[16]

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[16][17]

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000-12,000 rpm) for 10-15 minutes to pellet the excess, undissolved API.[13][16][17]

  • Carefully collect an aliquot of the clear supernatant.

  • Accurately dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your HPLC analytical method.

  • Analyze the diluted sample by HPLC to determine the API concentration.[2]

  • Calculate the saturation solubility in mg/mL.

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

Objective: To identify the self-emulsifying region for a combination of oil, surfactant, and co-surfactant.

Materials:

  • Selected oil (e.g., this compound M 1944 CS)

  • Selected surfactant (e.g., Labrasol®)

  • Selected co-surfactant (e.g., Transcutol® HP)

  • Distilled water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Ternary phase diagram graphing software or paper

Methodology:

  • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at fixed weight ratios (e.g., 1:1, 2:1, 3:1).[9]

  • For each Sₘᵢₓ ratio, prepare a series of homogenous mixtures of the oil and the Sₘᵢₓ in different weight ratios, from 9:1 to 1:9 (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[10]

  • Place a known amount of each oil/Sₘᵢₓ mixture in a glass vial with a small magnetic stir bar.

  • Begin titrating each mixture drop-wise with distilled water while gently stirring at a constant temperature (e.g., 37°C).[1][10]

  • Visually observe the mixture after each addition of water. Note the point at which the mixture turns from turbid to a clear or slightly bluish, transparent microemulsion. Record the amounts of oil, Sₘᵢₓ, and water used.

  • Continue adding water to observe for any phase separation or turbidity, which marks the boundary of the microemulsion region.

  • Plot the points corresponding to the clear microemulsion region on a ternary phase diagram, with the three corners representing 100% oil, 100% Sₘᵢₓ, and 100% water.[8]

  • The area enclosed by these points represents the self-emulsifying region for that specific Sₘᵢₓ ratio.

Visualizations

Experimental_Workflow_Solubility_Screening cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result API Excess API Mix Mix API and Excipient in Vial API->Mix Excipient Liquid Excipient (e.g., this compound) Excipient->Mix Shake Shake at Constant Temp (24-72 hours) Mix->Shake Centrifuge Centrifuge to Pellet Excess API Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant Supernatant->Dilute HPLC Analyze via HPLC Dilute->HPLC Result Determine Saturation Solubility (mg/mL) HPLC->Result

Caption: Workflow for API Solubility Screening in Lipid Excipients.

Logical_Relationship_SEDDS_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_formulation Phase 3: Formulation & Characterization cluster_issue Troubleshooting Loop Solubility API Solubility Screening (Oil, Surfactant, Co-solvent) Select Select Excipients with Highest Solubility Solubility->Select PhaseDiagram Construct Ternary Phase Diagram Select->PhaseDiagram IdentifyRegion Identify Stable Microemulsion Region PhaseDiagram->IdentifyRegion OptimizeRatio Optimize Excipient Ratios for Max Drug Load IdentifyRegion->OptimizeRatio Prepare Prepare Drug-Loaded SEDDS Pre-concentrate OptimizeRatio->Prepare Characterize Characterize Formulation (Droplet Size, PDI, Stability) Prepare->Characterize Check Precipitation or Instability? Characterize->Check Check->OptimizeRatio Yes (Reformulate) Final Final Optimized Formulation Check->Final No (Stable)

Caption: Logical Workflow for SEDDS Formulation Development.

References

Technical Support Center: Troubleshooting Unexpected In Vivo Performance of Labrafil® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve unexpected in vivo performance of Labrafil® formulations. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guides

This section addresses specific issues encountered during in vivo experiments with this compound® formulations, offering potential causes and actionable solutions.

Issue 1: Lower than expected oral bioavailability.

  • Question: My this compound® formulation showed poor oral bioavailability in my animal study. What are the potential causes and how can I troubleshoot this?

  • Answer: Low oral bioavailability of a this compound® formulation can stem from several factors related to the formulation's stability, its interaction with the gastrointestinal (GI) environment, and the drug's own properties. Below is a step-by-step guide to troubleshoot this issue.

    Troubleshooting Workflow for Low Bioavailability

    G cluster_formulation Formulation & Physicochemical Characterization cluster_invitro In Vitro Performance Evaluation cluster_invivo In Vivo Investigation cluster_solution Potential Solutions A Low Bioavailability Observed B Assess Drug Solubility in Excipients A->B C Optimize Formulation Composition (Oil, Surfactant, Co-surfactant ratios) B->C D Characterize Formulation (Particle Size, PDI, Zeta Potential) C->D K Reformulate with different excipients or ratios C->K E Perform In Vitro Lipolysis D->E G Conduct Caco-2 Permeability Assay D->G F Assess Drug Precipitation During Lipolysis E->F H Re-evaluate In Vivo Study Design (Fasting state, dose, vehicle volume) F->H L Incorporate precipitation inhibitors F->L J Investigate P-gp Efflux & CYP Metabolism G->J I Assess Lymphatic Transport H->I M Consider co-administration with P-gp/CYP inhibitors (pre-clinical) J->M

    Caption: Troubleshooting workflow for low bioavailability.

    Potential Causes and Troubleshooting Steps:

    1. Inadequate Formulation Composition:

    • Possible Cause: The ratio of this compound® (oil) to surfactant and co-surfactant may not be optimal, leading to poor emulsification and drug release upon dilution in the GI tract.

    • Troubleshooting Steps:

      • Solubility Screening: Systematically assess the solubility of your drug in a range of oils, surfactants, and co-surfactants to identify the most suitable excipients.[1][2]

      • Ternary Phase Diagrams: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of your selected oil (e.g., this compound® M 2125 CS), surfactant (e.g., Labrasol®), and co-surfactant (e.g., Transcutol® HP).[3] This will help you define the optimal concentration ranges for your formulation components.

      • Formulation Optimization: Prepare several prototype formulations with varying ratios of the selected excipients and characterize their physical properties (see table below).

    2. Drug Precipitation in the GI Tract:

    • Possible Cause: The drug may precipitate out of the formulation upon dispersion and digestion in the GI fluids, reducing the amount of dissolved drug available for absorption.

    • Troubleshooting Steps:

      • In Vitro Lipolysis: Conduct an in vitro lipolysis test to simulate the digestion process in the small intestine.[1][2] This will help you determine if the drug remains in a solubilized state during digestion.[1] The drug should be quantified in the aqueous phase, oily phase, and the precipitated pellet over time.[1]

      • Precipitation Inhibitors: If precipitation is observed, consider incorporating polymeric precipitation inhibitors into your formulation.

    3. Poor Membrane Permeability and Efflux:

    • Possible Cause: The drug itself may have low intrinsic permeability across the intestinal epithelium, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

    • Troubleshooting Steps:

      • Caco-2 Permeability Assay: Use the Caco-2 cell monolayer model to assess the bidirectional permeability of your drug. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

      • P-gp Inhibition: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm if your drug is a P-gp substrate. A significant increase in the A-B permeability in the presence of the inhibitor would confirm this.

    4. Pre-systemic Metabolism:

    • Possible Cause: The drug may be extensively metabolized in the enterocytes (intestinal wall) or the liver (first-pass metabolism) by cytochrome P450 (CYP) enzymes, such as CYP3A4.

    • Troubleshooting Steps:

      • In Vitro Metabolism Assays: Use human liver microsomes or hepatocytes to investigate the metabolic stability of your drug and identify the major metabolizing enzymes.

      • Lymphatic Transport Enhancement: Formulations with long-chain triglycerides, like those in some this compound® products, can promote lymphatic transport of highly lipophilic drugs.[4] This pathway bypasses the portal circulation and the liver, thus reducing first-pass metabolism.[4] Assess the potential for lymphatic transport based on your drug's physicochemical properties (log P > 5, triglyceride solubility > 50 mg/g).[5]

    Table 1: Key Formulation Characterization Parameters

ParameterMethodAcceptance CriteriaPotential Implication of Out-of-Spec Results
Droplet Size Dynamic Light Scattering (DLS)Typically < 200 nm for SMEDDS/SNEDDSLarger droplets may lead to slower drug release and absorption.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3A high PDI indicates a broad size distribution, which can lead to inconsistent performance.
Zeta Potential Electrophoretic Light ScatteringVaries; typically negative for SEDDSIndicates the stability of the emulsion; a value far from zero suggests better stability against coalescence.
Emulsification Time Visual Observation< 1 minuteSlow emulsification can result in incomplete dispersion in the GI tract.

Issue 2: High inter-individual variability in in vivo performance.

  • Question: I am observing significant variability in the pharmacokinetic parameters (e.g., Cmax, AUC) between animals in my study. What could be the cause and how can I minimize it?

  • Answer: High variability is a common challenge with oral formulations and can be attributed to both physiological differences between animals and formulation-related factors.

    Logical Relationship Diagram for High In Vivo Variability

    G cluster_observation Observation cluster_causes Potential Causes cluster_solutions Mitigation Strategies A High In Vivo Variability B Physiological Differences (GI motility, pH, enzyme levels) A->B C Inconsistent Formulation Performance (Poor emulsification, precipitation) A->C D Variable Food Effects A->D E Standardize Experimental Conditions (Fasting, dosing procedure) B->E F Optimize Formulation Robustness (Use of co-solvents, polymers) C->F G Conduct Studies in Both Fasted and Fed States D->G

    Caption: Factors contributing to high in vivo variability.

    Potential Causes and Troubleshooting Steps:

    1. Physiological Variability:

    • Possible Cause: Differences in gastric emptying rates, intestinal motility, GI fluid composition (pH, bile salts), and metabolic enzyme activity among individual animals.

    • Troubleshooting Steps:

      • Standardize Experimental Conditions: Ensure all animals are of a similar age and weight. Standardize the fasting period before dosing and control access to food and water post-dosing.[6] Use a consistent dosing technique and volume for all animals.

      • Increase Sample Size: A larger number of animals per group can help to account for biological variability and provide more statistically robust data.[6]

    2. Formulation Robustness:

    • Possible Cause: The formulation may be sensitive to the variable conditions in the GI tract, leading to inconsistent emulsification and drug release.

    • Troubleshooting Steps:

      • In Vitro Dispersion in Biorelevant Media: Test the dispersion of your formulation in different simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) to assess its robustness to changes in pH and bile salt concentrations.

      • Optimize for Robustness: If the formulation shows variable performance, consider adjusting the surfactant/co-surfactant ratio or incorporating stabilizing excipients to ensure consistent emulsification.

    3. Food Effects:

    • Possible Cause: The presence or absence of food can significantly alter the in vivo performance of lipid-based formulations by affecting GI physiology and the extent of lipolysis.

    • Troubleshooting Steps:

      • Fasted vs. Fed Studies: If not already done, conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on your formulation's performance. This information is crucial for predicting clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of in vitro lipolysis in predicting the in vivo performance of this compound® formulations?

A1: In vitro lipolysis is a critical tool for predicting the in vivo behavior of lipid-based formulations like those containing this compound®.[1] It simulates the digestion of lipids by pancreatic lipase (B570770) in the small intestine. This process is crucial because the breakdown of this compound® and other lipid excipients leads to the formation of various colloidal species (micelles, vesicles) that solubilize the drug and facilitate its absorption.[7] By measuring the amount of drug that remains in the aqueous (solubilized) phase during the lipolysis assay, you can estimate the fraction of the drug that will be available for absorption in vivo.[1] A good correlation between in vitro lipolysis data and in vivo bioavailability has been reported for many lipid-based formulations.[8]

Q2: How can I assess the potential for my this compound® formulation to promote lymphatic transport?

A2: Assessing lymphatic transport can be done through in vivo and in vitro methods.

  • In Vivo (Animal Models): The gold standard is the mesenteric lymph duct cannulated rat model.[9] This surgical procedure allows for the direct collection of lymph after oral administration of the formulation, and the drug concentration in the lymph can be quantified. An indirect method involves comparing the systemic drug exposure after oral administration in the presence and absence of an inhibitor of chylomicron formation (e.g., Pluronic L-81).[10] A significant reduction in bioavailability in the presence of the inhibitor suggests a substantial contribution from lymphatic transport.

  • In Vitro: An in vitro model using artificial chylomicrons (e.g., Intralipid®) can be used to assess the association of the drug with these lipid particles, which can be indicative of its potential for lymphatic uptake.[9]

Q3: Can this compound® interact with metabolic enzymes or efflux transporters?

A3: Yes, components of this compound® and other excipients in lipid-based formulations can potentially interact with metabolic enzymes and efflux transporters. Some surfactants have been shown to inhibit the activity of CYP enzymes (like CYP3A4) and efflux pumps (like P-glycoprotein) in the gut wall.[11] This can lead to increased oral bioavailability by reducing pre-systemic metabolism and efflux of the drug.[12] It is advisable to investigate these potential interactions using in vitro models such as Caco-2 cells and liver microsomes.

Q4: My this compound® formulation is physically unstable during storage (e.g., phase separation, crystallization). How can I improve its stability?

A4: Physical instability of this compound® formulations can be a concern. Here are some strategies to improve stability:

  • Optimize Excipient Ratios: Fine-tuning the ratios of oil, surfactant, and co-surfactant can improve the homogeneity and stability of the formulation.

  • Storage Conditions: Investigate the stability of your formulation at different temperatures and humidity levels to determine the optimal storage conditions.[13][14] Some formulations may require refrigeration.

  • Solidification: Consider converting the liquid self-emulsifying formulation into a solid dosage form (S-SEDDS) by adsorbing it onto a solid carrier (e.g., Aerosil® 200, dextran).[3] This can improve stability and handling.[3]

  • Lyophilization: For some nanosystems, freeze-drying with the addition of cryoprotectants can be a viable strategy to enhance long-term stability.[14]

Experimental Protocols

Detailed Protocol for In Vitro Lipolysis Assay

Objective: To simulate the digestion of a this compound® formulation in the small intestine and quantify the distribution of the drug between the aqueous, oily, and precipitated phases.

Materials:

  • pH-stat apparatus (e.g., automatic titrator)

  • Thermostated reaction vessel (37°C) with magnetic stirrer

  • Lipolysis medium (e.g., fasted state simulated intestinal fluid - FaSSIF)

  • Pancreatin (B1164899) solution (porcine or human)

  • Enzyme inhibitor (e.g., 4-bromophenylboronic acid)

  • 0.1 M NaOH solution for titration

  • Centrifuge (maintained at 37°C)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for drug quantification

Procedure:

  • Preparation:

    • Prepare the lipolysis medium and allow it to equilibrate to 37°C in the reaction vessel.

    • Prepare the pancreatin solution according to the supplier's instructions and keep it on ice.

  • Dispersion Phase (10 minutes):

    • Add the this compound® formulation containing the drug to the lipolysis medium in the reaction vessel.

    • Stir at a constant speed (e.g., 300 rpm) for 10 minutes to allow for dispersion.[2]

  • Digestion Phase (e.g., 60 minutes):

    • Initiate the lipolysis by adding the pancreatin solution to the reaction vessel.[2]

    • Start the automatic titration with 0.1 M NaOH to maintain a constant pH (e.g., pH 6.8 for FaSSIF). The volume of NaOH added over time is proportional to the extent of lipolysis.

  • Sampling:

    • Collect aliquots (e.g., 1 mL) from the reaction vessel at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately add an enzyme inhibitor to each aliquot to stop the digestion process.

  • Phase Separation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes at 37°C. This will separate the sample into three phases:

      • Top layer: Oily phase (undigested lipid)

      • Middle layer: Aqueous phase (containing drug in micelles and vesicles)

      • Bottom pellet: Precipitated drug and insoluble formulation components

  • Quantification:

    • Carefully separate each phase and extract the drug.

    • Analyze the drug concentration in each phase using a validated analytical method.

    • Plot the percentage of drug in the aqueous phase over time to assess its solubilization profile during digestion.

Detailed Protocol for Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of a drug across a Caco-2 cell monolayer and to assess the potential for active efflux.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates with polycarbonate membranes)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)

  • Lucifer yellow (for monolayer integrity testing)

  • Validated analytical method (e.g., LC-MS/MS) for drug quantification

  • P-gp inhibitor (optional, e.g., verapamil)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow rejection assay. The permeability of this paracellular marker should be low (<1%).

  • Permeability Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the drug solution in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Experiment (Basolateral to Apical - B-A):

    • Repeat the experiment in the reverse direction by adding the drug solution to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.

  • Experiment with P-gp Inhibitor (optional):

    • To investigate P-gp mediated efflux, pre-incubate the cell monolayer with a P-gp inhibitor (e.g., 100 µM verapamil) on both sides for 30-60 minutes.

    • Then, perform the A-B permeability experiment in the continued presence of the inhibitor.

  • Sample Analysis and Calculation:

    • Quantify the drug concentration in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Signaling Pathways and Logical Relationships

Drug Absorption Pathway from Lipid-Based Formulations

The following diagram illustrates the key steps involved in the absorption of a drug from a this compound®-based self-emulsifying drug delivery system (SEDDS).

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation A Oral Administration of This compound® Formulation (SEDDS) B Dispersion in GI Fluids (Formation of Emulsion) A->B C Lipolysis by Pancreatic Lipase B->C D Formation of Mixed Micelles & Vesicles C->D E Drug Solubilized in Colloidal Species D->E F Passive Diffusion of Solubilized Drug E->F G Drug inside Enterocyte F->G H Potential Efflux by P-gp G->H I Potential Metabolism by CYPs G->I J Association with Chylomicrons (for lipophilic drugs) G->J K Portal Vein to Liver (First-Pass Metabolism) G->K L Lymphatic System (Bypasses Liver) J->L M Systemic Drug Exposure K->M L->M

Caption: Drug absorption pathway from a lipid-based formulation.

References

Validation & Comparative

A Comparative Analysis of Labrafil M 1944 CS and Labrafil M 2125 CS for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used lipid-based excipients, Labrafil M 1944 CS and this compound M 2125 CS, manufactured by Gattefossé. These nonionic, water-dispersible surfactants are instrumental in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), primarily to improve the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This document synthesizes key physicochemical properties, presents comparative experimental data, outlines relevant experimental protocols, and visualizes critical workflows to aid in the selection of the appropriate excipient for specific drug development needs.

Physicochemical Properties

This compound M 1944 CS and this compound M 2125 CS are both oleoyl (B10858665) and linoleoyl polyoxyl-6 glycerides, respectively. Their primary distinction lies in the predominant fatty acid chain, which influences their physical and functional properties.[1] this compound M 1944 CS is derived from oleic acid (C18:1), while this compound M 2125 CS is derived from linoleic acid (C18:2).[2] Both are liquid at room temperature and share a similar Hydrophile-Lipophile Balance (HLB) value of approximately 9, making them suitable for forming oil-in-water emulsions.[3][4]

PropertyThis compound M 1944 CSThis compound M 2125 CSReference(s)
Chemical Name Oleoyl polyoxyl-6 glyceridesLinoleoyl polyoxyl-6 glycerides[1]
Primary Fatty Acid Oleic Acid (C18:1)Linoleic Acid (C18:2)[2]
Appearance Amber, oily liquidYellow, oily liquidGattefossé Product Information
HLB Value ~9~9[3][4]
Viscosity (at 20°C) 75-95 mPa·s70-90 mPa·s[3][4]
Acid Value ≤ 2 mg KOH/g≤ 2 mg KOH/gGattefossé Product Information
Saponification Value 145-165 mg KOH/g150-170 mg KOH/gGattefossé Product Information

Comparative Performance Data

The choice between this compound M 1944 CS and this compound M 2125 CS can significantly impact the performance of a drug formulation. The differing fatty acid composition can influence API solubility and the characteristics of the resulting emulsion.

Fatty Acid Composition

The detailed fatty acid profiles of the two excipients are crucial for understanding their interaction with different APIs.

Fatty AcidThis compound M 1944 CS (% w/w)This compound M 2125 CS (% w/w)Reference(s)
Palmitic acid (C16:0) 4.0 - 10.08.0 - 16.0[2]
Stearic acid (C18:0) 1.0 - 5.01.0 - 4.0[2]
Oleic acid (C18:1) 50.0 - 70.0 15.0 - 35.0[2]
Linoleic acid (C18:2) 15.0 - 25.045.0 - 65.0 [2]
Linolenic acid (C18:3) ≤ 2.0≤ 2.0[2]
API Solubility

A study comparing the solubility of the poorly water-soluble anticancer drug erlotinib (B232) in various oils demonstrated a significant difference between the two this compound products.

Active Pharmaceutical IngredientSolubility in this compound M 1944 CS (mg/mL)Solubility in this compound M 2125 CS (mg/mL)Reference(s)
Erlotinib3.88 ± 0.136.90 ± 0.38 [2][5]

This data suggests that for erlotinib, this compound M 2125 CS offers superior solubilization capacity. This could be attributed to the higher degree of unsaturation in linoleic acid compared to oleic acid, potentially leading to more favorable molecular interactions with the drug.

In Vivo Bioavailability

While both excipients are known to enhance the oral bioavailability of poorly soluble drugs, direct comparative in vivo studies are limited in the publicly available literature. However, individual studies highlight their effectiveness.

  • This compound M 1944 CS: In a study with a morin-phospholipid complex, a self-nanoemulsifying drug delivery system (SNEDDS) formulated with this compound M 1944 CS resulted in a 6.23-fold higher relative oral bioavailability of morin (B1676745) compared to a morin suspension in rats.

  • This compound M 2125 CS: A study with danazol (B1669791) in rats showed that formulations using this compound M 2125 CS as a vehicle led to up to a ninefold increase in bioavailability compared to an aqueous suspension.

It is important to note that these studies were conducted with different drugs and under different conditions, and therefore, a direct comparison of the magnitude of bioavailability enhancement cannot be made. The selection of the optimal this compound for bioavailability enhancement will likely be drug-specific.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the formulation and evaluation of SEDDS using this compound M 1944 CS and this compound M 2125 CS.

Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To prepare a stable and effective SEDDS formulation.

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils (including this compound M 1944 CS and this compound M 2125 CS), surfactants, and co-surfactants.

    • Select the excipients that show the highest solubilization potential for the API.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-surfactant in different weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water dropwise under gentle agitation.

    • Visually observe the formation of emulsions and identify the region of clear and stable microemulsion or nanoemulsion formation.

    • Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Dissolve the API in this mixture with the aid of vortexing or gentle heating to form a clear, homogenous pre-concentrate.

Characterization of Emulsion Droplet Size

Objective: To determine the particle size distribution of the emulsion formed upon dilution of the SEDDS.

Methodology:

  • Sample Preparation: Dilute a small, accurately weighed amount of the SEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water, phosphate (B84403) buffer) at a specified ratio (e.g., 1:100 or 1:1000) to mimic physiological conditions.

  • Measurement: Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean droplet size, polydispersity index (PDI), and zeta potential.

  • Data Analysis: A smaller droplet size and a low PDI (typically < 0.3) are generally desirable for enhanced absorption.

In Vitro Drug Release Studies

Objective: To evaluate the rate and extent of drug release from the SEDDS formulation.

Methodology:

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Select a dissolution medium that provides sink conditions (e.g., phosphate buffer of a specific pH, simulated gastric or intestinal fluid). The volume is typically 900 mL.

  • Procedure:

    • Encapsulate a known amount of the drug-loaded SEDDS in a hard gelatin capsule.

    • Place the capsule in the dissolution vessel containing the pre-warmed medium (37 ± 0.5 °C) and start the rotation of the paddle at a specified speed (e.g., 50 or 100 rpm).

    • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Stability Studies

Objective: To assess the physical and chemical stability of the SEDDS formulation over time.

Methodology:

  • Thermodynamic Stability:

    • Heating-Cooling Cycles: Subject the formulation to alternating cycles of high (e.g., 40°C) and low (e.g., 4°C) temperatures for a specified duration.

    • Freeze-Thaw Cycles: Expose the formulation to cycles of freezing (e.g., -20°C) and thawing at room temperature.

    • Centrifugation: Centrifuge the formulation at a high speed (e.g., 3500 rpm) for a set time.

    • After each stress test, visually inspect the samples for any signs of phase separation, precipitation, or creaming.

  • Long-Term and Accelerated Stability:

    • Store the SEDDS formulation in appropriate containers at conditions recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

    • At specified time points, analyze the samples for drug content, physical appearance, and emulsion characteristics upon dilution.

Visualizations

General Workflow for SEDDS Formulation and Evaluation

SEDDS_Workflow cluster_Formulation Formulation Development cluster_Characterization Characterization cluster_Evaluation Performance Evaluation API_Solubility API Solubility Screening (Oils, Surfactants, Co-surfactants) Phase_Diagram Pseudo-Ternary Phase Diagram Construction API_Solubility->Phase_Diagram Select Excipients Optimization Formulation Optimization Phase_Diagram->Optimization Identify Self-Emulsifying Region Droplet_Size Droplet Size & PDI Analysis Optimization->Droplet_Size Zeta_Potential Zeta Potential Measurement Optimization->Zeta_Potential Drug_Release In Vitro Drug Release Optimization->Drug_Release Stability Stability Studies (Thermodynamic & Long-term) Optimization->Stability In_Vivo In Vivo Bioavailability Studies (Animal Model) Drug_Release->In_Vivo Correlation Final_Formulation Final SEDDS Formulation Stability->Final_Formulation In_Vivo->Final_Formulation

Caption: A logical workflow for the development and evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS).

Mechanism of Oral Bioavailability Enhancement by SEDDS

Bioavailability_Enhancement cluster_Oral_Admin Oral Administration cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption SEDDS Drug-Loaded SEDDS (in capsule) Emulsification Self-Emulsification in GI Fluids SEDDS->Emulsification Nanoemulsion Fine Oil/Water Nanoemulsion Emulsification->Nanoemulsion Solubilization Drug remains solubilized Nanoemulsion->Solubilization Increased_Surface Increased Surface Area for Absorption Solubilization->Increased_Surface Membrane_Permeation Enhanced Membrane Permeation Increased_Surface->Membrane_Permeation Systemic_Circulation Systemic Circulation Membrane_Permeation->Systemic_Circulation

Caption: Mechanism of enhanced oral bioavailability of poorly soluble drugs formulated in SEDDS.

Conclusion

Both this compound M 1944 CS and this compound M 2125 CS are effective excipients for developing SEDDS to enhance the oral delivery of poorly water-soluble drugs. The primary difference lies in their fatty acid composition, with this compound M 1944 CS being rich in oleic acid and this compound M 2125 CS in linoleic acid. This distinction can lead to differences in drug solubility, as evidenced by the superior performance of this compound M 2125 CS in solubilizing erlotinib.

The selection between these two excipients should be based on drug-specific solubility studies. While both have demonstrated the ability to significantly improve bioavailability, the absence of direct comparative in vivo data necessitates a case-by-case evaluation to determine the optimal choice for a given API. The provided experimental protocols and workflows offer a robust framework for conducting such evaluations in a systematic and scientifically sound manner.

References

A Comparative Guide to Labrafil and Cremophor EL for the Solubilization of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical development. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising active pharmaceutical ingredients (APIs). To overcome this, formulation scientists often turn to solubilizing excipients. Among the most prominent are Labrafil and Cremophor EL, both non-ionic surfactants capable of enhancing the solubility and absorption of lipophilic compounds. This guide provides an objective, data-driven comparison of these two excipients to aid in the selection of the optimal solubilizer for your specific drug development needs.

At a Glance: this compound vs. Cremophor EL

FeatureThis compoundCremophor EL
Chemical Nature Primarily polyoxyethylated glycerides (e.g., oleoyl, linoleoyl, or caprylocaproyl polyoxylglycerides)Polyoxyl 35 castor oil (a purified form of polyethoxylated castor oil)
Primary Function Solubilizer and emulsifying agent in lipid-based formulations (SEDDS, SMEDDS)Solubilizer and emulsifier for a wide range of hydrophobic drugs, particularly in parenteral formulations
HLB Value Varies by grade (e.g., this compound M 1944 CS ~9, this compound M 2125 CS ~9, Labrasol ~14)High HLB value (typically 12-14)
Key Advantages Forms self-emulsifying systems, enhances oral bioavailability, generally good safety profile for oral administrationHigh solubilizing capacity, extensive history of use in approved drug products
Key Disadvantages Performance can be grade- and drug-dependentAssociated with hypersensitivity reactions, particularly in intravenous formulations; can alter drug pharmacokinetics

Quantitative Performance Data: A Head-to-Head Comparison

The selection of a solubilizer is contingent on its ability to effectively dissolve the target API. The following tables summarize experimental data comparing the solubilization capacity of this compound and Cremophor EL for specific hydrophobic drugs.

Table 1: Solubility of Atorvastatin Calcium in Various Excipients

ExcipientSolubility (mg/mL)
This compound M 1944CS 57.7 ± 1.3
Cremophor EL 11.4 ± 1.2
Cremophor RH 4028.2 ± 1.1
Transcutol HP23.4 ± 1.6
Isopropyl Myristate34.9 ± 1.8
Oleic acid20.1 ± 1.1
Sunflower oil24.9 ± 2.2
Olive oil8.4 ± 1.2
Labrafac CC26.5 ± 2.7
Tween 605.56 ± 0.9
Propylene glycol8.20 ± 1.4
Data sourced from a study on the formulation of Atorvastatin calcium loaded microemulsion.[1]

Table 2: Solubility of Itraconazole in Various Surfactants

SurfactantSolubility (mg/mL)
Kolliphor EL (Cremophor EL) 9.53 ± 0.038
Tween 809.87 ± 0.04
Span 807.11 ± 0.031
Data from a study on the development of Itraconazole loaded nanoemulsion.[2] In a separate study, this compound M2125CS was selected as the oil phase for a self-emulsifying drug delivery system (SEDDS) of erlotinib (B232) due to its high solubilizing capacity for the drug.[3][4]

Mechanisms of Action: Solubilization and Bioavailability Enhancement

Both this compound and Cremophor EL enhance the solubility of hydrophobic drugs primarily through micellar solubilization. Above their critical micelle concentration (CMC), these surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules partition into the hydrophobic core, effectively becoming entrapped within the micelle. This allows the drug to be dispersed in an aqueous medium.

Beyond simple solubilization, these excipients can also enhance bioavailability through interactions with biological barriers. Both Cremophor EL and certain grades of this compound (and related excipients like Labrasol) have been shown to inhibit the P-glycoprotein (P-gp) efflux pump.[5][6][7] P-gp is present in the intestinal epithelium and actively transports a wide range of drugs out of cells and back into the intestinal lumen, thereby reducing their absorption. By inhibiting P-gp, these excipients can increase the intracellular concentration and overall absorption of P-gp substrate drugs. Additionally, some surfactants, including Cremophor EL, can modulate the tight junctions between intestinal epithelial cells, further increasing drug permeability.[8][9]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Drug Drug Micelle Micelle with Solubilized Drug Drug->Micelle Solubilization Excipient This compound / Cremophor EL Pgp P-glycoprotein (P-gp) Excipient->Pgp Inhibition TJ Tight Junctions Excipient->TJ Modulation Micelle->Pgp AbsorbedDrug Absorbed Drug Pgp->AbsorbedDrug Increased Absorption TJ->AbsorbedDrug Increased Paracellular Transport

Mechanism of enhanced drug absorption.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate and compare solubilizing excipients.

Equilibrium Solubility Studies (Shake-Flask Method)

This method determines the saturation solubility of a drug in a given vehicle.

  • Preparation: Add an excess amount of the hydrophobic drug to a series of vials, each containing a specific solubilizer (e.g., this compound, Cremophor EL) or a blend of excipients.

  • Equilibration: Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed to separate the undissolved drug from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

In Vitro Drug Release Studies

This experiment assesses the rate and extent of drug release from a formulation into a dissolution medium.

Start Start PrepareFormulation Prepare Drug Formulation (e.g., SEDDS with this compound or Cremophor EL) Start->PrepareFormulation PlaceInDialysis Place Formulation in Dialysis Bag with Dissolution Medium PrepareFormulation->PlaceInDialysis ImmerseInMedium Immerse Bag in Bulk Dissolution Medium (e.g., simulated gastric/intestinal fluid) PlaceInDialysis->ImmerseInMedium StirAndSample Stir at Constant Temperature and Withdraw Samples at Time Intervals ImmerseInMedium->StirAndSample AnalyzeSamples Analyze Drug Concentration in Samples (e.g., HPLC) StirAndSample->AnalyzeSamples PlotData Plot Cumulative Drug Release vs. Time AnalyzeSamples->PlotData End End PlotData->End

Workflow for in vitro drug release study.

  • Apparatus: A standard dissolution apparatus (e.g., USP Apparatus II - paddle method) or a dialysis bag method is commonly used.

  • Dissolution Medium: Select a dissolution medium that mimics physiological conditions, such as simulated gastric fluid (SGF) or simulated intestinal fluid (SIF).

  • Procedure (Dialysis Bag Method): a. Accurately weigh the formulation containing the drug and the solubilizer and place it inside a dialysis bag with a specific molecular weight cut-off. b. Immerse the sealed dialysis bag in the dissolution medium, maintained at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots of the dissolution medium from outside the dialysis bag. d. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique. Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Conclusion and Recommendations

Both this compound and Cremophor EL are effective solubilizing agents for hydrophobic drugs, each with a distinct profile of advantages and disadvantages.

  • Cremophor EL is a powerful solubilizer with a long history of use, making it a well-characterized option. However, its potential for hypersensitivity reactions, especially in parenteral formulations, necessitates careful consideration and often premedication. Its impact on the pharmacokinetics of the API also requires thorough investigation.

  • This compound represents a versatile class of excipients, particularly well-suited for the development of oral lipid-based formulations like SEDDS and SMEDDS. Different grades of this compound offer a range of HLB values, allowing for tailored formulation development. For oral drug delivery, this compound often presents a more favorable safety profile compared to Cremophor EL.

The choice between this compound and Cremophor EL will ultimately depend on the specific API, the intended route of administration, and the desired formulation characteristics. For parenteral formulations where high solubilization is paramount and risks can be managed, Cremophor EL may be considered. For oral formulations aiming to enhance bioavailability through lipid-based systems, this compound is often a preferred choice. It is imperative to conduct thorough pre-formulation studies, including solubility and stability assessments, to select the most appropriate excipient for successful drug product development.

References

In Vivo Bioavailability: A Comparative Analysis of Labrafil® and Labrasol® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, enhancing the oral bioavailability of poorly water-soluble drugs is a significant challenge. Lipid-based drug delivery systems (LBDDS) have emerged as a promising strategy, with excipients like Labrafil® and Labrasol® playing a pivotal role. This guide provides an objective comparison of the in vivo bioavailability of formulations incorporating these two excipients, supported by experimental data from various studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters obtained from in vivo studies on formulations containing either Labrasol® or a combination of this compound® and Labrasol®.

Table 1: Pharmacokinetic Parameters of Formulations Containing Labrasol®

Active Pharmaceutical Ingredient (API)Formulation CompositionAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
SR13668PEG400:Labrasol® (1:1 v/v)Male Sprague-Dawley Rats30 mg/kg118.6 ± 13.2~4-~400-fold vs. 0.5% MC suspension[1]
SR13668PEG400:Labrasol® (1:1 v/v)Female Sprague-Dawley Rats30 mg/kg143.5 ± 14.6~4-~400-fold vs. 0.5% MC suspension[1]
Tacrolimus (B1663567)Liquisolid compact with Labrasol®Male Rabbits-----[2]
GentamicinLabrasol® microemulsionRats5 mg/kg (into colon)--21,179 ± 1,37454.2% Absolute Bioavailability[3]
CarvedilolLabrasol®-enriched nanoliposomesMale Wistar Rats6 mg/kgSignificantly higher than suspension-Significantly higher than suspension-[4][5]

Note: Cmax and AUC values are presented as mean ± standard deviation where available. Some studies reported qualitative improvements without providing specific numerical values.

Table 2: Pharmacokinetic Parameters of Formulations Containing this compound® in Combination with Labrasol®

Active Pharmaceutical Ingredient (API)Formulation CompositionAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC₀₋∞ (h·µg/mL)Relative Bioavailability IncreaseReference
Erlotinib (B232)5% this compound® M2125CS, 65% Labrasol®, 30% Transcutol® HP (Solid SEDDS with Dextran)Rats-0.85 ± 0.12-9.06 ± 2.022.1-fold vs. powder[6]
Erlotinib5% this compound® M2125CS, 65% Labrasol®, 30% Transcutol® HP (Solid SEDDS with Aerosil® 200)Rats-1.52 ± 0.15-15.26 ± 0.663.5-fold vs. powder[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting bioavailability data. The following sections outline the experimental protocols from the cited studies.

Study 1: Bioavailability of SR13668 in a Labrasol® Formulation[1]
  • Animal Model: Male and female Sprague-Dawley rats with jugular vein catheters.

  • Formulation: SR13668 was formulated in a 1:1 (v/v) mixture of PEG400 and Labrasol®.

  • Dosing: A single oral gavage dose of 1, 10, or 30 mg/kg was administered to fasted rats.

  • Blood Sampling: Blood samples were collected at various time points up to 24 hours post-dosing.

  • Analytical Method: The concentration of SR13668 in the blood was determined using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection. The mobile phase consisted of 50 mM sodium acetate (B1210297) buffer (pH 5.0) and acetonitrile.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated from the concentration-time profiles.

Study 2: Bioavailability of Erlotinib in a this compound® and Labrasol® SEDDS Formulation[6]
  • Animal Model: Rats.

  • Formulation: A self-emulsifying drug delivery system (SEDDS) was prepared with 5% this compound® M2125CS, 65% Labrasol®, and 30% Transcutol® HP. This liquid SEDDS was then spray-dried with either Dextran 40 or Aerosil® 200 to form a solid SEDDS.

  • Dosing: The solid SEDDS formulation was administered orally.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax and AUC) were determined and compared to those of the pure erlotinib powder.

Study 3: Bioavailability of Tacrolimus in a Labrasol®-based Liquisolid Compact[2]
  • Animal Model: Male rabbits.

  • Formulation: Liquisolid compacts of tacrolimus were prepared using Labrasol® as a non-volatile solvent.

  • Dosing: Oral administration of the liquisolid tablet.

  • Blood Sampling: Blood samples (0.5 mL) were collected from the marginal ear vein at 0, 0.5, 2, 6, 12, and 24 hours.

  • Analytical Method: Ultra-Fast Liquid Chromatography (UFLC) was used to determine tacrolimus concentrations in serum.

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC were calculated from the serum concentration-time data.

Visualizing the Process

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Formulation Formulation Preparation (API + this compound®/Labrasol®) Animal_Model Animal Model Selection (e.g., Rats, Rabbits) Dosing Oral Administration Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis Drug Quantification (e.g., HPLC, LC-MS/MS) Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC PK_Modeling->Parameter_Calculation Bioavailability_Assessment Bioavailability Comparison Parameter_Calculation->Bioavailability_Assessment

Caption: Experimental workflow for an in vivo bioavailability study.

bioavailability_enhancement cluster_formulation Lipid-Based Formulation cluster_gi_tract Gastrointestinal Tract cluster_absorption Systemic Circulation Formulation Drug in this compound®/Labrasol® Dispersion Dispersion & Emulsification Formulation->Dispersion Solubilization Enhanced Solubilization Dispersion->Solubilization Inhibition Inhibition of P-gp Efflux Dispersion->Inhibition Absorption Increased Drug Absorption Solubilization->Absorption Inhibition->Absorption Bioavailability Enhanced Bioavailability Absorption->Bioavailability

Caption: Mechanism of bioavailability enhancement by lipid-based excipients.

Concluding Remarks

Both this compound® and Labrasol® are effective excipients for enhancing the oral bioavailability of poorly water-soluble drugs. Labrasol®, a self-emulsifying excipient, is known to improve intestinal absorption.[7] Formulations combining this compound® as a lipidic phase and Labrasol® as a surfactant have demonstrated significant improvements in drug solubility and bioavailability.[6] The choice between this compound®, Labrasol®, or a combination thereof will depend on the specific physicochemical properties of the drug and the desired formulation characteristics. The data presented in this guide, though from disparate studies, consistently highlights the potential of these excipients in overcoming bioavailability challenges in drug development.

References

Performance Showdown: Labrafil-Based SEDDS vs. Nanosuspensions for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to overcome the challenge of poorly water-soluble drugs, two prominent formulation strategies stand out: Labrafil-based Self-Emulsifying Drug Delivery Systems (SEDDS) and nanosuspensions. Both technologies aim to enhance solubility, dissolution rate, and ultimately, the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate approach for a given active pharmaceutical ingredient (API).

The core principle behind both SEDDS and nanosuspensions is the increase in the surface area of the drug available for dissolution. However, they achieve this through fundamentally different mechanisms. This compound-based SEDDS are isotropic mixtures of oils (such as this compound® M 1944 CS or this compound® M 2125 CS), surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. The drug is dissolved in this lipidic system, and upon emulsification, is presented in small, solubilized droplets.

In contrast, nanosuspensions are colloidal dispersions of pure drug nanocrystals stabilized by surfactants and/or polymers. The drug remains in a solid crystalline or amorphous state but at a significantly reduced particle size, typically in the sub-micron range. This reduction in particle size leads to a dramatic increase in the surface area-to-volume ratio, thereby enhancing the dissolution velocity.

At a Glance: Performance Parameter Comparison

To facilitate a clear comparison, the following tables summarize key quantitative performance parameters for this compound-based SEDDS and nanosuspensions, compiled from various studies. It is important to note that direct head-to-head comparative studies for the same API are limited, and thus, these values represent typical ranges found in the literature.

Performance ParameterThis compound-Based SEDDSNanosuspensionsKey Considerations
Particle/Droplet Size 20 - 200 nm (nanoemulsion droplets)[1][2]100 - 1000 nm (drug nanocrystals)[3]SEDDS form smaller droplets, which can facilitate absorption. Nanosuspension particle size is critical for dissolution enhancement.
Polydispersity Index (PDI) Typically < 0.3[1]Can vary, but often < 0.5[3]A lower PDI indicates a more uniform particle size distribution, which is generally desirable for stability and consistent performance.
Solubility Enhancement Significant (drug is solubilized in the lipid matrix)[4][5]Increases saturation solubility to some extent[6]SEDDS excel at solubilizing highly lipophilic drugs. Nanosuspensions enhance the dissolution rate of poorly soluble crystalline drugs.
Dissolution Rate Rapid and often complete drug release[4]Significantly faster than micronized drug[3]Both systems dramatically improve dissolution profiles compared to the pure drug.
Bioavailability Enhancement 2 to 10-fold or higher increase reported[7][8][9]2 to 25-fold increase reported[6]The extent of enhancement is highly drug-dependent for both systems.
Physical Stability Prone to phase separation, precipitation upon dilutionProne to crystal growth (Ostwald ripening) and aggregationCareful selection of excipients and formulation optimization are crucial for the long-term stability of both systems.

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard experimental protocols for the formulation and characterization of both this compound-based SEDDS and nanosuspensions.

This compound-Based SEDDS Formulation and Characterization

1. Formulation Development:

  • Excipient Screening: The solubility of the API is determined in various oils (e.g., this compound® M 1944 CS, this compound® M 2125 CS, Capryol® 90), surfactants (e.g., Cremophor® RH40, Labrasol®), and cosurfactants (e.g., Transcutol® P, Plurol® Oleique CC 497) to select the components with the highest solubilizing capacity for the drug.[4]

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed. Mixtures of the selected oil, surfactant, and cosurfactant at various ratios are prepared. Each mixture is then titrated with water, and the formation of a clear or slightly bluish nanoemulsion is visually observed. The regions where spontaneous nanoemulsion formation occurs are demarcated on the phase diagram.[5]

  • Preparation of Drug-Loaded SEDDS: The API is dissolved in the selected oil, followed by the addition of the surfactant and cosurfactant in the predetermined optimal ratio. The mixture is vortexed or gently stirred until a homogenous, isotropic mixture is formed.[5]

2. Characterization:

  • Droplet Size and Polydispersity Index (PDI) Analysis: The SEDDS formulation is diluted with a suitable aqueous medium (e.g., distilled water, simulated gastric fluid) and the droplet size and PDI of the resulting nanoemulsion are measured using dynamic light scattering (DLS).

  • Zeta Potential Measurement: The surface charge of the nanoemulsion droplets is determined using a zetasizer to predict the stability of the colloidal dispersion.

  • In Vitro Dissolution Studies: The drug release from the SEDDS formulation is assessed using a USP dissolution apparatus (e.g., Type II, paddle method) in a relevant dissolution medium. The dissolution profile is compared with that of the pure drug.[8]

  • Thermodynamic Stability Studies: The formulation is subjected to various stress conditions, such as centrifugation, heating-cooling cycles, and freeze-thaw cycles, to evaluate its physical stability and resistance to phase separation or drug precipitation.

Nanosuspension Formulation and Characterization by Wet Milling

1. Formulation Development:

  • Stabilizer Screening: Various surfactants (e.g., Tween 80, sodium lauryl sulfate) and polymers (e.g., hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP)) are screened for their ability to effectively wet the drug particles and prevent aggregation during and after the milling process.

  • Preparation of the Premix: The coarse drug powder is dispersed in an aqueous solution containing the selected stabilizer(s) to form a presuspension.

2. Wet Milling Process:

  • The presuspension is charged into a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • The milling is performed at a specific speed and for a defined duration. The high-energy impact and shear forces generated by the milling media lead to the size reduction of the drug particles to the nanometer range.

  • The resulting nanosuspension is then separated from the milling media.

3. Characterization:

  • Particle Size and Polydispersity Index (PDI) Analysis: The particle size distribution and PDI of the drug nanocrystals in the suspension are determined using DLS or laser diffraction.

  • Zeta Potential Measurement: The surface charge of the nanocrystals is measured to assess the electrostatic stabilization of the suspension.

  • Crystallinity Assessment: The physical state of the drug particles (crystalline or amorphous) after milling is evaluated using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution Studies: The dissolution rate of the nanosuspension is determined and compared to that of the unprocessed drug and/or a micronized form.[3]

  • Stability Assessment: The physical stability of the nanosuspension is monitored over time under different storage conditions by measuring changes in particle size, PDI, and zeta potential to detect any signs of crystal growth or aggregation.

Visualizing the Processes: Experimental Workflows

To further clarify the experimental procedures, the following diagrams, generated using the DOT language, illustrate the typical workflows for the preparation and evaluation of this compound-based SEDDS and nanosuspensions.

SEDDS_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Evaluation A API Solubility Screening in Oils, Surfactants, Cosurfactants B Construct Pseudo-Ternary Phase Diagrams A->B C Select Optimal Excipient Ratio B->C D Prepare Drug-Loaded SEDDS C->D E Droplet Size & PDI Analysis (DLS) D->E F Zeta Potential Measurement D->F G In Vitro Dissolution Testing D->G H Thermodynamic Stability Studies D->H I In Vivo Bioavailability Studies G->I H->I

Caption: Workflow for this compound-Based SEDDS Formulation and Evaluation.

Nanosuspension_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Evaluation A Stabilizer Screening (Surfactants/Polymers) B Prepare Premix (Drug in Stabilizer Solution) A->B C Wet Milling (High Energy Media Milling) B->C D Separate Nanosuspension from Milling Media C->D E Particle Size & PDI Analysis (DLS/Laser Diffraction) D->E F Zeta Potential Measurement D->F G Crystallinity Assessment (XRPD/DSC) D->G H In Vitro Dissolution Testing D->H I Physical Stability Assessment D->I J In Vivo Bioavailability Studies H->J I->J

Caption: Workflow for Nanosuspension Formulation and Evaluation.

Signaling Pathways and Logical Relationships

The decision-making process for selecting between a this compound-based SEDDS and a nanosuspension often involves considering the physicochemical properties of the API. The following diagram illustrates this logical relationship.

Formulation_Selection_Pathway API Poorly Soluble API (BCS Class II/IV) LogP High Log P (Lipophilic) API->LogP MeltingPoint High Melting Point / Crystalline API->MeltingPoint SEDDS This compound-Based SEDDS LogP->SEDDS Good Candidate Nanosuspension Nanosuspension MeltingPoint->Nanosuspension Good Candidate

Caption: API Property-Based Formulation Selection Logic.

Conclusion

Both this compound-based SEDDS and nanosuspensions are powerful tools for enhancing the oral delivery of poorly soluble drugs. The choice between these two technologies is not always straightforward and depends on a multitude of factors, including the specific physicochemical properties of the API, the desired drug loading, and the stability requirements of the final dosage form.

This compound-based SEDDS are particularly advantageous for highly lipophilic drugs that can be readily solubilized in the lipidic excipients. They offer the potential for high drug loading and can be a simpler formulation approach. However, their stability upon dilution can be a concern, and the potential for drug precipitation needs to be carefully evaluated.

Nanosuspensions, on the other hand, are well-suited for crystalline drugs with high melting points that are difficult to solubilize. The top-down approach of wet milling is a robust and scalable method for producing nanosuspensions. While they can significantly improve dissolution rates, challenges related to physical stability, such as crystal growth, need to be addressed through the careful selection of stabilizers.

Ultimately, a thorough pre-formulation assessment of the API, followed by a systematic evaluation of both formulation strategies, will enable the selection of the optimal drug delivery system to achieve the desired therapeutic outcomes. This guide provides a foundational framework for initiating such a comparative evaluation.

References

Validating the safety and efficacy of Labrafil in preclinical animal models.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Preclinical Safety and Efficacy of Labrafil®

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of this compound®, a non-ionic water-dispersible surfactant, against other alternatives in preclinical animal models. It aims to assist in the validation of its safety and efficacy by presenting supporting experimental data, detailed methodologies, and visual workflows. This compound® is a key excipient in lipid-based formulations designed to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Efficacy: Enhancing Oral Bioavailability

A primary application of this compound® is in Self-Emulsifying Drug Delivery Systems (SEDDS) to improve the absorption of poorly soluble drugs. Preclinical pharmacokinetic studies in animal models are essential to quantify this enhancement.

Experimental Protocol: Comparative Oral Bioavailability Study in Rats

This protocol outlines a typical study to compare the efficacy of this compound® against other common solubilizing agents.

  • Objective: To determine the relative oral bioavailability of a model poorly soluble drug (e.g., Fenofibrate) when formulated with this compound® M 1944 CS compared to a formulation with Cremophor® EL and a standard aqueous suspension.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g, are commonly used for such studies.[1][2]

  • Formulations:

    • Group A: Fenofibrate (B1672516) in a this compound® M 1944 CS-based SEDDS.

    • Group B: Fenofibrate in a Cremophor® EL-based formulation.

    • Group C (Control): Aqueous suspension of micronized Fenofibrate.

  • Dosing: A single dose is administered via oral gavage. The dose is determined based on the drug's therapeutic range.

  • Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[3]

  • Bioanalysis: Plasma is separated from blood samples, and drug concentrations are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC) are calculated to assess absorption.[4]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes hypothetical data from a study based on the protocol above, demonstrating the potential of this compound® to enhance bioavailability. A study on fenofibrate-loaded nanostructured lipid carriers containing this compound M 1944CS showed a fourfold increase in plasma drug concentration and AUC compared to a free fenofibrate suspension.[1]

FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Relative Bioavailability (%)
This compound® M 1944 CS SEDDS 1.52 ± 0.153.0 ± 0.815.8 ± 2.1~400%
Cremophor® EL Formulation 0.85 ± 0.123.8 ± 0.59.5 ± 1.5~230%
Aqueous Suspension 0.36 ± 0.124.0 ± 1.04.1 ± 0.9100%
Data are presented as Mean ± SD. This data is illustrative.

Experimental Workflow: Pharmacokinetic Study

G cluster_setup Phase 1: Preparation cluster_dosing Phase 2: Administration cluster_sampling Phase 3: Sampling & Analysis cluster_analysis Phase 4: Data Interpretation A Animal Acclimatization (Sprague-Dawley Rats) C Oral Gavage (Single Dose) A->C B Formulation Preparation (this compound, Cremophor EL, Control) B->C D Serial Blood Collection (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (HPLC) E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC) F->G H Comparative Analysis G->H

Caption: A typical workflow for a preclinical oral bioavailability study.

Safety and Tolerability Assessment

Evaluating the safety of any excipient is a critical step in drug development. Preclinical toxicity studies establish a preliminary safety profile.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)

This protocol provides a framework for assessing the acute toxicity of this compound®.

  • Objective: To determine the acute toxicity of this compound® following a single high-dose oral administration in a rodent model.

  • Animal Model: Wistar rats (female, n=3 per group) are often used.

  • Dosing:

    • Test Group: A single oral gavage dose of a this compound® blend (e.g., Labrasol/Labrafil/Transcutol) at 5 mL/kg.

    • Control Group: An equivalent volume of purified water.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior), and effects on body weight for 14 days post-administration.[5][6]

  • Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL). A 4-week study in Wistar rats found that a blend of Labrasol/Labrafil/Transcutol was well-tolerated at 5 mL/kg/day.[5][6] At higher doses (20 mL/kg/day), some renal and hepatic effects were noted.[5][6]

  • Pathology: At the end of the study, a gross necropsy is performed to identify any treatment-related abnormalities.

Data Presentation: Summary of Acute Toxicity Findings
GroupDose Level (mL/kg)MortalityKey Clinical SignsGross Necropsy Findings
This compound® Blend 50/3No significant changes observed.No abnormalities.
Cremophor® EL 50/3Can be associated with hypersensitivity reactions.[7]No abnormalities.
Control (Water) 50/3None.No abnormalities.
This data is illustrative. Cremophor EL is known to cause side effects not always apparent in acute single-dose studies.[7]

Logical Flow: Safety Assessment

G cluster_safety_flow Toxicology Study Logic Dose Single Oral Dose (e.g., 5 mL/kg) Observe In-Life Observations (14 Days) - Clinical Signs - Body Weight Dose->Observe Pathology Terminal Procedures - Gross Necropsy - Histopathology Observe->Pathology Conclusion Determine NOAEL Pathology->Conclusion

Caption: Logical progression of an acute oral toxicity assessment.

Mechanism of Action: Signaling Pathway Interaction

Lipid-based excipients like this compound® can enhance drug absorption through various mechanisms, including the inhibition of efflux pumps such as P-glycoprotein (P-gp) in the intestinal wall.[8][9] P-gp actively transports drugs out of enterocytes, limiting their absorption.[10]

Signaling Pathway: P-glycoprotein (P-gp) Efflux Pump Inhibition

Inhibition of P-gp can increase the intracellular concentration of a co-administered drug, thereby increasing its net absorption into the bloodstream.[9][11]

G cluster_membrane Intestinal Epithelial Cell Drug_Lumen Drug in GI Lumen Drug_Intra Intracellular Drug Drug_Lumen->Drug_Intra Passive Absorption Drug_Blood Drug in Bloodstream Drug_Intra->Drug_Blood Absorption to Systemic Circulation Pgp P-gp Efflux Pump Drug_Intra->Pgp Pgp->Drug_Lumen Efflux This compound This compound® This compound->Pgp Inhibition

Caption: this compound® inhibiting the P-gp pump to enhance drug absorption.

By providing a favorable safety profile and demonstrably enhancing the bioavailability of poorly soluble drugs, this compound® presents a valuable tool for pharmaceutical formulation development. The protocols and data presented here offer a framework for its evaluation in preclinical settings.

References

A Comparative Analysis of Labrafil with Other Non-ionic Surfactants in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the effective formulation of poorly water-soluble drugs remains a significant hurdle. Non-ionic surfactants are indispensable tools in overcoming this challenge, enhancing drug solubility, and improving bioavailability. Among these, Labrafil®, a series of oleoyl (B10858665) or linoleoyl macrogolglycerides, has garnered considerable attention. This guide provides an objective comparative analysis of this compound with other widely used non-ionic surfactants, namely Cremophor® EL, Tween® 80, Pluronic® F127, and Soluplus®. The comparison is based on their physicochemical properties and performance in drug delivery systems, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tabular Comparison

The selection of a suitable surfactant is often guided by its physicochemical properties, which dictate its behavior in formulation and its interaction with the drug and biological membranes. Key parameters include the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. Surfactants with higher HLB values are more hydrophilic and are typically used as solubilizing agents and for oil-in-water (O/W) emulsions. The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical phenomenon for encapsulating and solubilizing hydrophobic drugs. A lower CMC value indicates that micelle formation occurs at a lower concentration, which can be advantageous for maintaining the stability of the formulation upon dilution in physiological fluids.

SurfactantChemical NatureHLB ValueCritical Micelle Concentration (CMC)
This compound® M 1944 CS Oleoyl polyoxyl-6 glycerides~4Not explicitly found in searched literature
This compound® M 2125 CS Linoleoyl polyoxyl-6 glycerides~4Not explicitly found in searched literature
Cremophor® EL Polyoxyl 35 castor oil12-14~0.02% (w/v)[1][2]
Tween® 80 Polyoxyethylene (20) sorbitan (B8754009) monooleate15~0.015 mM[3]
Pluronic® F127 Poloxamer 40718-23~0.7% (w/w)
Soluplus® Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer~16~7.6 mg/L[4][5]

Performance in Drug Delivery: A Comparative Overview

The ultimate measure of a surfactant's utility lies in its performance in enhancing drug solubility, facilitating the formation of stable drug delivery systems, and improving drug absorption.

Solubility Enhancement

Non-ionic surfactants increase the aqueous solubility of poorly soluble drugs primarily through micellar solubilization. The hydrophobic core of the micelles provides a favorable environment for the drug molecules, effectively shielding them from the aqueous medium.

While direct comparative studies for the same drug across all these surfactants are limited, individual studies highlight their potential. For instance, a study on the solubility of quercetin (B1663063) showed that Tween 80 was more effective at increasing its solubility compared to Tween 20, which has a shorter hydrophobic alkyl chain.[6] In another study, this compound M 2125 CS demonstrated the highest solubilizing capacity for erlotinib (B232) among various oils tested.[7] Soluplus® has also been shown to significantly enhance the solubility of poorly soluble drugs like curcumin.[8] Pluronic F-127 has been reported to be more effective than Pluronic F-68 at concentrations greater than 10% for solubilizing emodin (B1671224), owing to its higher hydrophobicity and lower CMC.[9]

Emulsification and Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound, along with other non-ionic surfactants, is a key component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The small droplet size of the resulting emulsion provides a large interfacial area for drug absorption.

The efficiency of emulsification is influenced by the properties of the surfactant and the overall composition of the SEDDS. For instance, in the development of a rosemary-based nanoemulsion, Cremophor was found to have a higher emulsification efficiency compared to Tween and Labrasol.[6] A study on an erlotinib-loaded SEDDS utilized this compound M2125CS as the oil phase and found that the droplet size of the resulting nanoemulsion was influenced by the concentration of the surfactant and co-surfactant.[5][7]

SurfactantPerformance MetricExperimental Findings
This compound® Solubility EnhancementThis compound M 2125 CS showed high solubility for erlotinib.[7]
Emulsification in SEDDSUsed as the oil phase in SEDDS, forming nanoemulsions with droplet sizes influenced by surfactant/co-surfactant ratios.[5][7]
Cremophor® EL Emulsification in SEDDSDemonstrated high emulsification efficiency in forming nanoemulsions.[6]
Tween® 80 Solubility EnhancementIncreased the solubility of quercetin significantly.[6]
Emulsification in SEDDSLower emulsification efficiency compared to Cremophor in a specific study.[6]
Pluronic® F127 Solubility EnhancementMore effective than Pluronic F-68 for solubilizing emodin at higher concentrations.[9]
Soluplus® Solubility EnhancementSignificantly enhanced the solubility of curcumin.[8]
Drug ReleaseIn a comparative study, drug release from Soluplus® dispersions was slower than from PEG 6000 dispersions.[3][10]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used to evaluate the performance of non-ionic surfactants.

In-Vitro Drug Release Study for SEDDS

This experiment evaluates the rate and extent of drug release from a SEDDS formulation into a dissolution medium, simulating physiological conditions.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of a physiologically relevant buffer, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), maintained at 37 ± 0.5 °C.

  • Procedure: a. A specified amount of the SEDDS formulation (equivalent to a single dose of the drug) is encapsulated in a hard gelatin capsule. b. The capsule is placed in the dissolution vessel containing the pre-warmed medium. c. The paddle is rotated at a constant speed, typically 50 or 100 rpm. d. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), aliquots of the dissolution medium are withdrawn. e. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume. f. The collected samples are filtered through a suitable membrane filter (e.g., 0.45 µm). g. The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

Caco-2 Cell Permeability Assay

This in-vitro model is widely used to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Methodology:

  • Cell Culture: a. Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. b. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Studies: a. The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. The transport experiment is initiated by adding the drug solution (containing the surfactant being tested) to the apical (AP) or basolateral (BL) side of the monolayer. c. For apical-to-basolateral (A-B) transport (absorptive direction), the drug solution is added to the apical chamber, and the receiver chamber is the basolateral chamber. d. For basolateral-to-apical (B-A) transport (secretory direction), the drug solution is added to the basolateral chamber, and the receiver chamber is the apical chamber. e. The plates are incubated at 37 °C with gentle shaking. f. At specified time points, samples are collected from the receiver chamber and replaced with fresh transport buffer. g. The concentration of the drug in the collected samples is quantified by a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
    • A is the surface area of the filter membrane (cm²).
    • C0 is the initial concentration of the drug in the donor chamber (µg/mL). b. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Visualizing Experimental Workflows and Relationships

To better understand the experimental processes and the interplay between surfactant properties and their performance, the following diagrams are provided.

Experimental_Workflow_SEDDS_Release cluster_prep Formulation Preparation cluster_dissolution In-Vitro Dissolution Testing cluster_analysis Analysis prep Prepare SEDDS Formulation (Oil + Surfactant + Drug) encap Encapsulate in Hard Gelatin Capsule prep->encap diss_setup USP Apparatus II (Paddle Method) encap->diss_setup Introduce to Test System add_capsule Add Capsule to Dissolution Medium (37°C, 50 rpm) diss_setup->add_capsule sampling Withdraw Samples at Time Intervals add_capsule->sampling filter_sample Filter Samples (0.45 µm) sampling->filter_sample Process Samples hplc Quantify Drug Concentration (HPLC) filter_sample->hplc profile Generate Drug Release Profile hplc->profile

In-Vitro Drug Release Workflow for SEDDS.

Caco2_Permeability_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Differentiate seed->culture integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity wash Wash Monolayers with Transport Buffer integrity->wash Proceed with Intact Monolayers add_drug Add Drug + Surfactant to Donor Chamber wash->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect Samples from Receiver Chamber incubate->sample quantify Quantify Drug Concentration (LC-MS/MS) sample->quantify calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caco-2 Cell Permeability Assay Workflow.

Surfactant_Properties_Performance cluster_properties Physicochemical Properties cluster_performance Performance in Drug Delivery cluster_mechanisms Mechanisms of Action hlb HLB Value emulsification Emulsification Efficiency (Droplet Size) hlb->emulsification Influences cmc Critical Micelle Concentration (CMC) micellization Micellar Solubilization cmc->micellization Determines onset of structure Chemical Structure (e.g., chain length, PEO/PPO ratio) structure->hlb Dictates structure->cmc Affects solubility Solubility Enhancement bioavailability Oral Bioavailability solubility->bioavailability Improves emulsification->bioavailability Improves permeability Membrane Permeability permeability->bioavailability Improves micellization->solubility Leads to membrane_fluidization Membrane Fluidization membrane_fluidization->permeability Increases efflux_inhibition P-gp Efflux Inhibition efflux_inhibition->permeability Increases

Relationship between Surfactant Properties and Performance.

Conclusion

This compound and other non-ionic surfactants like Cremophor EL, Tween 80, Pluronic F127, and Soluplus each offer a unique set of properties that can be leveraged for effective drug delivery. This compound, with its lower HLB, is particularly suited for lipid-based formulations and as a component of SEDDS. In contrast, surfactants with higher HLB values, such as Tween 80 and Pluronic F127, are excellent solubilizing agents. Soluplus stands out as a polymeric surfactant with both solubilizing and matrix-forming capabilities.

The selection of the optimal surfactant depends on the specific drug candidate, the desired dosage form, and the intended route of administration. A thorough understanding of their comparative physicochemical properties and performance, as outlined in this guide, is essential for rational formulation development. The provided experimental protocols offer a framework for conducting robust comparative studies to inform the selection process and accelerate the development of effective and bioavailable drug products.

References

A Cross-Study Examination of Labrafil® for Enhanced Bioavailability of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Labrafil®, a lipid-based excipient, and its role in enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Through a cross-study validation approach, this document compares the performance of this compound-containing formulations against other bioavailability enhancement strategies, supported by experimental data from various studies.

Executive Summary

Oral drug administration is the preferred route for many therapeutics, yet the poor aqueous solubility of numerous drug candidates presents a significant hurdle to achieving adequate bioavailability. Lipid-based drug delivery systems (LBDDS), particularly self-emulsifying drug delivery systems (SEDDS), have emerged as a promising strategy to overcome this challenge. This compound®, a series of non-ionic water-dispersible surfactants, is a key excipient in the formulation of SEDDS. This guide consolidates data from multiple studies to objectively assess the efficacy of this compound in enhancing drug absorption and compares its performance with alternative approaches.

Mechanism of Bioavailability Enhancement with this compound®-Based Formulations

This compound® facilitates drug absorption through several key mechanisms inherent to lipid-based formulations. Upon contact with gastrointestinal fluids, this compound-containing SEDDS spontaneously form fine oil-in-water emulsions or microemulsions, increasing the surface area for drug release and absorption. The primary mechanisms include:

  • Enhanced Solubilization: this compound acts as a solubilizer for lipophilic drugs, maintaining the drug in a dissolved state within the gastrointestinal tract and preventing its precipitation.[1]

  • Lymphatic Transport: For highly lipophilic drugs, this compound-based formulations can promote absorption via the intestinal lymphatic system.[2][3] This pathway bypasses the hepatic first-pass metabolism, a major barrier for many drugs, thereby increasing their systemic bioavailability.[2][3]

  • Increased Permeability: The surfactant properties of this compound can modulate the permeability of the intestinal membrane, further facilitating drug uptake.

Below is a diagram illustrating the general mechanism of bioavailability enhancement by this compound-containing SEDDS.

cluster_GITract Gastrointestinal Tract cluster_Absorption Intestinal Absorption SEDDS Oral Administration of This compound-based SEDDS Emulsification Spontaneous Emulsification in GI Fluids SEDDS->Emulsification FineDroplets Formation of Fine Oil-in-Water Droplets Emulsification->FineDroplets DissolvedDrug Drug Remains Solubilized FineDroplets->DissolvedDrug Enterocytes Intestinal Enterocytes DissolvedDrug->Enterocytes PortalVein Portal Vein (to Liver) Enterocytes->PortalVein Standard Absorption LymphaticSystem Lymphatic System (avoids First-Pass Metabolism) Enterocytes->LymphaticSystem Enhanced Absorption for Lipophilic Drugs

Caption: Mechanism of this compound-based SEDDS for bioavailability enhancement.

Comparative Performance Analysis

The efficacy of this compound in enhancing bioavailability is demonstrated across various studies with different model drugs. The following tables summarize the quantitative data from these studies, comparing this compound-based formulations with either the pure drug or other formulation strategies.

Table 1: Bioavailability Enhancement of Various Drugs Using this compound®-Containing Formulations

DrugThis compound® GradeFormulation DetailsFold Increase in Bioavailability (AUC) vs. Pure DrugStudy Reference
Erlotinib (B232)M2125CSSolid SEDDS with Labrasol and Transcutol HP3.5-fold[4]
CarvedilolNot specifiedSEDDS with Oleic Acid and Labrafac PG2.76-fold increase in permeability[5]
FenofibrateM1944CSNanostructured Lipid Carriers (NLCs)4-fold[6]
IndapamideM1944CSSEDDS with Labrasol and Capryol™ 90Significant dissolution enhancement

Table 2: Comparison of this compound® with Other Excipients in Enhancing Bioavailability

DrugFormulation with this compound®Alternative FormulationBioavailability OutcomeStudy Reference
ErlotinibThis compound M2125CS as oil phase in SEDDSPure erlotinib powderThis compound formulation showed a 3.5-fold higher AUC.[4]
Cefquinome SulfateOily nanosuspension with this compound M 1944 CS and LabrasolCommercial injectionThe this compound-containing nanosuspension demonstrated improved absorption and elimination profiles.[7]

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section outlines the typical methodologies employed in the evaluation of this compound-based formulations.

Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

A common experimental workflow for developing and characterizing a this compound-based SEDDS is depicted below.

Start Start: Drug Candidate (Poorly Water-Soluble) SolubilityScreening 1. Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) Start->SolubilityScreening SelectExcipients 2. Select this compound as Oil/Surfactant and other compatible excipients SolubilityScreening->SelectExcipients TernaryDiagram 3. Construct Pseudo-Ternary Phase Diagram to identify self-emulsifying region SelectExcipients->TernaryDiagram OptimizeFormulation 4. Optimize Formulation Ratio (e.g., based on droplet size, PDI) TernaryDiagram->OptimizeFormulation Characterization 5. Characterize Optimized SEDDS (Droplet size, Zeta potential, Drug content) OptimizeFormulation->Characterization InVitroTesting 6. In Vitro Dissolution & Permeability Studies Characterization->InVitroTesting InVivoTesting 7. In Vivo Pharmacokinetic Studies InVitroTesting->InVivoTesting End End: Bioavailability Data InVivoTesting->End

Caption: Workflow for this compound-based SEDDS development and evaluation.

Methodology:

  • Solubility Studies: The solubility of the API is determined in various oils (including different this compound grades), surfactants, and co-surfactants. An excess amount of the drug is added to each excipient, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug is then quantified, typically by HPLC.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying regions, mixtures of the selected oil, surfactant, and co-surfactant are prepared at various ratios. These mixtures are then titrated with water, and the formation of emulsions is visually observed.

  • Formulation Optimization and Characterization: Based on the phase diagrams, several formulations are prepared. The optimal formulation is selected based on characteristics such as droplet size, polydispersity index (PDI), and drug loading capacity upon emulsification. Droplet size and PDI are typically measured by dynamic light scattering.

In Vitro Dissolution Testing

Methodology:

  • The dissolution of the drug from the this compound-based formulation and the pure drug is evaluated using a standard dissolution apparatus (e.g., USP Apparatus II).

  • The dissolution medium is typically a buffer solution simulating gastric or intestinal fluid (e.g., 0.1 N HCl or phosphate (B84403) buffer).

  • Samples are withdrawn from the dissolution medium at predetermined time intervals and the concentration of the dissolved drug is analyzed by a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • The cumulative percentage of drug released is plotted against time to generate dissolution profiles.

In Vitro Permeability Assessment (Caco-2 Cell Model)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.[8]

  • Permeability Study: The culture medium is replaced with a transport buffer. The drug formulation (dissolved in transport buffer) is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time. Samples are collected from the basolateral side at specific time points.

  • Quantification: The concentration of the transported drug is determined by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the apical chamber.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial for confirming the bioavailability enhancement observed in in vitro tests.

Start Start: Animal Model (e.g., Wistar Rats) Grouping 1. Divide Animals into Groups (Control vs. Test Formulation) Start->Grouping Fasting 2. Overnight Fasting Grouping->Fasting Dosing 3. Oral Administration of Pure Drug (Control) and This compound Formulation (Test) Fasting->Dosing BloodSampling 4. Collect Blood Samples at Predetermined Time Points Dosing->BloodSampling PlasmaSeparation 5. Separate Plasma from Blood BloodSampling->PlasmaSeparation DrugQuantification 6. Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) PlasmaSeparation->DrugQuantification PKAnalysis 7. Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) DrugQuantification->PKAnalysis End End: Comparative Bioavailability Data PKAnalysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Wistar rats or other suitable animal models are typically used. The animals are fasted overnight before the experiment.

  • Dosing: The animals are divided into groups. One group receives the pure drug suspension (control), and the other group(s) receive the this compound-based formulation(s). Dosing is performed orally via gavage.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). The relative bioavailability of the test formulation is calculated by comparing its AUC to that of the control group.

Conclusion

The collective evidence from numerous studies strongly supports the use of this compound® as an effective excipient for enhancing the oral bioavailability of poorly water-soluble drugs. Its application in SEDDS formulations consistently demonstrates significant improvements in drug solubilization, dissolution, and absorption. While the magnitude of bioavailability enhancement is drug-dependent, the data presented in this guide provides a robust validation of this compound's performance. For researchers and drug development professionals, this compound represents a valuable tool in the formulation toolkit for overcoming the challenges associated with the oral delivery of lipophilic compounds.

References

A Head-to-Head Comparison of Labrafil and Polysorbate 80 in Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's stability, efficacy, and overall performance. Among the myriad of available excipients, emulsifying agents play a pivotal role in the formulation of emulsions, particularly for the delivery of poorly water-soluble drugs. This guide provides an objective, data-driven comparison of two widely used nonionic surfactants, Labrafil and Polysorbate 80, to assist researchers and formulation scientists in making informed decisions for their emulsion-based drug delivery systems.

Physicochemical Properties: A Tale of Two Surfactants

Both this compound and Polysorbate 80 are nonionic surfactants, a class of materials favored for their low toxicity and high compatibility with other ingredients.[1] However, they possess distinct chemical structures and properties that influence their performance in emulsions.

This compound refers to a range of oleoyl (B10858665) or linoleoyl polyoxylglycerides. The two most common grades used in oral and topical formulations are this compound M 1944 CS (oleoyl polyoxyl-6 glycerides) and this compound M 2125 CS (linoleoyl polyoxyl-6 glycerides).[2][3] These are water-dispersible surfactants that can self-emulsify in aqueous media to form coarse emulsions, making them particularly suitable for Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3]

Polysorbate 80 , also known as Tween 80, is a polyoxyethylene sorbitan (B8754009) monooleate.[4] It is a hydrophilic surfactant widely used to form stable oil-in-water (O/W) emulsions and is a common ingredient in a variety of pharmaceutical formulations, including injectables, oral solutions, and vaccines.

A key parameter for comparing emulsifiers is the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the surfactant's affinity for water or oil. A higher HLB value signifies greater hydrophilicity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound M 1944 CSThis compound M 2125 CSPolysorbate 80
Chemical Name Oleoyl polyoxyl-6 glycerides[2]Linoleoyl Polyoxyl-6 glycerides[5]Polyoxyethylene (20) sorbitan monooleate[4]
HLB Value 9 ± 1[2]9 ± 1[5]15
Appearance Liquid[2]Liquid[5]Viscous liquid
Primary Application Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS)[2]Solubilizer, bioavailability enhancer, self-emulsifier (SEDDS)[5]O/W emulsifier, solubilizer, wetting agent

Emulsification Performance: Droplet Size and Stability

The primary function of an emulsifier is to reduce the interfacial tension between oil and water phases, leading to the formation of a stable dispersion of droplets. The size and uniformity of these droplets are critical for the stability and bioavailability of the emulsion.

Direct head-to-head comparisons of this compound and Polysorbate 80 in simple emulsions are scarce in the literature, as this compound is predominantly studied in the context of complex SEDDS formulations. However, we can infer their performance from available data in similar systems.

Polysorbate 80 is well-documented for its ability to produce fine nanoemulsions with droplet sizes typically ranging from 100 to 500 nm.[6] In one study, nanoemulsions formulated with an essential oil and varying concentrations of Polysorbate 80 yielded droplet sizes ranging from 239.8 nm to 933.8 nm, with the smallest size achieved at the highest surfactant concentration.[7] Another study reported the formulation of nanoemulsions with droplet sizes between 132.5 nm and 434.03 nm using Tween 80.[6]

This compound , when used in SEDDS formulations, also contributes to the formation of small droplets upon dilution in an aqueous medium. For instance, a SEDDS formulation containing 5% this compound M 2125 CS, 65% Labrasol, and 30% Transcutol produced emulsions with varying droplet sizes depending on the co-surfactant concentration.[8] Another study on a microemulsion system composed of this compound M 1944 CS, Cremophor EL, and Labrasol reported droplet sizes maintained between 20 nm to 30 nm upon dilution.[9]

Table 2: Comparative Emulsion Performance Data (from various studies)

EmulsifierFormulation TypeOil PhaseDroplet Size (nm)Polydispersity Index (PDI)Reference
Polysorbate 80 NanoemulsionEssential Oil239.8 - 933.80.122 - 0.691[7]
Polysorbate 80 NanoemulsionCaesalpinia decapetala seed oil132.5 - 434.03Not specified[6]
This compound M 1944 CS Microemulsion (with Cremophor EL and Labrasol)Not specified20 - 30Not specified[9]
This compound M 2125 CS SEDDS (with Labrasol and Transcutol HP)This compound M 2125 CSVaried with co-surfactant ratioNot specified[8]
This compound M 1944 CS SEDDS (with Labrasol and Capryol™ 90)Indapamide in lipids170 - 250Not specified[10]

It is important to note that the droplet size in SEDDS is highly dependent on the entire formulation, including the oil, surfactant, and co-surfactant ratios.

Bioavailability Enhancement: A Key Application

A primary application for both this compound and Polysorbate 80 is to enhance the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV). They achieve this by improving drug solubilization and promoting the formation of fine dispersions in the gastrointestinal tract, which increases the surface area for drug absorption.

This compound -based SEDDS have demonstrated significant improvements in the bioavailability of various drugs. For example, a SEDDS formulation of carvedilol (B1668590) with this compound M 1944 CS was reported to improve its oral bioavailability by up to 413% compared to a conventional tablet.[11] Similarly, a solid SEDDS of erlotinib (B232) containing this compound M2125CS showed a significant increase in Cmax and AUC compared to the drug powder.[8]

Polysorbate 80 has also been shown to enhance the bioavailability of poorly soluble drugs. A solid dispersion of a weakly basic drug in a polyethylene (B3416737) glycol-polysorbate 80 mixture resulted in a 21-fold increase in absolute oral bioavailability in dogs compared to a capsule with micronized drug.[12] It is hypothesized that Polysorbate 80 facilitates the release of the drug in a finely dispersed state, which is then further solubilized by bile acids for absorption.[12] Furthermore, Polysorbate 80 can modulate the activity of P-glycoprotein, an efflux transporter in the intestine, which can further enhance the absorption of certain drugs.[13]

Safety and Toxicity Profile

Both this compound and Polysorbate 80 are generally considered safe for oral and topical administration and are listed in the FDA's Inactive Ingredients Database.

Polysorbate 80 has a long history of use in a wide range of pharmaceutical products.[4] However, there have been some reports of hypersensitivity reactions, particularly with injectable formulations.

This compound 's safety is supported by substantial toxicological data and its use in approved pharmaceutical products.[2][5] A 4-week oral toxicity study in rats with a blend of Labrasol, this compound, and Transcutol found it to be well-tolerated at a dose of 5 mL/kg/day.[14]

Experimental Protocols

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a representative method for preparing a SEDDS formulation, often employing this compound.

  • Solubility Studies: Determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants (e.g., this compound M 1944 CS, this compound M 2125 CS), and co-surfactants to select the optimal components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water while stirring gently.

    • Visually observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the API and dissolve it in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Gently heat and stir the mixture until a homogenous solution is formed.[15]

SEDDS_Preparation_Workflow A API Solubility Screening (Oils, Surfactants, Co-surfactants) B Construct Pseudo-Ternary Phase Diagram A->B Select Components C Identify Self-Emulsifying Region B->C D Prepare SEDDS Formulation (API + Oil + Surfactant + Co-surfactant) C->D Optimize Ratios E Characterization (Droplet Size, PDI, etc.) D->E

Workflow for SEDDS Formulation
Emulsion Characterization

The following are standard methods to characterize the prepared emulsions.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the emulsion or SEDDS formulation with deionized water.

    • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).[7][16]

  • Stability Studies:

    • Thermodynamic Stability: Subject the formulations to centrifugation at a specified speed (e.g., 3500 rpm for 30 minutes) to check for phase separation.

    • Freeze-Thaw Cycles: Expose the formulations to alternating cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature to assess their physical stability.[17]

    • Long-Term Stability: Store the formulations at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for changes in appearance, droplet size, and PDI over several months.[15]

Emulsion_Characterization_Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Stability Assessment Prep Emulsion/SEDDS Formulation DLS Droplet Size & PDI (DLS) Prep->DLS Zeta Zeta Potential Prep->Zeta Morphology Morphology (TEM/SEM) Prep->Morphology Thermo Thermodynamic Stability (Centrifugation) DLS->Thermo FreezeThaw Freeze-Thaw Cycles DLS->FreezeThaw LongTerm Long-Term Storage DLS->LongTerm

Emulsion Characterization Workflow

Conclusion: Making the Right Choice

The choice between this compound and Polysorbate 80 is not a matter of one being universally superior to the other, but rather depends on the specific requirements of the formulation.

Choose this compound when:

  • Developing a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration of a poorly soluble drug.

  • A water-dispersible surfactant with a moderate HLB is required.

  • The formulation strategy involves a lipid-based system to enhance bioavailability.

Choose Polysorbate 80 when:

  • Formulating a conventional oil-in-water (O/W) emulsion for oral, topical, or parenteral use.

  • A hydrophilic surfactant with a high HLB is needed to create a fine and stable nanoemulsion.

  • A well-established emulsifier with a long history of use and extensive safety data is preferred.

Ultimately, the optimal emulsifier and its concentration should be determined through systematic formulation development and stability studies tailored to the specific drug and desired product profile. This guide serves as a foundational resource to aid in the initial selection process and experimental design.

References

In Vitro-In Vivo Correlation (IVIVC) for Labrafil® Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro-in vivo correlation (IVIVC) performance of Labrafil® formulations against other lipid-based alternatives. The information presented herein is supported by experimental data to aid in the selection of suitable excipients for the development of oral drug delivery systems for poorly water-soluble compounds.

Executive Summary

Developing oral formulations for poorly water-soluble drugs presents a significant challenge in the pharmaceutical industry. Lipid-based drug delivery systems (LBDDS) are a well-established approach to enhance the solubility and bioavailability of such compounds. This compound®, a series of non-ionic water-dispersible surfactants, is a key component in many LBDDS, particularly in self-emulsifying drug delivery systems (SEDDS). Establishing a predictive relationship between in vitro drug release and in vivo absorption, known as in vitro-in vivo correlation (IVIVC), is crucial for efficient drug development. This guide delves into the IVIVC aspects of this compound® formulations, offering a comparative analysis with other lipid-based excipients.

Comparative Performance of this compound® Formulations

The performance of this compound® in enhancing the bioavailability of poorly soluble drugs has been demonstrated in various studies. A key aspect of evaluating LBDDS is the use of in vitro lipolysis models, which simulate the digestion process in the gastrointestinal tract and are often more predictive of in vivo performance than standard dissolution tests.

Case Study: Danazol in this compound® M2125CS

A study investigating Danazol, a poorly water-soluble drug, formulated with this compound® M2125CS in rats, provides valuable insight into the IVIVC of this excipient. The study demonstrated a significant increase in bioavailability with increasing doses of this compound® M2125CS. Importantly, a rank-order correlation was established between the in vitro lipolysis data and the in vivo bioavailability results.

Table 1: In Vivo Bioavailability of Danazol Formulations in Rats

FormulationDose of this compound® M2125CS (ml/kg)Absolute Bioavailability (%)
Aqueous Suspension01.5 ± 0.8
Suspension in this compound®17.1 ± 0.6
Suspension in this compound®213.6 ± 1.4
Solution in this compound®413.3 ± 3.4
Comparison with Other Lipid-Based Excipients

Direct head-to-head IVIVC studies comparing this compound® with other lipid excipients are limited in publicly available literature. However, comparative studies on formulation properties and in vivo performance offer valuable insights.

Table 2: Comparison of In Vitro Performance of Lipid-Based Formulations

DrugFormulation ExcipientsKey In Vitro FindingsReference
FurosemideThis compound® M 2130 CS (Solid Lipid) & Capryol® PGMC (Liquid Lipid)Furosemide was more soluble in this compound® M 2130 CS compared to other solid lipids. NLCs with Capryol® PGMC showed higher entrapment and in-vitro release than SLNs.[1]
Piroxicam & CinnarizineLabrasol® and Gelucire® 44/14 Gastric lipolysis led to the precipitation of the drugs from both excipients.[2]
CelecoxibThis compound®-Labrasol® vs. Poloxamer-Propylene GlycolThis compound®-Labrasol® mixture was more effective in reducing particle size.[3]

Table 3: Comparison of In Vivo Performance of Lipid-Based Formulations

DrugFormulation ExcipientsAnimal ModelKey In Vivo FindingsReference
Insulin (B600854)This compound® vs. Capryol® 90 and other excipientsRatsRank order of absorption enhancement: Capryol® 90 > Labrasol® > ... > this compound®[4]

These findings suggest that while this compound® is an effective bioavailability enhancer, the optimal choice of excipient is drug- and formulation-dependent. For instance, in the case of insulin absorption enhancement in rats, Capryol® 90 demonstrated superior performance to this compound®.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible IVIVC data. Below are representative protocols for in vitro and in vivo studies relevant to this compound® formulations.

In Vitro Lipolysis Protocol

This protocol is adapted from established methods for assessing the performance of lipid-based formulations under simulated intestinal conditions.

Objective: To determine the rate and extent of drug release from a this compound®-based formulation during in vitro lipolysis.

Apparatus: pH-stat titration system.

Procedure:

  • Medium Preparation: Prepare a simulated intestinal fluid (SIF) buffer containing bile salts and phospholipids (B1166683) to mimic the fasted state.

  • Dispersion Step: Disperse the this compound® formulation (containing the drug) in the SIF buffer at 37°C with gentle stirring for 10 minutes.

  • Digestion Step: Initiate lipolysis by adding a pre-determined amount of pancreatic lipase (B570770) solution.

  • pH Control: Maintain the pH of the medium at a physiologically relevant value (e.g., 6.5) by automatic titration with a sodium hydroxide (B78521) solution. The rate of addition of NaOH is proportional to the rate of lipolysis.

  • Sampling: At predetermined time intervals, withdraw samples from the aqueous phase.

  • Sample Processing: Immediately stop the enzymatic reaction in the collected samples (e.g., by adding an inhibitor or by rapid cooling). Separate the aqueous and lipid phases by centrifugation.

  • Analysis: Determine the concentration of the dissolved drug in the aqueous phase using a validated analytical method (e.g., HPLC).

In Vitro Dissolution Protocol (for SEDDS/SMEDDS)

Objective: To assess the in vitro release profile of a drug from a this compound®-based self-emulsifying formulation.

Apparatus: USP Apparatus II (Paddle Apparatus).

Procedure:

  • Dissolution Medium: Use a suitable aqueous medium, such as 0.1 N HCl or phosphate (B84403) buffer pH 6.8, to simulate gastrointestinal conditions. The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a suitable rate, typically 50 or 75 RPM.

  • Sample Introduction: Introduce the encapsulated this compound® formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Preparation: Filter the samples promptly through a suitable filter to remove any undissolved particles.

  • Analysis: Analyze the filtrate for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

In Vivo Pharmacokinetic Study Protocol in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of a drug formulated with this compound® following oral administration in rats.

Animals: Male Sprague-Dawley or Wistar rats, fasted overnight before dosing.

Procedure:

  • Dose Preparation: Prepare the this compound® formulation containing the drug at the desired concentration.

  • Dosing: Administer the formulation to the rats via oral gavage at a specified dose volume (e.g., 5 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability using appropriate software.

Visualizing IVIVC Concepts

Graphical representations are essential for understanding the complex relationships in IVIVC development.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Development Formulation This compound® Formulation Dissolution In Vitro Dissolution (USP Apparatus II) Formulation->Dissolution Lipolysis In Vitro Lipolysis (pH-stat) Formulation->Lipolysis Correlation Correlation Model (e.g., Level A, B, C) Dissolution->Correlation Lipolysis->Correlation PK_Study Pharmacokinetic Study (e.g., in Rats) Plasma_Conc Plasma Concentration-Time Profile PK_Study->Plasma_Conc Deconvolution Deconvolution Plasma_Conc->Deconvolution Deconvolution->Correlation Lipolysis_Process LBF Lipid-Based Formulation (e.g., with this compound®) Dispersion Dispersion in Simulated Intestinal Fluid LBF->Dispersion Oral Administration Digestion Digestion by Pancreatic Lipase Dispersion->Digestion Micelles Mixed Micelles (Drug Solubilized) Digestion->Micelles Absorption Drug Absorption Micelles->Absorption Formulation_Development_Logic Start Identify Poorly Soluble Drug Screening Excipient Screening (Solubility in this compound®, etc.) Start->Screening Formulation Formulation Design (e.g., SEDDS with this compound®) Screening->Formulation InVitro In Vitro Characterization (Dissolution, Lipolysis) Formulation->InVitro InVivo In Vivo PK Studies InVitro->InVivo IVIVC Establish IVIVC InVivo->IVIVC Optimization Formulation Optimization IVIVC->Optimization Optimization->Formulation Iterate

References

Benchmarking Labrafil performance against other lipid-based excipients.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Labrafil®, a series of lipid-based excipients, against other commonly used alternatives in the development of drug delivery systems. The performance of these excipients is critical for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This document summarizes key performance data from various studies and provides detailed experimental protocols for the cited methodologies.

Performance Comparison of Lipid-Based Excipients

The selection of a suitable lipid-based excipient is a critical step in the formulation of self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and other lipid-based formulations. The following tables present a summary of quantitative data comparing this compound with other excipients in key performance areas.

Table 1: Solubility Enhancement of Poorly Soluble Drugs

The ability of an excipient to solubilize a drug is a primary indicator of its potential to enhance bioavailability.

DrugThis compoundCapryolKolliphorGelucireOtherReference
Furosemide4.93 mg/mL (in this compound M 2130)4.93 mg/mL (in Capryol PGMC)---[1]
Ezetimibe-15.2 mg/mL (in Capryol 90)---[2]
Nimodipine (B1678889)--11.09% w/w (in Cremophor EL)-Peppermint Oil: 12.72% w/w[3]
BenidipineThis compound M 2125 CS (Oil Phase)-Kolliphor EL (Surfactant)-Transcutol P (Co-surfactant)[4]

Note: Direct comparative solubility data for the same drug in this compound versus other excipients is often formulation-dependent and not always available in a single study. The table reflects solubility in the specified excipient as reported in the cited literature.

Table 2: Performance in Self-Emulsifying Drug Delivery Systems (SEDDS)

The efficiency of emulsification and the resulting droplet size are crucial for the in vivo performance of SEDDS.

Formulation PropertyThis compound-based SEDDSCapryol-based SEDDSKolliphor-based SEDDSGelucire-based SEDDSReference
Emulsification Time Shortest with Kolliphor RH 40 as surfactant---[5]
Transmittance (%) Highest with Kolliphor RH 40 as surfactant---[5]
Droplet Size (nm) 142.5 ± 5.37 (with Gelucire 44/14 as oil)---[6]
Bioavailability Enhancement (vs. pure drug) 48-fold (Resveratrol)---[5]
Table 3: Performance in Lipid Nanoparticles

For nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), particle size, entrapment efficiency, and drug release are key quality attributes.

Nanoparticle PropertyFurosemide in this compound M 2130-based NLCFurosemide in SLN (without liquid lipid)Reference
Particle Size (nm) 99.24193.4[1]
Polydispersity Index (PDI) 0.3020.835[1]
Entrapment Efficiency (%) 75.5071.07[1]
Drug Loading Capacity (%) 25.6324.62[1]
In-vitro Drug Release Higher initial release followed by sustained releaseSlower release compared to NLC[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments cited in the comparison of lipid-based excipients.

Equilibrium Solubility Study

This protocol determines the saturation solubility of a drug in a liquid lipid excipient.

Methodology:

  • Add an excess amount of the drug to a known volume of the lipid excipient in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

  • Quantify the drug concentration in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

In Vitro Lipolysis

This method simulates the digestion of lipid-based formulations in the gastrointestinal tract to predict their in vivo behavior.

Methodology:

  • Prepare a digestion buffer containing bile salts and phospholipids (B1166683) (e.g., FaSSIF or FeSSIF media).

  • Add the lipid-based formulation containing the drug to the digestion buffer at 37°C.

  • Initiate lipolysis by adding a lipase (B570770) solution (e.g., pancreatic lipase).

  • Maintain a constant pH (e.g., 6.5) by titration with a sodium hydroxide (B78521) solution. The rate of addition of NaOH is proportional to the rate of lipolysis.

  • At predetermined time points, collect samples and immediately inhibit lipase activity.

  • Separate the aqueous and lipid phases by centrifugation.

  • Determine the concentration of the drug in the aqueous phase to assess its solubilization.[8][9]

Caco-2 Cell Permeability Assay

This in vitro model is used to predict the intestinal permeability of a drug from a lipid-based formulation.

Methodology:

  • Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to form a differentiated monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apply the drug formulation (e.g., a dispersion of the SEDDS in a transport buffer) to the apical (A) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (B) side.

  • Determine the drug concentration in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption.[10][11][12]

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental processes and biological pathways can aid in understanding complex relationships.

Experimental_Workflow_SEDDS_Development cluster_Screening Excipient Screening cluster_Formulation Formulation Optimization cluster_Evaluation Performance Evaluation Solubility Solubility Studies Ternary Ternary Phase Diagram Solubility->Ternary Select Excipients Emulsification Emulsification Efficiency Emulsification->Ternary Characterization Droplet Size & PDI Analysis Ternary->Characterization Optimize Ratios Lipolysis In Vitro Lipolysis Characterization->Lipolysis Lead Formulations Permeability Caco-2 Permeability Lipolysis->Permeability Bioavailability In Vivo Bioavailability (Rat Model) Permeability->Bioavailability Predict In Vivo Performance

Caption: Workflow for the development and evaluation of SEDDS.

Lipid_Absorption_Pathway cluster_Lumen GI Lumen cluster_Enterocyte Enterocyte cluster_Circulation Systemic Circulation LBF Lipid-Based Formulation Emulsion Emulsion Droplets LBF->Emulsion Dispersion Digestion Lipase Digestion Emulsion->Digestion Micelles Mixed Micelles Digestion->Micelles Forms Absorption Passive Diffusion Micelles->Absorption Drug Release Chylomicrons Chylomicron Assembly Absorption->Chylomicrons Re-esterification PortalVein Portal Vein Absorption->PortalVein Lymphatics Lymphatic System Chylomicrons->Lymphatics Systemic Systemic Circulation Lymphatics->Systemic PortalVein->Systemic

Caption: Simplified pathway of lipid-based drug absorption.

References

Comparative Cytotoxicity of Labrafil® and Other Solubilizing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical formulations, particularly for poorly water-soluble compounds, the choice of solubilizing agent is critical. These excipients, while essential for enhancing drug bioavailability, can also exhibit inherent cytotoxicity, potentially impacting the safety and efficacy of the final product. This guide provides a comparative analysis of the cytotoxicity of Labrafil®, a well-established lipid-based excipient, against other commonly used solubilizing agents. The data presented is compiled from in vitro studies to assist researchers, scientists, and drug development professionals in making informed decisions during formulation development.

Quantitative Comparison of Cytotoxicity

A key aspect of evaluating solubilizing agents is their cytotoxic potential, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 value indicates higher cytotoxicity.

The following table summarizes the IC50 values of this compound® and other solubilizing agents as determined by the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Crystal Violet (CV) assays in various human cell lines.

Table 1: Comparative IC50 Values (µg/mL) of Solubilizing Agents in Different Cell Lines

Solubilizing AgentCell Line: Human Melanoma (WM164)Cell Line: Human Keratinocytes (HaCaT)Cell Line: Primary Skin Fibroblasts (FB)
MTT Assay CV Assay MTT Assay
This compound® 1.8 ± 0.22.1 ± 0.34.5 ± 0.5
Labrasol® 0.9 ± 0.11.1 ± 0.22.8 ± 0.3
Transcutol® 2.5 ± 0.32.9 ± 0.46.1 ± 0.7
Triton X-100 *0.003 ± 0.0010.004 ± 0.0010.005 ± 0.001
Labrafac® > 100> 100> 100

*Triton X-100 is included as a positive control, a known irritant.[1] *Data adapted from an in vitro screening study.[1]

Based on these findings, the cytotoxic ranking of the tested excipients is generally Triton-X-100 > Labrasol® > this compound® > Transcutol® > Labrafac®.[1] Notably, this compound® demonstrated lower cytotoxicity compared to Labrasol® across all tested cell lines.[1] The oil-based excipient, Labrafac®, was found to be non-toxic at the tested concentrations.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture and Treatment
  • Cell Lines: Human melanoma (WM164), human keratinocytes (HaCaT), and primary skin fibroblasts (FB) were used.[1]

  • Seeding: Cells were seeded in 96-well plates at a density of 2x10⁴ cells/mL in 100 µL of complete culture medium.[2]

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[2]

  • Treatment: The culture medium was then replaced with 100 µL of fresh medium containing the solubilizing agent at the desired final concentrations.[2] Control cells were treated with culture medium only. Each concentration was tested in a minimum of five replicates.[2] The exposure duration was 24 hours.[2]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Reagent Addition: After the 24-hour treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.[1]

  • Incubation: The plates were incubated for 2-3 hours.[2]

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 200 µL of DMSO was added to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: The plates were shaken for 5 minutes, and the absorbance was measured at 570 nm using a microplate reader.[2]

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control.[2]

Crystal Violet (CV) Cytotoxicity Assay

The Crystal Violet assay is a method used to determine the number of viable cells in a culture.

  • Fixation: After the treatment period, the medium was removed, and the cells were fixed with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: The fixative was removed, and the cells were stained with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

  • Washing: The plates were washed with water to remove excess stain.

  • Solubilization: The stain was solubilized with 100 µL of 10% acetic acid.

  • Absorbance Measurement: The absorbance was measured at 590 nm.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of solubilizing agents can be mediated through various mechanisms, including the induction of oxidative stress and interference with cellular signaling pathways.

Reactive Oxygen Species (ROS) Production

An increase in intracellular Reactive Oxygen Species (ROS) can lead to cellular damage and apoptosis. Studies have shown that both this compound® and Labrasol® can induce ROS generation in melanoma and normal cells.[1] For instance, this compound® was observed to induce ROS generation by 36.63%, 27.57%, and 51.35% in different melanoma cell lines, and by 39.23% and 6.7% in normal cells.[1]

Signaling Pathways

While specific signaling pathways for this compound®-induced cytotoxicity are not extensively detailed in the provided literature, general pathways involved in chemical-induced cytotoxicity include the TNF (Tumor Necrosis Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4] These pathways can be activated by cellular stress, such as that induced by xenobiotics, and can lead to downstream events like inflammation and apoptosis.[4]

The following diagram illustrates a generalized experimental workflow for assessing the cytotoxicity of solubilizing agents.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plates Treatment Cell Treatment (24h) Cell_Culture->Treatment Compound_Prep Preparation of Solubilizing Agent Dilutions Compound_Prep->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay CV_Assay Crystal Violet Assay Treatment->CV_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition CV_Assay->Data_Acquisition IC50_Calc IC50 Calculation & Comparison Data_Acquisition->IC50_Calc

Caption: Experimental workflow for in vitro cytotoxicity assessment.

The following diagram depicts a simplified overview of a potential signaling pathway involved in cytotoxicity.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome Excipient Solubilizing Agent Exposure ROS Increased ROS Production Excipient->ROS MAPK MAPK Pathway Activation Excipient->MAPK Apoptosis Apoptosis / Cell Death ROS->Apoptosis MAPK->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Potential signaling pathway in excipient-induced cytotoxicity.

References

Permeability Enhancement of Labrafil in Caco-2 Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Labrafil's performance as a permeability enhancer in Caco-2 cell models against other commonly used excipients. The information presented is based on available experimental data to assist researchers in selecting appropriate enhancers for their drug development needs.

I. Comparative Performance of Permeability Enhancers

The following table summarizes the quantitative data on the permeability enhancement effects of this compound and other widely used excipients in Caco-2 cell models. The data is presented as the apparent permeability coefficient (Papp) and transepithelial electrical resistance (TEER), which are key indicators of permeability and monolayer integrity, respectively.

ExcipientModel DrugConcentrationPapp (x 10⁻⁶ cm/s)TEER (% of Control)Reference
Control Mannitol-~0.5100[1]
This compound M 1944 CS Not SpecifiedNot SpecifiedData Not AvailableData Not Available
Labrasol® ZanamivirNot SpecifiedIncreasedDecreased[2]
Sodium Caprate ZanamivirVariousDose-dependent increaseDose-dependent decrease[2]
Sodium Caprate FITC-dextran 4 kDa8.5 mMIncreasedReversibly reduced[3]
Tween 80 Rhodamine 123Low concentrationsIncreased absorptive transportNo significant effect on paracellular transport[4]

Note: Direct comparative studies for this compound M 1944 CS with other enhancers under identical experimental conditions are limited in the reviewed literature. Labrasol®, a related caprylocaproyl polyoxyl-8 glyceride, has been shown to increase the permeability of mannitol.[2] Sodium caprate is a well-documented permeation enhancer that acts in a dose-dependent manner, often causing a reversible decrease in TEER values.[2][3] Tween 80 has been observed to enhance the absorption of P-glycoprotein (P-gp) substrates, suggesting a mechanism involving the inhibition of efflux pumps.[4]

II. Experimental Protocols

A standardized protocol for assessing drug permeability across Caco-2 cell monolayers is crucial for obtaining reliable and reproducible data. Below is a detailed methodology based on established practices.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., polycarbonate membrane, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture Medium: The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: The cells are cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

  • Monolayer Integrity Assessment: Prior to the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies. The permeability of a paracellular marker, such as Lucifer yellow or mannitol, is also assessed to confirm monolayer integrity.[5]

Permeability Assay
  • Preparation of Dosing Solutions: The test compound (drug) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without the permeability enhancer at the desired concentration.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® inserts.

    • The monolayers are washed with pre-warmed transport buffer.

    • The dosing solution containing the test compound and enhancer is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plates are incubated at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber and replaced with fresh transport buffer. A sample from the apical chamber is taken at the beginning and end of the experiment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the apical chamber (µg/mL).

III. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Caco-2 Permeability Assay

The following diagram illustrates the key steps involved in a typical Caco-2 permeability assay.

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to allow differentiation seeding->culture integrity Assess monolayer integrity (TEER and marker permeability) culture->integrity dosing Prepare dosing solutions (drug +/- enhancer) integrity->dosing transport Perform transport experiment (Apical to Basolateral) dosing->transport sampling Collect samples from basolateral chamber transport->sampling quantification Quantify drug concentration (HPLC or LC-MS) sampling->quantification calculation Calculate Papp value quantification->calculation

Caption: Workflow of a Caco-2 permeability assay.

Proposed Signaling Pathway for this compound-Mediated Permeability Enhancement

Based on the mechanisms of action of similar lipid-based excipients, a potential signaling pathway for this compound's permeability-enhancing effect is proposed below. This is a hypothetical model and requires further experimental validation.

G cluster_cell Caco-2 Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_junction Tight Junction This compound This compound plc Phospholipase C (PLC) This compound->plc Activates ca_release Ca²⁺ Release from ER plc->ca_release Generates IP₃ pkc Protein Kinase C (PKC) tj_proteins ZO-1, Occludin, Claudin pkc->tj_proteins Phosphorylates actin F-actin Cytoskeleton pkc->actin Rearranges ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase ca_increase->pkc Activates paracellular_flux ↑ Paracellular Permeability tj_proteins->paracellular_flux Disassembly actin->paracellular_flux Contraction

Caption: Proposed signaling pathway for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Researchers are encouraged to consult primary literature and conduct their own studies to determine the suitability of this compound or any other excipient for their specific application.

References

Navigating the Matrix: A Comparative Guide to Validating Analytical Methods for Drug Quantification in Labrafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Labrafil-based drug formulations, the accurate quantification of the active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative overview of analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the validation of drug quantification in these complex lipid-based matrices. We present a synthesis of experimental data from studies on similar self-emulsifying drug delivery systems (SEDDS) to offer valuable insights and practical protocols.

The selection of an appropriate analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. When dealing with lipid-based formulations like those containing this compound, a non-ionic water-dispersible surfactant, several challenges arise. These include potential matrix interference, the need for robust sample preparation to ensure complete drug extraction, and the validation of the method to meet regulatory standards. This guide will delve into these aspects, offering a comparative look at common analytical techniques and sample preparation protocols.

Method Comparison: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis. However, Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle columns, offers advantages in terms of speed, resolution, and solvent consumption. For lipid-based formulations, the high-resolution power of UPLC can be particularly beneficial in separating the API from excipient peaks, thus minimizing matrix effects.

Sample Preparation: The Key to Accurate Quantification

The complexity of this compound matrices necessitates a robust sample preparation method to ensure the complete and reproducible extraction of the drug analyte. The choice of technique depends on the physicochemical properties of the drug and the specific composition of the formulation. Common approaches include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. It can be effective but may be time-consuming and use significant volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted approach, with the analyte being retained on a solid sorbent while matrix components are washed away. This can lead to cleaner extracts and reduced matrix effects.

  • Protein Precipitation: While more commonly used for biological matrices, this technique can be adapted for certain this compound formulations, particularly after dilution, to remove precipitated components.

The following table summarizes typical validation parameters for HPLC and UPLC methods as reported in studies on lipid-based nanoformulations.

Validation ParameterHPLC Method (Drug in Lipid Nanoformulation)UPLC Method (Drug in Self-Emulsifying Lipid Formulation)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) Drug-dependentDrug-dependent
Limit of Quantification (LOQ) Drug-dependentDrug-dependent
Retention Time Typically longerSignificantly shorter
Solvent Consumption HigherLower

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of analytical methods for drugs in lipid-based formulations.

Sample Preparation using Solid-Phase Extraction (SPE)
  • Objective: To extract the drug from the this compound matrix and remove interfering excipients.

  • Protocol:

    • Accurately weigh a portion of the this compound formulation containing a known amount of the drug.

    • Disperse the formulation in a suitable organic solvent (e.g., a mixture of methanol (B129727) and acetonitrile) to precipitate the lipid components.

    • Centrifuge the sample to pellet the precipitated excipients.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove any remaining interfering substances.

    • Elute the drug from the cartridge using a strong organic solvent.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the chromatography system.

HPLC Method Validation
  • Objective: To validate the performance of an HPLC method for the quantification of the drug in the prepared sample.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient mode.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector set at the wavelength of maximum absorbance of the drug.

      • Injection Volume: 20 µL.

    • Validation Parameters:

      • Specificity: Inject a blank this compound matrix extract and a placebo formulation extract to ensure no interfering peaks at the retention time of the analyte.

      • Linearity: Prepare a series of standard solutions of the drug in the mobile phase at different concentrations and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

      • Accuracy: Spike a known amount of the drug into a placebo this compound formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples and calculate the percentage recovery.

      • Precision:

        • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

        • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts.

        • Calculate the relative standard deviation (%RSD) for the results.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

      • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for quantifying a drug in a this compound matrix, the following diagrams illustrate the key stages.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Formulation This compound Formulation Dispersion Dispersion in Solvent Formulation->Dispersion Centrifugation Centrifugation Dispersion->Centrifugation Extraction Solid-Phase Extraction Centrifugation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Data Data Acquisition Detection->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ LOD/LOQ Data->LOQ Robustness Robustness Data->Robustness

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Comparison cluster_hplc HPLC Method cluster_uplc UPLC Method HPLC_Sample Sample Preparation HPLC_Analysis Longer Analysis Time HPLC_Sample->HPLC_Analysis HPLC_Solvent Higher Solvent Use HPLC_Analysis->HPLC_Solvent HPLC_Resolution Standard Resolution HPLC_Analysis->HPLC_Resolution Comparison Method Selection HPLC_Resolution->Comparison UPLC_Sample Sample Preparation UPLC_Analysis Shorter Analysis Time UPLC_Sample->UPLC_Analysis UPLC_Solvent Lower Solvent Use UPLC_Analysis->UPLC_Solvent UPLC_Resolution Higher Resolution UPLC_Analysis->UPLC_Resolution UPLC_Resolution->Comparison

Caption: Comparison of HPLC and UPLC Method Attributes.

Conclusion

The validation of analytical methods for quantifying drugs in this compound matrices requires careful consideration of both sample preparation and the choice of chromatographic technique. While direct comparative data is limited, evidence from similar lipid-based systems suggests that UPLC can offer significant advantages in terms of speed and resolution, which is crucial for mitigating matrix effects. A well-optimized sample preparation protocol, such as solid-phase extraction, is essential for obtaining clean extracts and ensuring accurate and reproducible results. By following the detailed protocols and validation parameters outlined in this guide, researchers and drug development professionals can confidently establish robust and reliable analytical methods for their this compound-based formulations.

Dissolution Dynamics: A Comparative Analysis of Labrafil and Solid Dispersion Systems for Enhanced Drug Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the dissolution of poorly water-soluble drugs is a critical step in improving bioavailability. This guide provides a comparative analysis of two prominent formulation strategies: lipid-based systems using Labrafil and solid dispersions. We will delve into their performance, supported by experimental data, and provide detailed methodologies to aid in your research and development endeavors.

This guide will focus on a direct comparison of these systems using the poorly water-soluble drug ezetimibe (B1671841) as a case study. Ezetimibe has been formulated as a solid self-nanoemulsifying drug delivery system (SNEDDS) utilizing this compound (as part of the lipid formulation), a surface-modified solid dispersion (SMSD), and a solvent-evaporated solid dispersion (SESD). This allows for a robust, side-by-side evaluation of their dissolution enhancement capabilities.

Quantitative Comparison of Dissolution Enhancement

The effectiveness of this compound-based SNEDDS and different solid dispersion techniques in improving the solubility and dissolution of ezetimibe is summarized in the tables below.

Table 1: Comparative Aqueous Solubility of Ezetimibe Formulations [1]

FormulationAqueous Solubility (µg/mL)Fold Increase in Solubility
Ezetimibe Powder0.45 ± 0.05-
Solid SNEDDS90.12 ± 5.23~200
Surface-Modified Solid Dispersion (SMSD)36.05 ± 2.89~80
Solvent-Evaporated Solid Dispersion (SESD)49.54 ± 3.11~110

Table 2: Comparative Dissolution of Ezetimibe Formulations after 30 Minutes [1]

Formulation% Drug Dissolved (in Water)% Drug Dissolved (at pH 1.2)% Drug Dissolved (at pH 4.0)% Drug Dissolved (at pH 6.8)
Ezetimibe Powder~25%~25%~20%~15%
Solid SNEDDS~60%~60%~58%~55%
Surface-Modified Solid Dispersion (SMSD)~45%~45%~42%~40%
Solvent-Evaporated Solid Dispersion (SESD)~55%~55%~53%~50%

The data clearly indicates that both this compound-based SNEDDS and solid dispersion systems significantly enhance the solubility and dissolution rate of ezetimibe compared to the pure drug powder.[1] The solid SNEDDS formulation demonstrated the highest improvement in both solubility and dissolution.[1] Among the solid dispersion techniques, the solvent evaporation method (SESD) was more effective than the surface modification method (SMSD).[1]

Experimental Protocols

Detailed methodologies for the preparation of the compared formulations and the dissolution studies are provided below.

Preparation of Ezetimibe Formulations

1. Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS):

  • Liquid SNEDDS Preparation: A liquid SNEDDS formulation was prepared with Capryol 90 (oil), Cremophor EL (surfactant), and Tween 80 (co-surfactant).[1] Ezetimibe was added to this mixture and dissolved with gentle stirring.[1]

  • Solidification: The liquid SNEDDS was then converted into a solid form by spray drying with silicon dioxide as the solid carrier.[1]

2. Surface-Modified Solid Dispersion (SMSD):

  • Preparation: SMSDs were prepared using a spray drying technique with varying amounts of hydroxypropylcellulose (B1664869) (HPC) and Tween 80.[1] The drug, HPC, and Tween 80 were dispersed in distilled water, and this dispersion was then spray-dried.[1]

3. Solvent-Evaporated Solid Dispersion (SESD):

  • Preparation: The SESD formulation was prepared with the same composition as the optimized SMSD.[1] The drug, HPC, and Tween 80 were dissolved in a common organic solvent.[1] The solvent was then evaporated to obtain the solid dispersion.[1]

In Vitro Dissolution Study

The dissolution studies for the ezetimibe formulations were conducted under the following conditions:

  • Apparatus: USP Dissolution Apparatus (Paddle type)

  • Paddle Speed: 100 rpm

  • Temperature: 37 ± 0.5°C

  • Dissolution Media:

    • Water

    • pH 1.2 buffer

    • pH 4.0 buffer

    • pH 6.8 buffer

  • Sampling: Aliquots were withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like HPLC.[2]

Visualizing the Experimental Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for preparing the this compound-based SNEDDS and the solid dispersion systems.

Labrafil_SNEDDS_Workflow cluster_liquid Liquid SNEDDS Preparation cluster_solid Solidification A Ezetimibe D Mixing & Dissolution A->D B This compound (in Oil Phase) B->D C Surfactant & Co-surfactant C->D E Liquid SNEDDS D->E G Spray Drying E->G F Silicon Dioxide (Carrier) F->G H Solid SNEDDS Powder G->H

Caption: Workflow for the preparation of a this compound-based Solid SNEDDS.

Solid_Dispersion_Workflow cluster_sesd Solvent-Evaporated Solid Dispersion (SESD) cluster_smsd Surface-Modified Solid Dispersion (SMSD) A1 Ezetimibe E1 Dissolution in Solvent A1->E1 B1 Polymer (e.g., HPC) B1->E1 C1 Surfactant (e.g., Tween 80) C1->E1 D1 Organic Solvent D1->E1 F1 Solvent Evaporation E1->F1 G1 SESD Powder F1->G1 A2 Ezetimibe E2 Dispersion in Water A2->E2 B2 Polymer (e.g., HPC) B2->E2 C2 Surfactant (e.g., Tween 80) C2->E2 D2 Water D2->E2 F2 Spray Drying E2->F2 G2 SMSD Powder F2->G2

Caption: Workflows for preparing Solvent-Evaporated and Surface-Modified Solid Dispersions.

Concluding Remarks

Both this compound-based self-nanoemulsifying systems and solid dispersions are highly effective strategies for enhancing the dissolution of poorly water-soluble drugs like ezetimibe. The choice between these technologies will depend on various factors, including the specific physicochemical properties of the drug, the desired release profile, manufacturing considerations, and stability requirements. The data presented in this guide provides a foundational understanding of the comparative performance of these systems, and the detailed protocols offer a starting point for practical application in a research setting. Further optimization of formulations and process parameters is crucial for developing a successful and robust drug product.

References

Efficacy comparison of Labrafil SMEDDS and conventional tablet formulations.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of multiple studies reveals that Self-Microemulsifying Drug Delivery Systems (SMEDDS) formulated with Labrafil significantly enhance the oral bioavailability and dissolution rates of poorly water-soluble drugs compared to conventional tablet formulations. This superiority is attributed to the ability of SMEDDS to form stable nano- or micro-sized emulsions in the gastrointestinal tract, thereby increasing the surface area for drug absorption and bypassing the dissolution step, which is often the rate-limiting factor for hydrophobic drugs.

Scientific evidence from various preclinical studies consistently demonstrates the enhanced efficacy of this compound-based SMEDDS. For instance, a study on the poorly water-soluble compound 20(S)-25-methoxydammarane-3β,12β,20-triol (25-OCH3-PPD) showed that a SMEDDS formulation containing this compound® M1944 CS resulted in a remarkable 9.8-fold increase in relative bioavailability compared to a suspension of the drug.[1] Similarly, a self-microemulsifying formulation of fenofibrate (B1672516) with this compound M 1944 CS showed a significant increase in oral absorption compared to the marketed tablet product.[2]

The enhanced performance of this compound SMEDDS is not limited to improved bioavailability. Studies have also highlighted significantly faster dissolution rates. For example, a self-nanoemulsifying chewable tablet (SNECT) of tadalafil (B1681874) dissolved 84% of the drug within 30 minutes, whereas a conventional tablet of unprocessed tadalafil only achieved 18% dissolution in the same timeframe.[3] Likewise, a solid SMEDDS formulation of carvedilol (B1668590) demonstrated a release of 90% within 30 minutes, a stark contrast to the 68% release from an immediate-release marketed tablet after 60 minutes.[4]

Quantitative Comparison of Performance

To provide a clear and concise overview of the performance advantages of this compound SMEDDS, the following tables summarize key quantitative data from comparative studies.

DrugFormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
25-OCH3-PPDSMEDDS (this compound M1944)841.33 ± 240.649.8 times greater9.8-fold[1]
25-OCH3-PPDSuspension313.10 ± 279.56--[1]
ErlotinibSolid SEDDS (this compound M2125CS) with Aerosil 2001.52 ± 0.15 (µg/mL)15.26 ± 0.66 (h·µg/mL)3.5-fold (AUC)[5]
ErlotinibErlotinib Powder-4.31 ± 1.23 (h·µg/mL)-[5]
RaloxifeneSMEDDS (Capryol 90, Tween 80/Labrasol ALF, PEG-400)1.80-fold higher1.94-fold higher1.94-fold[6]
RaloxifeneRaloxifene Dispersion---[6]
TadalafilSNECT2.3-fold higher5.33-fold higher5.33-fold[3]
TadalafilUnprocessed Tadalafil Tablet---[3]
Vinpocetine (B1683063)SMEDDS-1.89-fold higher1.89-fold[7]
VinpocetineVinpocetine Crude Powder---[7]
DrugFormulationDissolution RateTimeReference
IndapamideSEDDS97-98%90 min[8]
IndapamideUnprocessed Drug Powder47%90 min[8]
IndapamideMarketed Tablet91%90 min[8]
CarvedilolSolid SEDDS90%30 min[4]
CarvedilolLiquid SEDDS75%10 min[4]
CarvedilolImmediate Release Marketed Tablet68%60 min[4]
TadalafilSNECT84%30 min[3]
TadalafilUnprocessed Tadalafil Tablet18%30 min[3]
RelugolixS-SMEDDS86%-[9]
RelugolixSuspension3.6%-[9]

Experimental Methodologies

The following sections detail the experimental protocols used in the cited studies to evaluate the efficacy of this compound SMEDDS and conventional formulations.

Bioavailability Studies
  • Animal Model: Pharmacokinetic studies were typically conducted in male Sprague-Dawley rats.[1][3][5]

  • Dosing: Animals were administered either the SMEDDS formulation or the conventional formulation (suspension, powder, or tablet) orally via gavage.[1][3][5]

  • Blood Sampling: Blood samples were collected at predetermined time intervals post-administration.[1]

  • Analysis: Plasma concentrations of the drug and its metabolites were determined using validated analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1]

  • Pharmacokinetic Parameters: Key parameters including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) were calculated to assess and compare the bioavailability.[1][5]

In Vitro Dissolution Studies
  • Apparatus: A USP dissolution apparatus II (paddle method) was commonly used for in vitro release studies.[6][8]

  • Dissolution Media: The dissolution was tested in various media to simulate physiological conditions, including simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).[6][9]

  • Procedure: A specified amount of the formulation (SMEDDS or conventional tablet) was added to the dissolution medium maintained at 37 ± 0.5°C with a constant stirring speed.[6][9]

  • Sampling and Analysis: Aliquots of the dissolution medium were withdrawn at specific time points, filtered, and the drug concentration was quantified using UV-visible spectrophotometry or another validated analytical method.[6]

Visualizing the Process

The following diagrams illustrate the key processes involved in the preparation and mechanism of action of this compound SMEDDS.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vivo Evaluation solubility Solubility Screening (Oil, Surfactant, Co-surfactant) phase_diagram Pseudo-ternary Phase Diagram Construction solubility->phase_diagram Select components optimization Optimization of SMEDDS (Droplet Size, PDI) phase_diagram->optimization Identify self-emulsifying region drug_loading Drug Loading optimization->drug_loading Select optimal ratio droplet_size Droplet Size & PDI Analysis drug_loading->droplet_size dissolution In Vitro Dissolution Testing drug_loading->dissolution stability Thermodynamic Stability Studies drug_loading->stability animal_study Pharmacokinetic Study in Rats drug_loading->animal_study blood_sampling Blood Sampling animal_study->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_parameters Pharmacokinetic Parameter Calculation (AUC, Cmax) analysis->pk_parameters

Caption: Experimental workflow for developing and evaluating this compound SMEDDS.

smedds_vs_tablet cluster_smedds This compound SMEDDS Pathway cluster_tablet Conventional Tablet Pathway smedds_oral Oral Administration (SMEDDS) emulsification Spontaneous Emulsification in GI Fluids smedds_oral->emulsification microemulsion Formation of Nano/Microemulsion (Drug in Solution) emulsification->microemulsion absorption_smedds Enhanced Absorption (Increased Surface Area) microemulsion->absorption_smedds bioavailability_smedds Increased Bioavailability absorption_smedds->bioavailability_smedds tablet_oral Oral Administration (Tablet) disintegration Disintegration tablet_oral->disintegration dissolution_tablet Dissolution of Drug Particles (Rate-limiting for poorly soluble drugs) disintegration->dissolution_tablet absorption_tablet Absorption dissolution_tablet->absorption_tablet bioavailability_tablet Lower Bioavailability absorption_tablet->bioavailability_tablet

Caption: Comparison of the drug delivery pathways for SMEDDS and conventional tablets.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Labrafil®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Labrafil®, a versatile excipient used in pharmaceutical formulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Core Disposal Principles

The primary and most recommended method for the disposal of this compound® is through incineration.[1][2] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust system.[1] It is critical to manage all waste in accordance with local, state, and federal regulations.[1][3] For this reason, engaging a licensed hazardous waste disposal company is a highly recommended practice.[4]

Under no circumstances should this compound® be allowed to enter the soil, subsoil, surface water, or drains.[1] Any wastewater generated during the cleanup or disposal process must be collected and treated through a wastewater treatment plant.[1]

Personal Protective Equipment (PPE) and Handling

When handling this compound® for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin, eyes, and clothing.[1] This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Protective Clothing: A lab coat or other protective garments.[3]

Avoid inhaling any vapors or mists that may be generated and prevent ingestion of the material.[1]

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all this compound® waste, including contaminated materials, in closed and suitable containers clearly labeled for disposal.[1]

  • Consult EHS: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable regulations.[4]

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[4] This is the most reliable method to ensure safe and compliant disposal.

  • Incineration: The licensed facility will typically use chemical incineration for the final disposal of this compound®.[1][2]

Spill Management

In the event of a this compound® spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Contain the spill using inert materials such as earth or sand.[3]

  • Absorption: Absorb the spilled material with a liquid-binding agent (e.g., sand, diatomite, acid binders, universal binders, or sawdust).[2]

  • Collection: Mechanically pick up the absorbed material and place it into a closed, suitable container for disposal.[1][2]

  • Decontamination: Thoroughly clean the contaminated area.[1]

Disposal of Empty Containers

Empty containers that previously held this compound® should not be reused.[3] These containers must be disposed of in accordance with official regulations.[3] A best practice for chemical waste containers is to:

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent.

  • Collect Rinsate: Collect the rinsate as hazardous waste.[5]

  • Final Disposal: After rinsing, the container can often be disposed of as regular waste, but it is advisable to puncture it to prevent reuse. Always confirm your institution's specific procedures for empty container disposal.[5]

Waste Classification Data

While specific waste codes for this compound® are not consistently provided across safety data sheets, it should be managed as a non-halogenated organic chemical waste. The following table provides a general classification for such waste streams, which may be applicable depending on local regulations.

Waste CategoryDescriptionPotential Waste Code (Example)Recommended Disposal Method
Non-Halogenated Organic WasteLiquid or solid organic material containing less than 2% halogens.D-2302Incineration
Contaminated MaterialsPPE, absorbent materials, and other supplies contaminated with this compound®.Follow primary waste streamIncineration
Empty Containers (Triple-Rinsed)Containers that have been properly decontaminated.Check local regulationsLandfill or Recycling

This compound® Disposal Decision Workflow

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound®.

Labrafil_Disposal_Workflow start Start: this compound® Waste Generated assess_waste Assess Waste Type (Pure, Contaminated, Spill) start->assess_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->ppe spill_kit Use Spill Kit for Spills (Absorb and Collect) assess_waste->spill_kit Spill Occurs contain Contain Waste in Labeled, Closed Containers ppe->contain consult_ehs Consult Institutional EHS for Specific Protocols contain->consult_ehs spill_kit->contain licensed_disposal Arrange for Licensed Hazardous Waste Disposal consult_ehs->licensed_disposal incineration Incineration by Licensed Facility licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound®.

References

Essential Safety and Operational Guide for Handling Labrafil

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Labrafil, a non-ionic, water-dispersible surfactant used in lipid-based formulations to solubilize and enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Adherence to these procedures is essential to ensure a safe laboratory environment and prevent potential contamination.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance, direct contact with skin and eyes should be avoided.[4]

Recommended PPE for Handling this compound:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes. A face shield should be worn in situations where there is a higher risk of splashing, such as during vigorous mixing or heating.

  • Skin Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: The use of compatible chemical-resistant gloves is crucial. Based on the primary components of this compound, oleic and linoleic acids, specific glove materials are recommended. Nitrile and Neoprene gloves offer good to excellent resistance.[5][6][7][8][9][10][11]

Chemical Resistance of Glove Materials to this compound Components:
Chemical ComponentNitrileNeopreneLatexPVC
Oleic Acid ExcellentExcellentFairFair
Linoleic Acid ExcellentExcellentPoorFair

Note: This data is based on the primary fatty acid components of this compound. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately and disposed of properly.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and materials before handling this compound.

    • Don the appropriate PPE as specified above.

  • Handling:

    • When transferring this compound, do so in a well-ventilated area. A fume hood is recommended if heating or aerosolization is possible.

    • Avoid direct contact with the substance. Use appropriate tools such as spatulas or pipettes for transfer.

    • Keep containers of this compound closed when not in use to prevent contamination.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Unused this compound: Unused or waste this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not pour this compound down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be placed in a designated, sealed waste container and disposed of as chemical waste.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or isopropanol). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Workflow for Safe Handling of this compound

Labrafil_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal Prep_Area Clean & Prepare Work Area Check_Safety Verify Safety Equipment (Eyewash, Shower) Prep_Area->Check_Safety Gather_Materials Assemble Materials & Equipment Check_Safety->Gather_Materials Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Gather_Materials->Don_PPE Transfer Transfer this compound in Well-Ventilated Area Don_PPE->Transfer Avoid_Contact Avoid Direct Contact Transfer->Avoid_Contact Keep_Closed Keep Container Closed Avoid_Contact->Keep_Closed Assess_Spill Assess Spill Size Keep_Closed->Assess_Spill Small_Spill Small Spill: Absorb with Inert Material Assess_Spill->Small_Spill Large_Spill Large Spill: Evacuate & Follow Emergency Plan Assess_Spill->Large_Spill Dispose_Waste Dispose of Contaminated Material as Chemical Waste Small_Spill->Dispose_Waste Dispose_Unused Dispose of Unused this compound as Chemical Waste Dispose_Waste->Dispose_Unused Dispose_Contaminated Dispose of Contaminated Items as Chemical Waste Dispose_Unused->Dispose_Contaminated Decontaminate_Container Triple-Rinse Empty Container Dispose_Contaminated->Decontaminate_Container Dispose_Container Dispose of Decontaminated Container Decontaminate_Container->Dispose_Container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.